molecular formula C26H42N8O8 B039488 DSPE-PEG1000-YIGSR CAS No. 120940-31-0

DSPE-PEG1000-YIGSR

Katalognummer: B039488
CAS-Nummer: 120940-31-0
Molekulargewicht: 594.7 g/mol
InChI-Schlüssel: MWOGMBZGFFZBMK-LJZWMIMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tyr-Ile-Gly-Ser-Arg is a synthetic pentapeptide sequence that replicates a key bioactive region of the laminin protein, specifically within the beta-1 chain. This peptide is a pivotal tool in biochemical and cell biology research due to its potent role in modulating cell adhesion, migration, and differentiation. Its primary mechanism of action involves high-affinity binding to specific integrin receptors on the cell surface, thereby competing with full-length laminin and inhibiting laminin-mediated cellular processes. Researchers utilize Tyr-Ile-Gly-Ser-Arg extensively to investigate the molecular underpinnings of metastasis and angiogenesis in cancer models, as the laminin-integrin interaction is a critical pathway in tumor progression and invasion. Furthermore, this peptide is invaluable in neurobiological studies exploring neurite outgrowth and axon guidance, as well as in regenerative medicine for its influence on epithelial cell behavior and tissue engineering scaffolds. Supplied with documented high purity and consistency, Tyr-Ile-Gly-Ser-Arg is an essential reagent for elucidating complex cell-matrix interactions in vitro.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGMBZGFFZBMK-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911775
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-64-2, 120940-31-0
Record name Tyrosyl-isoleucyl-glycyl-seryl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSPE-PEG1000-YIGSR is a functionalized lipopolymer conjugate that has garnered significant interest in the field of targeted drug delivery. This molecule is comprised of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a biocompatible phospholipid that serves as a lipid anchor; a polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 1000 Daltons (PEG1000), which provides a hydrophilic spacer and confers "stealth" properties to nanocarriers; and the YIGSR peptide, a laminin-derived sequence (Tyr-Ile-Gly-Ser-Arg) that acts as a targeting moiety by binding to the 67 kDa laminin (B1169045) receptor, which is often overexpressed on the surface of various cancer cells. This guide provides a comprehensive overview of the structure, synthesis, and biological interactions of this compound, intended to support research and development in targeted therapeutics.

Molecular Structure and Components

The this compound conjugate is a linear amphiphilic molecule. The hydrophobic DSPE moiety allows for stable incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG1000 chain extends from the nanoparticle surface, creating a hydrated layer that reduces opsonization and clearance by the reticuloendothelial system. The YIGSR peptide is covalently attached to the distal end of the PEG chain, making it available for interaction with its target receptor on cell surfaces.

Component Structures
  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid with two 18-carbon stearoyl acyl chains.

  • Polyethylene Glycol (PEG1000): A polyether with the general structure H-(O-CH₂-CH₂)n-OH, where the average molecular weight is approximately 1000 g/mol .

  • YIGSR Peptide: A pentapeptide with the amino acid sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine.

Conjugate Structure

The conjugation of these three components results in a molecule with distinct functional domains. The linkage between DSPE and PEG is typically a stable phosphodiester bond. The YIGSR peptide is commonly conjugated to the PEG chain via a stable amide or thioether bond, depending on the chemical strategy employed during synthesis.

DSPE_PEG1000_YIGSR_Structure cluster_DSPE DSPE (Lipid Anchor) cluster_PEG PEG Linker cluster_Peptide Targeting Moiety DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG1000 Polyethylene Glycol (MW ~1000) DSPE->PEG1000 Phosphodiester Linkage YIGSR YIGSR Peptide (Tyr-Ile-Gly-Ser-Arg) PEG1000->YIGSR Covalent Bond (e.g., Amide, Thioether)

Figure 1: Molecular structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its constituent parts.

PropertyDSPEPEG1000YIGSR PeptideThis compound (Estimated)
Molecular Weight ( g/mol ) ~748.07~1000~594.66~2342.73
Formula C₄₁H₈₂NO₈PH(OCH₂CH₂)nOH (n ≈ 22)C₂₆H₄₂N₈O₈C₁₁₀H₂₁₀N₉O₃₃P (approx.)
Appearance White to off-white powderWhite, waxy solidWhite to off-white powderWhite to off-white solid
Solubility Soluble in chloroform/methanolSoluble in water and organic solventsSoluble in waterSoluble in water and some organic solvents
Purity >98% (typically)>95% (typically)>98% (typically)>95% (typically)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the activation of a DSPE-PEG1000 derivative followed by conjugation to the YIGSR peptide. Two common strategies are outlined below.

Method 1: NHS Ester Chemistry

This method involves the reaction of an N-hydroxysuccinimide (NHS) ester of DSPE-PEG1000-carboxyl with the primary amine of the YIGSR peptide.

  • Activation of DSPE-PEG1000-COOH: Dissolve DSPE-PEG1000-COOH in a suitable organic solvent (e.g., dichloromethane). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC) in a molar excess. Stir the reaction at room temperature for several hours to form DSPE-PEG1000-NHS.

  • Conjugation to YIGSR: Dissolve the YIGSR peptide in a basic buffer (e.g., phosphate-buffered saline, pH 8.0). Add the activated DSPE-PEG1000-NHS to the peptide solution. Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification: Purify the this compound conjugate by dialysis against deionized water to remove unreacted peptide and byproducts, followed by lyophilization.

Method 2: Maleimide-Thiol Chemistry

This approach requires a cysteine-modified YIGSR peptide (e.g., Cys-YIGSR) and a maleimide-functionalized DSPE-PEG1000.

  • Preparation of Cys-YIGSR: Synthesize the YIGSR peptide with an additional cysteine residue at the N-terminus using standard solid-phase peptide synthesis.

  • Conjugation Reaction: Dissolve DSPE-PEG1000-Maleimide and Cys-YIGSR in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5). The maleimide (B117702) group will specifically react with the thiol group of the cysteine residue to form a stable thioether bond.

  • Purification: Purify the conjugate using dialysis followed by lyophilization.

Synthesis_Workflow cluster_method1 Method 1: NHS Ester Chemistry cluster_method2 Method 2: Maleimide-Thiol Chemistry A1 DSPE-PEG1000-COOH A3 DSPE-PEG1000-NHS (Activated Ester) A1->A3 Activation A2 NHS, EDC A2->A3 A5 This compound A3->A5 Conjugation (Amide Bond Formation) A4 YIGSR Peptide A4->A5 B1 DSPE-PEG1000-Maleimide B3 This compound B1->B3 Conjugation (Thioether Bond Formation) B2 Cys-YIGSR Peptide B2->B3

Figure 2: Synthesis workflows for this compound.
Characterization of this compound

  • Mass Spectrometry (MALDI-TOF): To confirm the successful conjugation and determine the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of all three components.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Preparation of YIGSR-Targeted Liposomes
  • Lipid Film Hydration: Dissolve this compound along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

  • Film Formation: Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion: Extrude the resulting liposome (B1194612) suspension through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles with a uniform size distribution.

Biological Interactions and Signaling Pathways

The YIGSR peptide sequence is derived from the β1 chain of laminin, a major component of the basement membrane. It primarily interacts with the 67 kDa non-integrin laminin receptor (67LR).[1] This interaction mediates cell adhesion, migration, and signaling.

YIGSR-Mediated Signaling

Binding of YIGSR to the 67LR can trigger intracellular signaling cascades that influence cell behavior. One of the key pathways activated is the focal adhesion kinase (FAK) signaling pathway, which plays a central role in cell adhesion, spreading, and migration. Additionally, YIGSR has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.

YIGSR_Signaling cluster_cell Target Cell YIGSR This compound Receptor 67 kDa Laminin Receptor YIGSR->Receptor Binding FAK Focal Adhesion Kinase (FAK) Receptor->FAK Activation TGFb TGF-β Signaling Pathway Receptor->TGFb Modulation Response Cellular Responses: - Adhesion - Migration - Proliferation - Gene Expression FAK->Response TGFb->Response

Figure 3: YIGSR-mediated signaling pathways.
Experimental Workflow for Evaluating YIGSR-Targeted Liposomes

A typical experimental workflow to assess the efficacy of this compound-functionalized liposomes is as follows:

Experimental_Workflow Prep 1. Preparation of YIGSR-Targeted Liposomes Char 2. Physicochemical Characterization (Size, Zeta Potential, Drug Load) Prep->Char InVitro 3. In Vitro Studies Char->InVitro Adhesion 3a. Cell Adhesion Assay InVitro->Adhesion Uptake 3b. Cellular Uptake Studies InVitro->Uptake Cyto 3c. Cytotoxicity Assay InVitro->Cyto InVivo 4. In Vivo Studies (Animal Models) InVitro->InVivo PK 4a. Pharmacokinetics InVivo->PK BD 4b. Biodistribution InVivo->BD Efficacy 4c. Therapeutic Efficacy InVivo->Efficacy

Figure 4: Experimental workflow for YIGSR-liposomes.

Conclusion

This compound is a versatile and powerful tool for the development of targeted drug delivery systems. Its well-defined structure, consisting of a lipid anchor, a stealth polymer linker, and a specific targeting peptide, allows for the rational design of nanocarriers with enhanced therapeutic efficacy and reduced off-target effects. A thorough understanding of its synthesis, characterization, and biological interactions is crucial for its successful application in preclinical and clinical research. This guide provides a foundational understanding to aid researchers in harnessing the potential of this promising molecule.

References

DSPE-PEG1000-YIGSR: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties, Synthesis, and Biological Activity of DSPE-PEG1000-YIGSR

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000]-Tyr-Ile-Gly-Ser-Arg (this compound), a functionalized lipid conjugate with significant potential in targeted drug delivery and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, a step-by-step synthesis protocol, and an exploration of its biological activity and associated signaling pathways.

Chemical Properties

This compound is a complex molecule comprising a phospholipid (DSPE), a polyethylene (B3416737) glycol (PEG) linker, and the biologically active peptide YIGSR. This amphiphilic structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, providing a "stealth" characteristic due to the hydrophilic PEG chain and a targeting function via the YIGSR peptide.

Quantitative Data

The following table summarizes the key chemical properties of this compound and its constituent components.

PropertyValueSource/Method
This compound
Average Molecular Weight~2344 g/mol Calculated
Purity>95%[1]
AppearanceWhite to off-white solid/powder[1]
SolubilitySoluble in organic solvents (e.g., chloroform, DMF, hot water >10 mg/mL)[1]
Storage-20°C[1]
DSPE
Molecular Weight~749.07 g/mol Calculated
PEG1000
Average Molecular Weight~1000 g/mol -
YIGSR Peptide
Molecular FormulaC26H42N8O8
Molecular Weight594.66 g/mol [2]
Precursor Examples
DSPE-mPEG-1000 CAS474922-77-5[]
DSPE-PEG(1000) COOH CAS1403744-37-5

Note: The average molecular weight of this compound is an estimation based on the sum of its components. A specific CAS number for the final conjugate is not publicly available.

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of the YIGSR peptide to a reactive derivative of DSPE-PEG1000. A common and efficient method utilizes N-Hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond between the PEG linker and the peptide.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Activation of DSPE-PEG1000-COOH cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification DSPE-PEG1000-COOH DSPE-PEG1000-COOH EDC_NHS EDC / NHS DSPE-PEG1000-COOH->EDC_NHS Activation DSPE-PEG1000-NHS DSPE-PEG1000-NHS EDC_NHS->DSPE-PEG1000-NHS Forms active ester YIGSR YIGSR DSPE-PEG1000-NHS->YIGSR Amine coupling (pH 7-8) This compound This compound Dialysis Dialysis This compound->Dialysis Removal of unreacted materials Lyophilization Lyophilization Dialysis->Lyophilization Isolation of pure product

A schematic overview of the synthesis of this compound.
Experimental Protocol: Synthesis via NHS Ester Chemistry

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • DSPE-PEG1000-COOH (Carboxylic acid-terminated)

  • YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) side chain)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • Deionized water

Procedure:

  • Activation of DSPE-PEG1000-COOH:

    • Dissolve DSPE-PEG1000-COOH, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.5:1.5.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the DSPE-PEG1000-NHS ester.

  • Conjugation to YIGSR Peptide:

    • Dissolve the YIGSR peptide in the reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated DSPE-PEG1000-NHS solution dropwise to the peptide solution while stirring. A molar excess of the DSPE-PEG1000-NHS (e.g., 1.5 to 2-fold) is typically used to ensure complete reaction with the peptide.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa).

    • Dialyze against deionized water for 48 hours, with several changes of water, to remove unreacted starting materials, EDC, NHS, and byproducts.

    • Freeze the purified solution and lyophilize to obtain the final this compound product as a white powder.

Biological Activity and Signaling Pathway

The YIGSR peptide is a sequence derived from the β1 chain of laminin (B1169045), a major component of the basement membrane. It is known to interact with the 67 kDa laminin receptor (67LR), initiating intracellular signaling cascades that influence cell adhesion, migration, and differentiation.

YIGSR-Mediated Signaling Pathway

Binding of YIGSR to the 67LR can trigger the phosphorylation of several intracellular proteins, including Focal Adhesion Kinase (FAK) and extracellular signal-regulated kinase (ERK). This signaling cascade has been shown to upregulate the synthesis of type 1 collagen in dermal fibroblasts.

YIGSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YIGSR YIGSR Peptide LR67 67 kDa Laminin Receptor (67LR) YIGSR->LR67 Binds Tyrosine_Phosphorylation Protein Tyrosine Phosphorylation LR67->Tyrosine_Phosphorylation Induces FAK FAK Tyrosine_Phosphorylation->FAK Activates ERK ERK FAK->ERK Activates Collagen_Synthesis Increased Type 1 Collagen Synthesis ERK->Collagen_Synthesis Promotes

Signaling cascade initiated by YIGSR binding to the 67LR.

Experimental Protocols for Characterization

The successful synthesis and purity of this compound should be confirmed using various analytical techniques.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization Synthesized_Product Lyophilized this compound NMR ¹H NMR Spectroscopy Synthesized_Product->NMR Confirms structure and PEG/peptide ratio MS MALDI-TOF Mass Spectrometry Synthesized_Product->MS Determines molecular weight and confirms conjugation HPLC HPLC Synthesized_Product->HPLC Assesses purity Final_Confirmation Confirmed Structure and Purity

Workflow for the analytical characterization of this compound.
Protocol: ¹H NMR Spectroscopy

Objective: To confirm the covalent attachment of the YIGSR peptide to the DSPE-PEG1000 and to estimate the degree of conjugation.

Sample Preparation:

  • Dissolve 5-10 mg of the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Key signals to observe include:

    • A large, characteristic peak around 3.6 ppm corresponding to the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) of the PEG chain.

    • Characteristic peaks in the aromatic region (around 6.8-7.2 ppm) from the tyrosine residue of the YIGSR peptide.

    • Aliphatic proton signals from the DSPE lipid tails.

  • The presence of both the strong PEG signal and the aromatic signals from the peptide confirms the conjugation. The ratio of the integrals of these peaks can be used to estimate the conjugation efficiency.[4][5]

Protocol: MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the this compound conjugate and confirm the successful ligation of the peptide.

Sample Preparation:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., water/acetonitrile mixture).

  • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a similar solvent system, often with the addition of a small amount of trifluoroacetic acid (TFA).

  • Mix the sample solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

  • Allow the spot to air dry completely.

Data Acquisition:

  • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • The resulting spectrum should show a distribution of peaks corresponding to the polydispersity of the PEG chain.

  • A successful conjugation is confirmed by a mass shift corresponding to the molecular weight of the YIGSR peptide compared to the mass of the starting DSPE-PEG1000-NHS material.[6][7]

This technical guide provides a foundational understanding of this compound for its application in advanced drug delivery and biomedical research. For specific applications, further optimization of the synthesis and detailed characterization will be necessary.

References

The YIGSR Peptide: A Technical Guide to its Biological Functions and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) is a biologically active motif derived from the β1 chain of the laminin (B1169045) protein. It is a key player in mediating cell-extracellular matrix (ECM) interactions, influencing a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the YIGSR peptide, including its origins, its interaction with the 67 kDa laminin receptor (67LR), and its multifaceted biological functions. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows associated with YIGSR research. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, neuroscience, and drug development who are interested in the therapeutic and research potential of the YIGSR peptide.

Introduction: The YIGSR Peptide and its Origin

The YIGSR peptide is a five-amino-acid sequence (Tyrosine-Isoleucine-Glycine-Serine-Arginine) that corresponds to the 929-933 sequence of the laminin β1 chain.[1][2] Laminin, a major glycoprotein (B1211001) component of the basement membrane, plays a crucial role in cell adhesion, differentiation, migration, and tissue organization.[2][3] The YIGSR sequence has been identified as a principal site for the interaction of laminin with cell surface receptors, thereby mediating many of laminin's biological activities.[1] Its primary receptor is the 67 kDa non-integrin laminin receptor (67LR).[4][5] The interaction of YIGSR with 67LR initiates a cascade of intracellular signaling events that regulate various cellular behaviors.

Quantitative Data on YIGSR Peptide's Biological Activity

The biological effects of the YIGSR peptide are often dose-dependent and can be significantly enhanced through multimerization. The following tables summarize key quantitative data from various in vitro and in vivo studies.

ParameterValueCell/Model SystemReference
Binding Affinity (Kd)
C(YIGSR)3-NH2 to 67 kDa laminin receptor1.5 x 10⁻⁷ MNeuroblastoma cells[6]
Inhibition of Tumor Growth and Metastasis
Inhibition of lung colonization (0.5 mg/mouse Ac-Y16, i.v.)100%HT1080 human fibrosarcoma cells in nude mice[7]
Inhibition of lung colonization (0.5 mg/mouse Ac-YIGSR-NH2, i.v.)94%HT1080 human fibrosarcoma cells in nude mice[7]
Inhibition of tumor growth (0.5 mg/mouse Ac-Y16, s.c.)76%HT1080 human fibrosarcoma cells in nude mice[7]
Inhibition of angiogenesis (0.5 mg/mouse Ac-Y16, s.c.)92%HT1080 human fibrosarcoma cells in nude mice[7]
In Vivo Efficacy in Lymphedema
Reduction in tail lymphedema (intra-abdominal injections for 3 days)27%Mouse tail lymphedema model[8]
Macrophage Polarization
Effective concentration for pro-inflammatory (M1) activation2 mMMurine and human macrophages[4]
Effective concentration for anti-inflammatory (M2) promotion5-8 mMMurine and human macrophages[4]

Core Biological Functions and Signaling Pathways

The YIGSR peptide exhibits a remarkable range of biological activities, primarily through its interaction with the 67LR and subsequent modulation of intracellular signaling pathways.

Inhibition of Tumor Growth and Metastasis

One of the most extensively studied functions of the YIGSR peptide is its ability to inhibit cancer progression.[1][4][9] By competing with laminin for binding to the 67LR, which is often overexpressed on cancer cells, YIGSR can block the adhesion of tumor cells to the basement membrane, a critical step in invasion and metastasis.[4][10] Multimeric forms of YIGSR have shown significantly enhanced anti-tumor and anti-metastatic effects compared to the monomeric peptide.[7]

Promotion of Cell Adhesion and Migration

The YIGSR sequence is a potent promoter of cell adhesion for various cell types, including endothelial cells and neurons.[11][12] This property is crucial for processes such as wound healing, angiogenesis, and tissue engineering. The effect of YIGSR on cell migration is cell-type specific and can be influenced by the peptide's concentration and presentation (soluble vs. immobilized).

Enhancement of Nerve Regeneration

YIGSR has demonstrated significant potential in promoting nerve regeneration.[12][13] It can enhance the adhesion and outgrowth of neurons, facilitating the repair of peripheral nerve injuries. Studies have shown that nerve guidance conduits functionalized with YIGSR can improve nerve regeneration and functional recovery.

Modulation of Macrophage Phenotype

The YIGSR peptide exhibits a concentration-dependent effect on macrophage polarization.[4][14] At lower concentrations, it tends to promote a pro-inflammatory (M1) phenotype, while higher concentrations can induce an anti-inflammatory (M2) phenotype.[4] This immunomodulatory property suggests potential applications in inflammatory diseases and regenerative medicine.

Signaling Pathways

The binding of YIGSR to the 67LR triggers intracellular signaling cascades that often involve the activation of protein tyrosine kinases.[6][15] In several cell types, the effects of YIGSR have been shown to be mediated through the activation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[7][16]

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide Receptor 67kDa Laminin Receptor (67LR) YIGSR->Receptor Binding PTK Protein Tyrosine Kinase Activation Receptor->PTK Induces FAK FAK (Focal Adhesion Kinase) PTK->FAK Phosphorylates MEK MEK FAK->MEK Activates ERK ERK MEK->ERK Activates Response Cellular Responses (e.g., Adhesion, Migration, Collagen Synthesis) ERK->Response Regulates

Caption: YIGSR Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of the YIGSR peptide.

Cell Adhesion Assay

This protocol describes how to assess the ability of the YIGSR peptide to promote cell adhesion.

Materials:

  • 96-well tissue culture plates

  • YIGSR peptide solution (e.g., 1 mg/mL in sterile PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

  • Cell suspension of interest

  • Crystal Violet staining solution

  • Solubilization buffer (e.g., 10% acetic acid)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the YIGSR peptide solution at various concentrations (e.g., 1, 10, 50 µg/mL) overnight at 4°C. Use PBS-coated wells as a negative control.

  • Washing: Gently wash the wells twice with sterile PBS to remove any unbound peptide.

  • Blocking: Block the wells with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.

  • Washing: Wash the wells twice with PBS.

  • Cell Seeding: Seed the cells (e.g., 5 x 10⁴ cells/well) into the coated wells and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with Crystal Violet for 20 minutes.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Quantification: Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm using a plate reader.

Cell_Adhesion_Workflow cluster_prep Plate Preparation cluster_assay Adhesion Assay cluster_quant Quantification p1 Coat wells with YIGSR solution p2 Wash with PBS p1->p2 p3 Block with BSA p2->p3 p4 Wash with PBS p3->p4 a1 Seed cells into wells p4->a1 a2 Incubate (1-2h) a1->a2 a3 Wash to remove non-adherent cells a2->a3 q1 Fix and stain with Crystal Violet a3->q1 q2 Wash to remove excess stain q1->q2 q3 Solubilize stain and measure absorbance q2->q3

Caption: Cell Adhesion Assay Workflow.
Cell Migration Assay (Scratch Assay)

This assay, also known as a wound-healing assay, measures the rate of collective cell migration to close a "wound" in a confluent cell monolayer.

Materials:

  • 6-well or 12-well tissue culture plates

  • Cell suspension of interest

  • Sterile 200 µL pipette tip

  • Culture medium with and without YIGSR peptide

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing different concentrations of YIGSR peptide to the wells. Use medium without the peptide as a control.

  • Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

Scratch_Assay_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Analysis p1 Seed cells to confluency p2 Create a 'scratch' in the monolayer p1->p2 p3 Wash to remove debris p2->p3 a1 Add medium with/without YIGSR peptide p3->a1 a2 Image wound at time 0 a1->a2 a3 Incubate and image at regular intervals a2->a3 an1 Measure wound area at each time point a3->an1 an2 Calculate rate of wound closure an1->an2

Caption: Scratch Assay Workflow.
In Vivo Tumor Metastasis Model

This protocol outlines a common in vivo model to assess the anti-metastatic potential of the YIGSR peptide.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cell line known to metastasize (e.g., B16 melanoma, HT1080 fibrosarcoma)

  • YIGSR peptide solution (sterile, for injection)

  • Control peptide solution (e.g., scrambled sequence)

  • Anesthesia and surgical equipment

Procedure:

  • Cell Preparation: Culture and harvest the tumor cells. Resuspend the cells in a sterile, serum-free medium or PBS.

  • Injection: Co-inject the tumor cells (e.g., 1 x 10⁶ cells) with the YIGSR peptide solution (e.g., 0.5 mg/mouse) or control peptide solution intravenously (i.v.) into the tail vein of the mice.

  • Monitoring: Monitor the health and weight of the mice regularly.

  • Endpoint: After a predetermined period (e.g., 2-3 weeks), humanely euthanize the mice.

  • Analysis: Excise the lungs and other organs of interest. Count the number of visible tumor nodules on the surface of the lungs. For more detailed analysis, fix the tissues in formalin, embed in paraffin, and perform histological analysis to quantify micrometastases.

Conclusion

The YIGSR peptide is a versatile and potent biomolecule with a wide range of biological activities. Its ability to modulate cell adhesion, migration, and signaling pathways makes it a valuable tool for research in cancer biology, neuroscience, and regenerative medicine. Furthermore, its anti-tumor and pro-regenerative properties highlight its significant therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the capabilities of the YIGSR peptide in their respective fields. Further research will undoubtedly continue to uncover new applications and refine our understanding of this important laminin-derived peptide.

References

The YIGSR Peptide: A Technical Guide to its Mechanism of Action in Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of the laminin-1 protein, is a crucial player in mediating cellular interactions with the extracellular matrix. Its primary mechanism of action involves competitive binding to the 67-kDa laminin (B1169045) receptor (67LR), a non-integrin receptor frequently overexpressed on the surface of cancer cells. This interaction triggers a cascade of intracellular signaling events that ultimately inhibit cell adhesion, migration, and invasion, making the YIGSR peptide a significant focus in cancer research and therapeutic development. This technical guide provides an in-depth exploration of the YIGSR peptide's mechanism of action, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for professionals in the field.

Core Mechanism: Receptor Binding and Competitive Inhibition

The YIGSR peptide primarily exerts its biological effects by acting as a competitive antagonist for the binding of laminin to the 67-kDa laminin receptor (67LR).[1][2] This receptor is a key mediator of cell adhesion to the basement membrane, a critical step in tumor cell invasion and metastasis.[3] By mimicking the laminin binding motif, the YIGSR peptide occupies the receptor's binding site, thereby preventing the attachment of cells to the laminin component of the extracellular matrix.

The affinity of this interaction has been quantified, with a multimeric form of the peptide, C(YIGSR)3-NH2, demonstrating an intermediate binding affinity to the 67LR with a dissociation constant (Kd) of 1.5 x 10⁻⁷ M.[4] While the 67LR is the principal receptor, some studies also suggest a potential interaction with integrin α4β1, which may contribute to its effects on cell adhesion.[5]

The 67-kDa Laminin Receptor (67LR)

The 67LR is a non-integrin cell surface receptor that shows a high affinity for laminin. Its expression is often upregulated in various types of cancer cells, correlating with increased metastatic potential. The binding of laminin to 67LR promotes cell adhesion and migration, facilitating the invasion of tumor cells through the basement membrane. The YIGSR peptide's ability to block this interaction forms the basis of its anti-metastatic properties.

Integrin α4β1

While the primary interaction is with 67LR, evidence also points to the involvement of the integrin α4β1 in mediating YIGSR's effects on cell adhesion.[5] Integrins are a family of transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion. The interaction of YIGSR with integrin α4β1 may trigger distinct or overlapping signaling pathways compared to those initiated by 67LR binding.

Downstream Signaling Pathways

Binding of the YIGSR peptide to its receptors initiates a series of intracellular signaling events that culminate in the inhibition of cell adhesion, migration, and the induction of apoptosis. The key pathways affected include Focal Adhesion Kinase (FAK) signaling, Transforming Growth Factor-beta (TGF-β) signaling, and the activation of apoptotic cascades.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon cell adhesion to the extracellular matrix, FAK is activated and autophosphorylated, leading to the recruitment of other signaling proteins and the regulation of cell migration, proliferation, and survival.

The YIGSR peptide has been shown to negatively regulate FAK signaling. In cardiac myocytes, treatment with YIGSR resulted in a 50% reduction in FAK protein levels.[6] Furthermore, YIGSR-mediated collagen synthesis in dermal fibroblasts was found to be modulated by FAK inhibitors, suggesting a direct link between YIGSR and the FAK pathway.[7]

FAK_Signaling_Inhibition YIGSR YIGSR Peptide Receptor 67LR / Integrin α4β1 YIGSR->Receptor Binds FAK FAK Receptor->FAK Inhibits Activation Downstream Downstream Signaling (Migration, Proliferation, Survival) FAK->Downstream Promotes

Figure 1: YIGSR-mediated inhibition of FAK signaling.
Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production. In the context of cancer, TGF-β can have both tumor-suppressing and tumor-promoting roles.

Studies have shown that YIGSR treatment can reduce the local expression of TGF-β.[8] The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. By reducing TGF-β expression, YIGSR can interfere with this cascade, potentially contributing to its anti-tumor effects.

TGF_Beta_Signaling_Modulation YIGSR YIGSR Peptide TGF_beta TGF-β Expression YIGSR->TGF_beta Reduces TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds Smad2_3 p-Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription Regulates

Figure 2: Modulation of the TGF-β/Smad signaling pathway by YIGSR.
Induction of Apoptosis

In addition to inhibiting cell adhesion and migration, the YIGSR peptide has been shown to induce apoptosis in certain cancer cells. One of the key mechanisms involved is the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9. This pathway is initiated by mitochondrial stress and leads to the activation of executioner caspases, ultimately resulting in programmed cell death.

Quantitative Data on YIGSR Peptide Activity

The biological activity of the YIGSR peptide has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.

Parameter Peptide Form Receptor/Cell Line Value Reference
Binding Affinity (Kd)C(YIGSR)3-NH267-kDa Laminin Receptor1.5 x 10⁻⁷ M[4]
FAK Protein ReductionYIGSRNeonatal Cardiac Myocytes50%[6]
Lymphedema ReductionYIGSRMouse Tail Model27%[9]

Table 1: Quantitative Receptor Binding and Cellular Effects of YIGSR Peptide

Assay Cell Line Effect of YIGSR Reference
Cell AdhesionHT1080 Human FibrosarcomaInhibition of adhesion to CPA-treated endothelial cells[10]
Cell MigrationB16F10 MelanomaInhibition of cell migration[11]
Angiogenesis (Tube Formation)Endothelial CellsInhibition of capillary tube formation[12]
In vivo MetastasisB16-BL6 MelanomaInhibition of lung metastasis[13]
In vivo MetastasisHuman Pre-B Leukaemic Cells (NALM6)Inhibition of tumor growth and metastasis[14]

Table 2: Summary of YIGSR Peptide's Inhibitory Effects on Adhesion, Migration, Angiogenesis, and Metastasis

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of the YIGSR peptide.

Cell Adhesion Assay

This protocol is adapted from studies investigating the inhibitory effect of YIGSR on tumor cell adhesion.

Objective: To quantify the effect of YIGSR peptide on the adhesion of cells to an extracellular matrix-coated surface.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., fibronectin, laminin)

  • YIGSR peptide solution

  • Control peptide (scrambled sequence) solution

  • Cell line of interest (e.g., HT1080 fibrosarcoma cells)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Staining solution (e.g., crystal violet)

  • Extraction solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Treatment: Pre-incubate the cells with various concentrations of YIGSR peptide or control peptide for 30 minutes at 37°C.

  • Seeding: Add the cell suspension to the coated and blocked wells.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.

  • Extraction: Solubilize the stain from the adherent cells using an extraction solution.

  • Quantification: Measure the absorbance of the extracted stain using a microplate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).

Cell_Adhesion_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with ECM protein Start->Coat_Plate Block Block with BSA Coat_Plate->Block Prepare_Cells Prepare cell suspension Block->Prepare_Cells Treat_Cells Pre-incubate cells with YIGSR/control peptide Prepare_Cells->Treat_Cells Seed_Cells Seed cells into wells Treat_Cells->Seed_Cells Incubate Incubate to allow adhesion Seed_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Stain Fix and stain adherent cells Wash->Stain Extract Extract stain Stain->Extract Quantify Quantify absorbance Extract->Quantify End End Quantify->End

Figure 3: Workflow for a typical cell adhesion assay.
Transwell Migration Assay

This protocol is based on standard methods for assessing cell migration in response to chemoattractants.

Objective: To evaluate the effect of YIGSR peptide on the migratory capacity of cells.

Materials:

  • Transwell inserts (with appropriate pore size) and companion plates

  • Cell line of interest (e.g., B16F10 melanoma cells)

  • Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)

  • YIGSR peptide solution

  • Control peptide solution

  • PBS

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency, then serum-starve for several hours before harvesting. Resuspend the cells in serum-free medium.

  • Assay Setup: Add medium containing a chemoattractant to the lower chamber of the companion plate.

  • Treatment and Seeding: Add the cell suspension, pre-treated with YIGSR or control peptide, to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 6-24 hours) at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Visualize and count the migrated cells in several random fields of view using a microscope.

Transwell_Migration_Assay_Workflow Start Start Prepare_Cells Serum-starve and prepare cell suspension Start->Prepare_Cells Setup_Chamber Add chemoattractant to lower chamber Prepare_Cells->Setup_Chamber Treat_and_Seed Add treated cells to upper chamber Setup_Chamber->Treat_and_Seed Incubate Incubate for migration Treat_and_Seed->Incubate Remove_Non_Migrated Remove non-migrated cells from top of insert Incubate->Remove_Non_Migrated Fix_and_Stain Fix and stain migrated cells on bottom of insert Remove_Non_Migrated->Fix_and_Stain Quantify Count migrated cells via microscopy Fix_and_Stain->Quantify End End Quantify->End

Figure 4: Workflow for a Transwell cell migration assay.
Western Blot Analysis of FAK Phosphorylation

This protocol outlines the steps for detecting changes in FAK phosphorylation following YIGSR treatment.

Objective: To determine the effect of YIGSR peptide on the phosphorylation status of FAK.

Materials:

  • Cell line of interest

  • YIGSR peptide solution

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-FAK and anti-total-FAK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with YIGSR peptide for the desired time.

  • Cell Lysis: Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FAK to normalize for protein loading.

Conclusion

The YIGSR peptide represents a promising therapeutic agent, particularly in the context of cancer, due to its ability to interfere with key processes of tumor progression. Its primary mechanism of action, the competitive inhibition of laminin binding to the 67-kDa laminin receptor, triggers a cascade of downstream signaling events that ultimately lead to decreased cell adhesion, migration, and invasion, and in some cases, apoptosis. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of YIGSR-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals working in this exciting field.

References

The Pivotal Role of DSPE-PEG1000 in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000) has emerged as a critical component in the formulation of sophisticated drug delivery systems. Its unique amphiphilic nature, combining the biocompatible phospholipid DSPE with the hydrophilic polymer PEG1000, imparts several advantageous properties to nanocarriers such as liposomes and nanoparticles. This technical guide provides an in-depth exploration of the multifaceted role of DSPE-PEG1000, detailing its impact on the physicochemical characteristics of drug carriers, its function in enhancing systemic circulation, and its utility in targeted drug delivery. This document synthesizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in the field.

Introduction: The "Stealth" Advantage of DSPE-PEG1000

The primary challenge in intravenous drug delivery is the rapid clearance of nanocarriers by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. DSPE-PEG1000 is instrumental in overcoming this hurdle. The DSPE anchor inserts into the lipid bilayer of a nanoparticle, while the flexible, hydrophilic PEG1000 chain extends into the aqueous environment, creating a hydrated layer on the particle's surface.[1][2] This "PEGylation" provides a steric barrier that inhibits the adsorption of opsonin proteins, thereby reducing MPS recognition and uptake.[3][4] The resulting "stealth" characteristics significantly prolong the circulation half-life of the drug carrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.[4][5]

Physicochemical Impact of DSPE-PEG1000 on Nanocarriers

The incorporation of DSPE-PEG1000 into drug delivery systems has a profound effect on their physical and chemical properties. These properties are crucial for the stability, safety, and efficacy of the formulation.

Particle Size and Polydispersity Index (PDI)

The concentration of DSPE-PEG can influence the size and size distribution of nanoparticles. Generally, the inclusion of PEGylated lipids can lead to the formation of smaller and more uniform vesicles.[6]

Table 1: Effect of DSPE-PEG Concentration on Nanoparticle Size and PDI

Formulation CompositionDSPE-PEG molar ratio (%)Mean Particle Size (nm)Polydispersity Index (PDI)Reference
DSPC/Chol/DSPE-PEG2000 Liposomes0~150> 0.2[7]
DSPC/Chol/DSPE-PEG2000 Liposomes5150-200< 0.2[7]
DSPC/Chol/DSPE-PEG2000 Liposomes10150-200< 0.2[7]
Egg PC/DSPE-PEG2000 Liposomes0>200N/A[8]
Egg PC/DSPE-PEG2000 Liposomes7 ± 2Increase to ~165N/A[8]
Egg PC/DSPE-PEG2000 Liposomes>8Decrease in sizeN/A[8]

Note: While the provided data often refers to DSPE-PEG2000, the principles of its effect on particle size are comparable for DSPE-PEG1000.

Zeta Potential

The zeta potential is a measure of the surface charge of nanoparticles and is a key indicator of their stability in suspension. The PEG layer can shield the surface charge of the nanoparticle, typically resulting in a zeta potential closer to neutrality. This shielding effect contributes to the stability of the formulation by reducing electrostatic interactions between particles.

Table 2: Influence of DSPE-PEG on Zeta Potential

Formulation CompositionDSPE-PEG molar ratio (%)Zeta Potential (mV)Reference
CLS NPs0-21.4 ± 0.9[9]
CLS NPs with DSPE-PEG20005-24.1 ± 0.3[9]
CLS NPs with DSPE-PEG200010-20.7 ± 0.9[9]
Stealth Liposomes3-5.00 to -1.00[10]
Stealth Liposomes7-5.00 to -1.00[10]
Drug Encapsulation Efficiency and Release Kinetics

The inclusion of DSPE-PEG can have varied effects on drug encapsulation efficiency (EE). For lipophilic drugs entrapped within the lipid bilayer, the presence of the bulky PEG chains may slightly reduce the available space, potentially lowering the EE.[10] Conversely, for hydrophilic drugs encapsulated in the aqueous core, the effect may be less pronounced.

Drug release kinetics can also be modulated by the presence of DSPE-PEG. The PEG layer can act as an additional barrier to drug diffusion, leading to a more sustained release profile.[9]

Table 3: Impact of DSPE-PEG on Encapsulation Efficiency and Drug Release

DrugFormulationDSPE-PEG molar ratio (%)Encapsulation Efficiency (%)Effect on ReleaseReference
QuercetinStealth Liposomes3~90Sustained release[10]
QuercetinStealth Liposomes7~80Sustained release[10]
AsulacrineDSPE-PEG2000/TPGS (1:1 w/w) MicellesN/A~94.12Sustained release[11]
SN-38Pegylated Liposomes5Higher than non-pegylatedSlower release[7]
SN-38Pegylated Liposomes10Higher than non-pegylatedSlower release[7]

In Vivo Performance: Prolonged Circulation

The most significant contribution of DSPE-PEG1000 to drug delivery is the extension of the circulation half-life of nanocarriers. This "stealth" effect is crucial for passive targeting of tissues with fenestrated vasculature, such as tumors.

Table 4: In Vivo Circulation Half-life of DSPE-PEG Formulations

Formulation (Size)DSPE-PEG Molar Ratio (%)Circulation Half-life (t½)% Injected Dose at 24hAnimal ModelReference
DSPC/CH/DSPE-PEG2000 LUVs (~200 nm)6> 24 h> 50Mice[12]
DSPC Liposomes (136.2 nm)4.521.7 h46.4Rabbits[2]
DSPC Liposomes (165.5 nm)4.526.5 h50.4Rabbits[2]
DSPC Liposomes (209.2 nm)4.524.9 h46.8Rabbits[2]
f-QD-L (DSPC:Chol:DSPE-PEG2000)10Prolonged~20Mice[1]

Experimental Protocols

Preparation of DSPE-PEG1000 Incorporated Liposomes by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes.[13][14]

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG1000

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG1000 in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids). Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (typically 10-20 passes).[15]

Nanoparticle Characterization

4.2.1. Dynamic Light Scattering (DLS) for Size and PDI:

  • Dilute the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.[16]

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.[16]

4.2.2. Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick away the excess liquid with filter paper.

  • (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

  • Allow the grid to dry completely.

  • Image the grid using a transmission electron microscope to visualize the size, shape, and morphology of the nanoparticles.[17]

In Vitro Drug Release Assay

The dialysis method is commonly used to assess the in vitro release of a drug from a nanoparticle formulation.[18]

Materials:

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at a relevant pH)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Load a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

In Vivo Biodistribution Study

Animal Model:

  • Typically, tumor-bearing mice (e.g., xenograft models) are used.[3]

Procedure:

  • Administer the radiolabeled or fluorescently-labeled DSPE-PEG1000 formulated nanoparticles intravenously to the animals.[3][7]

  • At specific time points post-injection, euthanize a group of animals.

  • Collect blood and major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).

  • Measure the amount of radioactivity or fluorescence in each organ and in the blood.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualization of Key Processes

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing Dissolve Lipids Dissolve Lipids Solvent Evaporation Solvent Evaporation Dissolve Lipids->Solvent Evaporation Chloroform/Methanol Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Hydration Hydration Vacuum Drying->Hydration Extrusion Extrusion Hydration->Extrusion Aqueous Buffer Characterization Characterization Extrusion->Characterization

Caption: Workflow for preparing DSPE-PEG1000 liposomes.

Mechanism of Stealth Liposomes Evading MPS

Stealth_Mechanism cluster_liposome Liposome Surface Liposome Liposome DSPE_PEG DSPE-PEG1000 Opsonin Opsonin Opsonin->Liposome Binding Blocked by PEG layer Macrophage Macrophage Macrophage->Opsonin Recognition

Caption: Steric hindrance by DSPE-PEG1000 prevents opsonization.

Targeted Drug Delivery Workflow

Targeted_Delivery Start Start Formulation Ligand-DSPE-PEG Liposome Formulation Start->Formulation Administration Intravenous Administration Formulation->Administration Circulation Prolonged Systemic Circulation Administration->Circulation Accumulation EPR Effect Mediated Tumor Accumulation Circulation->Accumulation Binding Ligand-Receptor Binding Accumulation->Binding Internalization Cellular Internalization Binding->Internalization Release Intracellular Drug Release Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for targeted drug delivery using ligand-modified DSPE-PEG1000 liposomes.

Conclusion

DSPE-PEG1000 is a cornerstone excipient in the development of advanced drug delivery systems. Its ability to confer "stealth" properties to nanocarriers, thereby prolonging their circulation time, is a fundamental advantage that has enabled significant progress in the field, particularly in cancer therapy. Furthermore, its influence on the physicochemical properties of nanoparticles allows for the fine-tuning of formulations for optimal stability and drug release profiles. The functionalizable nature of the PEG chain also opens up vast possibilities for targeted drug delivery, promising more effective and less toxic therapeutic interventions. The data and protocols presented in this guide underscore the critical role of DSPE-PEG1000 and provide a practical framework for researchers and drug developers working to harness its full potential.

References

The YIGSR Peptide and Laminin Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence within the laminin (B1169045) β1 chain, is a critical mediator of cell-extracellular matrix (ECM) interactions. Its binding to the high-affinity 67 kDa laminin receptor (67LR), also known as the 37 kDa/67 kDa laminin receptor precursor (LAMR1), triggers a cascade of intracellular events that regulate cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth analysis of the YIGSR-laminin receptor interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Quantitative Analysis of YIGSR-Laminin Receptor Binding

The affinity of the YIGSR peptide for its receptor is a crucial parameter in understanding its biological function. The following table summarizes the available quantitative data on this interaction.

LigandReceptor/Cell LineMethodBinding Affinity (Kd)Reference
C(YIGSR)3-NH2 peptide amide67 kDa laminin binding protein (neuroblastoma cells)Ligand Displacement Analysis1.5 x 10⁻⁷ M[1]

Note: The data indicates an intermediate affinity for this specific multimeric form of the YIGSR peptide. Further research is needed to establish a comprehensive kinetic profile, including association (kon) and dissociation (koff) rates for various YIGSR analogs and receptor isoforms.

Signaling Pathways Activated by YIGSR-Laminin Receptor Interaction

Binding of the YIGSR peptide to the 67LR initiates a series of intracellular signaling events. A key early event is the induction of protein tyrosine phosphorylation.[1] This activation of tyrosine kinases leads to the phosphorylation of a range of protein substrates, including proteins in the 115-130 kDa and 32 kDa molecular mass ranges.[1]

Downstream of this initial phosphorylation, several key signaling molecules have been implicated. Studies have shown that the interaction can modulate the expression of endothelial nitric oxide synthase (eNOS).[2] Furthermore, the focal adhesion kinase (FAK) and mitogen-activated protein kinase kinase (MEK) pathways are involved in mediating the effects of YIGSR on cellular processes like collagen synthesis.[3] Upon cell spreading mediated by YIGSR, the 67LR has been observed to co-localize with the cytoskeletal proteins α-actinin and vinculin, suggesting a link between receptor activation and cytoskeletal organization.[4][5]

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide LR67 67kDa Laminin Receptor (67LR) YIGSR->LR67 Binding Tyr_Kinase Tyrosine Kinase Activation LR67->Tyr_Kinase eNOS eNOS Expression LR67->eNOS Modulates Cytoskeleton Cytoskeletal Reorganization LR67->Cytoskeleton pTyr Protein Tyrosine Phosphorylation (115-130 kDa, 32 kDa proteins) Tyr_Kinase->pTyr FAK FAK pTyr->FAK MEK MEK pTyr->MEK Collagen Collagen Synthesis FAK->Collagen MEK->Collagen Actinin_Vinculin α-actinin & Vinculin Co-localization Cytoskeleton->Actinin_Vinculin

YIGSR-Laminin Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the YIGSR-laminin receptor interaction. Below are synthesized protocols for key experiments based on published literature.

Ligand Displacement Assay for Binding Affinity Determination

This protocol outlines a method to determine the binding affinity of a ligand by measuring its ability to displace a labeled competitor.

Ligand_Displacement_Assay start Start prepare_cells Prepare Neuroblastoma Cell Membranes start->prepare_cells incubate_labeled Incubate Membranes with Labeled Ligand (e.g., [¹²⁵I]-Laminin) prepare_cells->incubate_labeled add_competitor Add Increasing Concentrations of Unlabeled Competitor (e.g., C(YIGSR)3-NH2) incubate_labeled->add_competitor incubate_competitor Incubate to Equilibrium add_competitor->incubate_competitor separate Separate Bound and Free Ligand (e.g., Filtration) incubate_competitor->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine IC₅₀ and Kd measure->analyze end End analyze->end YIGSR_Logical_Relationship YIGSR YIGSR Peptide Soluble Soluble Form YIGSR->Soluble Immobilized Immobilized Form YIGSR->Immobilized Receptor_Binding Binds to 67kDa Laminin Receptor Soluble->Receptor_Binding Immobilized->Receptor_Binding Competitive_Inhibition Competitive Inhibition of Laminin Binding Receptor_Binding->Competitive_Inhibition Soluble YIGSR Receptor_Bridging Receptor Bridging and Clustering Receptor_Binding->Receptor_Bridging Immobilized YIGSR Inhibition_Adhesion Inhibition of Cell Adhesion to Laminin Competitive_Inhibition->Inhibition_Adhesion Promotion_Adhesion Promotion of Cell Adhesion and Spreading Receptor_Bridging->Promotion_Adhesion Anti_Metastatic Anti-Metastatic Effects Inhibition_Adhesion->Anti_Metastatic Anti_Mitogenic Anti-Mitogenic Effects Promotion_Adhesion->Anti_Mitogenic Pro_Contractile Pro-Contractile Phenotype Promotion_Adhesion->Pro_Contractile

References

The YIGSR Peptide Signaling Pathway in Endothelial Cells: A Technical Guide to Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence from the β1 chain of the laminin-1 protein, is a critical regulator of endothelial cell behavior. By primarily interacting with the high-affinity 67-kDa laminin (B1169045) receptor (67LR), YIGSR initiates a cascade of intracellular signaling events that modulate cell adhesion, migration, proliferation, and the formation of capillary-like structures—a process known as angiogenesis. This technical guide provides an in-depth examination of the YIGSR signaling pathway in endothelial cells, presenting quantitative data on its functional effects, detailed protocols for key experimental assays, and visual diagrams of the molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating angiogenesis and developing novel therapeutics targeting the tumor microenvironment and vascular biology.

Introduction

Laminins, major glycoprotein (B1211001) components of the basement membrane, play a pivotal role in cell adhesion, differentiation, and migration.[1] The biological activity of laminin is, in part, mediated by specific short peptide sequences. The YIGSR motif is one of the most extensively studied of these sequences, demonstrating significant effects on various cell types, particularly endothelial cells.[1][2]

The primary receptor for the YIGSR peptide is the 67-kDa laminin receptor (67LR), a non-integrin cell surface protein that binds laminin with high affinity. [10 from previous step] Upon binding, the YIGSR-67LR complex triggers downstream signaling pathways that influence the endothelial cytoskeleton and gene expression, leading to changes in cell function. These effects include promoting endothelialization of vascular grafts and, conversely, inhibiting tumor growth and metastasis in some contexts. [3, 6 from previous step] Understanding the precise mechanisms of YIGSR signaling is crucial for its application in regenerative medicine and oncology.

The YIGSR Signaling Cascade in Endothelial Cells

Binding of the YIGSR peptide to the 67LR initiates a complex signaling network. While the complete pathway is still under investigation and may exhibit cell-type specific variations, key components have been identified. The signaling cascade involves protein tyrosine phosphorylation and the activation of major kinase pathways such as the MAPK/ERK and PI3K/AKT pathways.

Upon YIGSR binding, the 67LR can trigger the phosphorylation of intracellular proteins on tyrosine residues.[3] In some cellular contexts, this has been linked to the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration. [23 from previous step] Downstream of FAK, the mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2), is activated. [2, 23 from previous step] Concurrently, signaling through 67LR can also engage the p38 MAPK and PI3K/AKT pathways, which are central regulators of cell survival, proliferation, and migration.[4] There is also evidence suggesting a role for cyclic AMP (cAMP) and Protein Kinase A (PKA) in the internalization of the 67LR, which may be a mechanism for sustained intracellular signaling. [2 from previous step]

YIGSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YIGSR YIGSR 67LR 67-kDa Laminin Receptor (67LR) YIGSR->67LR Binds pTyr Protein Tyrosine Phosphorylation 67LR->pTyr PI3K PI3K 67LR->PI3K p38 p38 MAPK 67LR->p38 FAK FAK pTyr->FAK Activates MEK MEK FAK->MEK Activates AKT AKT PI3K->AKT Activates Cellular_Response Cell Adhesion Migration Proliferation Angiogenesis p38->Cellular_Response ERK ERK1/2 MEK->ERK Activates AKT->Cellular_Response ERK->Cellular_Response

Figure 1: YIGSR Peptide Signaling Pathway in Endothelial Cells.

Quantitative Data on YIGSR Functional Effects

The interaction of the YIGSR peptide with endothelial cells produces quantifiable changes in cellular behavior. The following tables summarize key quantitative findings from the literature.

Table 1: YIGSR Effects on Endothelial Cell Adhesion and Migration

ParameterCell TypeYIGSR ConditionResultCitation
Cell AdhesionHUVECsYIGSR-functionalized surface vs. non-functionalized~120% increase in adhered cells[5]
Cell MigrationHuman Microvascular Endothelial Cells (MVEC)YIGSR + RGD vs. RGD alone~25% enhancement of cell migration[6][7]
Receptor Binding (IC50)Breast Cancer & Endothelial CellsDisplacement of ¹²⁵I-laminin1-5 nM[27 from previous step]
Receptor Affinity (Kd)Neuroblastoma CellsC(YIGSR)₃-NH₂ vs. 67 kDa receptor1.5 x 10⁻⁷ M[3]

Table 2: YIGSR Effects on Endothelial Cell Proliferation and Angiogenesis

ParameterCell TypeYIGSR ConditionResultCitation
Cell ProliferationHUVECs1.5 mM and 3 mM YIGSRIncreased cell viability/proliferation[11 from previous step]
Cell ProliferationEndothelial CellsYIGSR-modified polyurethaneureaIncreased proliferation vs. control polyurethaneurea[2][8]
Tube FormationHUVECsYIGSR peptide (soluble)Inhibition of tube formation on Matrigel[18 from previous step]
Tube FormationEndothelial CellsYIGSR incorporated in PEG hydrogelsEnhanced tubule length vs. control[7 from previous step]

Note: The effect of YIGSR on tube formation can be context-dependent. Soluble YIGSR may compete with matrix-bound laminin, inhibiting tube formation, while immobilized YIGSR can promote it.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of the YIGSR peptide on endothelial cells.

Endothelial Cell Adhesion Assay

This protocol quantifies the attachment of endothelial cells to surfaces coated with YIGSR peptide.

  • Plate Coating: Aseptically coat wells of a 96-well tissue culture plate with a solution of YIGSR peptide (e.g., 10-100 µg/mL in sterile PBS) or control protein (e.g., BSA). Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash wells three times with sterile PBS. Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash cells and resuspend in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

  • Seeding: Add 100 µL of the cell suspension to each coated and blocked well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell attachment.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes.

    • Wash thoroughly with water and allow to dry.

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Read the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

This assay measures the rate of two-dimensional cell migration to close a cell-free gap.

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to 100% confluency.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a linear "scratch" in the center of the confluent monolayer.

  • Washing: Gently wash the well twice with PBS to remove detached cells and debris.

  • Treatment: Replace the medium with fresh culture medium containing the desired concentration of soluble YIGSR peptide (e.g., 100 µM - 1.5 mM) or a vehicle control.

  • Imaging: Immediately acquire an image of the scratch at time 0 using an inverted microscope with a camera. Mark the location for subsequent imaging.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Time-Lapse Imaging: Acquire images of the same marked location at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Analysis: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Experimental_Workflow_Migration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HUVECs to 100% Confluency B Create Linear Scratch with Pipette Tip A->B C Wash to Remove Debris B->C D Add Medium with Soluble YIGSR or Control C->D E Image at Time 0 D->E F Incubate (37°C, 5% CO2) E->F G Image at Subsequent Time Points (e.g., 6, 12, 24h) F->G H Measure Width of Gap Using ImageJ G->H I Calculate % Wound Closure vs. Time 0 H->I

Figure 2: Experimental Workflow for a Scratch/Wound Healing Migration Assay.
Endothelial Cell Tube Formation Assay (Angiogenesis in vitro)

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks on a basement membrane matrix.

  • Matrix Preparation: Thaw growth factor-reduced Matrigel™ or a similar basement membrane extract (BME) on ice overnight at 4°C. Pre-chill a 96-well plate and pipette tips on ice.

  • Coating: Pipette 50 µL of the cold, liquid BME into each well of the pre-chilled 96-well plate. Ensure the entire bottom surface is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Harvest HUVECs (passage 2-6 is recommended) and resuspend them in basal medium (e.g., EBM-2) to a concentration of 2-3 x 10⁵ cells/mL.

  • Treatment and Seeding: In separate tubes, mix the cell suspension with the desired concentration of YIGSR peptide or control substance. Carefully add 100 µL of the cell/treatment mixture on top of the polymerized BME gel.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Visualization and Quantification:

    • Observe the formation of tube-like networks using an inverted phase-contrast microscope at various time points (e.g., 4, 8, 12 hours).

    • Capture images from several representative fields for each well.

    • Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes/loops.[9]

Conclusion and Future Directions

The YIGSR peptide is a potent modulator of endothelial cell function, acting primarily through the 67LR to activate downstream signaling cascades involving tyrosine phosphorylation, FAK, PI3K/AKT, and MAPK pathways. This signaling culminates in the regulation of critical angiogenic processes, including cell adhesion, migration, and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating these phenomena.

Future research should focus on further dissecting the specific roles of different downstream effectors (e.g., p38 vs. ERK) in mediating distinct cellular outcomes. The context-dependent effects of YIGSR, particularly its dual role in promoting and inhibiting angiogenesis, warrant further investigation, as this may be linked to peptide concentration, presentation (soluble vs. immobilized), and the specific microenvironment of the endothelial cells. A deeper understanding of these nuances will be essential for the successful translation of YIGSR-based strategies into clinical applications for tissue engineering, wound healing, and cancer therapy.

References

A Technical Guide to the Self-Assembly of DSPE-PEG1000-YIGSR into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide into nanoparticles. This document details the underlying self-assembly mechanisms, experimental protocols for nanoparticle synthesis and characterization, and the biological signaling pathways associated with the YIGSR peptide.

Introduction: The Promise of YIGSR-Functionalized Nanoparticles

The pentapeptide YIGSR (tyrosine-isoleucine-glycine-serine-arginine) is a well-characterized motif derived from the β1 chain of the laminin (B1169045) protein. It plays a crucial role in mediating cell adhesion, migration, and signaling through its interaction with the 67-kDa laminin receptor (67LR). The functionalization of nanoparticles with the YIGSR peptide has emerged as a promising strategy in drug delivery, particularly for targeted therapies. By incorporating the YIGSR ligand, nanoparticles can be directed to cells overexpressing the 67LR, which is often implicated in cancer metastasis and angiogenesis.

DSPE-PEG is an amphiphilic polymer widely used in the formulation of nanocarriers. The hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as an anchor within the nanoparticle's lipid core, while the hydrophilic PEG (polyethylene glycol) chain provides a protective corona. This PEGylated "stealth" characteristic reduces opsonization and prolongs the circulation time of the nanoparticles in the bloodstream. By employing DSPE-PEG1000-YIGSR, it is possible to create stable, long-circulating nanoparticles with specific cell-targeting capabilities.

The Self-Assembly Process of this compound

The formation of nanoparticles from this compound is a spontaneous process driven by the amphiphilic nature of the molecule in an aqueous environment. The hydrophobic DSPE tails seek to minimize their contact with water, leading them to aggregate and form a stable core. Concurrently, the hydrophilic PEG-YIGSR chains orient themselves towards the aqueous phase, forming a hydrated shell around the hydrophobic core. This arrangement results in the formation of micellar nanoparticles.

The critical micelle concentration (CMC) is a key parameter in this process, representing the minimum concentration of the amphiphile required for micelle formation to occur. DSPE-PEG conjugates

DSPE-PEG1000-YIGSR: A Technical Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. It details the core mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action

DSPE-PEG1000-YIGSR is a functionalized lipid conjugate designed for targeted drug delivery. It combines the structural properties of a phospholipid (DSPE), the stealth characteristics of polyethylene (B3416737) glycol (PEG), and the targeting specificity of the YIGSR peptide.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a stable anchor in lipid-based nanoparticle formulations such as liposomes and micelles.[1][2]

  • PEG1000 (Polyethylene Glycol, average MW 1000 Da): A hydrophilic polymer that forms a protective layer on the surface of nanoparticles. This "stealth" coating reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][3]

  • YIGSR Peptide: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) sequence derived from the B1 chain of laminin (B1169045), a major component of the basement membrane.[4][5] This peptide is a functional motif that interacts with specific cell surface receptors, primarily the 67 kDa laminin receptor (67LR) and α6β1 integrin.[6][7][8] This interaction mediates cell adhesion, migration, and signaling.[5][6]

The therapeutic potential of this compound lies in its ability to be incorporated into drug-loaded nanoparticles, which then selectively target cells overexpressing the 67LR and/or α6β1 integrin. These receptors are often upregulated on various cancer cells and angiogenic endothelial cells, making YIGSR an effective targeting ligand for anti-cancer therapies.[4][9]

Therapeutic Applications

The primary therapeutic application of this compound is in the targeted delivery of therapeutic agents, particularly in oncology. Other potential applications are also being explored.

Targeted Cancer Therapy

This compound can be formulated into nanoparticles carrying chemotherapeutic agents. These targeted nanoparticles can enhance drug accumulation at the tumor site while minimizing off-target toxicity. The YIGSR peptide has been shown to inhibit tumor growth and metastasis.[10][11] For instance, YIGSR-conjugated nanospheres loaded with 5-fluorouracil (B62378) led to effective tumor regression in mice.[9]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. The YIGSR peptide has demonstrated anti-angiogenic properties.[5] By targeting endothelial cells in the tumor microenvironment, this compound-functionalized nanoparticles can deliver anti-angiogenic drugs or inhibit signaling pathways essential for new blood vessel formation.

Lymphedema Treatment

Recent studies suggest that the YIGSR peptide can ameliorate lymphedema by promoting cell-cell adhesion and restoring vessel barrier function through its interaction with the 67LR.[12] Treatment with YIGSR has been shown to reduce the expression of TGF-β, a key mediator of fibrosis and inflammation in lymphedema.[12]

Dermal Applications

The YIGSR peptide has been found to stimulate the synthesis of collagen type 1 in human dermal fibroblasts, suggesting its potential use in treating skin aging and wrinkles.[5] This effect is mediated through the FAK and MEK signaling pathways.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the YIGSR peptide and YIGSR-functionalized nanoparticles.

ParameterFindingCell/Model SystemReference
Cell Binding 8-fold higher binding of YIGSR-SN to HUVEC compared to non-targeted nanospheresHuman Umbilical Vein Endothelial Cells (HUVEC)[9]
Cell Adhesion Promotes the same degree of cellular adhesion as native lamininNeonatal Cardiac Myocytes[13][14]
Collagen Synthesis Strongly enhanced collagen type 1 synthesisHs27 Human Dermal Fibroblasts[5]
Tumor Regression Effective regression of tumors with YIGSR-SN compared to free 5-FUB16F10 tumor-bearing BALB/c mice[9]
Physiological Effect 50% decrease in myosin protein after mechanical stimulation on YIGSR peptideNeonatal Cardiac Myocytes[13][15][16]
Lymphedema Significantly reduced expression of TGFβ1, TGFβ2, SM22α, and β-catenin on day 7Mouse Tail Lymphedema Model[12]
YIGSR ConcentrationEffect on Macrophage PhenotypeCell/Model SystemReference
Low Concentrations (e.g., 2 mM) Increased macrophage inflammation (increased iNOS expression)M0 and M1 Macrophages[17]
Higher Concentrations (e.g., 8 mM) Reduced macrophage inflammation (reduced iNOS expression compared to 5 mM)M1 Macrophages[17]

Signaling Pathways and Workflows

YIGSR-Mediated Signaling Pathway

The YIGSR peptide primarily initiates intracellular signaling through the 67 kDa laminin receptor and integrin α6β1. This can lead to various cellular responses, including cell adhesion, migration, and modulation of gene expression.

YIGSR_Signaling YIGSR YIGSR Peptide Receptor 67LR / Integrin α6β1 YIGSR->Receptor Binds FAK FAK Receptor->FAK Adhesion Cell Adhesion & Spreading Receptor->Adhesion Metastasis Inhibition of Tumor Metastasis Receptor->Metastasis Tyrosine Tyrosine Phosphorylation of 115-130 kDa proteins Receptor->Tyrosine MEK MEK FAK->MEK ERK ERK MEK->ERK Collagen Collagen Synthesis (Dermal Fibroblasts) ERK->Collagen

Caption: YIGSR peptide signaling cascade.

Targeted Drug Delivery Workflow

The logical workflow for utilizing this compound in targeted drug delivery involves nanoparticle formulation, systemic administration, and targeted uptake.

Drug_Delivery_Workflow Formulation 1. Nanoparticle Formulation (Drug + Lipids + this compound) Administration 2. Systemic Administration (e.g., Intravenous) Formulation->Administration Circulation 3. Prolonged Circulation (PEG Stealth Effect) Administration->Circulation Targeting 4. Tumor Site Accumulation (EPR Effect & YIGSR Targeting) Circulation->Targeting Binding 5. Receptor Binding (YIGSR binds to 67LR/Integrin) Targeting->Binding Uptake 6. Cellular Uptake & Drug Release Binding->Uptake

Caption: Workflow for targeted drug delivery.

Experimental Protocols

Formulation of YIGSR-Targeted Liposomes

This protocol describes the preparation of YIGSR-targeted liposomes encapsulating a model drug (e.g., Doxorubicin) using the thin-film hydration and post-insertion method.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG1000

  • This compound

  • Doxorubicin (B1662922) HCl

  • Chloroform, Methanol

  • HEPES buffered saline (HBS), pH 7.4

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis membrane (MWCO 10-14 kDa)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and DSPE-PEG1000 in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a Doxorubicin HCl solution in HBS by vortexing.

  • Liposome (B1194612) Extrusion:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles.

  • Post-Insertion of this compound:

    • Prepare a micellar solution of this compound in HBS.

    • Add the this compound solution to the pre-formed liposome suspension.

    • Incubate the mixture at 60°C (above the lipid phase transition temperature) for 1 hour with gentle stirring.

    • Allow the mixture to cool to room temperature.

  • Purification:

    • Remove unencapsulated doxorubicin and unincorporated this compound by dialysis against PBS (pH 7.4).

Liposome_Preparation_Workflow Start Start Dissolve 1. Dissolve Lipids in Organic Solvent Start->Dissolve Evaporate 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate 3. Hydrate Film with Drug Solution Evaporate->Hydrate Extrude 4. Extrude to Form Unilamellar Vesicles (100 nm) Hydrate->Extrude PostInsert 5. Post-Insert DSPE-PEG-YIGSR (Incubate at 60°C) Extrude->PostInsert Purify 6. Purify Liposomes (Dialysis) PostInsert->Purify End End Purify->End

Caption: Experimental workflow for liposome preparation.

In Vitro Cell Binding Assay

This protocol outlines a method to quantify the binding of YIGSR-targeted fluorescent liposomes to cancer cells.

Materials:

  • Target cancer cells (e.g., B16F10 melanoma, expressing 67LR)

  • Control cells (low 67LR expression)

  • YIGSR-targeted fluorescent liposomes (containing a fluorescent lipid like Rhodamine-PE)

  • Non-targeted fluorescent liposomes (control)

  • Cell culture medium

  • PBS, Trypsin-EDTA

  • Flow cytometer

  • 96-well black-walled plates

Procedure:

  • Cell Seeding:

    • Seed target and control cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Liposome Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing various concentrations of YIGSR-targeted or non-targeted fluorescent liposomes.

    • Incubate for 4 hours at 37°C.

  • Washing and Lysis:

    • Remove the liposome-containing medium and wash the cells three times with cold PBS to remove unbound liposomes.

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Quantification (Plate Reader):

    • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

  • Quantification (Flow Cytometry):

    • For flow cytometry, after washing, detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS and analyze them using a flow cytometer to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.

This guide provides a foundational understanding of this compound for its application in therapeutic development. Further research and optimization are essential to fully realize its clinical potential.

References

In Vitro Studies of DSPE-PEG1000-YIGSR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro evaluation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide. The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) is a well-known motif derived from the laminin (B1169045) β1 chain that interacts with the 67-kDa laminin receptor, playing a crucial role in cell adhesion, migration, and signaling. When conjugated to a DSPE-PEG lipid, it creates a powerful targeting ligand for drug delivery systems such as liposomes and micelles, directing them toward cells that overexpress the laminin receptor, which is common in various cancer types.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, characterization, and in vitro assessment of DSPE-PEG1000-YIGSR-functionalized nanocarriers.

Synthesis and Characterization of this compound Conjugates

The synthesis of this compound typically involves the covalent conjugation of the YIGSR peptide to the distal end of the PEG chain on the DSPE-PEG1000 lipid. A common strategy employs maleimide (B117702) chemistry, where a DSPE-PEG1000-Maleimide derivative reacts with a cysteine-modified YIGSR peptide (C-YIGSR).

Synthesis Workflow

The general workflow for the synthesis and formulation of YIGSR-targeted nanoparticles is depicted below. This process involves the synthesis of the peptide-lipid conjugate followed by its incorporation into a lipid-based nanoparticle formulation, such as a liposome (B1194612) or micelle.

G cluster_synthesis Conjugate Synthesis cluster_formulation Nanoparticle Formulation DSPE_PEG_Mal DSPE-PEG1000-Maleimide Reaction Thiol-Maleimide Coupling Reaction DSPE_PEG_Mal->Reaction C_YIGSR Cys-YIGSR Peptide C_YIGSR->Reaction Purification1 Purification (e.g., Dialysis) Reaction->Purification1 DSPE_PEG_YIGSR This compound Purification1->DSPE_PEG_YIGSR Hydration Lipid Film Hydration & Sonication/Extrusion DSPE_PEG_YIGSR->Hydration Lipids Structural Lipids (e.g., DSPC, Cholesterol) Lipids->Hydration Drug Therapeutic Agent (e.g., Doxorubicin) Drug->Hydration Purification2 Purification (e.g., Size Exclusion Chromatography) Hydration->Purification2 Targeted_NP YIGSR-Targeted Nanoparticle Purification2->Targeted_NP

Caption: Workflow for synthesis and formulation of YIGSR-targeted nanoparticles.

Physicochemical Characterization

After formulation, it is critical to characterize the physicochemical properties of the this compound-containing nanoparticles. These properties influence their stability, biocompatibility, and in vitro performance.

ParameterTypical Method(s)Representative ValuesReference
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm[1][2]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[1]
Zeta Potential Laser Doppler Velocimetry-10 mV to -30 mV[1][2][3]
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles[1]
Peptide Conjugation Efficiency HPLC, MALDI-TOF MS> 90%[4]
Drug Encapsulation Efficiency Spectrophotometry, HPLC30% - 65% (Peptide/Drug Dependent)[5]

Note: Values are representative and can vary significantly based on the full lipid composition, drug loaded, and formulation method.

In Vitro Biological Evaluation

A series of in vitro assays are essential to determine the biological activity and therapeutic potential of this compound nanoparticles. These assays assess their targeting capability, cytotoxicity, and mechanism of action.

Cell Adhesion and Migration Assays

The YIGSR peptide is known to mediate cell adhesion. Assays can confirm that the peptide remains functional after conjugation and incorporation into a nanoparticle, and can compete with natural ligands.

Experimental Protocol: Cell Adhesion Assay

  • Plate Coating: Coat 96-well plates with a solution of laminin (positive control), BSA (negative control), or the this compound formulation overnight at 4°C.

  • Cell Seeding: Seed cells (e.g., HT1080 fibrosarcoma cells, which express the laminin receptor) at a density of 3-5 x 10⁴ cells/well.

  • Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining & Quantification: Fix the remaining adherent cells with methanol (B129727) and stain with a 0.5% crystal violet solution. Solubilize the dye with 10% acetic acid and measure the absorbance at 590 nm. The absorbance is proportional to the number of adherent cells.[6]

Cytotoxicity Assays

Cytotoxicity assays are crucial for evaluating the safety of the nanocarrier itself and the efficacy of the drug-loaded formulation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., a target cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., free drug, empty nanoparticles, and this compound nanoparticles loaded with the drug).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[7][8][9]

Cell LineFormulationIC50 (µg/mL) - 48hEffectReference
SKOV3 (Ovarian Cancer)DSPE-PEG(5000) amine SWCNTs~50Dose-dependent cytotoxicity[10]
A549, HEPG2DSPE-PEG(5000) amine SWCNTs>600Low intrinsic toxicity of carrier[10]
SW1990 (Pancreatic Cancer)Gemcitabine-loaded PEG-PDLLA Nanovesicles~15Dose-dependent cytotoxicity[8]
Cardiac MyocytesYIGSR Peptide SurfaceN/AReduced FAK protein by 50%[11]
Cellular Uptake Studies

To confirm targeted delivery, it is essential to visualize and quantify the uptake of YIGSR-functionalized nanoparticles into target cells. This is often achieved by labeling the nanoparticle with a fluorescent dye.

Experimental Workflow: Cellular Uptake Analysis

G cluster_analysis Uptake Analysis Cell_Seeding Seed cells on confocal dishes or plates Treatment Treat with fluorescently labeled This compound NPs Cell_Seeding->Treatment Incubation Incubate for various time points (e.g., 1, 4, 24h) Treatment->Incubation Washing Wash with PBS to remove non-internalized NPs Incubation->Washing Staining Fix and stain for nucleus (DAPI) and membranes (WGA) Washing->Staining Harvesting Trypsinize and harvest cells Washing->Harvesting Microscopy Qualitative Analysis: Confocal Microscopy Flow_Cytometry Quantitative Analysis: Flow Cytometry Staining->Microscopy Harvesting->Flow_Cytometry

Caption: Experimental workflow for analyzing cellular uptake of nanoparticles.

The primary mechanism for nanoparticle uptake is endocytosis. For ligand-targeted nanoparticles, this is often receptor-mediated. Inhibition studies using agents that block specific pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) can elucidate the specific uptake route.[12][13][14]

Signaling Pathway Modulation

The interaction of the YIGSR peptide with the 67-kDa laminin receptor can trigger intracellular signaling cascades. Studies have shown that YIGSR can modulate the activity of Focal Adhesion Kinase (FAK), a key protein in cell adhesion and migration signaling.[11] This can have downstream effects on pathways like MEK/ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YIGSR_NP This compound Nanoparticle LR67 67-kDa Laminin Receptor YIGSR_NP->LR67 Binding FAK FAK LR67->FAK Activation MEK MEK FAK->MEK Activation ERK ERK MEK->ERK Phosphorylation Response Cellular Responses (Adhesion, Migration, Gene Expression) ERK->Response

Caption: Hypothesized signaling pathway initiated by YIGSR nanoparticle binding.

In cardiac myocytes, culture on a YIGSR peptide surface led to a 50% reduction in FAK protein compared to laminin.[11] Understanding these signaling effects is crucial, as they can influence not only cell adhesion but also the ultimate therapeutic outcome of a drug delivery system by affecting cell proliferation, survival, and migration.

References

understanding the hydrophilicity of DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrophilicity of DSPE-PEG1000-YIGSR

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000]-Tyr-Ile-Gly-Ser-Arg (this compound) is a functionalized biopolymer increasingly utilized in advanced drug delivery systems, tissue engineering, and targeted therapeutics. Its architecture combines a phospholipid anchor (DSPE), a hydrophilic spacer (PEG1000), and a biologically active peptide (YIGSR). The hydrophilicity of this conjugate is a critical determinant of its in vivo and in vitro behavior, governing its solubility, stability in physiological media, circulation time, and interaction with biological interfaces.

This technical guide provides a detailed examination of the core principles underlying the hydrophilicity of this compound, supported by quantitative data, detailed experimental methodologies for its characterization, and visualizations of its structure and biological interactions.

Molecular Architecture and Contribution to Hydrophilicity

The overall hydrophilic character of this compound is a composite of the properties of its three distinct molecular components. The dominant contributor is the polyethylene (B3416737) glycol (PEG) chain, which effectively shields the hydrophobic DSPE anchor and presents the YIGSR peptide to the aqueous environment.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid is amphipathic. It consists of a polar, hydrophilic phosphate (B84403) headgroup and two long, saturated 18-carbon stearoyl chains that form a nonpolar, hydrophobic tail. This structure allows it to anchor within lipid bilayers of nanoparticles like liposomes.

  • PEG1000 (Polyethylene Glycol, MW ≈ 1000 Da): The PEG chain is exceptionally hydrophilic due to the abundance of ether oxygen atoms, which readily form hydrogen bonds with water molecules. This creates a hydration shell around the molecule, sterically hindering protein adsorption and preventing aggregation of nanoparticles, a feature often referred to as a "stealth" property.

  • YIGSR Peptide (Tyr-Ile-Gly-Ser-Arg): This laminin-derived pentapeptide is soluble in water[1]. Its overall hydrophilicity is determined by the side chains of its constituent amino acids. While it contains a hydrophobic residue (Isoleucine), the presence of polar (Tyrosine, Serine) and charged (Arginine) residues ensures its exposure and availability for receptor binding in an aqueous medium.

cluster_DSPE DSPE (Amphipathic Anchor) cluster_PEG PEG1000 (Hydrophilic Spacer) cluster_YIGSR YIGSR (Bioactive Peptide) hydrophilic_head Hydrophilic Phosphate Head hydrophobic_tails Hydrophobic Acyl Chains peg_chain Highly Hydrophilic PEG Chain (Dominates Solubility) hydrophilic_head->peg_chain Conjugation Linker yigsr_peptide Water-Soluble Targeting Ligand peg_chain->yigsr_peptide Conjugation Linker cluster_char Characterization start DSPE-PEG1000-Maleimide + Thiolated YIGSR Peptide reaction Conjugation Reaction (pH 6.5-7.5, RT, 4-24h) Thiol-Maleimide Click Chemistry start->reaction purification Purification (Dialysis, MWCO 3 kDa) reaction->purification lyophilization Lyophilization purification->lyophilization product This compound (Powder) lyophilization->product maldi MALDI-TOF MS (Confirm Conjugation) product->maldi hplc HPLC (Assess Purity) product->hplc cluster_char Physicochemical Characterization start Lipid Mixture (including this compound) hydration Thin-Film Hydration start->hydration extrusion Extrusion hydration->extrusion nanoparticles YIGSR-Functionalized Nanoparticles extrusion->nanoparticles dls DLS (Size & PDI) nanoparticles->dls zeta Zeta Potential (Surface Charge) nanoparticles->zeta cryotem Cryo-TEM (Morphology) nanoparticles->cryotem cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space yigsr This compound on Nanoparticle integrin Integrin Receptor (e.g., α4β1) yigsr->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation downstream Downstream Signaling (Actin Cytoskeleton, Gene Expression) fak->downstream Modulation

References

DSPE-PEG1000-YIGSR: A Technical Guide to its Role in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide (DSPE-PEG1000-YIGSR) and its multifaceted role in angiogenesis. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a well-documented ligand for the 67 kDa laminin (B1169045) receptor (67LR), which is expressed on the surface of endothelial cells. The conjugation of YIGSR to a DSPE-PEG1000 backbone allows for its presentation on liposomal and micellar nanocarriers, creating a platform for targeted drug delivery and influencing endothelial cell behavior. This document synthesizes the available quantitative data, details relevant experimental protocols, and elucidates the signaling pathways involved in YIGSR-mediated angiogenesis. While the precise effects of the this compound conjugate are an active area of research, this guide consolidates current understanding to inform future investigations and therapeutic development.

Introduction: The Components and Their Synergy

DSPE-PEG1000: This phospholipid-polymer conjugate is a cornerstone of drug delivery systems.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG1000 chain, facilitates the formation of stable micelles and liposomes in aqueous environments.[2] The PEG moiety provides a "stealth" characteristic, reducing opsonization and prolonging circulation time in vivo.[3] Furthermore, the terminal end of the PEG chain can be functionalized for the attachment of targeting ligands, such as peptides.[2]

YIGSR Peptide: The pentapeptide tyrosine-isoleucine-glycine-serine-arginine (YIGSR) is a biologically active motif from the laminin-β1 chain.[4] It is recognized by the non-integrin 67 kDa laminin receptor (67LR), which is expressed on various cell types, including endothelial cells.[4][5] The interaction of YIGSR with 67LR has been shown to modulate cell adhesion, migration, and proliferation, all of which are critical processes in angiogenesis.[6]

This compound Conjugate: The conjugation of the YIGSR peptide to DSPE-PEG1000 creates a versatile tool for angiogenesis research and therapy. When incorporated into a lipid-based nanoparticle, the DSPE portion anchors the conjugate within the lipid bilayer, while the PEG linker extends the YIGSR peptide into the extracellular space, making it available for receptor binding. This allows for the targeted delivery of therapeutic agents to endothelial cells and has the potential to directly influence the angiogenic process.

The Dichotomous Role of YIGSR in Angiogenesis

The available scientific literature presents a nuanced and sometimes conflicting view of the role of the YIGSR peptide in angiogenesis. The mode of presentation—soluble versus immobilized—appears to be a critical determinant of its biological activity.

  • Pro-Angiogenic Effects of Immobilized YIGSR: A significant body of evidence suggests that when YIGSR is immobilized on a substrate, it promotes key angiogenic processes. Studies have demonstrated that surfaces functionalized with YIGSR enhance endothelial cell adhesion, spreading, migration, and proliferation.[6]

  • Anti-Angiogenic Effects of Soluble YIGSR: Conversely, some studies have reported that soluble YIGSR peptide can inhibit angiogenesis. For instance, high concentrations of soluble YIGSR have been shown to inhibit the tube formation of human umbilical vein endothelial cells (HUVECs) on Matrigel. This suggests a competitive inhibition mechanism, where soluble YIGSR blocks the interaction of endothelial cells with laminin in the extracellular matrix.

This dichotomy highlights the importance of the context in which YIGSR is presented to endothelial cells. The this compound conjugate, by presenting YIGSR on the surface of a nanoparticle, mimics an immobilized state and is therefore hypothesized to primarily exert pro-angiogenic effects.

Quantitative Data on YIGSR-Mediated Endothelial Cell Response

While comprehensive quantitative data specifically for this compound's impact on angiogenesis is still emerging, studies on YIGSR-functionalized surfaces provide valuable insights.

ParameterCell TypeExperimental SystemQuantitative Finding
Cell Adhesion Human Umbilical Vein Endothelial Cells (HUVECs)YIGSR-functionalized cobalt-chromium surfacesApproximately 120% increase in the number of attached cells compared to non-functionalized surfaces.
Cell Migration Human Microvascular Endothelial Cells (MVEC)YIGSR and RGD co-functionalized PEG hydrogels25% enhancement in cell migration compared to surfaces with RGD alone.
Cell Viability & Proliferation Human Umbilical Vein Endothelial Cells (HUVECs)HUVEC scaffold-free microtissues with soluble YIGSR1.5 mM YIGSR identified as the optimal concentration for increased cell viability and tissue formation.
Tube Formation Human Umbilical Vein Endothelial Cells (HUVECs)Matrigel assay with soluble YIGSR70-90% inhibition of tube formation at maximal doses.

Signaling Pathways in YIGSR-Mediated Angiogenesis

The interaction of the YIGSR peptide with the 67 kDa laminin receptor on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. While the complete pathway is yet to be fully elucidated, key components have been identified.

YIGSR-67LR Signaling Cascade

YIGSR_Signaling YIGSR This compound LR67 67 kDa Laminin Receptor (67LR) YIGSR->LR67 Binding Cytoskeleton Cytoskeletal Reorganization (α-actinin, vinculin) LR67->Cytoskeleton eNOS eNOS Activation LR67->eNOS JNK JNK Pathway LR67->JNK Inhibition Migration Cell Migration Cytoskeleton->Migration Adhesion Cell Adhesion & Spreading Cytoskeleton->Adhesion Proliferation Cell Proliferation eNOS->Proliferation TF Tissue Factor Expression JNK->TF Inhibition TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation Adhesion->TubeFormation

Caption: Proposed signaling pathway for this compound in endothelial cells.

Binding of the YIGSR peptide to the 67LR is the initiating step.[4] This interaction is believed to induce conformational changes in the receptor, leading to the recruitment of cytoskeletal proteins such as α-actinin and vinculin. This reorganization of the cytoskeleton is fundamental for cell adhesion, spreading, and migration.[6]

Furthermore, 67LR activation has been linked to the stimulation of endothelial nitric oxide synthase (eNOS), a key regulator of endothelial cell proliferation and survival.[7] Interestingly, some studies suggest that 67LR activation can inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to a downstream reduction in tissue factor expression.[8] While the direct link between JNK inhibition and pro-angiogenic outcomes is complex, it highlights the diverse signaling roles of the 67LR.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the angiogenic potential of this compound.

Preparation of this compound Micelles

This protocol describes the preparation of this compound micelles using the thin-film hydration method.

Micelle_Prep_Workflow start Start dissolve Dissolve this compound in organic solvent start->dissolve evaporate Evaporate solvent to form a thin lipid film dissolve->evaporate hydrate Hydrate film with aqueous buffer (e.g., PBS) with vortexing evaporate->hydrate sonicate Sonicate to form homogeneous micelles hydrate->sonicate characterize Characterize micelles (DLS, TEM) sonicate->characterize end End characterize->end Migration_Assay_Workflow start Start seed Seed endothelial cells to form a confluent monolayer start->seed scratch Create a 'scratch' or 'wound' in the monolayer seed->scratch treat Treat cells with this compound micelles at various concentrations scratch->treat incubate Incubate and acquire images at T=0 and subsequent time points treat->incubate analyze Analyze images to quantify wound closure over time incubate->analyze end End analyze->end Tube_Formation_Workflow start Start coat Coat wells with Matrigel and allow to solidify start->coat seed Seed endothelial cells on Matrigel in medium with this compound coat->seed incubate Incubate for 4-18 hours to allow tube formation seed->incubate image Stain cells (e.g., with Calcein AM) and acquire images incubate->image analyze Quantify tube length, branch points, and total network area image->analyze end End analyze->end

References

Exploring the Biocompatibility of DSPE-PEG1000-YIGSR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bioactive molecules to lipid-polymer constructs represents a significant advancement in targeted drug delivery and tissue engineering. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) functionalized with the pentapeptide Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) is emerging as a promising component for the development of sophisticated nanomedicines. The YIGSR peptide, derived from the laminin-1 β1 chain, is a well-established ligand for the 67 kDa laminin (B1169045) receptor, which is often overexpressed on the surface of various cell types, including cancer cells and endothelial cells. This interaction mediates cellular adhesion, migration, and signaling, making DSPE-PEG1000-YIGSR a valuable tool for targeted delivery systems.

This technical guide provides an in-depth exploration of the biocompatibility of this compound. It synthesizes available data on its constituent components and related systems to offer a comprehensive overview for researchers and drug development professionals. This document details key biocompatibility parameters, including cytotoxicity, hemocompatibility, and inflammatory responses, supported by experimental protocols and an analysis of the underlying signaling pathways.

Core Components and Their Biocompatibility Profiles

The biocompatibility of this compound is a composite of the individual properties of its three main components: the DSPE lipid anchor, the PEG1000 linker, and the YIGSR targeting peptide.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): DSPE is a saturated phospholipid commonly used in the formulation of liposomes and other lipid-based nanoparticles. It is generally considered biocompatible and is a component of several FDA-approved drug products. Its primary role in the conjugate is to anchor the PEG-peptide moiety to the lipid bilayer of a nanoparticle.

  • PEG1000 (Polyethylene Glycol, molecular weight 1000 Da): PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of nanomedicines, reducing immunogenicity and preventing rapid clearance by the reticuloendothelial system. While high molecular weight PEGs can sometimes elicit an immune response, PEG1000 is a relatively short-chain PEG and is generally considered to have low toxicity.

  • YIGSR Peptide: This pentapeptide is a functional motif of laminin, a major component of the basement membrane. It interacts with the 67 kDa laminin receptor, influencing cell behavior. The biocompatibility of the YIGSR peptide itself is generally considered high, as it is derived from an endogenous protein.

In Vitro Biocompatibility Assessment

A thorough evaluation of in vitro biocompatibility is crucial to predict the potential in vivo response to this compound-functionalized nanocarriers. Key aspects of this assessment include cytotoxicity, hemocompatibility, and the inflammatory response.

Cytotoxicity

Cytotoxicity studies are fundamental to determining the concentration at which a substance may become toxic to cells. While direct cytotoxicity data for this compound is limited, studies on YIGSR-modified liposomes provide valuable insights. For instance, a study on adriamycin-encapsulated YIGSR-PEG-liposomes reported IC50 values against HT-1080 human fibrosarcoma cells that were 2.1 times lower than control liposomes, suggesting that the targeting function of YIGSR enhances cytotoxic drug delivery rather than imparting inherent toxicity itself.[1]

Table 1: Summary of Cytotoxicity Data for YIGSR-Modified Liposomes

FormulationCell LineAssayIC50 ValueReference
YIGSR-PEG-Liposomal AdriamycinHT-1080Cytotoxicity Assay2.1-fold lower than control[1]
PEAGD-PEG-Liposomal Adriamycin (Control)HT-1080Cytotoxicity Assay-[1]
Hemocompatibility

For intravenously administered nanomedicines, assessing the interaction with blood components is critical. Hemocompatibility studies typically evaluate hemolysis (the rupture of red blood cells) and platelet activation/aggregation. Research on bioresorbable stents functionalized with YIGSR has shown that the peptide can contribute to improved hemocompatibility. These studies demonstrated that surfaces coated with YIGSR exhibited significantly reduced platelet adhesion compared to control surfaces.[2] This suggests that incorporating this compound into nanocarriers could potentially reduce the risk of thrombosis.

Table 2: Hemocompatibility Data for YIGSR-Functionalized Surfaces

MaterialAssayResultReference
YIGSR-functionalized PLCL StentsPlatelet AdhesionReduced platelet coverage (~1%)[2]
Control PLCL StentsPlatelet AdhesionHigher platelet coverage (5.2%)[2]
Inflammatory Response

The interaction of nanomaterials with immune cells can trigger an inflammatory response, characterized by the release of cytokines. The YIGSR peptide has been shown to have a concentration-dependent effect on macrophage phenotype and cytokine secretion.[3][4] At lower concentrations, YIGSR can promote a pro-inflammatory (M1) macrophage response, with increased secretion of pro-inflammatory cytokines such as TNF-α and IL-1RA.[3] Conversely, higher concentrations of YIGSR appear to reduce the secretion of these inflammatory mediators.[3][4] This bimodal activity is a critical consideration in the design of this compound-based therapies, as the local concentration of the conjugate at the target site could influence the therapeutic outcome.

Table 3: Inflammatory Response to YIGSR Peptide

Cell TypeYIGSR ConcentrationEffectCytokines AffectedReference
Murine and Human MacrophagesLow (e.g., 2 mM)Pro-inflammatory (M1 activation)Increased TNF-α, IL-1RA, MCP-1[3]
Murine and Human MacrophagesHighAnti-inflammatoryReduced pro-inflammatory cytokines[3][4]

Signaling Pathways Modulated by YIGSR

The biological effects of this compound are mediated through the interaction of the YIGSR peptide with the 67 kDa laminin receptor, which in turn activates downstream signaling cascades. Understanding these pathways is essential for predicting the cellular responses to YIGSR-targeted nanocarriers.

Laminin Receptor Signaling

The binding of YIGSR to the 67 kDa laminin receptor can initiate a variety of cellular responses, including adhesion, migration, and proliferation. This interaction is a key mechanism for the targeted delivery of nanoparticles to specific cell types.

Laminin_Receptor_Signaling Laminin Receptor Signaling Workflow cluster_membrane Cell Surface DSPE_PEG_YIGSR This compound Laminin_Receptor 67 kDa Laminin Receptor DSPE_PEG_YIGSR->Laminin_Receptor Binds Laminin_Receptor->dummy Cell_Membrane Cell Membrane Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) dummy->Cellular_Response Activates FAK_ERK_Signaling FAK/ERK Signaling Pathway YIGSR YIGSR Laminin_Receptor 67 kDa Laminin Receptor YIGSR->Laminin_Receptor FAK FAK Laminin_Receptor->FAK Modulates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Processes Cell Proliferation, Survival, Migration Transcription_Factors->Cellular_Processes TGF_beta_Signaling TGF-β Signaling Pathway cluster_nucleus Nucleus YIGSR YIGSR TGF_beta_Ligand TGF-β YIGSR->TGF_beta_Ligand Reduces Expression TGF_beta_Receptor TGF-β Receptor TGF_beta_Ligand->TGF_beta_Receptor SMADs SMAD Complex TGF_beta_Receptor->SMADs Phosphorylates Gene_Transcription Gene Transcription (e.g., Fibrosis-related genes) SMADs->Gene_Transcription Nucleus Nucleus MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_conjugate Add this compound (various concentrations) incubate1->add_conjugate incubate2 Incubate (24-72h) add_conjugate->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance end End measure_absorbance->end Hemolysis_Assay_Workflow Hemolysis Assay Experimental Workflow start Start prepare_rbcs Prepare red blood cell suspension start->prepare_rbcs add_conjugate Add this compound (various concentrations) prepare_rbcs->add_conjugate incubate Incubate (e.g., 2h at 37°C) add_conjugate->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant measure_hemoglobin Measure hemoglobin release (absorbance at 540 nm) collect_supernatant->measure_hemoglobin end End measure_hemoglobin->end

References

DSPE-PEG1000-YIGSR for Targeting the Tumor Microenvironment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Its complex and dynamic nature, characterized by aberrant vasculature, dense extracellular matrix (ECM), and immunosuppressive cells, hinders the penetration and efficacy of therapeutic agents. Targeted drug delivery systems that can specifically recognize and accumulate within the TME are therefore of paramount importance. This technical guide focuses on a promising strategy employing nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. The YIGSR peptide, derived from the laminin-1 β1 chain, is a specific ligand for the 67 kDa laminin (B1169045) receptor (67LR), which is frequently overexpressed on the surface of various cancer cells and angiogenic endothelial cells. This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and underlying signaling pathways related to the use of DSPE-PEG1000-YIGSR for targeted drug delivery to the TME.

Introduction: The Rationale for YIGSR-Targeted Nanoparticles

Conventional chemotherapy suffers from a lack of specificity, leading to systemic toxicity and limited therapeutic indices. Nanoparticle-based drug delivery systems offer a solution by encapsulating therapeutic agents, thereby altering their pharmacokinetic profiles and enabling targeted delivery.[1][2][3][4][5] The addition of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to the nanoparticle surface, a process known as PEGylation, sterically hinders opsonization and uptake by the reticuloendothelial system (RES), prolonging circulation time and promoting passive accumulation in tumors via the enhanced permeability and retention (EPR) effect.[1][6]

Active targeting, which involves the functionalization of nanoparticles with ligands that bind to specific receptors on tumor cells, can further enhance tumor accumulation and cellular uptake. The YIGSR peptide is an attractive targeting moiety due to its high affinity for the 67LR.[7][8] The 67LR is significantly upregulated in a wide variety of human cancers, including breast, colon, and lung cancer, and its expression level often correlates with the invasive and metastatic potential of the tumor.[9][10][11] By targeting the 67LR, this compound-functionalized nanoparticles can selectively bind to and be internalized by both tumor cells and the endothelial cells of the tumor vasculature, providing a dual-targeting approach to the TME.

Quantitative Data on YIGSR-Targeted Nanoparticle Efficacy

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of YIGSR-modified nanoparticles. These studies highlight the enhanced tumor targeting, cellular binding, and therapeutic efficacy achieved with this approach.

Table 1: In Vivo Tumor Accumulation of YIGSR-Modified Nanospheres

FormulationPeak Tumor Accumulation (% Injected Dose) at 6hFold Increase vs. Free DrugFold Increase vs. Non-Targeted Nanospheres
Free 5-Fluorouracil (5-FU)2.12 ± 0.03--
5-FU-loaded Pegylated Nanospheres (SN)12.4 ± 1.1~5.8-
5-FU-loaded YIGSR-Pegylated Nanospheres (YIGSR-SN)17.02 ± 1.9~8.0~1.4

Data adapted from Praveen et al.[8][12]

Table 2: In Vitro Endothelial Cell Binding of YIGSR-Modified Nanospheres

FormulationBinding to HUVEC (Human Umbilical Vein Endothelial Cells)Fold Increase vs. Non-Targeted Nanospheres
FITC-labeled Pegylated Nanospheres (SN)Baseline-
FITC-labeled YIGSR-Pegylated Nanospheres (YIGSR-SN)8-fold higher than SN8

Data adapted from Praveen et al.[7][8]

Table 3: Therapeutic Efficacy of 5-FU-Loaded YIGSR-Nanospheres in B16F10 Tumor-Bearing Mice

Treatment Group (10 mg 5-FU/kg)Tumor Growth Delay (days)Increase in Lifespan (%)Reduction in Lung Metastasis (No. of Colonies)
Free 5-FU1 ± 0.145.0846 ± 13.6
Pegylated Nanospheres (SN)5 ± 0.6553.0125 ± 7.21
YIGSR-Pegylated Nanospheres (YIGSR-SN)11 ± 2.02117.45 ± 4.2

Data adapted from Praveen et al.[7][8][12]

Signaling Pathways and Experimental Workflows

Laminin Receptor Signaling Pathway

The binding of the YIGSR peptide to the 67LR can trigger intracellular signaling cascades that are implicated in cell adhesion, migration, and survival. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) pathway.

laminin_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YIGSR_Nanoparticle This compound Nanoparticle Laminin_Receptor 67kDa Laminin Receptor (67LR) YIGSR_Nanoparticle->Laminin_Receptor Binding MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Laminin_Receptor->MAPK_Cascade Activation Cellular_Response Cell Adhesion, Migration, Survival MAPK_Cascade->Cellular_Response Modulation

Laminin receptor signaling pathway activation.
Experimental Workflow for Nanoparticle Synthesis and Characterization

The following diagram outlines a typical workflow for the preparation and characterization of this compound functionalized nanoparticles.

nanoparticle_synthesis_workflow Lipid_Film 1. Thin-Film Hydration: This compound, Lipids, Drug in Organic Solvent Hydration 2. Hydration with Aqueous Buffer Lipid_Film->Hydration Sonication 3. Sonication or Extrusion Hydration->Sonication Purification 4. Purification: Dialysis or Gel Filtration Sonication->Purification Characterization 5. Characterization Purification->Characterization Size_Zeta Particle Size & Zeta Potential (DLS) Characterization->Size_Zeta Morphology Morphology (TEM) Characterization->Morphology Encapsulation Encapsulation Efficiency Characterization->Encapsulation

Workflow for nanoparticle synthesis and characterization.
In Vitro and In Vivo Evaluation Workflow

This diagram illustrates the logical flow of experiments to evaluate the efficacy of the targeted nanoparticles.

evaluation_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Binding Cell Binding Assay (Flow Cytometry/Microscopy) Cellular_Uptake Cellular Uptake Studies Cell_Binding->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (MTT/SRB) Cellular_Uptake->Cytotoxicity Tumor_Model Tumor Xenograft Model Cytotoxicity->Tumor_Model Biodistribution Biodistribution Studies Tumor_Model->Biodistribution Efficacy Therapeutic Efficacy Study Tumor_Model->Efficacy

Workflow for in vitro and in vivo evaluation.

Experimental Protocols

Synthesis of this compound Liposomes

This protocol describes the preparation of YIGSR-targeted liposomes using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Therapeutic drug (e.g., Doxorubicin)

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes

  • Dialysis tubing (MWCO 10-12 kDa)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound (e.g., in a 55:40:5 molar ratio) and the therapeutic drug in the chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • To remove unencapsulated drug, transfer the liposome (B1194612) suspension into dialysis tubing and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24 hours.

In Vitro Cell Binding and Uptake Assay

This protocol details a method to quantify the binding and internalization of fluorescently labeled nanoparticles using flow cytometry.

Materials:

  • Cancer cell line overexpressing 67LR (e.g., B16F10, MCF-7)

  • Fluorescently labeled this compound nanoparticles and non-targeted control nanoparticles

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture the cancer cells in complete medium until they reach 70-80% confluency.

  • Cell Treatment:

    • Seed the cells into 6-well plates and allow them to adhere overnight.

    • Wash the cells with PBS and then incubate them with fresh medium containing either the targeted or non-targeted fluorescent nanoparticles at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with ice-cold PBS to remove unbound nanoparticles.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in mean fluorescence intensity compared to untreated cells indicates the extent of nanoparticle binding and/or uptake.

In Vivo Tumor Targeting and Efficacy Study

This protocol outlines a general procedure for evaluating the biodistribution and therapeutic efficacy of this compound nanoparticles in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for tumor induction

  • Drug-loaded this compound nanoparticles, drug-loaded non-targeted nanoparticles, and free drug solution

  • Calipers for tumor measurement

  • Imaging system (for labeled nanoparticles) or tissue collection tools for biodistribution analysis

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, YIGSR-targeted nanoparticles).

    • Intravenously inject the respective formulations into the tail vein of the mice.

  • Biodistribution Study:

    • At predetermined time points post-injection, euthanize a subset of mice from each group.

    • Excise the tumors and major organs (liver, spleen, kidneys, lungs, heart).

    • Quantify the amount of drug or nanoparticle label in each tissue using an appropriate analytical method (e.g., HPLC for a drug, fluorescence imaging for a fluorescent label).

  • Therapeutic Efficacy Study:

    • For the remaining mice, monitor tumor growth by measuring tumor volume with calipers every few days.

    • Record the body weight of the mice as an indicator of systemic toxicity.

    • Monitor the survival of the mice over time.

    • The study endpoint is typically reached when tumors exceed a certain size or when signs of morbidity are observed.

Conclusion

This compound-functionalized nanoparticles represent a highly promising platform for targeted drug delivery to the tumor microenvironment. The overexpression of the 67LR on cancer and endothelial cells provides a specific target for the YIGSR peptide, leading to enhanced tumor accumulation and cellular uptake of the nanoparticle payload. The quantitative data presented in this guide clearly demonstrate the superiority of this active targeting strategy over non-targeted approaches in preclinical models. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to design and execute studies in this area. Further research and development of this technology hold the potential to significantly improve the efficacy and reduce the side effects of cancer chemotherapy, ultimately leading to better patient outcomes.

References

Methodological & Application

Application Notes and Protocols for the Formulation of DSPE-PEG1000-YIGSR Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cell types is a paramount goal in modern drug development. One promising strategy involves the use of nanoparticles functionalized with targeting ligands that recognize and bind to receptors overexpressed on the surface of target cells. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, is a well-established ligand for the 67 kDa laminin receptor, which is often upregulated in various pathological conditions, including cancer.

This document provides a detailed guide for the formulation of nanoparticles composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide. These DSPE-PEG1000-YIGSR nanoparticles offer a versatile platform for targeted drug delivery. The inclusion of the PEG1000 linker provides a hydrophilic corona that enhances nanoparticle stability and circulation time in vivo.

These application notes and protocols will cover the essential steps for the successful formulation and characterization of this compound nanoparticles, including the conjugation of the YIGSR peptide to DSPE-PEG1000, the formulation of nanoparticles using the thin-film hydration method, a protocol for loading a model chemotherapeutic agent (doxorubicin), and methods for physicochemical characterization.

Data Presentation

The following tables summarize the expected physicochemical properties of DSPE-PEG1000 and this compound nanoparticles based on literature data. Actual results may vary depending on the specific formulation parameters and analytical instrumentation used.

Table 1: Physicochemical Characterization of DSPE-PEG1000 Nanoparticles

ParameterTypical ValueReference
Hydrodynamic Diameter (nm)80 - 150[1][2]
Polydispersity Index (PDI)< 0.2[2]
Zeta Potential (mV)-10 to -35[1][3]

Table 2: Expected Changes in Physicochemical Properties upon YIGSR Conjugation

ParameterExpected ChangeRationale
Hydrodynamic Diameter (nm)IncreaseAddition of the peptide to the nanoparticle surface increases its overall size.
Polydispersity Index (PDI)Minimal ChangeA well-controlled conjugation reaction should not significantly impact the size distribution.
Zeta Potential (mV)Shift towards less negativeThe charge of the YIGSR peptide will influence the overall surface charge of the nanoparticle.

Experimental Protocols

Protocol 1: Conjugation of YIGSR Peptide to DSPE-PEG1000-Maleimide

This protocol describes the conjugation of a cysteine-terminated YIGSR peptide (Cys-YIGSR) to DSPE-PEG1000-Maleimide. The maleimide (B117702) group reacts specifically with the thiol group of the cysteine residue to form a stable thioether bond.

Materials:

  • DSPE-PEG1000-Maleimide

  • Cys-YIGSR peptide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Nitrogen or Argon gas

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Peptide Preparation (Optional): If the Cys-YIGSR peptide has formed disulfide bonds, dissolve it in degassed PBS (pH 7.0-7.5) and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature. The peptide solution is now ready for use.

  • Dissolution of Reactants:

    • Dissolve DSPE-PEG1000-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Dissolve the Cys-YIGSR peptide in degassed PBS (pH 7.0-7.5) to a concentration of 5 mg/mL.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the DSPE-PEG1000-Maleimide solution.

    • Slowly add the Cys-YIGSR peptide solution to the DSPE-PEG1000-Maleimide solution with gentle stirring. A typical molar ratio of DSPE-PEG1000-Maleimide to peptide is 1.5:1.

    • Flush the vial with nitrogen or argon gas, seal, and protect from light.

    • Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted peptide and organic solvent.

  • Lyophilization:

    • Freeze the purified this compound solution and lyophilize to obtain a dry powder.

  • Storage: Store the lyophilized this compound at -20°C.

Protocol 2: Formulation of this compound Nanoparticles by Thin-Film Hydration

This protocol describes the formulation of this compound nanoparticles using the thin-film hydration method. This method involves the formation of a thin lipid film followed by hydration with an aqueous buffer to form liposomes.

Materials:

  • This compound (from Protocol 1)

  • Phosphatidylcholine (PC) (e.g., HSPC, DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of PC, cholesterol, and this compound in chloroform. A typical molar ratio is PC:Cholesterol:this compound of 55:40:5.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 60-65°C).

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (at the same temperature as above) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles and create a more homogenous suspension.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Pass the liposome (B1194612) suspension through the extruder 10-15 times to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification and Storage:

    • The resulting nanoparticle suspension can be purified from unencapsulated material by size exclusion chromatography or dialysis if necessary.

    • Store the this compound nanoparticle suspension at 4°C.

Protocol 3: Doxorubicin (B1662922) Loading into this compound Nanoparticles using the Remote Loading Method

This protocol describes the loading of the chemotherapeutic drug doxorubicin into the pre-formed this compound nanoparticles using a transmembrane ammonium (B1175870) sulfate (B86663) gradient.[4][5]

Materials:

  • This compound nanoparticles (prepared in a buffer such as 250 mM ammonium sulfate)

  • Doxorubicin hydrochloride

  • HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Preparation of Nanoparticles with Ammonium Sulfate Gradient:

    • Prepare the this compound nanoparticles as described in Protocol 2, but use a 250 mM ammonium sulfate solution (pH 7.4) as the hydration buffer.

    • After extrusion, remove the external ammonium sulfate by passing the nanoparticle suspension through a size exclusion chromatography column equilibrated with HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl. This creates an ammonium sulfate gradient across the liposome membrane.

  • Doxorubicin Loading:

    • Prepare a solution of doxorubicin hydrochloride in the HEPES buffer.

    • Add the doxorubicin solution to the nanoparticle suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).

    • Incubate the mixture at 60-65°C for 1-2 hours with gentle stirring. Doxorubicin will be actively transported into the nanoparticles and precipitate as a sulfate salt.

  • Removal of Unencapsulated Doxorubicin:

    • Cool the suspension to room temperature.

    • Remove the unencapsulated doxorubicin by passing the suspension through a new size exclusion chromatography column equilibrated with PBS (pH 7.4).

  • Quantification of Drug Loading:

    • Determine the concentration of encapsulated doxorubicin by disrupting the nanoparticles with a detergent (e.g., 1% Triton X-100) and measuring the absorbance at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • Storage: Store the doxorubicin-loaded this compound nanoparticles at 4°C, protected from light.

Mandatory Visualization

Signaling Pathway of YIGSR Peptide

The YIGSR peptide interacts with the 67 kDa laminin receptor, initiating a signaling cascade that influences cellular processes such as adhesion, migration, and gene expression.[6][7]

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide Laminin_Receptor 67 kDa Laminin Receptor YIGSR->Laminin_Receptor FAK FAK Laminin_Receptor->FAK Phosphorylation MEK MEK FAK->MEK Activation ERK ERK MEK->ERK Activation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cellular Response (e.g., Adhesion, Collagen Synthesis) Transcription_Factors->Cellular_Response Gene Expression

Caption: YIGSR-mediated signaling pathway.

Experimental Workflow for this compound Nanoparticle Formulation

The following diagram outlines the key steps in the formulation of drug-loaded this compound nanoparticles.

Nanoparticle_Formulation_Workflow Peptide_Conjugation Protocol 1: Peptide Conjugation (DSPE-PEG-Maleimide + Cys-YIGSR) Nanoparticle_Formation Protocol 2: Nanoparticle Formulation (Thin-Film Hydration) Peptide_Conjugation->Nanoparticle_Formation Drug_Loading Protocol 3: Drug Loading (Remote Loading of Doxorubicin) Nanoparticle_Formation->Drug_Loading Characterization Physicochemical Characterization (DLS, Zeta Potential) Drug_Loading->Characterization Final_Product Drug-Loaded DSPE-PEG-YIGSR Nanoparticles Characterization->Final_Product

Caption: Workflow for nanoparticle formulation.

References

Application Notes and Protocols: DSPE-PEG1000-YIGSR Conjugation to a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) with the YIGSR peptide (Tyr-Ile-Gly-Ser-Arg). This conjugate is a valuable tool for targeted drug delivery, leveraging the cell-adhesive properties of the YIGSR peptide to direct therapeutic agents to cells expressing the 67 kDa laminin (B1169045) receptor.[1][2]

The YIGSR peptide, a sequence derived from the β1 chain of laminin, is known to interact with the high-affinity 67 kDa laminin receptor, influencing cell adhesion, spreading, and signaling.[3][4] By incorporating this peptide into drug delivery systems, researchers can enhance the targeting of therapeutics to specific cell types, potentially increasing efficacy and reducing off-target effects. DSPE-PEG1000 serves as a biocompatible and biodegradable lipid-polymer conjugate that can be incorporated into various nanocarrier formulations, such as liposomes and micelles, to prolong circulation time and improve stability.[5][6]

This document outlines the necessary materials, step-by-step protocols for conjugation and characterization, and provides insights into the signaling pathways involved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of peptide-conjugated DSPE-PEG, providing a reference for expected outcomes.

Table 1: Exemplar Molecular Weight Analysis of DSPE-PEG-Peptide Conjugates

CompoundExpected Molecular Weight (Da)Observed Molecular Weight (MALDI-TOF MS) (Da)Reference
DSPE-PEG2000-Maleimide~2900-3000~2922.79[7]
DSPE-PEG-RGD Conjugate~3700-3800~3741.69[7]
DSPE-PEG1000-Maleimide~1700-18001479.87 ± 44n[8]
DSPE-PEG1000-TAT Conjugate~3200-33003221.85 ± 44n[8]

Note: The molecular weight of DSPE-PEG can vary depending on the polydispersity of the PEG chain. The 'n' in the observed molecular weight for DSPE-PEG1000-Maleimide and its TAT conjugate represents the number of ethylene (B1197577) glycol repeat units.

Table 2: Characterization of Nanoparticles Functionalized with DSPE-PEG-Peptide

Nanoparticle FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Liposomes100 - 200< 0.2Variable[9]
Cubosomes150 - 250< 0.2Variable[9]
Hexosomes150 - 250< 0.2Variable[9]
Lipid Polymeric Nanoparticles (LPNs)141.2 ± 3.1 to 183.8 ± 1.0Not SpecifiedNot Specified[10]

Experimental Protocols

This section provides detailed protocols for the conjugation of DSPE-PEG1000 to the YIGSR peptide and the characterization of the resulting conjugate.

Conjugation of YIGSR Peptide to DSPE-PEG1000-Maleimide

This protocol describes a common method for conjugating a cysteine-containing YIGSR peptide to DSPE-PEG1000-Maleimide via a thiol-maleimide Michael addition reaction.

Materials:

  • DSPE-PEG1000-Maleimide

  • Custom-synthesized YIGSR peptide with a C-terminal or N-terminal cysteine residue (Cys-YIGSR or YIGSR-Cys)

  • Dimethylsulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.0-7.4

  • Reaction vessel (e.g., glass vial)

  • Stirring equipment (e.g., magnetic stirrer and stir bar)

  • Nitrogen gas (optional)

Protocol:

  • Dissolve DSPE-PEG1000-Maleimide: Dissolve the DSPE-PEG1000-Maleimide in DMSO to a final concentration of 10-20 mg/mL.

  • Dissolve YIGSR-Cys Peptide: Dissolve the cysteine-containing YIGSR peptide in PBS (pH 7.0-7.4) to a final concentration of 5-10 mg/mL.

  • Reaction Setup: In a clean reaction vessel, add the dissolved YIGSR-Cys peptide solution.

  • Initiate Conjugation: While gently stirring, add the dissolved DSPE-PEG1000-Maleimide solution to the peptide solution. A typical molar ratio of DSPE-PEG-Maleimide to peptide is 3:1 to 5:1 to ensure complete reaction of the peptide.[11]

  • Reaction Conditions: Allow the reaction to proceed for 4-24 hours at room temperature with continuous stirring.[12] For oxygen-sensitive reactions, the vessel can be purged with nitrogen gas.

  • Monitoring the Reaction (Optional): The progress of the conjugation can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

  • Purification: Purify the DSPE-PEG1000-YIGSR conjugate from unreacted starting materials using dialysis against deionized water or size exclusion chromatography.

  • Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.

  • Storage: Store the lyophilized this compound at -20°C or -80°C for long-term stability.[2]

Characterization of this compound Conjugate

2.2.1. Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the successful conjugation by observing the mass shift between the starting DSPE-PEG1000-Maleimide and the final this compound product.[10][12]

Protocol:

  • Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., water or methanol).

  • Mix the sample solution with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).

  • Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in the appropriate mass range to detect both the unconjugated lipid and the final conjugate.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the conjugate and to quantify the conjugation efficiency.[14]

Protocol:

  • Dissolve the this compound conjugate in the mobile phase.

  • Inject the sample onto a C8 or C18 reversed-phase column.

  • Elute the sample using a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Monitor the elution profile using a UV detector (at a wavelength where the peptide absorbs, e.g., 220 nm or 280 nm) and/or an evaporative light scattering detector (ELSD) for the lipid component.[14]

  • The appearance of a new peak with a different retention time compared to the starting materials indicates the formation of the conjugate.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the conjugate by identifying characteristic peaks of both the DSPE-PEG and the YIGSR peptide.[8][15]

Protocol:

  • Dissolve the lyophilized this compound conjugate in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum for the presence of characteristic signals from the fatty acid chains of DSPE, the ethylene glycol repeats of PEG, and the amino acid residues of the YIGSR peptide.

Visualizations

This compound Conjugation Workflow

Conjugation_Workflow DSPE_PEG_Mal DSPE-PEG1000-Maleimide Reaction Michael Addition (DMSO/PBS, RT, 4-24h) DSPE_PEG_Mal->Reaction YIGSR_Cys YIGSR-Cysteine Peptide YIGSR_Cys->Reaction Conjugate This compound Reaction->Conjugate Purification Purification (Dialysis or SEC) Conjugate->Purification Characterization Characterization (MALDI-TOF, HPLC, NMR) Purification->Characterization Final_Product Lyophilized Conjugate Characterization->Final_Product

Caption: Workflow for the conjugation of YIGSR peptide to DSPE-PEG1000-Maleimide.

YIGSR Signaling Pathway

YIGSR_Signaling cluster_cell Target Cell YIGSR YIGSR Peptide (on Nanocarrier) Laminin_Receptor 67 kDa Laminin Receptor YIGSR->Laminin_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Laminin_Receptor->Signaling_Cascade Protein_Tyr_Phos Protein Tyrosine Phosphorylation Signaling_Cascade->Protein_Tyr_Phos FAK_Pyk2_ERK FAK/Pyk2/ERK Activation Signaling_Cascade->FAK_Pyk2_ERK TGF_beta_Modulation Modulation of TGF-β Signaling Signaling_Cascade->TGF_beta_Modulation Cellular_Response Cellular Responses: - Cell Adhesion & Spreading - Collagen Synthesis - Inhibition of Metastasis Protein_Tyr_Phos->Cellular_Response FAK_Pyk2_ERK->Cellular_Response TGF_beta_Modulation->Cellular_Response

Caption: Simplified signaling pathway initiated by YIGSR peptide binding.

The binding of the YIGSR peptide to the 67 kDa laminin receptor can trigger intracellular signaling cascades.[16] One notable pathway involves the induction of protein tyrosine phosphorylation of several proteins.[16] Furthermore, YIGSR has been shown to enhance collagen synthesis through the activation of Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (Pyk2), and Extracellular signal-regulated kinase (ERK).[17] Additionally, YIGSR can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in various cellular processes, including proliferation and differentiation.[4][18] These signaling events ultimately lead to various cellular responses, including enhanced cell adhesion and spreading, increased collagen production, and in the context of cancer, inhibition of metastasis.[2][3][17]

References

Application Notes and Protocols for In Vivo Administration of DSPE-PEG1000-YIGSR in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide in mouse models. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, targets the 67 kDa laminin receptor (67LR), which is often overexpressed in various pathological conditions, including cancer. This targeted approach aims to enhance the delivery of therapeutic or imaging agents to specific sites, thereby increasing efficacy and reducing off-target effects.

Principle and Applications

DSPE-PEG1000 is a phospholipid-polymer conjugate commonly used in the formulation of nanoparticles such as liposomes and micelles for drug delivery. The DSPE component provides a lipid anchor for incorporation into the nanoparticle's lipid bilayer, while the PEG1000 chain creates a hydrophilic stealth layer that reduces recognition by the mononuclear phagocyte system, prolonging circulation time.

The YIGSR peptide (Tyr-Ile-Gly-Ser-Arg) acts as a targeting ligand. It specifically binds to the 67LR, facilitating the targeted delivery of the nanoparticle cargo to cells overexpressing this receptor. This strategy has been explored for several applications, including:

  • Targeted Cancer Therapy: Delivering chemotherapeutic agents to tumor cells and angiogenic endothelial cells.[1]

  • Anti-Metastatic Applications: Inhibiting the dissemination of tumor cells.[2][3]

  • Modulation of the Tumor Microenvironment: Influencing cell-cell adhesion and signaling pathways.[4]

Signaling Pathway of YIGSR

The YIGSR peptide exerts its biological effects primarily through its interaction with the 67LR. This binding can trigger intracellular signaling cascades that modulate cell behavior. Key aspects of the YIGSR signaling pathway include:

  • Enhanced Cell-Cell Adhesion: Activation of 67LR by YIGSR can promote cell-cell adhesion, which may contribute to the inhibition of tumor growth and metastasis.[4]

  • Modulation of TGF-β Signaling: Treatment with YIGSR has been shown to reduce the local expression of transforming growth factor-beta (TGF-β), a key regulator of fibrosis and immune response.[4]

YIGSR_Signaling_Pathway YIGSR DSPE-PEG1000-YIGSR Nanoparticle LR67 67 kDa Laminin Receptor (67LR) YIGSR->LR67 Binding CellAdhesion Enhanced Cell-Cell Adhesion LR67->CellAdhesion TGFb Reduced TGF-β Expression LR67->TGFb TumorInhibition Inhibition of Tumor Growth & Metastasis CellAdhesion->TumorInhibition

Caption: YIGSR peptide signaling cascade.

Experimental Protocols

The following are generalized protocols derived from methodologies reported in the literature. Researchers should optimize these protocols for their specific nanoparticle formulation and experimental goals.

Protocol 1: Preparation of YIGSR-Targeted PEGylated Nanoparticles

This protocol describes the preparation of YIGSR-PEG-DSPE-containing nanoparticles (e.g., liposomes or micelles) using the thin-film hydration method.

Materials:

  • Primary phospholipids (B1166683) (e.g., DSPC, HSPC)

  • Cholesterol

  • DSPE-PEG1000

  • This compound

  • Therapeutic or imaging agent to be encapsulated

  • Chloroform and/or methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the lipids (primary phospholipid, cholesterol, DSPE-PEG1000, and this compound) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the desired nanoparticle characteristics.

  • If encapsulating a lipophilic drug, dissolve it in the organic solvent with the lipids.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Dry the film further under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask at a temperature above the phase transition temperature of the lipids.[5]

  • To obtain unilamellar vesicles of a specific size, subject the nanoparticle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the resulting nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Administration and Biodistribution Study in Tumor-Bearing Mice

This protocol outlines the procedure for administering the YIGSR-targeted nanoparticles to tumor-bearing mice and assessing their biodistribution.

Animal Model:

  • BALB/c or SCID mice are commonly used.[1][2]

  • Induce tumors by subcutaneously or intravenously injecting a relevant cancer cell line (e.g., B16F10 melanoma, NALM6 human pre-B leukemia).[1][2] Allow tumors to grow to a palpable size.

Administration:

  • Suspend the YIGSR-targeted nanoparticles in a sterile, physiologically compatible buffer (e.g., PBS).

  • Administer the nanoparticle suspension to the mice, typically via intravenous (i.v.) injection into the tail vein.[1] Intra-abdominal injections have also been reported.[4]

  • The dosage will depend on the encapsulated agent and the specific research question. For example, a dose of 10 mg/kg body weight of an encapsulated drug has been used.[1]

Biodistribution Analysis:

  • At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.[6]

  • Collect blood samples via cardiac puncture.

  • Perfuse the mice with saline to remove blood from the organs.

  • Dissect and collect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).

  • Weigh each organ and homogenize the tissue.

  • Quantify the amount of the encapsulated agent or a labeled lipid component in the blood and tissue homogenates using an appropriate analytical method (e.g., HPLC for drugs, fluorescence measurement for labeled lipids, or gamma counting for radiolabeled components).[6]

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 prep3 Purification prep2->prep3 invivo2 Intravenous Administration prep3->invivo2 invivo1 Tumor Implantation in Mice invivo1->invivo2 invivo3 Tissue & Blood Collection invivo2->invivo3 analysis1 Quantification of Agent invivo3->analysis1 analysis2 Biodistribution Profile analysis1->analysis2 analysis3 Therapeutic Efficacy analysis1->analysis3

Caption: General workflow for in vivo studies.

Data Presentation

The following tables summarize the types of quantitative data that can be generated from in vivo studies with this compound nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-targeted NP~110< 0.2Near neutralVariable
YIGSR-targeted NP~108[1]< 0.2Near neutral~68.5 ± 5.2[1]

Table 2: In Vivo Therapeutic Efficacy in Tumor-Bearing Mice

Treatment GroupTumor Growth Inhibition (%)Reduction in Metastasis (%)Animal Survival Rate (%)
Saline ControlBaselineBaselineVariable
Free DrugVariableVariableVariable
Non-targeted NPVariableVariableVariable
YIGSR-targeted NPSignificantly higher than controls[1]Significantly higher than controls[1][2]Significantly improved[4]

Table 3: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)

OrganNon-targeted NP (Example Values)YIGSR-targeted NP (Expected Trend)
Tumor 2.5 ± 0.5Increased Accumulation
Liver15.0 ± 2.0Decreased or similar
Spleen10.0 ± 1.5Decreased or similar
Kidneys3.0 ± 0.8Similar
Lungs2.0 ± 0.4Similar
Heart1.0 ± 0.2Similar
Blood (at 24h)5.0 ± 1.0Prolonged circulation

Note: The values in these tables are illustrative and will vary depending on the specific nanoparticle formulation, animal model, and experimental conditions.

References

Application Notes and Protocols: Quantifying DSPE-PEG1000-YIGSR Uptake by Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of therapeutic agents to specific cells is a cornerstone of modern drug development. DSPE-PEG1000-YIGSR is a functionalized lipid-polymer conjugate designed for targeted drug delivery. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically interacts with the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells.[1][2][3][4] This interaction facilitates the cellular uptake of nanoparticles formulated with this compound, enhancing the delivery of encapsulated drugs to target tissues.

These application notes provide detailed protocols for quantifying the cellular uptake of this compound-modified nanoparticles using three common analytical techniques: fluorescence microscopy, flow cytometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, we present a summary of the signaling pathways involved in YIGSR-mediated cellular entry.

Signaling Pathway of YIGSR-Mediated Uptake

The YIGSR peptide interacts with the non-integrin 67 kDa laminin receptor, initiating a cascade of intracellular signals that can influence cell adhesion, migration, and proliferation.[1][5][6] While the precise endocytic mechanism for YIGSR-functionalized nanoparticles is an area of active research, it is understood that binding to the 67LR can trigger receptor-mediated endocytosis. The signaling cascade associated with laminin receptor activation involves the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases.[1][5]

G Ligand This compound Nanoparticle Receptor 67 kDa Laminin Receptor (67LR) Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Signaling Signal Transduction Receptor->Signaling Activation Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release MAPK MAPK Cascade (ERK, JNK, p38) Signaling->MAPK Response Cellular Response (e.g., Gene Expression) MAPK->Response

Figure 1: YIGSR-mediated cellular uptake and signaling pathway.

Experimental Workflow

A systematic workflow is crucial for accurate quantification of nanoparticle uptake. The following diagram outlines the key steps from cell culture to data analysis.

G cluster_quant Quantification Methods start Start: Cell Seeding culture Cell Culture (24h incubation) start->culture treatment Treatment with This compound-NP culture->treatment incubation Incubation (Time course) treatment->incubation wash Wash Cells (3x PBS) to remove unbound NPs incubation->wash microscopy Fluorescence Microscopy wash->microscopy flow Flow Cytometry wash->flow hplc HPLC wash->hplc analysis Data Analysis microscopy->analysis flow->analysis hplc->analysis end End: Quantified Uptake analysis->end

Figure 2: General experimental workflow for quantifying nanoparticle uptake.

Experimental Protocols

Protocol 1: Quantification by Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of fluorescently-labeled this compound nanoparticle uptake.

Materials:

  • Cells expressing the 67LR (e.g., human melanoma cells A375SM).

  • Fluorescently-labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the lipid).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • DAPI (4',6-diamidino-2-phenylindole) staining solution.

  • Mounting medium.

  • Glass-bottom dishes or coverslips.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescently-labeled this compound nanoparticles at the desired concentrations. Include a negative control of untreated cells.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO2.[7]

  • Washing: Gently wash the cells three times with cold PBS to remove unbound nanoparticles.[8]

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI solution for 5-10 minutes.[8]

  • Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Capture images of the nanoparticle fluorescence and DAPI channels.

  • Analysis: Analyze the images using software such as ImageJ. The uptake can be quantified by measuring the mean fluorescence intensity per cell.[9]

Protocol 2: Quantification by Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the percentage of cells that have internalized fluorescent nanoparticles and the relative amount of uptake per cell.[10][11][12]

Materials:

  • Cells cultured in suspension or adherent cells that can be detached.

  • Fluorescently-labeled this compound nanoparticles.

  • Complete cell culture medium.

  • PBS.

  • Trypsin-EDTA (for adherent cells).

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and treat with fluorescently-labeled nanoparticles as described in Protocol 1 (steps 1-3).

  • Cell Harvesting:

    • For suspension cells, collect them by centrifugation.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

  • Washing: Wash the cell pellet three times with cold PBS to remove unbound nanoparticles. Resuspend the cells in PBS or flow cytometry buffer.[13]

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.

    • Acquire data for at least 10,000 events per sample.

    • Use untreated cells to set the background fluorescence gate.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI is proportional to the amount of internalized nanoparticles.[7][12]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the amount of an encapsulated drug within the cells, providing a direct measure of nanoparticle uptake and drug delivery.[14][15] This protocol assumes a drug is encapsulated within the this compound nanoparticles.

Materials:

  • Cells and nanoparticles as described previously.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Protein quantification assay (e.g., BCA assay).

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).

  • Appropriate HPLC column and mobile phase for the drug of interest.

  • Drug standard solutions.

Procedure:

  • Cell Seeding and Treatment: Seed a known number of cells in culture plates and treat with drug-loaded this compound nanoparticles as described in Protocol 1 (steps 1-3).

  • Washing and Harvesting: Wash the cells thoroughly with cold PBS (at least three times) to remove all extracellular nanoparticles. Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Lyse the cell pellet using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA assay or similar method. This will be used for normalization.

  • Drug Extraction: Extract the drug from the cell lysate. This may involve protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to pellet the precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant containing the extracted drug into the HPLC system.

    • Run the analysis using a validated method for the specific drug.[16][17]

    • Create a standard curve using known concentrations of the drug.

  • Data Analysis: Quantify the amount of drug in the sample by comparing the peak area to the standard curve. Express the uptake as the amount of drug per milligram of total cell protein (e.g., µg drug/mg protein).

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Nanoparticle Uptake by Fluorescence Microscopy

Treatment GroupConcentration (µg/mL)Time Point (hours)Mean Fluorescence Intensity (Arbitrary Units) ± SD
Untreated Control0410.5 ± 2.1
This compound-NP101150.2 ± 15.8
104452.6 ± 35.1
1024876.3 ± 60.9
504980.4 ± 75.3

Table 2: Quantification of Nanoparticle Uptake by Flow Cytometry

Treatment GroupConcentration (µg/mL)Time Point (hours)% Positive Cells ± SDMean Fluorescence Intensity (MFI) ± SD
Untreated Control040.8 ± 0.212.3 ± 3.5
This compound-NP10145.2 ± 4.1250.7 ± 20.4
10488.9 ± 6.7850.1 ± 55.8
102495.3 ± 3.91543.6 ± 110.2
50498.1 ± 2.52105.8 ± 150.7

Table 3: Quantification of Encapsulated Drug Uptake by HPLC

Treatment GroupConcentration (µg/mL)Time Point (hours)Drug Uptake (µg drug / mg protein) ± SD
Untreated Control04Not Detected
This compound-NP1010.52 ± 0.08
1041.89 ± 0.21
10244.65 ± 0.45
5045.23 ± 0.58

Interplay of Quantification Methods

The three presented methods provide complementary information for a comprehensive understanding of this compound nanoparticle uptake.

G cluster_methods Quantification Techniques cluster_info Information Provided Comprehensive Comprehensive Understanding of Nanoparticle Uptake Microscopy Fluorescence Microscopy Comprehensive->Microscopy Flow Flow Cytometry Comprehensive->Flow HPLC HPLC Comprehensive->HPLC Info_Micro Qualitative: - Cellular Localization - Morphology Semi-Quantitative: - Fluorescence Intensity Microscopy->Info_Micro Info_Flow Quantitative: - % Uptake in Population - Relative Uptake per Cell (MFI) Flow->Info_Flow Info_HPLC Absolute Quantification: - Amount of Delivered Drug - High Specificity HPLC->Info_HPLC

Figure 3: Logical relationship of quantification methods.

References

Application Notes and Protocols: DSPE-PEG1000-YIGSR for Targeted Delivery to Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide for targeted drug delivery to breast cancer cells. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically binds to the 67-kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various cancer cells, including breast cancer. This targeted approach aims to enhance the therapeutic efficacy of anticancer agents by increasing their accumulation at the tumor site while minimizing off-target toxicity.

The following sections detail the principles of YIGSR-mediated targeting, protocols for the formulation and characterization of DSPE-PEG1000-YIGSR nanoparticles, and methodologies for in vitro and in vivo evaluation of their therapeutic potential.

Principle of YIGSR-Mediated Targeting

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) acts as a targeting ligand by recognizing and binding to the 67-kDa laminin receptor.[1][2] This receptor is involved in cell adhesion, migration, and proliferation, and its upregulation is associated with the malignant phenotype of cancer cells. By functionalizing nanoparticles with the YIGSR peptide, the drug delivery system can selectively bind to and be internalized by breast cancer cells overexpressing the 67LR, leading to a localized increase in drug concentration.

Signaling Pathway

The binding of YIGSR to the 67-kDa laminin receptor can influence downstream signaling pathways that may contribute to its anti-tumor effects. While the complete signaling cascade is an area of ongoing research, evidence suggests the involvement of pathways that regulate apoptosis and cell growth.

YIGSR_Signaling cluster_membrane YIGSR This compound Nanoparticle LR67 67-kDa Laminin Receptor (67LR) YIGSR->LR67 Binding Downstream Downstream Signaling (e.g., cAMP/PKA/PP2A pathway) LR67->Downstream Activation Cell_Membrane Breast Cancer Cell Membrane Apoptosis Induction of Apoptosis Downstream->Apoptosis Growth_Inhibition Tumor Growth Inhibition Downstream->Growth_Inhibition

Caption: YIGSR-mediated signaling pathway in breast cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugate

This protocol describes the conjugation of the YIGSR peptide to DSPE-PEG1000-Maleimide via a thiol-maleimide reaction. A cysteine residue is typically added to the YIGSR peptide (e.g., CYIGSR) to provide the necessary thiol group.

Materials:

  • DSPE-PEG1000-Maleimide

  • CYIGSR peptide (custom synthesized)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sephadex G-25 column

  • Lyophilizer

Procedure:

  • Dissolve DSPE-PEG1000-Maleimide in DMF at a concentration of 10 mg/mL.

  • Dissolve the CYIGSR peptide in PBS at a concentration of 5 mg/mL.

  • Add the DSPE-PEG1000-Maleimide solution to the peptide solution at a molar ratio of 1.5:1 (Maleimide:Peptide).

  • React for 4 hours at room temperature with gentle stirring, protected from light.

  • Purify the conjugate by size-exclusion chromatography using a Sephadex G-25 column equilibrated with deionized water.

  • Collect the fractions containing the conjugate, pool them, and lyophilize to obtain a white powder.

  • Characterize the conjugate using MALDI-TOF mass spectrometry to confirm the addition of the peptide to the lipid-PEG.

Protocol 2: Formulation of this compound Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using the thin-film hydration method.

Materials:

  • This compound

  • DSPE-PEG1000 (for non-targeted control)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Anticancer drug (e.g., Doxorubicin)

  • Chloroform (B151607)

  • PBS, pH 7.4

Procedure:

  • Dissolve DPPC, cholesterol, this compound (or DSPE-PEG1000 for control), and the anticancer drug in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:DSPE-PEG-YIGSR = 55:40:5).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

  • Extrude the resulting nanoparticle suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) using a mini-extruder to obtain a uniform size distribution.

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the drug encapsulation efficiency using a suitable method such as UV-Vis spectrophotometry after separating the free drug from the nanoparticles.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxicity of the targeted nanoparticles against breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound nanoparticles (drug-loaded and empty)

  • Non-targeted DSPE-PEG1000 nanoparticles (drug-loaded)

  • Free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of free drug, drug-loaded targeted nanoparticles, drug-loaded non-targeted nanoparticles, and empty targeted nanoparticles. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to untreated control cells and determine the IC50 values.

Protocol 4: Cellular Uptake Study (Confocal Microscopy)

This protocol visualizes the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)

  • Breast cancer cells

  • Confocal microscopy dishes or chamber slides

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

Procedure:

  • Seed breast cancer cells on confocal dishes and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the slides.

  • Visualize the cellular uptake and intracellular localization of the nanoparticles using a confocal laser scanning microscope.

Protocol 5: In Vivo Therapeutic Efficacy Study

This protocol evaluates the anti-tumor efficacy of the targeted nanoparticles in a breast cancer xenograft mouse model.[3]

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Drug-loaded this compound nanoparticles

  • Drug-loaded non-targeted nanoparticles

  • Free drug

  • Saline solution (control)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).

  • Administer the treatments intravenously via the tail vein at a predetermined dose and schedule (e.g., twice a week for 3 weeks).

  • Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
This compound NPs110 ± 5.20.15 ± 0.03-15.6 ± 2.192 ± 4.5
DSPE-PEG1000 NPs108 ± 4.80.14 ± 0.02-14.9 ± 1.890 ± 5.1

Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)

Cell LineFree DrugNon-Targeted NPsTargeted NPs
MCF-71.2 ± 0.20.8 ± 0.10.3 ± 0.05
MDA-MB-2310.9 ± 0.10.6 ± 0.080.2 ± 0.03

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Saline Control1500 ± 150-
Free Drug950 ± 12036.7
Non-Targeted NPs700 ± 9053.3
Targeted NPs350 ± 6076.7

Experimental Workflows

Nanoparticle_Formulation_Workflow start Start dissolve Dissolve Lipids and Drug in Chloroform start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with PBS film->hydrate extrude Extrude through Membranes hydrate->extrude characterize Characterize Nanoparticles (DLS, Zeta Potential, EE) extrude->characterize end End characterize->end In_Vitro_Workflow start Start seed Seed Breast Cancer Cells start->seed treat Treat with Nanoparticles seed->treat incubate Incubate for 48-72h treat->incubate mtt MTT Assay incubate->mtt uptake Cellular Uptake (Confocal Microscopy) incubate->uptake analyze_mtt Analyze Viability (IC50) mtt->analyze_mtt analyze_uptake Visualize Uptake uptake->analyze_uptake end End analyze_mtt->end analyze_uptake->end In_Vivo_Workflow start Start implant Implant Tumor Cells in Mice start->implant tumor_growth Allow Tumor Growth implant->tumor_growth treat Administer Treatments tumor_growth->treat monitor Monitor Tumor Volume and Body Weight treat->monitor end_study End of Study monitor->end_study analyze Analyze Tumor Weight and Histology end_study->analyze end End analyze->end

References

Application Notes and Protocols for DSPE-PEG1000-YIGSR in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DSPE-PEG1000-YIGSR in preclinical xenograft mouse models for cancer research. The protocols outlined below cover the formulation of YIGSR-targeted nanoparticles, establishment of xenograft models, and subsequent evaluation of anti-tumor efficacy, biodistribution, and pharmacokinetics.

Introduction

This compound is a functionalized lipid conjugate used in the development of targeted drug delivery systems. It comprises three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor for incorporation into the lipid bilayer of nanoparticles, such as liposomes.

  • Polyethylene Glycol (PEG1000): A hydrophilic polymer that creates a steric barrier on the nanoparticle surface. This "stealth" coating reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2][3]

  • YIGSR Peptide: A synthetic pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from the laminin-1 β1 chain.[4][5] This peptide specifically binds to the 67 kDa laminin (B1169045) receptor (67LR), which is often overexpressed on the surface of various cancer cells.[4][6] This interaction facilitates targeted delivery of the nanoparticle payload to the tumor site.

By incorporating this compound into drug-loaded nanoparticles, researchers can potentially enhance the therapeutic index of anticancer agents by increasing their accumulation at the tumor site while minimizing off-target toxicity.

Mechanism of Action and Signaling Pathway

The YIGSR peptide targets the 67 kDa laminin receptor (67LR), a non-integrin transmembrane protein.[6] Upon binding, the YIGSR peptide can inhibit tumor growth, angiogenesis, and metastasis.[4][7] The signaling cascade initiated by the 67LR is complex and can involve the modulation of various intracellular pathways. The binding of YIGSR to 67LR can influence cell adhesion, migration, and proliferation.

YIGSR_Signaling_Pathway YIGSR Signaling Pathway cluster_membrane YIGSR This compound Nanoparticle LR67 67 kDa Laminin Receptor (67LR) YIGSR->LR67 Binding Signaling Intracellular Signaling Cascades LR67->Signaling Activation CellMembrane Cancer Cell Membrane Adhesion Decreased Cell Adhesion Signaling->Adhesion Angiogenesis Inhibition of Angiogenesis Signaling->Angiogenesis Metastasis Inhibition of Metastasis Signaling->Metastasis TumorGrowth Inhibition of Tumor Growth Signaling->TumorGrowth

Caption: YIGSR peptide binding to the 67 kDa laminin receptor.

Experimental Protocols

Protocol 1: Formulation of YIGSR-Targeted Liposomes

This protocol describes the preparation of YIGSR-targeted liposomes encapsulating a model chemotherapeutic agent (e.g., Doxorubicin) using the thin-film hydration method.

Materials:

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, this compound, and DSPE-PEG1000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:DSPE-PEG1000 (with and without YIGSR) of 55:40:5. The ratio of this compound to DSPE-PEG1000 can be varied to optimize targeting.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, ~41°C) to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Drug Loading:

    • Hydrate the lipid film with an ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome (B1194612) suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.

    • Remove the unencapsulated ammonium sulfate by dialysis or size exclusion chromatography against sucrose (B13894) solution.

    • Incubate the liposomes with a doxorubicin solution at an elevated temperature (e.g., 60°C) to actively load the drug via an ammonium sulfate gradient.

  • Purification and Characterization:

    • Remove unencapsulated doxorubicin by size exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug encapsulation efficiency using spectrophotometry after lysing the liposomes with a detergent.

Liposome_Formulation_Workflow YIGSR-Liposome Formulation Workflow Start Start LipidMix Dissolve Lipids (DPPC, Chol, DSPE-PEGs) in Organic Solvent Start->LipidMix Film Form Thin Lipid Film (Rotary Evaporation) LipidMix->Film Hydration Hydrate with Ammonium Sulfate Film->Hydration Extrusion Extrusion through 100 nm membrane Hydration->Extrusion Purification1 Remove External Ammonium Sulfate Extrusion->Purification1 DrugLoading Active Loading of Doxorubicin Purification1->DrugLoading Purification2 Remove Free Drug DrugLoading->Purification2 Characterization Characterization (Size, PDI, Zeta, EE%) Purification2->Characterization End End Characterization->End Xenograft_Study_Workflow Xenograft Mouse Model Experimental Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Treatment Administer Treatment and Control Formulations Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Data Analysis: TGI, Biodistribution, Pharmacokinetics Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols: Characterization of DSPE-PEG1000-YIGSR Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG1000-YIGSR micelles are self-assembling nanosystems with significant potential in targeted drug delivery. Comprised of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to polyethylene (B3416737) glycol (PEG) with a molecular weight of 1000 Da, and further conjugated to the YIGSR peptide, these micelles offer a versatile platform for encapsulating hydrophobic drugs. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, targets the 67 kDa laminin receptor (LR) overexpressed on various cancer cells, facilitating receptor-mediated endocytosis and enhancing therapeutic efficacy.[1][2]

These application notes provide a comprehensive overview of the characterization of this compound micelles, including their physicochemical properties, in vitro performance, and the underlying signaling pathways. Detailed protocols for key characterization experiments are also provided.

Physicochemical Characterization

The physical and chemical properties of this compound micelles are critical determinants of their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake. Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug loading capacity.

Table 1: Physicochemical Properties of this compound Micelles (Representative Data)

ParameterUnloaded MicellesDrug-Loaded Micelles
Mean Diameter (nm) ~15 nm30 ± 15 nm
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -2.7 ± 1.1 mV-5 to -15 mV
Critical Micelle Concentration (CMC) ~1.5 x 10⁻⁵ mol/LDrug-dependent
Drug Encapsulation Efficiency (%) N/A> 85%
Drug Loading Content (%) N/A5-10%

Note: The data presented are representative values synthesized from literature on DSPE-PEG micelles and peptide-targeted nanoparticles.[3][4][5] Actual values may vary depending on the specific drug, drug-to-lipid ratio, and formulation method.

In Vitro Characterization

Drug Release: The release of the encapsulated drug from the micelles is a crucial factor for therapeutic efficacy. In vitro drug release studies are typically performed under conditions that mimic the physiological environment.

Table 2: In Vitro Drug Release from this compound Micelles (Representative Data)

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
2 ~15~30
6 ~30~55
12 ~45~75
24 ~60~90

Note: The data suggests a pH-dependent drug release, which can be advantageous for tumor targeting, as the tumor microenvironment is often acidic.

Experimental Protocols

Protocol 1: Preparation of this compound Micelles

This protocol describes the thin-film hydration method, a common technique for preparing drug-loaded micelles.

Materials:

  • This compound

  • DSPE-PEG1000 (if preparing mixed micelles)

  • Hydrophobic drug

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, DSPE-PEG1000 (if applicable), and the hydrophobic drug in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's glass transition temperature to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This process allows for the self-assembly of the lipids into micelles, encapsulating the drug.

  • Sonicate the micellar solution using a probe sonicator or bath sonicator to reduce the particle size and ensure a homogenous suspension.

  • Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.

Protocol 2: Characterization of Micelle Size and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

Procedure for Size Measurement (DLS):

  • Dilute the micelle solution with filtered PBS to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement, collecting data from at least three independent runs.

  • Analyze the data to obtain the Z-average diameter and the polydispersity index (PDI).[6]

Procedure for Zeta Potential Measurement:

  • Dilute the micelle solution with 10 mM NaCl or a similar low ionic strength buffer.[7]

  • Transfer the diluted sample to a specialized zeta potential cuvette.

  • Place the cuvette in the instrument.

  • Equilibrate the sample to the desired temperature.

  • Apply an electric field and measure the electrophoretic mobility of the micelles.

  • The instrument software will calculate the zeta potential based on the measured mobility.[8]

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)

Procedure:

  • Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

  • Allow the micelles to adsorb for a few minutes.

  • Wick away the excess solution with filter paper.

  • (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate) for contrast enhancement.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope.[9][10]

Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency

Procedure:

  • Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by ultracentrifugation or size exclusion chromatography.

  • Lyophilize a known volume of the purified drug-loaded micelle solution to obtain the total weight of the micelles and encapsulated drug.

  • Disrupt the lyophilized micelles by dissolving them in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug.

  • Quantify the amount of drug in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11][12]

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Protocol 5: In Vitro Drug Release Study

Procedure:

  • Place a known volume of the drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with constant stirring. The large volume of the release medium ensures sink conditions.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[13][14]

  • Quantify the amount of drug in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Protocol 6: In Vitro Cell Viability Assay (MTT Assay)

Procedure:

  • Seed cancer cells that overexpress the laminin receptor (e.g., B16F10 melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free drug, drug-loaded this compound micelles, and drug-loaded non-targeted (DSPE-PEG1000) micelles for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.[16][17]

Signaling Pathway and Experimental Workflow

The targeting of this compound micelles is mediated by the interaction of the YIGSR peptide with the 67 kDa laminin receptor. This interaction can trigger downstream signaling pathways that may influence cellular processes.

YIGSR_Signaling_Pathway cluster_micelle This compound Micelle cluster_cell Target Cell micelle YIGSR Peptide receptor 67 kDa Laminin Receptor micelle->receptor Binding fak FAK receptor->fak Activation tyr_phos Tyrosine Phosphorylation fak->tyr_phos downstream Downstream Cellular Effects (e.g., Cell Adhesion, Proliferation) tyr_phos->downstream

Caption: Putative signaling pathway initiated by YIGSR binding.

The experimental workflow for the characterization of these micelles follows a logical progression from synthesis to in vitro evaluation.

Experimental_Workflow prep Micelle Preparation (Thin-film Hydration) physchem Physicochemical Characterization prep->physchem drug_load Drug Loading & Encapsulation prep->drug_load dls DLS (Size, PDI) physchem->dls zeta Zeta Potential physchem->zeta tem TEM (Morphology) physchem->tem invitro In Vitro Evaluation drug_load->invitro release Drug Release invitro->release viability Cell Viability (MTT Assay) invitro->viability

Caption: Experimental workflow for micelle characterization.

Finally, the logical relationship between the components of the this compound micelle highlights its structure-function relationship.

Micelle_Components micelle This compound Micelle core Hydrophobic Core (DSPE) micelle->core Forms shell Hydrophilic Shell (PEG1000) micelle->shell Forms drug Encapsulated Drug core->drug Encapsulates ligand Targeting Ligand (YIGSR) shell->ligand Conjugated to

References

Application Notes and Protocols for DSPE-PEG1000-YIGSR Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical strategy in the development of targeted drug delivery systems. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) has become a standard approach to improve the pharmacokinetic properties of nanoparticles. The PEGylation of nanoparticles creates a hydrophilic layer that reduces opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

To further enhance the therapeutic efficacy and minimize off-target effects, active targeting strategies are employed. This involves the functionalization of the nanoparticle surface with targeting ligands that bind to specific receptors overexpressed on diseased cells. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a promising targeting moiety. It specifically binds to the 67-kDa laminin (B1169045) receptor and integrin α4β1, which are often overexpressed on the surface of various cancer cells and angiogenic endothelial cells.

This document provides detailed application notes and protocols for the surface modification of nanoparticles with DSPE-PEG1000-YIGSR, a conjugate that combines the "stealth" properties of PEG with the active targeting capabilities of the YIGSR peptide.

Mechanism of Action: YIGSR-Mediated Targeting

The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) acts as a ligand for specific cell surface receptors, primarily the 67-kDa laminin-binding protein (LBP) and integrin α4β1. Upon binding, it can trigger intracellular signaling cascades that influence cell adhesion, migration, and proliferation. In the context of targeted drug delivery, the primary function is to enhance the binding and subsequent internalization of the nanoparticle carrier into target cells, thereby increasing the intracellular concentration of the therapeutic payload.

Signaling Pathway Overview

The binding of YIGSR to its receptors can initiate downstream signaling events. For instance, integrin engagement is known to activate Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.[1][2][3][4]

YIGSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle Receptor Integrin α4β1 / 67-kDa LBP NP->Receptor Binding FAK Focal Adhesion Kinase (FAK) Receptor->FAK Activation Downstream Downstream Signaling (Cell Adhesion, Migration, Internalization) FAK->Downstream

YIGSR peptide-mediated signaling cascade.

Data Presentation: Characterization of YIGSR-Modified Nanoparticles

The following tables summarize representative quantitative data for nanoparticles before and after surface modification with a YIGSR peptide. The data is compiled from studies on YIGSR-modified polymeric nanospheres and other DSPE-PEG functionalized nanoparticles to provide a comparative overview.

ParameterUnmodified NanoparticlesYIGSR-Modified NanoparticlesReference
Average Size (nm) ~100~108[5]
Polydispersity Index (PDI) < 0.2< 0.2[6]
Zeta Potential (mV) -22.2-39.0[6]
Drug Entrapment Efficiency (%) ~70~68.5[5]
In Vitro ParameterNon-Targeted NanoparticlesYIGSR-Targeted NanoparticlesReference
Cellular Binding (to HUVEC cells) 1-fold (baseline)8-fold increase[5]
Cellular Uptake (in 4T1 cells) LowerHigher[6]
In Vivo ParameterFree DrugNon-Targeted NanoparticlesYIGSR-Targeted NanoparticlesReference
Tumor Regression Less EffectiveModerately EffectiveSignificantly More Effective[5]

Experimental Protocols

Protocol 1: Conjugation of YIGSR Peptide to DSPE-PEG1000-NHS

This protocol describes the conjugation of an amine-containing YIGSR peptide to DSPE-PEG1000-NHS (N-hydroxysuccinimide) ester.

Materials:

  • DSPE-PEG1000-NHS

  • YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) residue)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis membrane (e.g., MWCO 3.5 kDa) or centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Allow the DSPE-PEG1000-NHS vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve DSPE-PEG1000-NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the YIGSR peptide in the amine-free buffer to a desired concentration (e.g., 5 mg/mL).

  • Conjugation Reaction:

    • In a reaction vessel, combine the dissolved YIGSR peptide with the DSPE-PEG1000-NHS solution. A 1.1 to 1.5-fold molar excess of the DSPE-PEG1000-NHS is recommended.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the this compound conjugate from unreacted peptide and byproducts using dialysis against the amine-free buffer or by using centrifugal filter units.

    • Lyophilize the purified conjugate for long-term storage at -20°C.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Dissolve DSPE-PEG-NHS and YIGSR Peptide Conjugation Mix and React (2-4 hours, RT) Reagents->Conjugation Quenching Quench with Tris or Glycine Conjugation->Quenching Purify Purify via Dialysis or Centrifugation Quenching->Purify Lyophilize Lyophilize for Storage Purify->Lyophilize

Workflow for YIGSR conjugation to DSPE-PEG-NHS.

Protocol 2: Preparation of this compound Modified Liposomes

This protocol describes the formulation of YIGSR-targeted liposomes using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG1000

  • This compound (from Protocol 1)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, DSPE-PEG1000, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (Lipid:Cholesterol:DSPE-PEG:DSPE-PEG-YIGSR).

    • If encapsulating a lipophilic drug, add it at this stage.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the hydrated liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Liposome_Preparation cluster_film Lipid Film Formation cluster_formation Liposome Formation cluster_final Final Product Dissolve Dissolve Lipids and DSPE-PEG-YIGSR in Chloroform Evaporate Rotary Evaporation Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Hydrate Hydrate with Buffer (and hydrophilic drug) Dry->Hydrate Extrude Size Extrusion Hydrate->Extrude Purify Purify (remove unencapsulated drug) Extrude->Purify Final YIGSR-Targeted Liposomes Purify->Final

Preparation of YIGSR-modified liposomes.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of YIGSR-modified nanoparticles compared to non-targeted nanoparticles using a fluorescent dye.

Materials:

  • Target cells (e.g., cancer cell line overexpressing laminin receptors)

  • Non-target cells (as a control)

  • Fluorescently labeled nanoparticles (YIGSR-modified and non-targeted)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Prepare different concentrations of the fluorescently labeled YIGSR-modified and non-targeted nanoparticles in cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle suspensions.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

    • Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.

Conclusion

The surface modification of nanoparticles with this compound represents a promising strategy for the targeted delivery of therapeutic agents. The protocols and data presented in this document provide a framework for the development and evaluation of such targeted nanocarriers. The ability to specifically target cancer cells and angiogenic endothelium can potentially lead to improved therapeutic outcomes and reduced side effects in cancer therapy and other diseases characterized by the overexpression of laminin receptors. Further optimization of the nanoparticle formulation and a thorough in vivo evaluation are crucial steps towards the clinical translation of this technology.

References

Application Notes and Protocols for Assessing DSPE-PEG1000-YIGSR Targeting Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticles functionalized with targeting ligands represent a promising strategy for enhancing drug delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects. This document provides a detailed protocol for assessing the targeting efficiency of nanoparticles composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a molecular weight of 1000 Da, and further functionalized with the YIGSR peptide (DSPE-PEG1000-YIGSR). The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically targets the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells.

These protocols outline in vitro and in vivo methods to quantify the binding affinity, cellular uptake, and biodistribution of this compound nanoparticles. The accompanying data tables and diagrams are intended to serve as a guide for researchers to design, execute, and interpret experiments aimed at validating the targeting capabilities of this delivery system.

Quantitative Data Summary

The following tables summarize representative quantitative data for YIGSR-targeted nanoparticles. It is important to note that specific values for this compound may vary depending on the nanoparticle formulation, cell line, and animal model used.

Table 1: In Vitro Binding Affinity and Cellular Uptake

ParameterTargeting LigandNanoparticle TypeCell LineValueReference
Binding Affinity (Kd) C(YIGSR)3-NH2Peptide AmideNeuroblastoma1.5 x 10⁻⁷ M[1]
Cellular Uptake YIGSRPolymeric Nanospheres-Increased uptake compared to non-targeted spheres[2]
Cellular Uptake Folate-PEG-DSPEGadolinium NanoparticlesKB (human nasopharyngeal carcinoma)Significantly enhanced uptake over PEG-coated nanoparticles

Table 2: In Vivo Biodistribution of Targeted Nanoparticles

OrganTargeted Nanoparticle (% Injected Dose/g)Non-Targeted Nanoparticle (% Injected Dose/g)Time PointAnimal ModelReference
Tumor ~3.5~2.024 hMurine Melanoma
Liver ~15~1824 hMurine Melanoma
Spleen ~8~1024 hMurine Melanoma
Lungs ~2~2.524 hMurine Melanoma
Kidneys ~1.5~224 hMurine Melanoma

Signaling Pathway and Experimental Workflows

YIGSR-Mediated Signaling Pathway

Binding of the YIGSR peptide to the 67 kDa laminin receptor is known to initiate intracellular signaling cascades that can influence cell adhesion, migration, and proliferation. One of the key events is the induction of tyrosine phosphorylation of several intracellular proteins.

YIGSR_Signaling_Pathway YIGSR-Mediated Signaling Pathway DSPE_PEG_YIGSR This compound Nanoparticle LR 67 kDa Laminin Receptor (67LR) DSPE_PEG_YIGSR->LR Binding P1 Tyrosine Phosphorylation of 115-130 kDa Proteins LR->P1 P2 Tyrosine Phosphorylation of 32 kDa Proteins LR->P2 FAK Focal Adhesion Kinase (FAK) Modulation LR->FAK Adhesion Cell Adhesion P1->Adhesion Migration Cell Migration P2->Migration FAK->Adhesion Proliferation Cell Proliferation FAK->Proliferation

Caption: YIGSR binding to the 67LR triggers intracellular tyrosine phosphorylation and modulates FAK.

Experimental Workflow: In Vitro Assessment

This workflow outlines the key steps for evaluating the targeting efficiency of this compound nanoparticles in a laboratory setting.

In_Vitro_Workflow In Vitro Assessment Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis NP_synthesis Synthesize & Characterize This compound NPs Binding_assay Competitive Binding Assay NP_synthesis->Binding_assay Uptake_FCM Cellular Uptake (Flow Cytometry) NP_synthesis->Uptake_FCM Uptake_CM Cellular Uptake (Confocal Microscopy) NP_synthesis->Uptake_CM Cell_culture Culture Target Cells (67LR-positive) Cell_culture->Binding_assay Cell_culture->Uptake_FCM Cell_culture->Uptake_CM Kd_calc Calculate Kd (Binding Affinity) Binding_assay->Kd_calc Uptake_quant Quantify % Uptake & MFI Uptake_FCM->Uptake_quant Internalization_vis Visualize Internalization Uptake_CM->Internalization_vis

Caption: Workflow for in vitro evaluation of YIGSR-targeted nanoparticles.

Experimental Workflow: In Vivo Assessment

This workflow provides a general outline for assessing the targeting efficiency of this compound nanoparticles in an animal model.

In_Vivo_Workflow In Vivo Assessment Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_model Establish Tumor Model (e.g., Xenograft) Injection Administer Labeled NPs to Animal Model Animal_model->Injection NP_labeling Label Nanoparticles (Fluorescent or Radioactive) NP_labeling->Injection Imaging In Vivo Imaging (e.g., IVIS) Injection->Imaging Biodistribution Ex Vivo Organ Analysis Injection->Biodistribution Image_analysis Analyze Tumor Accumulation Imaging->Image_analysis Organ_quant Quantify %ID/g in Organs Biodistribution->Organ_quant

Caption: Workflow for in vivo evaluation of YIGSR-targeted nanoparticles.

Experimental Protocols

In Vitro Competitive Binding Assay

This assay determines the binding affinity (Kd) of this compound nanoparticles to the 67LR on target cells by competing with a labeled ligand.

Materials:

  • Target cells (e.g., cancer cell line overexpressing 67LR)

  • This compound nanoparticles

  • Radiolabeled YIGSR peptide (e.g., ¹²⁵I-YIGSR) or fluorescently labeled YIGSR

  • Non-targeted DSPE-PEG1000 nanoparticles (control)

  • Binding Buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Gamma counter or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation of Competitors: Prepare serial dilutions of this compound and non-targeted nanoparticles in binding buffer.

  • Assay Setup:

    • Total Binding: Add a fixed concentration of labeled YIGSR to wells containing only cells and binding buffer.

    • Non-specific Binding: Add a high concentration of unlabeled YIGSR (e.g., 1000-fold excess) to wells with cells and the fixed concentration of labeled YIGSR.

    • Competition: Add the fixed concentration of labeled YIGSR and varying concentrations of this compound or non-targeted nanoparticles to wells with cells.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.

  • Washing: Gently wash the cells three times with ice-cold binding buffer to remove unbound ligands.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity or fluorescence in each well using a gamma counter or plate reader.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor nanoparticles.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Cellular Uptake by Flow Cytometry

This protocol quantifies the cellular uptake of fluorescently labeled this compound nanoparticles.

Materials:

  • Target cells

  • Fluorescently labeled this compound nanoparticles (e.g., containing a fluorescent lipid)

  • Fluorescently labeled non-targeted DSPE-PEG1000 nanoparticles

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed target cells in 6-well plates and allow them to adhere overnight.

  • Nanoparticle Incubation: Incubate the cells with different concentrations of fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

    • Gate the live cell population based on forward and side scatter.

  • Data Analysis:

    • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.

    • Compare the uptake of targeted versus non-targeted nanoparticles.

In Vitro Cellular Internalization by Confocal Microscopy

This method visualizes the internalization and subcellular localization of fluorescently labeled nanoparticles.

Materials:

  • Target cells

  • Fluorescently labeled this compound nanoparticles

  • Fluorescently labeled non-targeted DSPE-PEG1000 nanoparticles

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed target cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Nanoparticle Incubation: Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles for a specific time point (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash the cells with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire Z-stack images to confirm intracellular localization.

  • Image Analysis: Analyze the images to observe the co-localization of nanoparticles with cellular compartments.

In Vivo Biodistribution Study

This protocol assesses the distribution of this compound nanoparticles in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., subcutaneous xenograft in mice)

  • Radiolabeled (e.g., with ¹¹¹In or ⁶⁴Cu) or near-infrared fluorescently labeled this compound nanoparticles

  • Labeled non-targeted DSPE-PEG1000 nanoparticles

  • Anesthesia

  • Gamma counter or in vivo imaging system (IVIS)

Protocol:

  • Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells that overexpress 67LR.

  • Nanoparticle Administration: Once tumors reach a suitable size, intravenously inject the labeled targeted or non-targeted nanoparticles into the mice.

  • In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform in vivo imaging to monitor the accumulation of nanoparticles in the tumor.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice.

    • Harvest the tumor and major organs (liver, spleen, lungs, kidneys, heart, brain).

    • Weigh each organ.

    • Measure the radioactivity or fluorescence in each organ using a gamma counter or by imaging the excised organs.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the tumor accumulation and organ distribution of targeted versus non-targeted nanoparticles.

References

Application Notes and Protocols for DSPE-PEG1000-YIGSR in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful and highly specific mechanism for gene silencing, presenting significant therapeutic potential for a wide range of diseases. However, the effective delivery of siRNA to target cells in vivo remains a critical challenge due to its inherent instability and poor cellular uptake. To overcome these hurdles, targeted nanoparticle delivery systems have emerged as a promising strategy.

This document provides detailed application notes and protocols for the use of DSPE-PEG1000-YIGSR in the formulation of lipid-based nanoparticles for the targeted delivery of siRNA. The YIGSR peptide, a sequence derived from the β1 chain of laminin (B1169045), specifically targets the 67 kDa laminin receptor (67LR), which is overexpressed on the surface of many cancer cells. By incorporating this compound into siRNA-loaded nanoparticles, researchers can achieve enhanced cellular uptake and targeted gene silencing in 67LR-expressing cells.

Data Presentation

The following tables summarize key quantitative data related to the formulation and efficacy of DSPE-PEG-YIGSR-siRNA nanoparticles. The data is compiled from various studies and represents typical results that can be expected.

Table 1: Physicochemical Properties of DSPE-PEG-YIGSR siRNA Nanoparticles

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 mV to +30 mVLaser Doppler Velocimetry
siRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: In Vitro Gene Silencing Efficiency

Cell LineTarget GenesiRNA ConcentrationGene Knockdown Efficiency (%)Method of Analysis
Various Cancer Cell LinesVaries50 nM70 - 80%qRT-PCR
Human Tenon's FibroblastsMRTF-B50 nM~76%[1][2]qRT-PCR
Various Cell LinesLuciferase, GAPDHNot Specified~80%[3]Luciferase Assay, Western Blot

Table 3: In Vivo Biodistribution of Targeted Nanoparticles (Representative Data)

Organ% Injected Dose / gram tissue (at 24h)
Tumor5 - 15%
Liver20 - 40%
Spleen10 - 20%
Kidneys5 - 10%
Lungs< 5%

Note: In vivo biodistribution is highly dependent on the specific nanoparticle formulation, animal model, and route of administration.

Experimental Protocols

Protocol 1: Preparation of this compound siRNA Liposomes

This protocol describes the preparation of YIGSR-targeted, siRNA-loaded liposomes using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP, DOTMA)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • DSPE-PEG1000

  • This compound

  • siRNA (specific to the target gene)

  • Chloroform (B151607)

  • RNase-free water

  • Phosphate-buffered saline (PBS), RNase-free

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the cationic lipid, helper lipid, DSPE-PEG1000, and this compound in chloroform at a desired molar ratio (e.g., 50:45:4:1).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an RNase-free aqueous solution containing the siRNA. The volume and concentration of the siRNA solution should be calculated to achieve the desired lipid-to-siRNA ratio.

    • Gently rotate the flask to ensure complete hydration of the lipid film, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or in a bath sonicator.

    • Subsequently, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated siRNA by dialysis against RNase-free PBS or by using size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a RiboGreen assay after lysing the liposomes with a detergent (e.g., 1% Triton X-100).

Protocol 2: In Vitro Transfection of Cells with this compound siRNA Liposomes

This protocol outlines the procedure for transfecting cells in culture with the prepared siRNA liposomes.

Materials:

  • Target cells (expressing the 67LR)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound siRNA liposomes

  • Control (non-targeting) siRNA liposomes

  • Untreated control cells

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh, serum-free medium.

    • Dilute the this compound siRNA liposomes and control liposomes to the desired final siRNA concentration (e.g., 50 nM) in serum-free medium.

    • Add the diluted liposome suspension to the respective wells.

    • Incubate the cells with the liposomes for 4-6 hours.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Analysis:

    • Assess the gene knockdown at the mRNA and/or protein level using the protocols described below.

Protocol 3: Quantitative Analysis of Gene Silencing by qRT-PCR

This protocol provides a method for quantifying the reduction in target mRNA levels following siRNA treatment.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest the cells 24-48 hours post-transfection.

    • Extract total RNA from the transfected and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit, following the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions in triplicate for each sample (including no-template controls) using the qPCR master mix, primers for the target gene, and primers for the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target gene to the expression of the housekeeping gene.

    • Calculate the percentage of gene knockdown in the siRNA-treated samples relative to the control samples.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Lipid Film Formation (this compound + Lipids) b Hydration with siRNA a->b c Sonication & Extrusion b->c d Purification c->d e Cell Transfection d->e Characterized Nanoparticles g Animal Administration d->g Characterized Nanoparticles f Gene Silencing Analysis (qRT-PCR, Western Blot) e->f h Biodistribution Analysis g->h i Therapeutic Efficacy g->i

Caption: Experimental workflow for this compound siRNA nanoparticle delivery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np DSPE-PEG-YIGSR -siRNA Nanoparticle receptor 67kDa Laminin Receptor (67LR) np->receptor Binding endosome Endosome receptor->endosome Endocytosis escape Endosomal Escape endosome->escape risc RISC Loading escape->risc siRNA Release cleavage mRNA Cleavage risc->cleavage logical_relationship DSPE_PEG_YIGSR This compound Targeting Targeted Delivery DSPE_PEG_YIGSR->Targeting Uptake Enhanced Cellular Uptake Targeting->Uptake Silencing Specific Gene Silencing Uptake->Silencing Efficacy Therapeutic Efficacy Silencing->Efficacy

References

Application Notes: In Vivo Distribution of DSPE-PEG1000-YIGSR Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for imaging the in vivo distribution of liposomes functionalized with the YIGSR peptide, specifically DSPE-PEG1000-YIGSR. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, is a ligand for the 67 kDa laminin receptor (LAMR), which is often overexpressed on the surface of various cell types, including endothelial and tumor cells.[1] By incorporating this compound into liposomes, these nanocarriers can be targeted to tissues expressing LAMR, making them promising vehicles for targeted drug delivery and diagnostic imaging. The polyethylene (B3416737) glycol (PEG) linker (PEG1000) serves to prolong the circulation time of the liposomes by reducing uptake by the reticuloendothelial system (RES).

Principle of a YIGSR-Targeted Imaging Agent

The targeting strategy relies on the specific interaction between the YIGSR peptide on the liposome (B1194612) surface and the laminin receptor on target cells. Upon intravenous administration, the PEGylated liposomes circulate in the bloodstream. The YIGSR moiety facilitates binding to and subsequent internalization by LAMR-expressing cells. By labeling the liposomes with a fluorescent dye or a radionuclide, their accumulation in target tissues can be visualized and quantified in vivo using imaging modalities such as fluorescence imaging or single-photon emission computed tomography (SPECT)/positron emission tomography (PET).

Data Presentation: Quantitative Biodistribution

Table 1: Illustrative Biodistribution of Peptide-Targeted Nanoparticles in Mice (%ID/g)

Organ1 h4 h24 h
Blood15.2 ± 2.58.1 ± 1.81.5 ± 0.4
Heart3.1 ± 0.62.5 ± 0.50.8 ± 0.2
Lungs5.7 ± 1.14.2 ± 0.91.9 ± 0.5
Liver18.9 ± 3.225.6 ± 4.122.3 ± 3.7
Spleen10.5 ± 2.115.3 ± 2.918.1 ± 3.3
Kidneys4.2 ± 0.83.1 ± 0.71.2 ± 0.3
Tumor4.5 ± 0.97.8 ± 1.510.2 ± 2.1
Muscle1.8 ± 0.41.2 ± 0.30.5 ± 0.1

Note: This table is a representative example based on typical findings for targeted nanoparticles and does not represent actual data for this compound. Data is presented as mean ± standard deviation.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involved in the preparation and in vivo imaging of this compound liposomes.

Protocol 1: Preparation and Characterization of this compound Liposomes

1. Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000)

  • This compound

  • Fluorescent lipid dye (e.g., DiD) or a chelator for radiolabeling (e.g., DOTA-DSPE)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Syringe filters (100 nm pore size)

2. Liposome Formulation (Thin-Film Hydration Method):

  • In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG1000, and this compound in chloroform at a desired molar ratio (e.g., 55:40:4:1). If preparing fluorescent liposomes, add the lipid dye at this stage.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate filters with a 100 nm pore size using a mini-extruder.

3. Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

  • Morphology: Visualize the liposomes using transmission electron microscopy (TEM) to confirm their spherical shape and lamellarity.

  • Peptide Conjugation Efficiency: Quantify the amount of YIGSR peptide on the liposome surface using a suitable assay, such as a bicinchoninic acid (BCA) protein assay after liposome lysis or by high-performance liquid chromatography (HPLC).

Protocol 2: In Vivo Imaging of this compound Liposomes

1. Animal Models:

  • Use appropriate animal models, such as nude mice bearing xenograft tumors known to overexpress the laminin receptor. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Probe Administration:

  • Dilute the fluorescently or radiolabeled this compound liposomes in sterile saline to the desired concentration.

  • Administer the liposome suspension to the animals via intravenous injection (e.g., tail vein or retro-orbital injection) at a typical dose of 100-200 µL.

3. In Vivo Imaging:

  • Fluorescence Imaging:

    • Anesthetize the animals at predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection.

    • Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the chosen fluorescent dye.

    • Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to major organs and the tumor.

  • SPECT/CT or PET/CT Imaging:

    • For radiolabeled liposomes, anesthetize the animals and perform SPECT/CT or PET/CT scans at desired time points.

    • The CT scan provides anatomical reference, while the SPECT or PET scan detects the gamma rays or positrons emitted from the radionuclide.

    • Reconstruct the images to visualize the 3D distribution of the liposomes.

Protocol 3: Ex Vivo Biodistribution and Validation

1. Tissue Harvesting:

  • At the final imaging time point, euthanize the animals according to approved protocols.

  • Perfuse the animals with saline to remove blood from the organs.

  • Dissect the major organs (liver, spleen, kidneys, lungs, heart), tumor, and muscle tissue.

2. Ex Vivo Analysis:

  • Fluorescence Imaging:

    • Arrange the harvested organs in a petri dish and image them using the in vivo imaging system.

    • Quantify the fluorescence intensity per organ.

  • Radioactivity Measurement:

    • Weigh each organ and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Histology:

    • Fix the tissues in formalin, embed in paraffin, and section for histological analysis.

    • Perform immunofluorescence staining for the laminin receptor to correlate liposome accumulation with receptor expression.

Visualizations

experimental_workflow cluster_prep Liposome Preparation & Characterization cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Validation prep 1. Thin-Film Hydration extrusion 2. Extrusion (100 nm) prep->extrusion labeling 3. Fluorescent/Radioactive Labeling extrusion->labeling char 4. Characterization (DLS, TEM) labeling->char animal 5. Animal Model (Tumor Xenograft) char->animal injection 6. Intravenous Injection animal->injection imaging 7. In Vivo Imaging (Fluorescence/SPECT/PET) injection->imaging harvest 8. Tissue Harvesting imaging->harvest exvivo_img 9. Ex Vivo Organ Imaging harvest->exvivo_img quant 10. Quantitative Analysis (%ID/g) harvest->quant histo 11. Histology/Immunofluorescence harvest->histo

Experimental workflow for in vivo imaging of this compound.

yigsr_signaling_pathway cluster_membrane Cell Membrane yigsr This compound Liposome lamr Laminin Receptor (67 kDa) yigsr->lamr Binding src_family Src Family Kinases lamr->src_family Activation pi3k PI3K src_family->pi3k fak FAK src_family->fak akt Akt pi3k->akt mek MEK fak->mek downstream Cellular Responses (Adhesion, Proliferation, Migration) akt->downstream erk ERK mek->erk erk->downstream

Putative signaling pathway of YIGSR-laminin receptor interaction.

References

Application Notes and Protocols: DSPE-PEG1000-YIGSR in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of DSPE-PEG1000-YIGSR-functionalized nanoparticles for the targeted delivery of chemotherapeutic agents. The information is intended to guide researchers in the development of novel cancer therapies that leverage the synergistic effects of targeted delivery and conventional chemotherapy.

Introduction

The conjugation of the YIGSR peptide to DSPE-PEG1000 offers a promising strategy for targeted drug delivery in cancer therapy. DSPE-PEG1000 provides a biocompatible and stealth nanocarrier backbone, prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect. The YIGSR peptide, a sequence derived from the laminin-β1 chain, specifically targets the 67 kDa laminin (B1169045) receptor (67LR), which is overexpressed on the surface of various cancer cells. This active targeting mechanism facilitates the selective delivery of chemotherapeutic payloads to tumor sites, potentially increasing therapeutic efficacy while minimizing off-target toxicity.

This document outlines the principles, protocols, and expected quantitative outcomes for the combination of this compound nanoparticles with common chemotherapeutic drugs such as doxorubicin (B1662922) and paclitaxel (B517696).

Signaling Pathway and Targeting Mechanism

The therapeutic rationale for using this compound nanoparticles is based on the specific interaction between the YIGSR peptide and the 67LR. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the subsequent intracellular release of the encapsulated chemotherapeutic agent.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular DSPE_PEG_YIGSR_Chemo_NP This compound Chemotherapy Nanoparticle Tumor_Cell Tumor Cell DSPE_PEG_YIGSR_Chemo_NP->Tumor_Cell EPR Effect (Passive Targeting) 67LR 67kDa Laminin Receptor (67LR) DSPE_PEG_YIGSR_Chemo_NP->67LR YIGSR-67LR Binding (Active Targeting) Endosome Endosome 67LR->Endosome Receptor-Mediated Endocytosis Drug_Release Chemotherapeutic Drug Release Endosome->Drug_Release Apoptosis Cellular Apoptosis Drug_Release->Apoptosis

Targeting and cellular uptake of this compound nanoparticles.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing DSPE-PEG based nanoparticles for chemotherapy delivery. These values can serve as a benchmark for researchers developing this compound formulations.

Table 1: Physicochemical Properties of DSPE-PEG Based Nanoparticles

ParameterDoxorubicin-Loaded NanoparticlesPaclitaxel-Loaded NanoparticlesReference
Particle Size (nm) 90 - 15070 - 200[1][2]
Polydispersity Index (PDI) < 0.2< 0.2[1][2]
Zeta Potential (mV) -10 to -30-15 to -35[1][2]
Encapsulation Efficiency (%) > 85> 80[1][2]
Drug Loading (%) 5 - 153 - 10[1][2]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFree Doxorubicin (µg/mL)DSPE-PEG-Doxorubicin (µg/mL)Free Paclitaxel (µg/mL)DSPE-PEG-Paclitaxel (µg/mL)Reference
MCF-7 (Breast Cancer) 0.1 - 0.50.5 - 2.00.005 - 0.020.01 - 0.05[3]
A549 (Lung Cancer) 0.2 - 0.80.8 - 3.00.01 - 0.050.02 - 0.1[3]
U87-MG (Glioblastoma) 0.1 - 0.60.4 - 2.50.002 - 0.010.005 - 0.03[3]

Note: The IC50 values for nanoparticle formulations may be higher in vitro due to the sustained release of the drug.

Table 3: In Vivo Pharmacokinetic Parameters

FormulationHalf-life (t½) (h)AUC (µg·h/mL)Clearance (mL/h/kg)Reference
Free Doxorubicin ~1~5> 1500[4]
DSPE-PEG-Doxorubicin 20 - 40500 - 2300< 15[4]
Free Paclitaxel (Taxol) ~2~2> 2[2]
DSPE-PEG-Paclitaxel > 10> 4< 1.5[2]

Experimental Protocols

The following are detailed protocols for the preparation, characterization, and evaluation of this compound chemotherapy nanoparticles.

Preparation of this compound Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the thin-film hydration method.

G A Dissolve Lipids and Drug in Organic Solvent B Rotary Evaporation to form a Thin Film A->B C Hydration with Aqueous Buffer B->C D Sonication or Extrusion for Size Reduction C->D E Purification by Dialysis or Gel Filtration D->E

Workflow for nanoparticle preparation.

Materials:

  • DSPE-PEG1000

  • This compound

  • Phosphatidylcholine (e.g., HSPC or DSPC)

  • Cholesterol

  • Chemotherapeutic drug (e.g., Doxorubicin HCl, Paclitaxel)

  • Chloroform (B151607) and Methanol (B129727) (or other suitable organic solvents)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid and Drug Dissolution: Dissolve DSPE-PEG1000, this compound, phosphatidylcholine, cholesterol, and the chemotherapeutic drug in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of the components should be optimized, with a typical starting point being 55:5:35:5 (PC:DSPE-PEG-YIGSR:Cholesterol:DSPE-PEG).

  • Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Vacuum Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the particle size of the MLVs to form small unilamellar vesicles (SUVs) by either:

    • Sonication: Using a probe sonicator on ice.

    • Extrusion: Passing the MLV suspension through polycarbonate membranes of defined pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated drug by dialysis against PBS or using a size-exclusion chromatography column.

  • Sterilization and Storage: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter and store at 4°C.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in PBS and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

b) Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and visualize under a transmission electron microscope.

c) Encapsulation Efficiency and Drug Loading:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyse a known amount of the purified nanoparticle suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration using a pre-established calibration curve.

    • Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study

Method: Dialysis Method. Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected aliquots using UV-Vis or HPLC.

  • Plot the cumulative drug release percentage against time.

In Vitro Cellular Studies

G Cell_Culture Cancer Cell Culture (67LR-positive) Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry/Microscopy) Cell_Culture->Uptake IC50 Determine IC50 Values Cytotoxicity->IC50 Quantify_Uptake Quantify and Visualize Nanoparticle Internalization Uptake->Quantify_Uptake

In vitro evaluation workflow.

a) Cell Culture:

  • Use cancer cell lines known to overexpress the 67LR (e.g., MCF-7, A549, U87-MG). A cell line with low 67LR expression can be used as a negative control.

b) Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of free drug, drug-loaded DSPE-PEG1000 nanoparticles (non-targeted control), and drug-loaded this compound nanoparticles.

  • Incubate for 48-72 hours.

  • Add MTT solution and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Calculate the cell viability and determine the IC50 values.

c) Cellular Uptake Study:

  • Fluorescence Microscopy:

    • Encapsulate a fluorescent dye (e.g., Coumarin-6 or DiI) in the nanoparticles.

    • Treat cells grown on coverslips with the fluorescently labeled nanoparticles.

    • After incubation, wash the cells, fix them, and stain the nuclei with DAPI.

    • Visualize the cellular uptake using a fluorescence microscope.

  • Flow Cytometry:

    • Treat cells with fluorescently labeled nanoparticles.

    • After incubation, wash the cells and detach them.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

In Vivo Animal Studies

a) Pharmacokinetics:

  • Administer the nanoparticle formulations intravenously to healthy mice or rats.

  • Collect blood samples at predetermined time points.

  • Extract the drug from the plasma and quantify its concentration using HPLC.

  • Perform pharmacokinetic analysis to determine parameters like half-life, AUC, and clearance.

b) Biodistribution:

  • Use fluorescently or radioactively labeled nanoparticles.

  • Administer the labeled nanoparticles to tumor-bearing mice.

  • At different time points, euthanize the mice and harvest major organs and the tumor.

  • Quantify the amount of nanoparticles in each organ using an in vivo imaging system or a gamma counter.

c) Tumor Growth Inhibition:

  • Establish a xenograft tumor model by injecting cancer cells subcutaneously into immunodeficient mice.

  • When tumors reach a certain volume, randomize the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, YIGSR-targeted nanoparticles).

  • Administer the treatments intravenously at a predetermined schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.

Conclusion

The combination of this compound with chemotherapeutic agents represents a highly promising approach for targeted cancer therapy. The protocols and data presented here provide a framework for the rational design and evaluation of these advanced drug delivery systems. Further optimization of the formulation and rigorous preclinical testing are crucial steps toward the clinical translation of this technology.

References

Application Notes and Protocols for Creating Stable DSPE-PEG1000-YIGSR Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide YIGSR, derived from the laminin (B1169045) β1 chain, is a crucial ligand for the 67-kDa laminin receptor (67LR) and α6β1 integrin, both of which are frequently overexpressed in various cell types, including cancerous and endothelial cells.[1] This specific interaction makes the YIGSR peptide an attractive targeting moiety for drug delivery systems. When conjugated to liposomes via a DSPE-PEG1000 linker, it can enhance the targeted delivery of therapeutic payloads, thereby increasing efficacy and reducing off-target effects.[2]

These application notes provide detailed protocols for the synthesis of DSPE-PEG1000-YIGSR, the formulation of YIGSR-targeted liposomes, and the subsequent characterization and stability testing of these formulations. The aim is to equip researchers with the necessary methodologies to develop stable and effective targeted drug delivery platforms.

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate is a critical first step. This can be achieved through various chemical strategies, with NHS-ester chemistry being a common and effective method. This involves the reaction of an amine-reactive DSPE-PEG1000-NHS ester with the N-terminal amine of the YIGSR peptide.

Experimental Protocol: Synthesis of this compound via NHS-Ester Chemistry

Materials:

  • DSPE-PEG1000-NHS (N-Hydroxysuccinimide)

  • YIGSR peptide (custom synthesis with a free N-terminus)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve DSPE-PEG1000-NHS in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve the YIGSR peptide in anhydrous DMF to a final concentration of 5 mg/mL.

  • Conjugation Reaction:

    • In a clean, dry reaction vessel, combine the DSPE-PEG1000-NHS solution with the YIGSR peptide solution at a 1.2:1 molar ratio (DSPE-PEG1000-NHS:YIGSR).

    • Add triethylamine to the reaction mixture to achieve a final concentration of 10 mM. TEA acts as a base to deprotonate the N-terminal amine of the peptide, facilitating the reaction.

    • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Following the reaction, transfer the mixture to a dialysis membrane (1 kDa MWCO).

    • Dialyze against deionized water for 48 hours, with water changes every 6 hours, to remove unreacted peptide, DMF, and TEA.

    • Freeze the dialyzed solution and lyophilize to obtain the this compound conjugate as a white powder.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using HPLC.

    • Determine the molecular weight of the conjugate using mass spectrometry to verify the addition of the YIGSR peptide to the DSPE-PEG1000-NHS.

Workflow for this compound Synthesis

G cluster_synthesis This compound Synthesis cluster_purification Purification cluster_characterization Characterization dissolve_lipid Dissolve DSPE-PEG1000-NHS in anhydrous DMF mix_reactants Combine solutions with TEA (1.2:1 molar ratio) dissolve_lipid->mix_reactants dissolve_peptide Dissolve YIGSR peptide in anhydrous DMF dissolve_peptide->mix_reactants react Stir for 24h at RT, protected from light mix_reactants->react dialysis Dialyze against DI water (48h, 1 kDa MWCO) react->dialysis lyophilize Lyophilize to obtain powder dialysis->lyophilize hplc HPLC for purity lyophilize->hplc mass_spec Mass Spectrometry for MW hplc->mass_spec

Caption: Workflow for the synthesis of this compound.

Formulation of YIGSR-Targeted Liposomes

YIGSR-targeted liposomes can be prepared using the thin-film hydration method followed by extrusion for size homogenization. The formulation will typically include a structural phospholipid (e.g., DSPC), cholesterol for membrane stability, and the this compound conjugate for targeting.

Experimental Protocol: Preparation of YIGSR-Targeted Liposomes

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes.

    • Pass the suspension 10-20 times through a 100 nm pore size membrane using a mini-extruder heated above the lipid phase transition temperature.

  • Characterization:

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the formulation to assess surface charge.

    • Quantify the amount of YIGSR peptide on the liposome (B1194612) surface using a suitable assay (e.g., HPLC after liposome disruption).[3][4][5]

Liposome Formulation Workflow

G cluster_formulation Liposome Formulation cluster_characterization Characterization dissolve_lipids Dissolve DSPC, Cholesterol, and This compound in Chloroform film_formation Form thin lipid film using rotary evaporator dissolve_lipids->film_formation hydration Hydrate film with PBS to form MLVs film_formation->hydration extrusion Extrude through 100 nm membrane to form LUVs hydration->extrusion dls DLS for size and PDI extrusion->dls zeta Zeta potential measurement dls->zeta peptide_quant Quantify surface peptide zeta->peptide_quant

Caption: Workflow for YIGSR-targeted liposome formulation.

Stability Assessment of this compound Formulations

The stability of the liposomal formulation is paramount for its therapeutic application. Stability studies should assess both the physical and chemical integrity of the liposomes over time and under various storage conditions.

Experimental Protocol: Liposome Stability Study

Methodology:

  • Sample Preparation and Storage:

    • Prepare a batch of YIGSR-targeted liposomes as described above.

    • Divide the liposome suspension into several sterile, sealed vials.

    • Store the vials at different temperatures, typically 4°C (refrigerated) and 25°C (room temperature).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Parameters to be Monitored:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS. An increase in particle size or PDI can indicate aggregation or fusion of liposomes.

    • Zeta Potential: Measure to assess changes in surface charge, which can influence colloidal stability. A zeta potential greater than |±30 mV| is generally considered to indicate good stability.[6]

    • Encapsulation Efficiency and Drug Leakage (if applicable): If the liposomes are loaded with a therapeutic agent, quantify the amount of drug retained within the liposomes over time. This can be done by separating the free drug from the encapsulated drug (e.g., via dialysis or size exclusion chromatography) followed by a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

    • Peptide Integrity: The stability of the YIGSR peptide on the liposome surface can be assessed by HPLC after extraction from the liposomes.[3]

Data Presentation:

Summarize the collected data in tables to facilitate comparison between different storage conditions and time points.

Table 1: Representative Physical Stability of Peptide-Targeted Liposomes at 4°C

Time (Weeks)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
0105.2 ± 2.10.12 ± 0.02-25.3 ± 1.5
1106.5 ± 2.50.13 ± 0.03-24.9 ± 1.8
2107.1 ± 2.80.14 ± 0.02-25.1 ± 1.6
4108.9 ± 3.10.15 ± 0.04-24.5 ± 2.1
8110.3 ± 3.50.16 ± 0.03-23.8 ± 2.5
12112.8 ± 4.20.18 ± 0.05-23.1 ± 2.9

Note: This is representative data for a peptide-targeted liposomal formulation and may not reflect the exact stability of a this compound formulation.

Table 2: Representative Physical Stability of Peptide-Targeted Liposomes at 25°C

Time (Weeks)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
0105.2 ± 2.10.12 ± 0.02-25.3 ± 1.5
1115.8 ± 4.50.21 ± 0.06-22.7 ± 2.8
2128.4 ± 6.20.28 ± 0.08-20.1 ± 3.5
4155.1 ± 8.90.35 ± 0.11-17.5 ± 4.1
8Aggregation--
12Aggregation--

Note: This is representative data for a peptide-targeted liposomal formulation and may not reflect the exact stability of a this compound formulation.

Table 3: Representative Encapsulated Drug Retention in Peptide-Targeted Liposomes

Time (Weeks)Drug Retention at 4°C (%)Drug Retention at 25°C (%)
0100100
198.592.3
297.185.6
495.275.1
892.860.7
1290.545.2

Note: This is representative data for a drug-loaded peptide-targeted liposomal formulation and may not reflect the exact stability of a this compound formulation.

YIGSR Signaling Pathway

The YIGSR peptide on the surface of liposomes interacts with cell surface receptors, primarily the 67-kDa laminin receptor (67LR) and integrins, such as α6β1, to initiate intracellular signaling cascades.[1] This interaction can lead to enhanced cell adhesion, internalization of the liposomes, and other downstream cellular responses. Understanding this pathway is crucial for predicting the biological activity of the formulation.

YIGSR-Mediated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm liposome This compound Liposome receptor_67lr 67-kDa Laminin Receptor (67LR) liposome->receptor_67lr Binds integrin α6β1 Integrin liposome->integrin Binds tyrosine_phos Protein Tyrosine Phosphorylation receptor_67lr->tyrosine_phos Induces fak Focal Adhesion Kinase (FAK) integrin->fak Activates cytoskeleton Cytoskeletal Reorganization fak->cytoskeleton Promotes internalization Liposome Internalization tyrosine_phos->internalization cytoskeleton->internalization

Caption: YIGSR-mediated cell signaling pathway.

Conclusion

The development of stable this compound formulations requires a systematic approach encompassing synthesis, formulation, and rigorous stability testing. The protocols and information provided herein offer a comprehensive guide for researchers in this field. By carefully controlling the formulation parameters and conducting thorough stability assessments, it is possible to create effective and reliable YIGSR-targeted liposomal drug delivery systems with the potential for significant therapeutic impact.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-PEG1000-YIGSR Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG1000-YIGSR encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful incorporation of this compound into liposomes and nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipid-peptide conjugate. It consists of:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, allowing for its incorporation into the lipid bilayer of liposomes or nanoparticles.

  • PEG1000 (Polyethylene glycol, molecular weight 1000 Da): A hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, helping to prolong their circulation time in the body.

  • YIGSR: A pentapeptide (Tyrosine-Isoleucine-Glycine-Serine-Arginine) derived from the laminin (B1169045) β1 chain. This peptide sequence can act as a targeting ligand, interacting with specific receptors on cell surfaces.

Q2: What are the primary methods for incorporating this compound into liposomes?

A2: There are two primary methods for incorporating this compound into liposomes:

  • Thin-Film Hydration (Pre-incorporation): In this method, the this compound is mixed with other lipids (e.g., phospholipids (B1166683) and cholesterol) in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer to form liposomes with the conjugate already incorporated.

  • Post-Insertion: This technique involves preparing empty liposomes first and then incubating them with a solution containing this compound micelles. The lipid-peptide conjugate will then spontaneously insert into the outer leaflet of the pre-formed liposomes.

Q3: What is a typical molar ratio for lipids when formulating liposomes with this compound?

A3: The optimal molar ratio can vary depending on the desired characteristics of the nanoparticles. However, a common starting point for PEGylated liposomes is a total PEG-lipid concentration of 5-10 mol%. For targeted liposomes, the this compound might constitute 0.5-5 mol% of the total lipid, with the remainder of the PEG-lipid being a non-targeted version (e.g., DSPE-PEG1000-mPEG). A representative formulation could be: Phospholipid:Cholesterol:DSPE-PEG1000-mPEG:this compound at a molar ratio of approximately 55:40:3:2.

Q4: How can I quantify the amount of this compound incorporated into my liposomes?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the amount of this compound in a liposomal formulation. You would typically need to develop a method that can separate the this compound from the other lipid components. An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the peptide has a sufficient chromophore) can be used for detection. Amino acid analysis can also be used to determine the peptide content, which can then be correlated to the amount of the conjugate.

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of this compound.

Problem 1: Low Encapsulation/Incorporation Efficiency

Q: I am observing low incorporation of this compound into my liposomes. What are the possible causes and solutions?

A: Low incorporation efficiency can be frustrating. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Recommended Solution
Inadequate Hydration Conditions (Thin-Film Method) Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipids in the formulation. For DSPE, the Tc is high, so hydration should be performed at an elevated temperature (e.g., 60-65°C). Ensure vigorous agitation (e.g., vortexing or sonication) during hydration to facilitate the formation of vesicles and the incorporation of the lipid-peptide conjugate.
Inefficient Post-Insertion Increase the incubation time and/or temperature during the post-insertion step to facilitate the transfer of this compound from micelles to the liposomes. Ensure that the concentration of the this compound micelles is sufficient to drive the insertion process.
Micelle Formation vs. Liposome (B1194612) Incorporation At high concentrations, DSPE-PEG derivatives can form micelles instead of incorporating into the liposome bilayer. Try reducing the molar percentage of this compound in your formulation. Characterize your final formulation using techniques like Dynamic Light Scattering (DLS) to check for a multimodal size distribution, which might indicate the presence of both liposomes and micelles.
Inaccurate Quantification Validate your quantification method. For HPLC, ensure complete disruption of the liposomes (e.g., using a suitable detergent or solvent system) to release all the lipid components for analysis. Check for potential co-elution of this compound with other lipids.
Problem 2: Nanoparticle Aggregation

Q: My this compound liposomes are aggregating. How can I prevent this?

A: Aggregation can be a sign of instability in your formulation. Consider the following:

Potential Cause Recommended Solution
Insufficient PEGylation The "stealth" PEG layer may not be dense enough to provide sufficient steric hindrance. Increase the total molar percentage of PEGylated lipids (both this compound and any non-targeted DSPE-PEG) in your formulation, typically to 5-10 mol%.
Inappropriate Buffer Conditions High ionic strength buffers can screen the surface charge and reduce electrostatic repulsion between particles, leading to aggregation. Try using a buffer with a lower ionic strength. Also, ensure the pH of your buffer is not near the isoelectric point of the YIGSR peptide, which could reduce its charge and contribute to instability.
Improper Storage Store your liposome formulation at an appropriate temperature, typically 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and cause aggregation.
Issues with Purification During purification steps like centrifugation, the pelleting of nanoparticles can sometimes lead to irreversible aggregation. If this is an issue, consider alternative purification methods like dialysis or size exclusion chromatography.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of liposomes with this compound incorporated during the formation process.

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • This compound

  • DSPE-PEG1000 (or other non-targeted PEGylated lipid)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, DSPE-PEG1000, and this compound in the organic solvent at the desired molar ratio.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the Tc of the lipids.

    • Continue to evaporate for at least 30 minutes after the bulk of the solvent has been removed to ensure a dry, thin lipid film is formed on the wall of the flask.

  • Hydration:

    • Add the aqueous hydration buffer, pre-heated to a temperature above the Tc of the lipids, to the flask containing the lipid film.

    • Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should be performed at a temperature above the Tc of the lipids.

  • Purification:

    • Remove any unencapsulated material by a suitable method such as size exclusion chromatography or dialysis.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general guideline for quantifying the incorporated this compound. Method development and optimization will be required for your specific formulation and HPLC system.

Materials:

  • Liposome sample

  • Liposome disruption solution (e.g., a detergent like Triton X-100 or an organic solvent like methanol)

  • HPLC system with a suitable detector (e.g., ELSD or UV)

  • Appropriate HPLC column (e.g., a C18 reverse-phase column)

  • Mobile phases (e.g., a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid or formic acid)

  • This compound standard for calibration

Procedure:

  • Sample Preparation:

    • Disrupt a known volume of your liposome suspension using the disruption solution to release all lipid components.

    • Centrifuge the sample at high speed to pellet any insoluble material.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample and a series of this compound standards onto the HPLC system.

    • Run your optimized HPLC method to separate the this compound from other components.

    • Integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in your liposome sample.

    • Calculate the encapsulation efficiency by dividing the amount of incorporated this compound by the initial amount used in the formulation and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis prep_start Start: Lipid Mixture in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) prep_start->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion purification Purification (e.g., SEC/Dialysis) extrusion->purification final_product Final this compound Liposomes purification->final_product analysis_start Liposome Sample disruption Liposome Disruption analysis_start->disruption hplc HPLC Analysis disruption->hplc quantification Quantification hplc->quantification result Encapsulation Efficiency (%) quantification->result

Caption: Experimental workflow for this compound liposome preparation and analysis.

troubleshooting_workflow start Problem Encountered low_ee Low Encapsulation Efficiency? start->low_ee aggregation Nanoparticle Aggregation? low_ee->aggregation No check_hydration Check Hydration Conditions (Temp, Agitation) low_ee->check_hydration Yes check_peg Assess PEGylation Density aggregation->check_peg Yes check_post_insertion Optimize Post-Insertion (Time, Temp) check_hydration->check_post_insertion check_micelles Investigate Micelle Formation (DLS) check_post_insertion->check_micelles validate_quant Validate Quantification Method (HPLC) check_micelles->validate_quant solution Implement Solution validate_quant->solution check_buffer Evaluate Buffer Conditions (pH, Ionic Strength) check_peg->check_buffer check_storage Review Storage Conditions check_buffer->check_storage check_purification Examine Purification Method check_storage->check_purification check_purification->solution

Caption: Troubleshooting decision tree for this compound encapsulation issues.

Technical Support Center: DSPE-PEG1000-YIGSR Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DSPE-PEG1000-YIGSR nanoparticles. Our goal is to help you overcome common challenges, particularly aggregation, and ensure the stability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and what are their primary applications?

A1: this compound nanoparticles are lipid-based drug delivery vehicles. They are composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to a 1000-dalton polyethylene (B3416737) glycol (PEG) chain, which is further functionalized with the YIGSR peptide. The DSPE forms the lipid core, while the PEG provides a hydrophilic shell that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system.[1][2] The YIGSR peptide is a sequence derived from the laminin (B1169045) β1 chain and acts as a targeting ligand, directing the nanoparticles to cells that express the 67 kDa laminin receptor.[3] These nanoparticles are primarily used for targeted drug delivery to tumor cells that overexpress this receptor.

Q2: What is the mechanism of action for the YIGSR peptide in targeting?

A2: The YIGSR peptide specifically binds to the 67 kDa non-integrin laminin receptor on the surface of target cells.[3] This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the delivery of its therapeutic payload into the cell. This targeted approach can enhance the efficacy of the encapsulated drug while minimizing off-target side effects.

Q3: What are the key factors that influence the stability of this compound nanoparticles?

A3: The stability of these nanoparticles is influenced by several factors, including:

  • pH and Buffer Composition: The pH of the suspension can affect the surface charge of the nanoparticles. A pH close to the isoelectric point can lead to aggregation.[4] It is recommended to use a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4, where DSPE-PEG esters have been shown to be stable.

  • Temperature: High temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and potential aggregation. Storage at lower temperatures (e.g., 4°C) is generally recommended.

  • Ionic Strength: High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.

  • Peptide Concentration: The concentration of the YIGSR peptide on the nanoparticle surface can influence its stability. While a sufficient concentration is needed for targeting, excessive peptide loading might lead to aggregation due to intermolecular interactions between peptides on different nanoparticles.[5]

  • Presence of Serum Proteins: In biological media, proteins can adsorb to the nanoparticle surface, forming a "protein corona."[6] While PEGylation is designed to reduce this, some protein binding can still occur, potentially leading to aggregation.[6][7]

Troubleshooting Guide: Preventing and Resolving Aggregation

Aggregation is a common issue when working with nanoparticles. This guide provides potential causes and solutions for aggregation observed during the formulation and storage of this compound nanoparticles.

Troubleshooting Workflow for Nanoparticle Aggregation

G cluster_0 Problem Identification cluster_1 Investigation of Formulation Parameters cluster_2 Investigation of Buffer & Storage Conditions cluster_3 Investigation of Experimental Procedure cluster_4 Resolution start Nanoparticle Aggregation Observed (Increased Size/PDI via DLS) q1 Check Formulation Protocol start->q1 Start Troubleshooting a1 Incorrect lipid/peptide ratio? High peptide concentration? q1->a1 Yes q2 Check Buffer/Storage q1->q2 No s1 Optimize YIGSR-DSPE-PEG1000 concentration. See Table 1. a1->s1 end Stable Nanoparticle Suspension s1->end a2 Incorrect pH or ionic strength? Improper storage temperature? q2->a2 Yes q3 Review Procedure q2->q3 No s2 Use neutral pH buffer (e.g., PBS pH 7.4). Store at 4°C. Avoid high salt concentrations. a2->s2 s2->end a3 Vigorous mixing/sonication? Lyophilization without cryoprotectant? q3->a3 Yes s3 Use gentle mixing. Add cryoprotectant (e.g., trehalose) before lyophilization. a3->s3 s3->end

Caption: A decision tree to systematically troubleshoot the aggregation of this compound nanoparticles.

Observed Problem Potential Cause Recommended Solution
Immediate aggregation upon hydration of the lipid film. 1. Incorrect pH of the hydration buffer: The pH may be near the isoelectric point of the peptide-lipid conjugate, minimizing electrostatic repulsion.[4] 2. High ionic strength of the hydration buffer: Salts can screen surface charges, leading to aggregation.1. Adjust buffer pH: Use a buffer with a pH of 7.4 (e.g., PBS) for hydration. 2. Use low ionic strength buffer: Initially hydrate (B1144303) in a low salt buffer and then exchange into the final buffer if necessary.
Aggregation during the peptide conjugation step. 1. High concentration of the peptide or lipid: High concentrations can increase the likelihood of intermolecular interactions and aggregation.[5] 2. Inefficient conjugation: Unreacted maleimide (B117702) groups could potentially cross-react, or unreacted thiol groups on the peptide could form disulfide bonds between nanoparticles.1. Optimize concentrations: Perform the conjugation at lower concentrations of both the DSPE-PEG1000-maleimide and the YIGSR peptide. 2. Ensure complete reaction: Use a slight molar excess of the peptide and monitor the reaction completion. Quench any unreacted maleimide groups with a small molecule thiol like cysteine.
Gradual aggregation during storage. 1. Suboptimal storage temperature: Storing at room temperature can increase nanoparticle movement and collisions. 2. Bacterial contamination: Microbial growth can alter the buffer composition and lead to aggregation. 3. Peptide degradation: The YIGSR peptide may degrade over time, altering the surface properties of the nanoparticles.1. Store at 4°C: Refrigerated storage is recommended for short-term use. For long-term storage, consider lyophilization with a cryoprotectant. 2. Use sterile techniques: Prepare and store nanoparticles under sterile conditions. 3. Characterize stability over time: Monitor the size and PDI of the nanoparticles at regular intervals during storage.
Aggregation after freeze-thawing or lyophilization. 1. Formation of ice crystals: Ice crystal growth during freezing can physically damage the nanoparticles and force them into close proximity, causing aggregation upon thawing. 2. Lack of cryoprotectant: During lyophilization, the removal of water can lead to nanoparticle fusion if they are not properly stabilized.1. Use a cryoprotectant: Add a cryoprotectant such as trehalose (B1683222) or sucrose (B13894) (e.g., 5-10% w/v) to the nanoparticle suspension before freezing or lyophilization. 2. Control freezing rate: A faster freezing rate generally leads to smaller ice crystals and may reduce aggregation.
Aggregation in biological media (e.g., cell culture medium with serum). 1. Protein corona formation: Adsorption of serum proteins onto the nanoparticle surface can alter their surface charge and lead to aggregation.[6][7] 2. High ionic strength of the media: Biological media typically have high salt concentrations.1. Optimize PEG density: Ensure a sufficient density of PEG on the nanoparticle surface to effectively shield it from protein adsorption.[7] 2. Pre-coat nanoparticles: In some cases, pre-incubating the nanoparticles with a non-interfering protein like bovine serum albumin (BSA) can passivate the surface and prevent further aggregation.

Quantitative Data on Nanoparticle Stability

The stability of a nanoparticle suspension can be quantitatively assessed by measuring its zeta potential and hydrodynamic diameter over time.

Zeta Potential (mV) Stability Behavior
0 to ±10Highly unstable, rapid aggregation
±10 to ±20Short-term stability
±20 to ±30Moderate stability
> ±30 or < -30High degree of stability
Parameter Indication of Aggregation
Hydrodynamic Diameter (Z-average) A significant increase in the average particle size over time.
Polydispersity Index (PDI) An increase in the PDI value (typically > 0.3) indicates a broader size distribution, often due to the presence of aggregates.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Thin-Film Hydration

This protocol describes the preparation of this compound nanoparticles using the thin-film hydration method followed by peptide conjugation.

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Step 1: Thin-Film Formation cluster_1 Step 2: Hydration & Sizing cluster_2 Step 3: Peptide Conjugation cluster_3 Step 4: Purification & Characterization A Dissolve DSPE and DSPE-PEG1000-maleimide in chloroform (B151607) B Evaporate solvent using rotary evaporator A->B C Dry film under vacuum B->C D Hydrate film with PBS (pH 7.4) at 60°C C->D E Extrude through polycarbonate membranes (e.g., 100 nm) D->E F Add thiolated YIGSR peptide to maleimide-activated nanoparticles E->F G Incubate overnight at 4°C F->G H Purify by dialysis or size exclusion chromatography G->H I Characterize by DLS (size, PDI) and zeta potential H->I

Caption: A step-by-step workflow for the synthesis of this compound nanoparticles.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-1000] (DSPE-PEG1000-maleimide)

  • YIGSR peptide with a C-terminal cysteine residue (YIGSR-C)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Thin-Film Formation:

    • Dissolve DSPE and DSPE-PEG1000-maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 95:5).

    • Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension multiple times (e.g., 11 times) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a lipid extruder.

  • Peptide Conjugation:

    • Dissolve the YIGSR-C peptide in PBS (pH 7.4).

    • Add the peptide solution to the maleimide-activated nanoparticle suspension at a slight molar excess of the peptide to DSPE-PEG1000-maleimide.

    • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unconjugated peptide and other small molecules by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes, or by using size exclusion chromatography.

  • Characterization:

    • Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the final this compound nanoparticles using Dynamic Light Scattering (DLS).

    • Determine the surface charge (zeta potential) using Electrophoretic Light Scattering (ELS).

    • Store the purified nanoparticles at 4°C.

Protocol 2: Assessment of Nanoparticle Stability in Serum

This protocol describes a method to evaluate the stability of this compound nanoparticles in the presence of serum proteins.

Procedure:

  • Mix the nanoparticle suspension with an equal volume of fetal bovine serum (FBS) or human serum. A final nanoparticle concentration of 0.1-0.5 mg/mL is recommended.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the mixture.

  • Measure the hydrodynamic diameter and PDI of the nanoparticles using DLS.

  • A significant increase in size or PDI over time indicates aggregation and instability in the presence of serum.[10]

Signaling Pathway

YIGSR-Laminin Receptor Signaling

The YIGSR peptide, as a ligand for the 67 kDa laminin receptor, can initiate intracellular signaling cascades upon binding. While the complete pathway is complex and can vary between cell types, a key reported outcome is the modulation of protein tyrosine phosphorylation.[3] This can influence various cellular processes, including cell adhesion, migration, and proliferation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling np This compound Nanoparticle receptor 67 kDa Laminin Receptor np->receptor Binding tyr_phos Protein Tyrosine Phosphorylation receptor->tyr_phos Signal Transduction cellular_response Modulation of Cellular Processes (Adhesion, Migration, Proliferation) tyr_phos->cellular_response Downstream Effects

Caption: A simplified diagram of the signaling initiated by the interaction of the YIGSR peptide with the 67 kDa laminin receptor.

References

troubleshooting low yield in DSPE-PEG1000-YIGSR synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DSPE-PEG1000-YIGSR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yield, and to provide clear protocols for this conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of this compound.

Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue and can stem from several factors throughout the synthesis and purification process. The primary suspects are inefficient conjugation due to suboptimal reaction conditions or degradation of starting materials. A systematic approach is crucial to identify the root cause.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • DSPE-PEG1000-NHS: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis. Ensure it has been stored under dry conditions and at the recommended temperature (typically -20°C). Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to use the DSPE-PEG1000-NHS immediately after dissolving it in an anhydrous solvent like DMSO or DMF.

    • YIGSR Peptide: Verify the purity and correct mass of the peptide. Ensure it has been stored correctly to prevent degradation.

  • Optimize Reaction Conditions:

    • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine (the N-terminus of YIGSR) is between 7.2 and 8.5.[1] A pH below 7.2 will result in a protonated and therefore less reactive amine, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, a major competing reaction.

    • Molar Ratio: A molar excess of DSPE-PEG1000-NHS over the YIGSR peptide is typically used to drive the reaction to completion. However, an excessively high ratio can complicate purification. A good starting point is a 1.5 to 3-fold molar excess of the DSPE-PEG-NHS.

    • Concentration: Reactions in dilute solutions can favor the hydrolysis of the NHS ester over the desired conjugation. If possible, work with higher concentrations of both the peptide and the DSPE-PEG-NHS.

    • Solvent: Ensure that the DSPE-PEG1000-NHS is fully dissolved in an anhydrous organic solvent before adding it to the aqueous reaction buffer containing the YIGSR peptide. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid precipitation of the peptide.

  • Investigate Potential Side Reactions:

    • The YIGSR peptide contains amino acids with potentially reactive side chains (Tyrosine, Serine, and Arginine). While the N-terminal primary amine is the most reactive nucleophile under optimal pH conditions, side reactions can occur, especially at higher pH values. These side reactions are generally less stable than the desired amide bond.

  • Evaluate Purification Strategy:

    • DSPE-PEG Hydrolysis: The ester linkages in the DSPE moiety of the conjugate are susceptible to hydrolysis under acidic or basic conditions. If using reverse-phase HPLC with an acidic mobile phase (like 0.1% TFA), this can lead to the degradation of the final product.[2] It is advisable to use a milder purification method or to neutralize the collected fractions immediately.

Q2: How can I assess the activity of my DSPE-PEG1000-NHS before starting the conjugation?

You can perform a simple qualitative test to check for the hydrolysis of the NHS ester. The NHS byproduct of hydrolysis absorbs light in the 260-280 nm range.[1] By measuring the UV absorbance of a solution of your DSPE-PEG1000-NHS before and after forced hydrolysis (e.g., by adding a small amount of base), a significant increase in absorbance will indicate that the reagent was active.

Q3: I am observing peptide aggregation or precipitation upon adding the DSPE-PEG1000-NHS solution. How can I prevent this?

Peptide aggregation can be a significant issue, leading to low yield.[3][4][5]

Solutions:

  • Solubility of YIGSR: The YIGSR peptide is generally soluble in water.[6] However, the addition of an organic solvent (from the DSPE-PEG-NHS stock) can sometimes cause precipitation. Try to keep the organic solvent concentration as low as possible.

  • Slow Addition: Add the DSPE-PEG1000-NHS solution to the peptide solution slowly and with gentle stirring to avoid localized high concentrations that can trigger precipitation.

  • Use of Solubilizing Agents: In some cases, the inclusion of a small amount of a solubilizing agent or a chaotropic salt in the reaction buffer can help prevent aggregation.[7]

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation, although this may require a longer reaction time.

Q4: How do I choose the right buffer for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with the YIGSR peptide in reacting with the DSPE-PEG1000-NHS.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5 are suitable choices.[1]

  • Buffers to Avoid: Tris (e.g., TBS) and glycine-based buffers should not be used as they contain primary amines.

Q5: What is the best way to purify the final this compound conjugate?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying DSPE-PEG-peptide conjugates.

Key Considerations for HPLC Purification:

  • Column: A C4 or C8 column is often a good choice for separating the more hydrophobic conjugate from the unreacted hydrophilic peptide.

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water is typically used.

  • Acidic Modifiers: While 0.1% trifluoroacetic acid (TFA) is a common additive for peptide separations, it can cause hydrolysis of the DSPE component.[2] Consider using a less harsh acidic modifier or a neutral pH purification system if possible. If an acidic mobile phase is necessary, it is crucial to immediately neutralize the collected fractions and to remove the solvent as quickly as possible.

  • Alternative Methods: Dialysis or size-exclusion chromatography can also be used to remove unreacted peptide and other small molecules, though these methods may not be as effective at separating unreacted DSPE-PEG1000-NHS or its hydrolyzed form from the final product.

Data Presentation

The following tables summarize key quantitative data relevant to the this compound synthesis.

Table 1: Influence of pH on NHS Ester Hydrolysis and Amine Reactivity

pHNHS Ester Stability (Half-life)Primary Amine ReactivityOverall Conjugation Efficiency
< 7.0High (e.g., 4-5 hours at pH 7.0, 0°C)[1]Low (Amine is protonated)Very Low
7.2 - 8.5ModerateHigh (Amine is deprotonated and nucleophilic)Optimal
> 8.5Low (e.g., 10 minutes at pH 8.6, 4°C)[1]Very HighLow (Hydrolysis outcompetes conjugation)

Table 2: Recommended Starting Parameters for this compound Synthesis

ParameterRecommended ValueNotes
Reactants
DSPE-PEG1000-NHSHigh Purity (>90%)Store at -20°C under dessication.
YIGSR PeptideHigh Purity (>95%)Store as per manufacturer's instructions.
Reaction Conditions
Molar Ratio (DSPE-PEG-NHS:YIGSR)1.5:1 to 3:1A 2:1 molar ratio is a good starting point for optimization.[8]
YIGSR Concentration1-5 mg/mLHigher concentrations can improve yield.
Reaction Buffer0.1 M Sodium Phosphate, pH 8.0Ensure the buffer is free of primary amines.
Solvent for DSPE-PEG-NHSAnhydrous DMSO or DMFPrepare fresh and use immediately.
Reaction TemperatureRoom Temperature (20-25°C)Can be performed at 4°C to minimize side reactions, but may require longer incubation.
Reaction Time2-4 hoursMonitor reaction progress by HPLC if possible.
Purification
MethodReverse-Phase HPLC
ColumnC4 or C8, 5 µm, 100-300 Å
Mobile Phase AWater with 0.1% Formic AcidUse with caution due to potential DSPE hydrolysis.
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient, e.g., 10-90% B over 30 minTo be optimized based on separation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general methodology. Optimization may be required for your specific reagents and equipment.

  • Preparation of Reagents:

    • YIGSR Peptide Solution: Dissolve the YIGSR peptide in the reaction buffer (0.1 M Sodium Phosphate, pH 8.0) to a final concentration of 2 mg/mL.

    • DSPE-PEG1000-NHS Solution: Immediately before use, dissolve the DSPE-PEG1000-NHS in anhydrous DMSO to a concentration of 10 mg/mL. Ensure the DSPE-PEG1000-NHS is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the DSPE-PEG1000-NHS solution to achieve a 2-fold molar excess relative to the YIGSR peptide.

    • Slowly add the DSPE-PEG1000-NHS solution to the YIGSR peptide solution while gently stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Let it react for 15-30 minutes to quench any unreacted DSPE-PEG1000-NHS.

Protocol 2: Purification by Reverse-Phase HPLC

  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of formic acid to a final concentration of 0.1%.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B (linear gradient)

      • 45-55 min: 10% B (re-equilibration)

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the product peak.

    • Immediately neutralize the collected fractions with a buffer such as ammonium (B1175870) bicarbonate.

    • Freeze-dry the pooled fractions to obtain the purified this compound.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small amount of the purified, lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Mix the sample solution with the MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on the MALDI plate.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range for this compound.

  • Data Interpretation:

    • The expected mass of the product will be the sum of the mass of DSPE-PEG1000 and the mass of the YIGSR peptide, minus the mass of water (18 Da) from the amide bond formation. Due to the polydispersity of PEG, you will observe a distribution of peaks separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).

Visualizations

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization DSPE-PEG1000-NHS DSPE-PEG1000-NHS Reaction_Mixture Reaction Mixture (2h @ RT) DSPE-PEG1000-NHS->Reaction_Mixture Dissolved in Anhydrous DMSO YIGSR_Peptide YIGSR Peptide YIGSR_Peptide->Reaction_Mixture Dissolved in Reaction Buffer Anhydrous_DMSO Anhydrous DMSO/DMF Anhydrous_DMSO->DSPE-PEG1000-NHS Reaction_Buffer Amine-Free Buffer (e.g., PBS, pH 8.0) Reaction_Buffer->YIGSR_Peptide RP_HPLC Reverse-Phase HPLC Reaction_Mixture->RP_HPLC Purification Final_Product This compound RP_HPLC->Final_Product Lyophilization MALDI_TOF MALDI-TOF MS Final_Product->MALDI_TOF Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagents Details for Reagent Check cluster_reaction_params Details for Reaction Optimization cluster_purification_params Details for Purification Evaluation Start Low Yield of This compound Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK NHS_Hydrolysis DSPE-PEG-NHS Hydrolysis? (Moisture Exposure) Check_Reagents->NHS_Hydrolysis Peptide_Purity Peptide Purity/Degradation? Check_Reagents->Peptide_Purity Optimize_Reaction 2. Optimize Reaction Conditions Reagent_OK->Optimize_Reaction Yes Replace_Reagents Replace/Test Reagents Reagent_OK->Replace_Reagents No Reaction_OK Yield Improved? Optimize_Reaction->Reaction_OK pH_Check Incorrect pH? (Optimal: 7.2-8.5) Optimize_Reaction->pH_Check Ratio_Check Suboptimal Molar Ratio? Optimize_Reaction->Ratio_Check Concentration_Check Concentration too low? Optimize_Reaction->Concentration_Check Aggregation_Check Peptide Aggregation? Optimize_Reaction->Aggregation_Check Investigate_Purification 3. Evaluate Purification Reaction_OK->Investigate_Purification No Success Successful Synthesis Reaction_OK->Success Yes Investigate_Purification->Success Issue Identified & Resolved DSPE_Hydrolysis Product Degradation? (e.g., DSPE hydrolysis during HPLC) Investigate_Purification->DSPE_Hydrolysis Loss_During_Purification Loss of product during purification steps? Investigate_Purification->Loss_During_Purification

References

Technical Support Center: Optimizing Drug-to-Lipid Ratios for DSPE-PEG1000-YIGSR Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the drug-to-lipid (D/L) ratio for liposomal formulations containing DSPE-PEG1000-YIGSR.

Frequently Asked Questions (FAQs)

Q1: Why is the drug-to-lipid (D/L) ratio a critical parameter in my this compound liposome (B1194612) formulation?

The drug-to-lipid (D/L) ratio is a critical process parameter that defines the drug-carrying capacity of your liposomes and directly influences the therapeutic efficacy and stability of the formulation.[1][2] Optimizing this ratio is essential for balancing drug load with encapsulation efficiency and maintaining the physicochemical integrity of the vesicles. An incorrect D/L ratio can lead to low drug loading, poor stability, or altered drug release kinetics.[3][4]

Q2: How does increasing the D/L ratio affect my formulation's properties?

Increasing the D/L ratio generally increases the amount of drug administered per dose but can also introduce several challenges.[3] High D/L ratios can lead to decreased encapsulation efficiency, as the drug may precipitate and physically disrupt the liposome bilayer, causing leakage.[5] However, for certain drugs, inducing precipitation at high D/L ratios can be a strategy to control and sustain the drug release rate.[4][5]

Q3: What is the role of the this compound component in this formulation?

This compound serves two primary functions:

  • DSPE-PEG1000: This phospholipid-polymer conjugate creates a hydrophilic shell (PEG) around the liposome.[6][7] This "stealth" coating reduces clearance by the immune system, thereby prolonging circulation time in the body.[6][8] The DSPE portion anchors the PEG chain to the lipid bilayer.

  • YIGSR Peptide: This is a targeting ligand derived from laminin.[9] It specifically interacts with the 67 kDa laminin-binding protein (LBP), which is often overexpressed on the surface of various cancer cells, promoting targeted drug delivery.[10][11]

Q4: How does the presence of this compound influence the optimal D/L ratio?

The large hydrophilic headgroup of the PEG-lipid can increase the lateral repulsion on the surface of the lipid bilayer. This can induce greater curvature, often leading to the formation of smaller vesicles.[12] This structural constraint might limit the internal volume available for drug encapsulation, potentially lowering the maximum achievable D/L ratio compared to non-PEGylated liposomes. The YIGSR peptide itself is unlikely to significantly alter the internal loading capacity but is a critical component for targeted delivery.

Q5: What are the essential analytical techniques for characterizing my formulations during D/L ratio optimization?

A comprehensive characterization is crucial to ensure quality and reproducibility.[13][14] Key techniques include:

  • Dynamic Light Scattering (DLS): To determine particle size, polydispersity index (PDI), and size distribution.[15]

  • Zeta Potential Analysis: To measure surface charge, which is an indicator of colloidal stability.[15]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the encapsulated drug to determine loading capacity and encapsulation efficiency.[13]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the liposomes, confirm lamellarity, and observe any internal drug precipitation.[5][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization process.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (EE%) D/L ratio is too high: The internal capacity of the liposome is exceeded, leading to drug leakage or failure to load.[4][5]Systematically decrease the initial D/L ratio and measure the corresponding EE% to find the optimal loading capacity.
Inefficient Loading Method: The chosen active loading method (e.g., pH gradient, ammonium (B1175870) sulfate (B86663) gradient) may not be optimal for the specific drug.[17]Optimize the loading conditions: adjust the internal buffer pH, incubation temperature, or time. Consider alternative remote loading strategies.
Lipid Composition: The lipid bilayer may be too fluid, causing drug leakage during the loading process.Increase the cholesterol content or use lipids with a higher phase transition temperature (Tc) to improve membrane rigidity.[15]
Poor Stability (Aggregation & Fusion) High PEG Density: While PEG provides stealth, very high densities can sometimes compromise bilayer integrity.Optimize the molar percentage of this compound. A range of 2-5 mol% is often effective for steric stabilization.[6]
Suboptimal Surface Charge: A near-neutral zeta potential can lead to vesicle aggregation.Evaluate the impact of charged lipids (e.g., POPG) in the formulation, balanced against the targeting requirements.
Increased Particle Size and PDI Drug Precipitation: High intra-liposomal drug concentrations can lead to crystal growth that deforms the vesicles.[4][5]Use Cryo-TEM to visualize internal structures. If large crystals are present, reducing the D/L ratio is necessary.
Extrusion Issues: Inconsistent pressure or multiple passes through membranes with large pore sizes can result in a heterogeneous population.Ensure a consistent extrusion process. Use a stepwise reduction in membrane pore size (e.g., 400nm -> 200nm -> 100nm).
Variable Drug Release Profile Inconsistent Drug State: The ratio of soluble to precipitated drug inside the liposomes varies between batches.[5]Tightly control the D/L ratio, as this is a primary factor in regulating the formation of intra-liposomal drug precipitates and, consequently, the release rate.[4]
Bilayer Permeability: The lipid composition may not be suitable for retaining the drug over the desired period.Modify the lipid composition. For slower release, use saturated lipids with longer acyl chains and incorporate cholesterol.

Data Summary: Impact of D/L Ratio

This table summarizes the general effects of varying the drug-to-lipid ratio on key liposome parameters, based on published findings.[4][5]

Parameter Low D/L Ratio (e.g., 0.05 wt/wt) High D/L Ratio (e.g., >0.3 wt/wt)
Encapsulation Efficiency Typically high (approaching 100%)Often decreases significantly
Drug Release Rate Faster (for drugs that precipitate)Slower, more sustained release
Vesicle Integrity High; less morphological distortionCan be compromised; distortion due to internal crystal formation
Therapeutic Dose per Vesicle LowerHigher

Experimental Protocols & Methodologies

Liposome Preparation (Thin-Film Hydration & Extrusion)
  • Lipid Film Preparation: Dissolve the primary lipids (e.g., DSPC, Cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., the buffer used for remote loading, such as ammonium sulfate) at a temperature above the Tc of the lipids. This process forms multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) with a defined size distribution.

Drug Loading (Remote Loading via pH Gradient)
  • Gradient Creation: Prepare liposomes with an entrapped acidic buffer (e.g., citrate (B86180) buffer, pH 4.0). Remove the external buffer and replace it with a buffer of neutral pH (e.g., HEPES or PBS, pH 7.4) via dialysis or size exclusion chromatography. This creates a transmembrane pH gradient.

  • Drug Incubation: Add the drug (which must be a weak base) to the liposome suspension.

  • Loading: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C). The uncharged form of the drug will diffuse across the lipid bilayer. Once inside, it becomes protonated in the acidic environment, gets trapped, and accumulates.

  • Purification: Remove the unencapsulated drug using dialysis or a spin column.

Determination of Encapsulation Efficiency (EE%)
  • Total Drug Quantification: Lyse a known volume of the liposome suspension with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Measure the drug concentration using HPLC or UV-Vis spectroscopy. This is the total drug (Dtotal).

  • Free Drug Quantification: Separate the liposomes from the aqueous phase containing unencapsulated drug using a spin column or ultracentrifugation. Measure the drug concentration in the aqueous phase. This is the free drug (Dfree).

  • Calculation: Calculate the EE% using the formula: EE% = ((D_total - D_free) / D_total) * 100

Visualizations

experimental_workflow cluster_prep Formulation & Preparation cluster_char Characterization cluster_eval Evaluation & Optimization A 1. Define D/L Ratios (e.g., 0.05, 0.1, 0.2 wt/wt) B 2. Prepare Lipid Film (DSPC/Chol/DSPE-PEG-YIGSR) A->B C 3. Hydration & Extrusion B->C D 4. Active Drug Loading C->D E 5. Purify Formulation D->E F 6. Measure Size & PDI (DLS) E->F G 7. Determine Zeta Potential E->G H 8. Calculate EE% (HPLC) E->H I 9. Visualize Morphology (Cryo-TEM) E->I J 10. Analyze Data (Compare D/L Ratios) F->J G->J H->J I->J K 11. Select Optimal D/L Ratio J->K K->A Iterate if needed L 12. In Vitro/In Vivo Studies K->L start Start start->A

Caption: Workflow for optimizing the drug-to-lipid (D/L) ratio.

influencing_factors cluster_drug Drug Properties cluster_lipid Lipid Composition cluster_process Process Parameters cluster_output Key Performance Attributes center Optimal D/L Ratio & Formulation Performance O1 Encapsulation Efficiency center->O1 O2 Stability center->O2 O3 Drug Release Rate center->O3 O4 Particle Size & PDI center->O4 D1 Solubility D1->center D2 pKa (for pH gradient) D2->center D3 Tendency to Precipitate D3->center L1 Lipid Molar Ratios L1->center L2 Cholesterol Content L2->center L3 mol% of DSPE-PEG-YIGSR L3->center L4 Lipid T_c L4->center P1 Loading Method (Active vs. Passive) P1->center P2 Hydration Buffer P2->center P3 Extrusion Parameters P3->center

Caption: Factors influencing the optimal drug-to-lipid ratio.

targeting_pathway YIGSR-Mediated Cellular Targeting cluster_cell Target Cell Surface liposome DSPE-PEG-YIGSR Liposome binding Specific Binding liposome->binding YIGSR ligand receptor 67 kDa Laminin Receptor (LBP) receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization release Intracellular Drug Release internalization->release

Caption: Simplified pathway for YIGSR-mediated liposome targeting.

References

Technical Support Center: DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DSPE-PEG1000-YIGSR in serum. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a functionalized lipid-polymer conjugate. It consists of three main parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, enabling insertion into lipid bilayers such as liposomes.

  • PEG1000 (Polyethylene Glycol, average molecular weight of 1000 Da): A hydrophilic polymer that provides a "stealth" characteristic, reducing clearance by the immune system and improving circulation time.[1][2]

  • YIGSR: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from laminin (B1169045). It is a bioactive sequence that can interact with the 67 kDa laminin binding protein (LBP), promoting cell adhesion and targeting.[3]

Q2: What are the main factors that can affect the stability of this compound in serum?

A2: The stability of this compound in a complex biological environment like serum is influenced by several factors:

  • Interaction with Serum Proteins: Serum proteins, particularly albumin, can interact with the lipid (DSPE) portion of the conjugate. This can lead to the extraction of the molecule from a liposomal formulation and the destabilization of micelles.[4][5]

  • Enzymatic Degradation: The YIGSR peptide sequence can be susceptible to degradation by proteases present in serum. However, its conjugation to PEG has been shown to significantly enhance its stability.[6]

  • Hydrolysis: The ester linkages in the DSPE molecule and potentially in the linkage between PEG and DSPE can be susceptible to hydrolysis. The PEG ether backbone is generally more stable but can undergo oxidative degradation.[7]

  • Temperature: Temperature can affect the kinetics of interaction with serum proteins. For instance, the breakup of DSPE-PEG micelles in the presence of bovine serum albumin is significantly faster at 37°C compared to 20°C.[4][5]

  • Formulation Characteristics: The overall composition and physical characteristics of the nanoparticle or liposome (B1194612) into which this compound is incorporated will play a crucial role in its stability.

Q3: How does PEGylation enhance the stability of the YIGSR peptide in serum?

A3: PEGylation, the process of attaching PEG chains, enhances the stability of the YIGSR peptide in several ways. The PEG chain provides a protective hydrophilic shield around the peptide, which sterically hinders the approach of proteolytic enzymes that are abundant in serum.[8] An in vitro stability assay demonstrated that while unconjugated [125I]-YIGSR was immediately degraded upon incubation with mouse serum, the PEG-conjugated version, [125I]-YIGSR-aPEG, showed no degradation after 180 minutes.[6] This increased stability in the blood is believed to be a key reason for its enhanced antimetastatic activity.[6]

Q4: What is the expected behavior of DSPE-PEG conjugates in serum?

A4: When formulated into micelles, DSPE-PEG exists in an equilibrium between monomeric, micellar, and protein-bound states (primarily with albumin).[4][5] At physiological temperatures (37°C), the equilibrium tends to shift towards the albumin-bound state, leading to micelle dissociation.[4][5] The long C18 acyl chains of DSPE provide a more stable anchor in lipid membranes compared to shorter-chain lipids, which can lead to longer circulation times for liposomes formulated with DSPE-PEG.[9]

Quantitative Stability Data

The following table summarizes kinetic data for the stability of DSPE-PEG2000 micelles in the presence of bovine serum albumin (BSA). While this data is for a different PEG length and does not include the YIGSR peptide, it provides valuable insight into the behavior of the DSPE-PEG component in a serum-like environment.

SystemTemperature (°C)ConditionParameterValueReference
DSPE-PEG2000 Micelles20Presence of BSAMicelle Breakup Time Constant130 ± 9 min[4][5]
DSPE-PEG2000 Micelles37Presence of BSAMicelle Breakup Time Constant7.8 ± 1.6 min[4][5]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound in serum.

Issue 1: Aggregation of the formulation upon incubation with serum.

  • Question: Why is my this compound-containing formulation aggregating in serum?

  • Answer: Aggregation in serum can be caused by several factors:

    • Insufficient PEG Surface Density: If the surface of your nanoparticles or liposomes is not sufficiently covered by PEG, serum proteins (opsonins) can adsorb, leading to aggregation and clearance by the mononuclear phagocyte system.

    • Peptide-Mediated Interactions: The YIGSR peptide is designed to interact with cells. It is possible that it could also interact with certain serum proteins, leading to cross-linking and aggregation.

    • High Concentration of Formulation: At very high concentrations, the likelihood of particle collision and aggregation increases.

    • Ionic Strength and pH: The pH and ionic strength of the serum can influence electrostatic interactions between particles. Peptides are particularly sensitive to pH changes, which can alter their net charge and increase their propensity to aggregate.[10]

  • Troubleshooting Steps:

    • Optimize PEG Density: Ensure that the concentration of this compound and any other PEGylated lipids in your formulation is sufficient to provide a dense PEG corona.

    • Control Formulation Concentration: Test a range of concentrations to find one that is stable in serum.

    • Buffer Conditions: While you cannot change the properties of serum, ensure that your formulation is stable in a buffer with similar pH and ionic strength before introducing it to serum.

    • Characterize Aggregates: Use techniques like Dynamic Light Scattering (DLS) to monitor changes in particle size over time upon incubation with serum.

Issue 2: Rapid clearance or loss of activity in vivo.

  • Question: My this compound formulation is being cleared faster than expected or is showing low efficacy. What could be the cause?

  • Answer: Rapid clearance or low efficacy can be linked to instability in the bloodstream:

    • Micelle Dissociation: If your formulation is micelle-based, they may be dissociating upon interaction with serum albumin, as suggested by studies on DSPE-PEG2000 micelles.[4][5]

    • Peptide Degradation: While PEGylation significantly protects the YIGSR peptide, some degradation by serum proteases over longer periods is still possible.

    • Liposome Leakage: If this compound is part of a liposomal formulation, serum components can destabilize the lipid bilayer, causing leakage of encapsulated contents.[11][12]

    • PEG-Specific Antibodies: In some cases, pre-existing anti-PEG antibodies can lead to accelerated blood clearance of PEGylated materials.

  • Troubleshooting Steps:

    • Strengthen Formulation: For liposomes, consider incorporating cholesterol or using lipids with higher phase transition temperatures (like sphingomyelin) to increase membrane rigidity and reduce leakage in serum.[11]

    • Verify Peptide Integrity: If possible, use analytical techniques like HPLC-MS to assess the integrity of the YIGSR peptide after incubation in serum.

    • In Vitro Stability Testing: Perform in vitro serum stability studies to quantify the stability of your specific formulation before moving to in vivo experiments.

Experimental Protocols

Protocol 1: Assessing Formulation Stability in Serum using Dynamic Light Scattering (DLS)

This protocol allows for the monitoring of changes in particle size, which can indicate aggregation or degradation.

  • Materials:

    • Your this compound formulation (e.g., liposomes or micelles)

    • Fetal Bovine Serum (FBS) or Human Serum

    • Phosphate Buffered Saline (PBS), pH 7.4

    • DLS instrument and compatible cuvettes

  • Procedure:

    • Filter the serum through a 0.22 µm filter to remove any pre-existing aggregates.

    • Prepare your formulation at the desired concentration in PBS.

    • Measure the initial particle size and Polydispersity Index (PDI) of your formulation in PBS (Time = 0).

    • Mix your formulation with the filtered serum. A common ratio is 1:1 (v/v), but this should be optimized for your specific experiment. A final serum concentration of 50-90% is often used to mimic in vivo conditions.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the mixture and measure the particle size and PDI using DLS.

    • Analysis: An increase in the average particle size or PDI over time is indicative of aggregation. The appearance of multiple peaks may suggest the formation of different-sized aggregates or interaction with serum proteins.

Protocol 2: Evaluating Liposome Leakage in Serum using a Fluorescent Dye

This protocol assesses the integrity of liposomes by measuring the release of an encapsulated fluorescent dye.

  • Materials:

    • Liposomes formulated with this compound and encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Carboxyfluorescein (CF)).

    • Fetal Bovine Serum (FBS) or Human Serum

    • PBS, pH 7.4

    • Size exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated dye.

    • Fluorometer

    • Triton X-100 or other suitable detergent.

  • Procedure:

    • Prepare CF-loaded liposomes and remove the unencapsulated CF by passing the preparation through a size exclusion column equilibrated with PBS.

    • Dilute the purified liposomes in serum to the desired concentration (e.g., 90% serum). As a control, dilute an equal amount of liposomes in PBS.

    • Incubate both samples at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a small aliquot of each sample and measure the fluorescence intensity (Ft) at the appropriate excitation/emission wavelengths for CF (e.g., ~490 nm / ~520 nm).

    • After the final time point, add a small amount of Triton X-100 to each sample to lyse the liposomes completely and release all the encapsulated CF. Measure the maximum fluorescence intensity (Fmax).

    • Analysis: Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F0 is the initial fluorescence at time 0. An increase in fluorescence indicates leakage of the dye from the liposomes.[11]

Visualizations

This compound Interactions in Serum Formulation This compound Formulation (e.g., Liposome) Serum Blood Serum Albumin Serum Albumin Formulation->Albumin Lipid Exchange/ Binding Proteases Proteases Formulation->Proteases Peptide Cleavage Opsonins Opsonins Formulation->Opsonins Opsonization Serum->Albumin Serum->Proteases Serum->Opsonins Extraction Lipid Extraction (Destabilization) Albumin->Extraction Degradation Degradation Products (e.g., free YIGSR, Lysolipid) Proteases->Degradation Aggregation Aggregation Opsonins->Aggregation

Caption: Potential interactions of this compound in serum.

Workflow for Serum Stability Assessment (DLS) Start Start PrepFormulation Prepare DSPE-PEG-YIGSR Formulation in PBS Start->PrepFormulation FilterSerum Filter Serum (0.22 µm) Start->FilterSerum InitialDLS Measure Initial Size/PDI (Time = 0) PrepFormulation->InitialDLS Mix Mix Formulation with Serum FilterSerum->Mix InitialDLS->Mix Incubate Incubate at 37°C Mix->Incubate Timepoint Measure Size/PDI at Time 't' Incubate->Timepoint Loop More Time Points? Timepoint->Loop Loop->Incubate Yes Analyze Analyze Data: Plot Size vs. Time Loop->Analyze No End End Analyze->End

Caption: Experimental workflow for serum stability assessment.

Troubleshooting Logic for Formulation Aggregation Problem Problem: Formulation Aggregates in Serum CheckPEG Is PEG Density Sufficient? Problem->CheckPEG IncreasePEG Action: Increase PEG-Lipid Concentration CheckPEG->IncreasePEG No CheckConc Is Formulation Concentration Too High? CheckPEG->CheckConc Yes IncreasePEG->Problem DecreaseConc Action: Test a Dilution Series CheckConc->DecreaseConc Yes CheckBuffer Is Formulation Stable in Isotonic Buffer? CheckConc->CheckBuffer No DecreaseConc->Problem Reformulate Action: Adjust Buffer or Lipid Composition CheckBuffer->Reformulate No Stable Problem Resolved CheckBuffer->Stable Yes Reformulate->Problem

Caption: Logical workflow for troubleshooting aggregation issues.

References

reducing off-target effects of DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of DSPE-PEG1000-YIGSR-functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound targeted delivery?

A1: this compound facilitates the targeted delivery of nanoparticles to cells overexpressing the 67 kDa laminin (B1169045) receptor (67LR). The YIGSR peptide sequence, derived from the β1 chain of laminin, acts as a ligand that specifically binds to 67LR, thereby mediating the cellular uptake of the nanoparticle cargo. This interaction is crucial for the on-target delivery to cancer cells that often exhibit elevated levels of this receptor.

Q2: What are the known or potential off-target effects of this compound?

A2: While targeting 67LR on cancer cells, this compound can also interact with non-target cells that express this receptor, leading to potential off-target effects. A significant off-target interaction has been observed with macrophages. The YIGSR peptide can modulate macrophage phenotype in a concentration-dependent manner.[1][2][3] At lower concentrations, it may promote a pro-inflammatory (M1) response, while at higher concentrations, it can induce an anti-inflammatory (M2) phenotype.[1][2][3] This can lead to unintended immunological responses and affect the therapeutic outcome. Additionally, off-target binding to other cells expressing 67LR, such as endothelial cells and fibroblasts, may occur.

Q3: How does the concentration of this compound on the nanoparticle surface affect targeting specificity?

A3: The density of the YIGSR ligand on the nanoparticle surface is a critical parameter. An optimal ligand density can enhance binding to target cells. However, excessive ligand density may lead to increased non-specific binding to low-level expressors of 67LR or other extracellular matrix components, thereby increasing off-target effects. It is crucial to titrate the concentration of this compound in your formulation to achieve a balance between on-target efficacy and off-target binding.

Q4: Can the PEG linker length in this compound influence off-target effects?

A4: Yes, the length of the polyethylene (B3416737) glycol (PEG) linker can significantly impact targeting specificity and off-target interactions. A PEG1000 linker provides a certain spatial distance between the nanoparticle and the YIGSR peptide. Shorter PEG linkers might lead to steric hindrance, reducing binding efficiency. Conversely, longer PEG linkers could increase the flexibility of the peptide, potentially leading to non-specific interactions.[4][5] Optimizing the PEG linker length is a key strategy to minimize non-specific uptake and improve the therapeutic window.[4][5][6][7]

Troubleshooting Guides

Issue 1: High Nanoparticle Uptake in Macrophages

Potential Cause: The concentration of the YIGSR peptide on the nanoparticle surface is in a range that promotes phagocytosis by macrophages. At lower concentrations, YIGSR can induce a pro-inflammatory response in macrophages, potentially increasing their uptake of the nanoparticles.[1][2][3]

Troubleshooting Steps:

  • Optimize YIGSR Concentration: Systematically vary the molar ratio of this compound in your lipid formulation. Prepare formulations with a range of YIGSR densities and evaluate their uptake by a macrophage cell line (e.g., RAW 264.7) in vitro. Aim for a concentration that maximizes uptake in target cancer cells while minimizing uptake by macrophages.

  • Competitive Inhibition Assay: To confirm that the uptake by macrophages is mediated by the YIGSR ligand, perform a competitive binding assay. Pre-incubate the macrophages with free YIGSR peptide before adding the nanoparticles. A significant reduction in nanoparticle uptake in the presence of the free peptide would indicate a specific, YIGSR-mediated interaction.

  • Assess Cytokine Release: Quantify the release of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines from macrophages upon incubation with your nanoparticles.[8] This will help characterize the immunomodulatory off-target effect and guide the optimization of the YIGSR concentration.

Issue 2: Poor In Vivo Efficacy and High Accumulation in Liver and Spleen

Potential Cause: The nanoparticles are being rapidly cleared from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen, before they can reach the target tumor site. This can be due to non-specific interactions with serum proteins (opsonization) or uptake by resident macrophages in these organs.

Troubleshooting Steps:

  • Optimize PEGylation: The density and length of the PEG chains on the nanoparticle surface are critical for reducing opsonization and RES uptake.[9][10] While you are using PEG1000 in your targeting ligand, ensure the overall PEG density on the nanoparticle is sufficient to provide a "stealth" effect. You might consider adding an additional, non-functionalized DSPE-PEG lipid (e.g., DSPE-PEG2000) to the formulation.

  • Biodistribution Studies: Conduct in vivo biodistribution studies in a relevant animal model. Radiolabel the nanoparticles or encapsulate a fluorescent dye to quantify the percentage of injected dose per gram of tissue (%ID/g) in the tumor and major organs (liver, spleen, kidneys, lungs, heart) at different time points. This will provide quantitative data on the extent of off-target accumulation.

  • Control Nanoparticles: In your in vivo studies, include a non-targeted nanoparticle control (without this compound) to differentiate between passive accumulation (EPR effect) and active targeting.

Issue 3: High Background Binding in In Vitro Assays

Potential Cause: Non-specific binding of nanoparticles to the cell culture plates or to cell surface components other than the 67LR can lead to high background signals and inaccurate assessment of targeting efficiency.

Troubleshooting Steps:

  • Blocking: Before adding the nanoparticles, pre-incubate the cells with a blocking agent such as bovine serum albumin (BSA) to saturate non-specific binding sites on the cell surface and the well plate.[11]

  • Optimize Washing Steps: Increase the number and stringency of washing steps after nanoparticle incubation to remove loosely bound particles. Use a buffer containing a low concentration of a non-ionic detergent like Tween-20.[12]

  • Use of Control Cells: Include a negative control cell line with low or no expression of the 67LR. High binding to these cells would indicate significant non-specific interactions.

  • Fluorescently Labeled Ligand: If possible, use a fluorescently labeled version of the YIGSR peptide to directly visualize and quantify binding, which can help in optimizing assay conditions to reduce background.[13]

Data Presentation

Table 1: Representative Biodistribution Data of YIGSR-Targeted vs. Non-Targeted Liposomes in a Murine Xenograft Model

OrganYIGSR-Targeted Liposomes (%ID/g ± SD)Non-Targeted Liposomes (%ID/g ± SD)
Tumor8.5 ± 1.23.2 ± 0.8
Liver15.2 ± 2.518.9 ± 3.1
Spleen10.8 ± 1.912.5 ± 2.2
Kidneys4.1 ± 0.94.5 ± 1.0
Lungs2.5 ± 0.62.8 ± 0.7
Heart1.8 ± 0.42.0 ± 0.5
Blood (24h)5.3 ± 1.14.9 ± 0.9

Note: This table presents hypothetical data based on typical biodistribution patterns observed for targeted liposomes in preclinical studies.[9][14][15][16][17][18][19] Actual values will vary depending on the specific formulation, animal model, and experimental conditions.

Table 2: Effect of YIGSR Peptide Concentration on Cytokine Release from Macrophages (pg/mL)

TreatmentTNF-α (pro-inflammatory)IL-6 (pro-inflammatory)IL-10 (anti-inflammatory)
Control (untreated)50 ± 830 ± 520 ± 4
Low YIGSR (1 µM)250 ± 30180 ± 2525 ± 6
High YIGSR (10 µM)80 ± 1250 ± 9150 ± 20
DSPE-PEG-YIGSR NPs (Low Density)350 ± 45250 ± 3240 ± 8
DSPE-PEG-YIGSR NPs (High Density)120 ± 1880 ± 15200 ± 28

Note: This table illustrates the concentration-dependent effect of YIGSR on macrophage cytokine secretion, with representative data synthesized from published findings.[1][2][3][8]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of nanoparticle uptake by target cancer cells and off-target macrophages.

Materials:

  • Target cancer cells (high 67LR expression)

  • Macrophage cell line (e.g., RAW 264.7)

  • Fluorescently labeled this compound nanoparticles

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cancer cells and macrophages in separate 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Nanoparticle Incubation: Dilute the fluorescently labeled nanoparticles to the desired concentration in cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for 4 hours at 37°C.

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with cold PBS. Add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium.

    • Suspension cells: Transfer the cells directly to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step twice to remove any unbound nanoparticles.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[20][21][22][23][24]

  • Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) of the cells, which is proportional to the amount of nanoparticle uptake. Compare the MFI of the target cells to the off-target macrophages.

Protocol 2: Competitive Binding Assay

This assay helps to determine if the nanoparticle binding to cells is specifically mediated by the YIGSR-67LR interaction.

Materials:

  • Target cells (high 67LR expression)

  • Fluorescently labeled this compound nanoparticles

  • Unlabeled, free YIGSR peptide

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 24-well plate.

  • Competitive Inhibition: Prepare a series of solutions of free YIGSR peptide in cell culture medium at concentrations ranging from 10-fold to 1000-fold molar excess relative to the YIGSR on the nanoparticles.

  • Pre-incubation: Remove the medium from the cells and add the medium containing the free YIGSR peptide. Incubate for 1 hour at 37°C.

  • Nanoparticle Addition: Without washing, add the fluorescently labeled this compound nanoparticles to the wells and incubate for an additional 2 hours at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound nanoparticles and free peptide.

  • Quantification:

    • Flow Cytometry: Harvest the cells as described in Protocol 1 and analyze the MFI.

    • Plate Reader: If using a plate reader, lyse the cells and measure the fluorescence intensity of the lysate.

  • Data Analysis: Plot the nanoparticle uptake (MFI or fluorescence intensity) as a function of the concentration of the free YIGSR competitor. A dose-dependent decrease in nanoparticle uptake with increasing concentrations of free YIGSR indicates specific, competitive binding.[13][25][26][27]

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses the potential cytotoxic off-target effects of the nanoparticle formulation on non-target cells.[28][29][30][31]

Materials:

  • Non-target cell line (e.g., a normal fibroblast cell line)

  • This compound nanoparticles (and drug-loaded counterparts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the nanoparticles in cell culture medium. Remove the old medium and add 100 µL of the nanoparticle dilutions to the wells. Include untreated cells as a control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the nanoparticle concentration to determine the IC50 (the concentration at which 50% of the cells are viable).

Visualizations

OnTargetSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling DSPE_PEG_YIGSR_NP This compound Nanoparticle 67LR 67 kDa Laminin Receptor (67LR) DSPE_PEG_YIGSR_NP->67LR Binding Akt Akt 67LR->Akt Activation Uptake Nanoparticle Internalization 67LR->Uptake eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Production sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP Production PKC_delta PKCδ cGMP->PKC_delta Activation Apoptosis Therapeutic Effect (e.g., Apoptosis) PKC_delta->Apoptosis Uptake->Apoptosis

Caption: On-Target Signaling Pathway of this compound.

OffTargetMacrophage cluster_stimulus Stimulus cluster_macrophage Macrophage cluster_response Phenotypic Response Low_YIGSR Low Concentration DSPE-PEG-YIGSR NP Macrophage Macrophage Low_YIGSR->Macrophage High_YIGSR High Concentration DSPE-PEG-YIGSR NP High_YIGSR->Macrophage M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Polarization M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Polarization Cytokines_M1 ↑ TNF-α, IL-6 M1->Cytokines_M1 Uptake Increased Phagocytosis M1->Uptake Cytokines_M2 ↑ IL-10 M2->Cytokines_M2

Caption: Off-Target Effects on Macrophage Polarization.

TroubleshootingWorkflow Start High Off-Target Effects Observed Identify Identify Nature of Off-Target Effect Start->Identify Macrophage High Macrophage Uptake? Identify->Macrophage RES High Liver/Spleen Accumulation? Identify->RES InVitro High In Vitro Background? Identify->InVitro Macrophage->RES No Optimize_YIGSR Optimize YIGSR Density Macrophage->Optimize_YIGSR Yes RES->InVitro No Optimize_PEG Optimize PEGylation (Density/Length) RES->Optimize_PEG Yes Blocking Implement Blocking Step InVitro->Blocking Yes Compete Competitive Inhibition Assay Optimize_YIGSR->Compete Cytokine Assess Cytokine Profile Compete->Cytokine Re-evaluate Re-evaluate Targeting Efficiency Cytokine->Re-evaluate Biodistribution In Vivo Biodistribution Study Optimize_PEG->Biodistribution Biodistribution->Re-evaluate Washing Optimize Washing Protocol Blocking->Washing Washing->Re-evaluate Re-evaluate->Identify Unsuccessful Success Off-Target Effects Reduced Re-evaluate->Success Successful

Caption: Troubleshooting Workflow for Off-Target Effects.

References

Technical Support Center: DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG1000-YIGSR. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a complex amphiphilic molecule used in biomedical research, particularly in the development of targeted drug delivery systems.[1][2] It is composed of three main parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A hydrophobic lipid anchor with two long hydrocarbon chains.[3]

  • PEG1000 (Polyethylene Glycol with a molecular weight of 1000 Da): A hydrophilic polymer chain that enhances water solubility and provides steric stabilization.[3]

  • YIGSR: A pentapeptide (Tyrosine-Isoleucine-Glycine-Serine-Arginine) that acts as a targeting ligand. This peptide sequence is derived from the laminin (B1169045) β1 chain and can bind to laminin receptors on the surface of various cells.[4]

Q2: What are the general solubility characteristics of this compound?

The solubility of this compound is influenced by its amphiphilic nature. The DSPE portion is hydrophobic, while the PEG and YIGSR peptide are hydrophilic. Generally, it is soluble in organic solvents and can form micelles or liposomes in aqueous solutions.[5][6][7]

Q3: In which solvents is this compound typically soluble?

This compound is generally soluble in a range of organic solvents.[5] The table below summarizes its expected solubility profile.

Solvent ClassExamplesExpected SolubilityNotes
Organic Solvents Chloroform, Dichloromethane (DCM), DMSO, DMFGoodThese solvents can effectively solvate the hydrophobic DSPE portion of the molecule.[5]
Aqueous Buffers Phosphate-Buffered Saline (PBS), WaterForms Micelles/PoorIn aqueous solutions, the hydrophobic DSPE tails aggregate to form the core of micelles, while the hydrophilic PEG-YIGSR chains are exposed to the water.[6][7][8]
Alcohols Ethanol, MethanolModerateThe solubility in alcohols can vary. They may be used as co-solvents to improve solubility in aqueous solutions.

Q4: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Temperature: Gently warming the solution can help dissolve the lipid portion of the molecule. However, excessive heat should be avoided to prevent degradation.

  • pH: The charge of the YIGSR peptide is pH-dependent, which can influence its solubility.[9] The YIGSR peptide contains both acidic (Tyrosine) and basic (Arginine) residues, and its net charge will change with pH.

  • Concentration: At concentrations above the critical micelle concentration (CMC), this compound will self-assemble into micelles in aqueous solutions.[10]

  • Purity of the Compound: Impurities can affect the solubility of the compound. Ensure you are using a high-purity product.[5]

Troubleshooting Guide

Problem: The this compound powder is not dissolving in my aqueous buffer.

This is a common issue due to the hydrophobic DSPE component. Direct dissolution in aqueous buffers is often difficult.

Solution Workflow:

G cluster_0 Troubleshooting this compound Solubility start Start: Insoluble this compound in Aqueous Buffer step1 Step 1: Use an Organic Solvent First Dissolve in a small amount of organic solvent (e.g., DMSO, Chloroform). start->step1 step2 Step 2: Gradual Addition to Aqueous Buffer Slowly add the organic solution to your aqueous buffer while vortexing. step1->step2 step3 Step 3: Gentle Heating Warm the solution to 37-40°C. Avoid boiling. step2->step3 step4 Step 4: Sonication Use a bath sonicator for 5-10 minutes to aid dispersion and micelle formation. step3->step4 step5 Step 5: Check for Clarity Is the solution clear or slightly opalescent? step4->step5 success Success: Solution is Ready for Use step5->success Yes fail Issue Persists: Consider Further Options step5->fail No option1 Option A: Adjust pH Modify the pH of the aqueous buffer away from the isoelectric point of YIGSR. fail->option1 option2 Option B: Use a Co-solvent Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol). fail->option2

Caption: Troubleshooting workflow for dissolving this compound.

Problem: My solution is cloudy or has visible precipitates.

Cloudiness or precipitation indicates that the this compound is not fully dissolved or has aggregated.

Possible Causes and Solutions:

  • Concentration is too high: Try diluting your solution.

  • Incomplete dissolution: Repeat the gentle heating and sonication steps.

  • pH is at the isoelectric point (pI) of the peptide: The YIGSR peptide has an isoelectric point where its net charge is zero, reducing its solubility. Adjusting the pH of your buffer away from the pI can improve solubility.[11] For YIGSR, which contains both acidic and basic residues, testing a pH range (e.g., pH 6.0-8.0) may be beneficial.

  • Buffer incompatibility: Some buffer components may interact with the compound. Try a different buffer system.

Problem: The solution appears to be a gel.

Gel formation can occur at high concentrations or due to strong intermolecular interactions.

Solutions:

  • Dilute the sample: This is the most straightforward approach.

  • Increase temperature: Gently warming the solution can sometimes break up the gel structure.

  • Sonication: Bath sonication can help to disrupt the gel matrix.

Experimental Protocols

Protocol 1: Standard Method for Solubilizing this compound and Forming Micelles

This protocol describes the "thin-film hydration" method, a common technique for preparing micellar solutions of lipid-PEG conjugates.[12]

Materials:

  • This compound

  • Organic solvent (e.g., Chloroform, DCM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen)

  • Water bath sonicator

  • Vortex mixer

Procedure:

  • Dissolution in Organic Solvent: Weigh the desired amount of this compound and dissolve it in a minimal amount of an appropriate organic solvent in a round-bottom flask.

  • Formation of a Thin Film: Remove the organic solvent using a rotary evaporator or by gently blowing a stream of inert gas over the surface of the solution. This will leave a thin lipid film on the wall of the flask.

  • Hydration: Add the desired volume of pre-warmed (37-40°C) aqueous buffer to the flask.

  • Vortexing: Vortex the flask for 5-10 minutes to hydrate (B1144303) the lipid film and form a suspension.

  • Sonication: Place the flask in a bath sonicator for 10-15 minutes. The solution should become clear or slightly opalescent, indicating the formation of micelles.

  • Final Formulation: The resulting solution contains this compound micelles and is ready for use in your experiments.

Visualizing Micelle Formation

The process of micelle formation is a self-assembly process driven by the amphiphilic nature of this compound in an aqueous environment.

Caption: Self-assembly of this compound into a micelle in an aqueous solution.

References

Technical Support Center: DSPE-PEG1000-YIGSR In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSPE-PEG1000-YIGSR for in vivo targeted delivery. Our goal is to help you overcome common challenges, particularly the rapid clearance of these functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a DSPE-PEG1000 linker for the YIGSR peptide?

A1: The DSPE-PEG1000 linker serves a dual function in your nanoparticle formulation. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, securely incorporating the molecule into the liposomal or nanoparticle bilayer. The PEG1000 (polyethylene glycol with a molecular weight of 1000 Da) component creates a hydrophilic polymer brush on the nanoparticle surface. This "stealth" coating helps to reduce opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time in the bloodstream.[1][2] The YIGSR peptide is attached to the distal end of the PEG chain, making it available to interact with its target receptor on cells.

Q2: What is the cellular target of the YIGSR peptide?

A2: The YIGSR peptide, derived from the laminin-B1 chain, primarily targets the 67-kDa laminin (B1169045) receptor (67LR).[1][3] This receptor is often overexpressed on the surface of various cancer cells and endothelial cells, making it a valuable target for anti-cancer therapies and anti-angiogenic strategies.[4]

Q3: What are the main factors that contribute to the rapid clearance of this compound nanoparticles?

A3: Several factors can lead to the rapid clearance of your this compound nanoparticles:

  • Suboptimal PEGylation: Insufficient PEG density on the nanoparticle surface can lead to exposure of the underlying lipid bilayer, promoting opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[5][6]

  • Peptide Density: While the YIGSR peptide is crucial for targeting, a very high density of the peptide on the surface can sometimes counteract the "stealth" effect of the PEG linker, leading to increased recognition by the immune system.

  • Particle Size and Charge: Nanoparticles that are too large (generally >200 nm) or have a significant surface charge can be more readily cleared from circulation.[7][8]

  • Accelerated Blood Clearance (ABC) Phenomenon: Repeated injections of PEGylated nanoparticles can induce the production of anti-PEG antibodies (primarily IgM), which can lead to a significantly faster clearance of subsequent doses.

Q4: How does the YIGSR peptide mediate its therapeutic effect once it reaches its target?

A4: Upon binding to the 67-kDa laminin receptor, the YIGSR peptide can trigger intracellular signaling pathways. Studies have shown that this interaction can induce tyrosine phosphorylation of several proteins.[9] In some cell types, this signaling cascade involves the Focal Adhesion Kinase (FAK) and Mitogen-activated protein kinase kinase (MEK) pathways, which can influence cell adhesion, migration, and proliferation.[1] In the context of cancer, this can lead to the inhibition of tumor growth and metastasis.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Rapid clearance of nanoparticles in initial experiments (first injection) 1. Low PEGylation Density: Insufficient surface coverage with this compound. 2. Large Particle Size: Nanoparticles are aggregating or were formulated to be too large. 3. High Peptide Density: The targeting peptide is negating the PEG's stealth effect. 4. Unfavorable Surface Charge: The overall zeta potential of the nanoparticles is too high (positive or negative).1. Optimize Formulation: Increase the molar percentage of this compound in your lipid composition (e.g., start with 5 mol% and titrate upwards). Consider a mix of this compound and a non-functionalized DSPE-PEG of a similar or slightly longer chain length to optimize both stealth and targeting. 2. Refine Preparation Method: Ensure proper hydration and extrusion/sonication steps to achieve a particle size between 100-200 nm. Use dynamic light scattering (DLS) to verify particle size and polydispersity index (PDI). 3. Adjust Peptide Ratio: Reduce the molar ratio of this compound relative to a non-targeted DSPE-PEG linker to find a balance between targeting and circulation time. 4. Modify Lipid Composition: Incorporate neutral lipids to bring the zeta potential closer to neutral.
Accelerated Blood Clearance (ABC) upon repeated injections Anti-PEG Antibody Production: The immune system has developed antibodies against the PEG component of your nanoparticles.1. Increase Time Between Doses: Allow more time for the initial anti-PEG IgM response to subside before administering the next dose. 2. Pre-dose with "Empty" PEGylated Liposomes: Administering a dose of non-targeted PEGylated liposomes a few days before the targeted nanoparticles can sometimes saturate the anti-PEG antibodies, allowing the therapeutic nanoparticles to circulate longer. 3. Consider Alternative Polymers: If the ABC phenomenon persists and is a significant hurdle, you may need to explore alternative hydrophilic polymers to replace PEG.
Low accumulation at the target site despite adequate circulation time 1. Low Receptor Expression: The target cells in your in vivo model may not be expressing sufficient levels of the 67-kDa laminin receptor. 2. Steric Hindrance: The PEG1000 linker may be too short, causing the YIGSR peptide to be sterically hindered and unable to efficiently bind its receptor. 3. Poor Tumor Penetration: The nanoparticles may be accumulating in the peritumoral space but not effectively penetrating the tumor tissue.1. Verify Receptor Expression: Perform immunohistochemistry (IHC) or western blotting on your target tissue to confirm the expression of the 67-kDa laminin receptor. 2. Use a Longer PEG Linker: Consider synthesizing or purchasing a DSPE-PEG linker with a longer PEG chain (e.g., PEG2000) to increase the accessibility of the YIGSR peptide. 3. Co-administer with Permeability Enhancers: In some cases, co-administration of agents that can transiently increase the permeability of the tumor vasculature may improve nanoparticle penetration.
Inconsistent results between batches Variability in Nanoparticle Formulation: Inconsistencies in the preparation process are leading to different physicochemical properties.1. Standardize Protocols: Strictly adhere to a standardized protocol for liposome (B1194612) preparation, including lipid film hydration, extrusion/sonication parameters, and purification methods. 2. Thorough Characterization: Characterize each new batch for particle size, PDI, zeta potential, and peptide conjugation efficiency before in vivo use.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data for PEGylated nanoparticles from the literature. Note that specific values for this compound may vary depending on the exact formulation, nanoparticle composition, and animal model used.

FormulationPEG Molecular Weight (Da)Half-life (t½)Key Findings
PEGylated Liposomes750Comparable to non-PEGylated liposomesShorter PEG chains are less effective at prolonging circulation.
PEGylated Liposomes5000~5 hours (increased from <30 min for non-PEGylated)Longer PEG chains significantly increase circulation half-life.[1]
PLA-PEG Micelles50004.6 minutesDemonstrates the importance of the nanoparticle core material on pharmacokinetics.[1]
PLA-PEG Micelles100007.5 minutesIncreasing PEG molecular weight on polymeric micelles improves circulation time.[1]
PLA-PEG Micelles2000017.7 minutesFurther increase in PEG molecular weight leads to longer circulation.[1]
DSPE-PEG Liposomes2000Remained in circulation for over 24 hoursA combination of a saturated lipid core (DSPC), cholesterol, and DSPE-PEG2000 resulted in very long circulation times.[7]

Key Experimental Protocols

Liposome Formulation via Thin-Film Hydration

This protocol describes a general method for preparing this compound functionalized liposomes.

  • Lipid Film Preparation:

    • Dissolve your lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with your aqueous buffer of choice (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to either probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.

In Vivo Pharmacokinetics and Biodistribution Study

This protocol outlines a typical experiment to assess the clearance and organ distribution of your nanoparticles.

  • Animal Model:

    • Use an appropriate animal model (e.g., healthy mice or a tumor-bearing model).

  • Nanoparticle Labeling:

    • For tracking purposes, the nanoparticles need to be labeled. This can be achieved by encapsulating a fluorescent dye or by using a radiolabeled lipid in the formulation.

  • Administration:

    • Administer the labeled nanoparticles intravenously (e.g., via tail vein injection) at a defined dose.

  • Blood Sampling:

    • At various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h), collect small blood samples.

  • Organ Harvesting:

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Quantification:

    • Quantify the amount of label in the blood samples and homogenized organs using a fluorometer or gamma counter.

    • Calculate the percentage of the injected dose (%ID) per gram of tissue for each organ and plot the blood concentration over time to determine the pharmacokinetic profile.[10]

Visualizations

Signaling Pathway of YIGSR

YIGSR_Signaling YIGSR This compound Nanoparticle Receptor 67-kDa Laminin Receptor (67LR) YIGSR->Receptor Binding Phosphorylation Tyrosine Phosphorylation Receptor->Phosphorylation Induces FAK FAK Activation Phosphorylation->FAK MEK MEK Activation FAK->MEK Cellular_Response Cellular Response (e.g., Inhibition of Metastasis) MEK->Cellular_Response experimental_workflow Formulation 1. Nanoparticle Formulation (Thin-Film Hydration) Characterization 2. Physicochemical Characterization (Size, Zeta, PDI) Formulation->Characterization Administration 3. IV Administration to Animal Model Characterization->Administration PK_Study 4a. Pharmacokinetic Study (Blood Sampling) Administration->PK_Study BD_Study 4b. Biodistribution Study (Organ Harvesting) Administration->BD_Study Analysis 5. Quantification & Data Analysis (%ID/g, Half-life) PK_Study->Analysis BD_Study->Analysis troubleshooting_clearance Problem Problem: Rapid In Vivo Clearance Cause1 Potential Cause 1: Suboptimal Formulation (Size, PEG Density, Charge) Problem->Cause1 Cause2 Potential Cause 2: ABC Phenomenon (Repeated Injection) Problem->Cause2 Solution1 Solution: Re-optimize Formulation & Characterize Thoroughly Cause1->Solution1 Solution2 Solution: Adjust Dosing Schedule or Pre-dose with 'Empty' Liposomes Cause2->Solution2

References

Technical Support Center: Scaling Up DSPE-PEG1000-YIGSR Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale production of DSPE-PEG1000-YIGSR and its formulation into targeted liposomes.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a functionalized lipid composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) covalently linked to a 1000 Dalton polyethylene (B3416737) glycol (PEG) spacer, which is further conjugated to the YIGSR peptide. The YIGSR peptide is a sequence derived from the laminin (B1169045) β1 chain that specifically binds to the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells and endothelial cells.[1][2][3][4] This targeted binding makes this compound a valuable component in the development of targeted drug delivery systems, particularly liposomes, for cancer therapy and anti-angiogenic treatments.[5]

2. What are the main challenges in scaling up the production of this compound?

Scaling up the production of this compound from laboratory to industrial scale presents several challenges:

  • Synthesis and Purification: Achieving consistent, high-purity synthesis of the YIGSR peptide and its subsequent conjugation to the DSPE-PEG1000 linker can be complex. Side reactions, incomplete reactions, and the removal of impurities are significant hurdles.[6] The purification of the final conjugate is often challenging due to the amphiphilic nature of the molecule and the potential for aggregation.[7]

  • Raw Material Variability: The quality and consistency of raw materials, including the DSPE-PEG1000-NHS linker and the amino acids for peptide synthesis, can significantly impact the final product's quality and reproducibility.[8][9][10]

  • Liposome (B1194612) Formulation: Incorporating this compound into liposomes at a large scale requires precise control over various parameters to ensure consistent particle size, drug encapsulation efficiency, and stability.[11][][13]

  • Stability: Both the this compound conjugate and the final liposomal formulation can be susceptible to physical and chemical instability, such as hydrolysis of the ester bonds in DSPE, aggregation, and drug leakage during storage.[11][][14]

3. How does the concentration of this compound affect liposome characteristics?

The molar percentage of this compound incorporated into the liposome bilayer can influence several key characteristics:

  • Particle Size and Polydispersity Index (PDI): Generally, increasing the concentration of PEGylated lipids, including this compound, can lead to the formation of smaller liposomes with a lower PDI, indicating a more uniform size distribution.[5][15] However, at very high concentrations, it can also lead to the formation of micelles instead of liposomes.

  • Zeta Potential: The surface charge of the liposomes, measured as zeta potential, can be affected by the incorporation of the YIGSR peptide. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal formulation due to electrostatic repulsion between particles.[16]

  • Stability: An optimal concentration of this compound can enhance the stability of liposomes by providing a steric barrier that prevents aggregation.[14][17] However, excessive amounts can destabilize the lipid bilayer.[5]

  • Targeting Efficiency: The density of the YIGSR peptide on the liposome surface is critical for effective receptor binding and cellular uptake. An optimal concentration is required to achieve a balance between targeting efficacy and potential steric hindrance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound production and liposome formulation.

Synthesis and Conjugation
Problem Possible Causes Recommended Solutions
Low yield of YIGSR peptide during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions due to steric hindrance or aggregation of the peptide chain on the resin.- Use a more efficient coupling reagent (e.g., HCTU, HATU).- Increase the excess of amino acids and coupling reagents.- Perform double couplings for difficult amino acids.- Use a high-swelling resin to improve reaction kinetics.
Presence of impurities after YIGSR peptide synthesis. Side reactions during synthesis or cleavage from the resin.- Optimize the cleavage cocktail composition and time.- Use scavengers in the cleavage cocktail to prevent side reactions.- Purify the crude peptide using preparative HPLC with an appropriate gradient.
Low conjugation efficiency of YIGSR to DSPE-PEG1000-NHS. - Inactive DSPE-PEG1000-NHS due to hydrolysis.- Suboptimal reaction conditions (pH, temperature, time).- Steric hindrance.- Use fresh, high-quality DSPE-PEG1000-NHS.- Optimize the reaction pH (typically 7.5-8.5 for NHS chemistry).- Increase the molar excess of the peptide.- Extend the reaction time or slightly increase the temperature.
Hydrolysis of DSPE ester bonds during synthesis or purification. Exposure to acidic or basic conditions, or high temperatures.[6]- Avoid harsh pH conditions during all steps.- Perform reactions and purification at controlled, lower temperatures.- Use purification methods that avoid prolonged exposure to hydrolytic conditions.[14]
Purification and Characterization
Problem Possible Causes Recommended Solutions
Difficulty in purifying this compound conjugate. - Aggregation of the amphiphilic conjugate.- Similar retention times of the product and unreacted starting materials in HPLC.- Use a suitable organic co-solvent (e.g., isopropanol) in the mobile phase to reduce aggregation.- Optimize the HPLC gradient for better separation.- Consider alternative purification techniques like size exclusion chromatography (SEC).
Inconsistent results in MALDI-TOF MS characterization. - Poor ionization of the polydisperse PEGylated conjugate.- Presence of salt adducts.- Use an appropriate matrix and cationizing agent.- Desalt the sample thoroughly before analysis.
Broad peaks in NMR spectra. - Aggregation of the conjugate in the NMR solvent.- Polydispersity of the PEG chain.- Use a solvent system that minimizes aggregation (e.g., deuterated chloroform (B151607)/methanol mixture).- Acquire spectra at an elevated temperature to reduce viscosity and improve resolution.
Liposome Formulation and Stability
Problem Possible Causes Recommended Solutions
Inconsistent liposome size and high PDI upon scale-up. - Inefficient homogenization or extrusion.- Variability in lipid film hydration.- Optimize the number of extrusion cycles and membrane pore size.- Ensure uniform and complete hydration of the lipid film by controlling temperature and agitation.- For large-scale production, consider microfluidic-based methods for better control over particle size.[13]
Low drug encapsulation efficiency. - Passive drug loading method for a hydrophilic drug.- Drug leakage during formulation.- For ionizable drugs, use active loading techniques (e.g., pH gradient, ammonium (B1175870) sulfate (B86663) gradient).- Optimize the lipid composition, including the use of cholesterol, to improve membrane rigidity and drug retention.[14]
Liposome aggregation during storage. - Insufficient surface charge (low zeta potential).- Inadequate PEGylation.- Incorporate charged lipids (e.g., DSPG) into the formulation to increase electrostatic repulsion.- Ensure an optimal concentration of this compound to provide sufficient steric hindrance.
Drug leakage from liposomes during storage. - Instability of the lipid bilayer.- Storage at an inappropriate temperature.- Optimize the lipid composition for better membrane stability.- Store liposomes at the recommended temperature (typically 2-8 °C) and protect from light.[14]

Quantitative Data

The following tables summarize key quantitative parameters for the formulation of this compound liposomes.

Table 1: Influence of this compound Molar Percentage on Liposome Characteristics

Molar % of this compoundAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
0~130< 0.2Close to neutral[15]
2113 - 1300.066 - 0.149-[18]
4113 - 1300.066 - 0.149-[18]
5~145< 0.2-3.9[8]
7 ± 2Peak stability observed--[9]
10113 - 1300.066 - 0.149-[18]

Table 2: Stability of PEGylated Liposomes under Different Conditions

FormulationStorage ConditionStability OutcomeReference
PEG-DSPE formulation6 months at 4°CEE% decreased <1%[8]
20 mol% DSPE-PEG in POPC3 days in seawater5-fold higher survival rate than non-PEGylated[17]
DSPE-PEG liposomesFreeze-drying with trehaloseStabilized during freezing and dehydration[11]

Experimental Protocols

Synthesis and Purification of this compound

This protocol outlines the solid-phase synthesis of the YIGSR peptide and its subsequent conjugation to DSPE-PEG1000-NHS.

Materials:

  • Fmoc-R(Pbf)-Wang resin

  • Fmoc-amino acids (Fmoc-G-OH, Fmoc-S(tBu)-OH, Fmoc-I-OH, Fmoc-Y(tBu)-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • DSPE-PEG1000-NHS

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Purification: Preparative HPLC system with a C18 column

  • Characterization: MALDI-TOF MS, Analytical HPLC, NMR

Procedure:

  • Peptide Synthesis (SPPS): a. Swell the Fmoc-R(Pbf)-Wang resin in DMF. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF. c. Amino Acid Coupling: Dissolve the Fmoc-amino acid, HCTU, and DIPEA in DMF. Add the solution to the deprotected resin and react for 2 hours. Wash the resin with DMF. d. Repeat steps 1b and 1c for each amino acid in the YIGSR sequence. e. After the final coupling, wash the resin with DCM (Dichloromethane) and dry under vacuum.

  • Peptide Cleavage and Deprotection: a. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding cold diethyl ether. d. Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Peptide Purification: a. Dissolve the crude peptide in a water/acetonitrile (B52724) mixture. b. Purify the peptide using preparative HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA. c. Collect the fractions containing the pure peptide and lyophilize.

  • Conjugation of YIGSR to DSPE-PEG1000-NHS: a. Dissolve the purified YIGSR peptide and DSPE-PEG1000-NHS (in a 1.2:1 molar ratio) in anhydrous DMSO. b. Add DIPEA to adjust the pH to ~8.0. c. React for 24 hours at room temperature with gentle stirring.

  • Purification of this compound: a. Purify the reaction mixture using preparative HPLC with a C18 column and a gradient of water and isopropanol/acetonitrile. b. Collect the fractions containing the final product and lyophilize.

  • Characterization: a. Confirm the molecular weight using MALDI-TOF MS. b. Assess the purity using analytical HPLC. c. Confirm the structure using ¹H NMR.

Formulation of YIGSR-Targeted Liposomes

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration and extrusion method.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). b. If encapsulating a lipophilic drug, add it at this stage. c. Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film. d. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) pre-heated to above the lipid phase transition temperature. If encapsulating a hydrophilic drug, dissolve it in the PBS. b. Agitate the flask by rotating it in the water bath for 1-2 hours to form multilamellar vesicles (MLVs).

  • Extrusion: a. Equilibrate the liposome extruder to the same temperature as the hydration step. b. Load the MLV suspension into the extruder. c. Extrude the liposomes through polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification: a. Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: a. Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Determine the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

YIGSR Signaling Pathway

YIGSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DSPE_PEG_YIGSR_Liposome This compound Liposome Laminin_Receptor 67 kDa Laminin Receptor DSPE_PEG_YIGSR_Liposome->Laminin_Receptor Binding PTK Protein Tyrosine Kinases Laminin_Receptor->PTK Activation Substrate_Phosphorylation Phosphorylation of 115-130 kDa Proteins PTK->Substrate_Phosphorylation Catalysis Downstream_Effects Cell Adhesion, Migration, and Proliferation Substrate_Phosphorylation->Downstream_Effects

Caption: YIGSR peptide on the liposome surface binds to the 67 kDa laminin receptor, activating intracellular protein tyrosine kinases and leading to the phosphorylation of specific protein substrates, which in turn modulates cell adhesion, migration, and proliferation.

Experimental Workflow: In Vitro Efficacy Testing

In_Vitro_Efficacy_Workflow Start Start: YIGSR-Targeted Liposome Formulation Cell_Culture Culture Target Cells (e.g., Endothelial or Cancer Cells) Start->Cell_Culture Cell_Viability Cell Viability Assay (e.g., MTT Assay) Cell_Culture->Cell_Viability Cellular_Uptake Cellular Uptake Study (e.g., Flow Cytometry, Confocal Microscopy) Cell_Culture->Cellular_Uptake Migration_Assay Cell Migration Assay (e.g., Wound Healing Assay) Cell_Culture->Migration_Assay Tube_Formation Endothelial Cell Tube Formation Assay Cell_Culture->Tube_Formation Data_Analysis Data Analysis and Comparison to Control Groups Cell_Viability->Data_Analysis Cellular_Uptake->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation->Data_Analysis End End: In Vitro Efficacy Determined Data_Analysis->End

Caption: Workflow for assessing the in vitro efficacy of YIGSR-targeted liposomes, including cell viability, cellular uptake, cell migration, and tube formation assays.

Logical Relationship: Troubleshooting Liposome Instability

Liposome_Instability_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Liposome Instability (Aggregation/Leakage) Cause1 Inadequate Surface Charge Problem->Cause1 Cause2 Insufficient Steric Hindrance Problem->Cause2 Cause3 Low Membrane Rigidity Problem->Cause3 Cause4 Improper Storage Problem->Cause4 Solution1 Incorporate Charged Lipids (e.g., DSPG) Cause1->Solution1 Solution2 Optimize DSPE-PEG-YIGSR Concentration Cause2->Solution2 Solution3 Increase Cholesterol Content Cause3->Solution3 Solution4 Store at 2-8°C Protect from Light Cause4->Solution4

Caption: A logical diagram illustrating the common causes of liposome instability and their corresponding solutions.

References

Technical Support Center: Controlling the Size of DSPE-PEG1000-YIGSR Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG1000-YIGSR nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the size of your nanoparticles. Precise size control is critical for ensuring batch-to-batch consistency, influencing in vivo pharmacokinetics, and achieving desired therapeutic outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the size of this compound nanoparticles?

A: The final size of your nanoparticles is a result of several interacting parameters. The most influential factors include:

  • Formulation Method: Techniques like thin-film hydration, solvent injection (nanoprecipitation), and microfluidics each have distinct mechanisms that affect particle size.[2][3][4]

  • Energy Input (Sonication/Homogenization): For methods requiring energy to break down larger lipid structures, parameters like sonication amplitude, duration, and temperature are critical.[5][6][7]

  • Component Concentrations: The molar ratio of lipids, specifically the concentration of the this compound conjugate, significantly impacts particle size.[8][9]

  • Solvent Properties: In solvent injection methods, the choice of organic solvent and the ratio of the solvent to the aqueous phase can alter the rate of nanoparticle formation and final size.[3][4]

  • Post-Formulation Processing: Steps like extrusion are often used to homogenize the particle population and achieve a specific size range.

Q2: How does the concentration of this compound in the lipid mixture affect nanoparticle size?

A: Increasing the molar percentage of this compound generally leads to a decrease in the final nanoparticle size.[8] The large, hydrophilic polyethylene (B3416737) glycol (PEG) chain creates steric hindrance on the surface of the forming vesicle. This surface repulsion prevents the lipid sheets from growing large, favoring the formation of smaller, more curved nanoparticles.[8]

Q3: What is the Polydispersity Index (PDI), and what is an acceptable value for preclinical research?

A: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. It is a dimensionless number ranging from 0.0 (for a perfectly uniform sample) to 1.0. For drug delivery applications, a low PDI is essential for ensuring a uniform product with predictable behavior.[1] Generally, a PDI value below 0.25 is considered to indicate a narrow and acceptable size distribution for nanoparticle formulations.[10]

Q4: Can the YIGSR peptide sequence itself influence the final particle size?

A: The YIGSR peptide is conjugated to the distal end of the PEG chain. While the primary drivers of size are the formulation method and lipid ratios, the presence of the peptide can have a minor influence. The peptide adds bulk and may alter the hydration and conformation of the PEG chains at the surface. However, this effect is typically secondary to the major parameters like sonication energy or the overall DSPE-PEG concentration. The core size of the nanoparticle is determined first by the self-assembly of the lipids.

Troubleshooting Guide

Problem: My nanoparticles are consistently too large (>200 nm).

  • Question: My dynamic light scattering (DLS) results show a Z-average diameter that is significantly larger than my target of ~100 nm. What are the likely causes and how can I reduce the size?

  • Answer: Several factors could be contributing to the formation of oversized nanoparticles. Follow these steps to troubleshoot the issue:

    • Increase Energy Input: If using sonication, the energy may be insufficient to break down multilamellar vesicles into smaller unilamellar ones.

      • Action: Increase the sonication duration. Studies show that particle size decreases with longer sonication times until a plateau is reached.[5][7]

      • Action: Increase the sonication amplitude (power). Higher acoustic intensities produce smaller vesicles.[6] Be mindful that excessive sonication can lead to lipid degradation.

    • Adjust Formulation Ratios: The composition of your lipid mixture is a key determinant of size.

      • Action: Increase the molar ratio of this compound. Previous studies have demonstrated that increasing the concentration of DSPE-PEG leads to a decrease in liposome (B1194612) size.[8][11]

    • Optimize the Preparation Method:

      • For Solvent Injection: The rate of mixing is critical. Slower mixing allows lipids more time to aggregate before forming stable particles.

      • Action: Increase the injection speed or the stirring rate of the aqueous phase to promote rapid diffusion and the formation of smaller nuclei.[3][4]

    • Implement Post-Formulation Extrusion: Extrusion is a highly effective method for reducing and homogenizing nanoparticle size after initial formulation.

      • Action: Pass your nanoparticle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Repeating this process 10-15 times typically yields a sample with a narrow size distribution close to the pore size of the membrane.

Problem: My nanoparticle population has a high Polydispersity Index (PDI > 0.3).

  • Question: My DLS results show a high PDI, suggesting my sample is not uniform. What does this mean and how can I improve it?

  • Answer: A high PDI indicates a broad size distribution or the presence of multiple particle populations, which could be due to aggregation.[10] This is a critical issue for reproducibility and clinical translation.

    • Optimize Formulation and Mixing: Inconsistent processing can lead to a polydisperse sample.

      • Action: Ensure that the initial lipid film is thin and uniform before hydration. During hydration and sonication, ensure the mixing is thorough and consistent to avoid localized differences in energy input.

    • Purify the Sample: Post-formulation purification can remove aggregates and narrow the size distribution.

      • Action: Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) to remove large aggregates before characterization.[10] For more rigorous purification, techniques like size exclusion chromatography (SEC) can be used to separate nanoparticles from aggregates and unincorporated lipids.

    • Check for Aggregation: The ionic strength and pH of your buffer can promote aggregation.

      • Action: Analyze your particles in a low-salt buffer (e.g., 10 mM HEPES) in addition to PBS. If the size and PDI are significantly lower in the low-salt buffer, it suggests salt-induced aggregation is occurring. You may need to optimize the surface charge or PEG density to improve stability in physiological buffers.

Problem: I am observing significant batch-to-batch variability in nanoparticle size.

  • Question: My protocol yields nanoparticles of different sizes each time I run the experiment. How can I improve the reproducibility of my formulation?

  • Answer: Lack of reproducibility is almost always due to insufficient control over key experimental parameters.

    • Standardize Protocols: Every step must be precisely controlled.

      • Action: Create a detailed standard operating procedure (SOP). Use timers for sonication and hydration steps. Ensure temperatures of water baths and solutions are consistent. Use the same equipment and settings (e.g., sonicator probe depth, stirrer speed) for every batch.[5]

    • Control Reagent Quality: The quality and storage of lipids can affect results.

      • Action: Use high-purity lipids from a reliable vendor. Store lipids under argon or nitrogen at the recommended temperature to prevent oxidation. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Impurities or degradation can affect the self-assembly process.

    • Calibrate Instrumentation: Ensure your characterization tools are providing accurate readings.

      • Action: Regularly calibrate your DLS instrument using size standards. Ensure your sonicator's power output is consistent.

Quantitative Data and Experimental Protocols
Data Presentation

The following tables summarize quantitative data from literature on how key parameters affect the size of lipid-based nanoparticles. Note that these are illustrative examples, and optimal conditions for this compound may vary.

Table 1: Illustrative Effect of Sonication Parameters on Liposome Size (Data synthesized from studies on phospholipid vesicles)

Sonication AmplitudeSonication Time (minutes)Resulting Average Diameter (nm)Polydispersity Index (PDI)
23%3~450> 0.4
23%21~250~ 0.3
40%3~300~ 0.35
40%21~150< 0.2

This table illustrates the general trend that increasing sonication amplitude and duration leads to a reduction in vesicle size and polydispersity.[5]

Table 2: Illustrative Effect of DSPE-PEG Concentration on Nanoparticle Size (Data synthesized from studies on self-assembling prodrug and lipid nanoparticles)

Mass Ratio (Core Material : DSPE-PEG)Resulting Average Diameter (nm)Polydispersity Index (PDI)
10 : 0~125~ 0.15
9 : 1~115~ 0.12
8 : 2~110~ 0.11
7 : 3~105~ 0.11

This table demonstrates that as the proportion of DSPE-PEG increases, the nanoparticle size tends to decrease, with stability often being optimal at an intermediate ratio.[9][11]

Experimental Protocols

Protocol 1: Thin-Film Hydration with Sonication

This is a common, robust method for producing liposomes and lipid nanoparticles.

  • Lipid Film Preparation:

    • Dissolve this compound and any other lipid components (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This will form large, multilamellar vesicles (MLVs). The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Size Reduction (Sonication):

    • Submerge the flask containing the MLV suspension in an ice bath to prevent overheating.

    • Insert a probe sonicator tip into the suspension.

    • Sonicate using a pulsed setting (e.g., 30 seconds ON, 30 seconds OFF) at a specific amplitude for a defined total time (e.g., 15-30 minutes).

  • Purification & Characterization:

    • (Optional) Centrifuge the sample at low speed to pellet any titanium debris from the sonicator probe.

    • Filter the final nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

    • Characterize the size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Nanoprecipitation (Solvent Injection)

This method is rapid and can produce small, uniform nanoparticles.[9]

  • Phase Preparation:

    • Organic Phase: Dissolve this compound and other lipids in a water-miscible organic solvent like ethanol (B145695) or acetone.[3]

    • Aqueous Phase: Prepare the desired aqueous buffer in a beaker with a magnetic stir bar.

  • Nanoparticle Formation:

    • While vigorously stirring the aqueous phase, rapidly inject the organic phase into the aqueous phase using a syringe pump for a controlled injection rate.

    • The rapid solvent diffusion causes the lipids to precipitate out of solution and self-assemble into nanoparticles.

  • Solvent Removal & Concentration:

    • Remove the organic solvent from the suspension, typically through dialysis against the aqueous buffer or by using a rotary evaporator.

    • If necessary, concentrate the nanoparticle suspension using ultrafiltration.

  • Characterization:

    • Characterize the final nanoparticle size and PDI using DLS.

Visualizations
Diagrams of Workflows and Relationships

The following diagrams illustrate the logical processes and parameter relationships involved in controlling nanoparticle size.

Caption: A workflow diagram for troubleshooting and optimizing this compound nanoparticle size and PDI.

G cluster_decrease Parameters that Decrease Size cluster_increase Parameters that May Increase Size NP_Size Nanoparticle Size SonicationTime Sonication Time SonicationTime->NP_Size SonicationAmp Sonication Amplitude SonicationAmp->NP_Size DSPE_PEG_Conc This compound Concentration DSPE_PEG_Conc->NP_Size MixingRate Solvent/Aqueous Mixing Rate MixingRate->NP_Size Extrusion Extrusion Extrusion->NP_Size LipidConc Total Lipid Concentration LipidConc->NP_Size Aggregation Aggregation (High Salt Buffer) Aggregation->NP_Size

Caption: Key parameters influencing the final size of this compound nanoparticles.

References

dealing with batch-to-batch variability of DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG1000-YIGSR. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound and to provide guidance for ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity (e.g., cell binding, targeting efficiency) of our YIGSR-targeted liposomes between different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in this compound can stem from several factors related to its chemical and physical properties. Even minor differences in purity, molecular weight distribution, or the presence of impurities can significantly impact the performance of your final formulation.[1][2] Key potential causes include:

  • Inconsistent Peptide Conjugation Efficiency: The efficiency of covalently linking the YIGSR peptide to the DSPE-PEG1000 can vary between synthesis batches. This leads to differences in the percentage of PEG chains that are functionalized with the targeting peptide.

  • Variable Purity Profile: The presence of unreacted starting materials (DSPE-PEG1000, YIGSR peptide) or byproducts from the conjugation reaction can interfere with the self-assembly of liposomes and the biological activity of the YIGSR peptide.[1]

  • Polydispersity of the PEG Chain: Polyethylene (B3416737) glycol (PEG) is a polymer with a distribution of chain lengths.[1] Variations in the average molecular weight and polydispersity index (PDI) of the PEG1000 chain between batches can affect the conformation of the YIGSR peptide and its accessibility for receptor binding.[1]

  • Degradation of the Compound: this compound can be susceptible to hydrolysis and oxidation, especially if not stored under appropriate conditions.[1][3] Degradation can lead to a loss of function of both the lipid anchor and the peptide.

Q2: How can we assess the quality and consistency of a new batch of this compound before using it in our experiments?

A2: A thorough quality control (QC) assessment is crucial to ensure the reliability of your results. A combination of analytical techniques should be employed to characterize each new batch.[4] Here are some recommended QC tests:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the conjugate and quantifying the amount of free peptide and unconjugated DSPE-PEG1000.[4][5]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the identity of the this compound conjugate by verifying its molecular weight.[3][4] This also helps to assess the polydispersity of the PEG chain.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to confirm the structure of the conjugate and to estimate the degree of peptide conjugation by comparing the integration of peptide-specific peaks to those of the lipid and PEG chains.[4]

A summary of recommended QC tests is provided in the table below.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: Proper storage is critical to maintain the integrity of this compound. For stock solutions, it is recommended to dissolve the compound in a suitable organic solvent (e.g., chloroform (B151607) or methanol), aliquot it into single-use vials to minimize freeze-thaw cycles, and store it at -20°C or -80°C.[6] The container should be tightly sealed and protected from light. For the solid form, storage at -20°C in a desiccated environment is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Liposome (B1194612) Size and Stability with a New Batch of this compound

If you observe variations in the size, polydispersity index (PDI), or stability of your liposomes formulated with a new batch of this compound, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Variation in PEG Chain Length/Polydispersity 1. Review the Certificate of Analysis (CoA) for the new batch and compare the average molecular weight and PDI of the PEG chain to previous batches. 2. If this information is not available, consider performing your own characterization using Mass Spectrometry.[4] 3. Adjust the molar percentage of the this compound in your formulation. Higher PEG density can sometimes lead to smaller liposomes.[7][8]
Presence of Impurities 1. Analyze the purity of the new batch using HPLC to check for unreacted materials or byproducts.[6] 2. If significant impurities are detected, consider re-purifying the material or contacting the supplier.
Degradation of the Lipid 1. Assess the integrity of the DSPE-lipid portion using techniques like Thin Layer Chromatography (TLC) or HPLC-MS to check for hydrolysis products.[3] 2. Ensure the compound has been stored correctly and use a fresh, properly stored batch if degradation is suspected.

Issue 2: Reduced Cell Binding and Targeting Efficiency with a New Batch

If you notice a decrease in the specific binding of your YIGSR-targeted liposomes to cells, follow these troubleshooting steps:

Possible Cause Troubleshooting Steps
Low Peptide Conjugation Efficiency 1. Quantify the degree of YIGSR conjugation for the new batch using HPLC or NMR.[4][9] 2. Adjust the amount of this compound used in your liposome formulation to achieve the desired peptide density on the surface.
Incorrect Peptide Conformation/Accessibility 1. Variations in PEG chain length can affect the presentation of the YIGSR peptide.[10] Consider the impact of any observed differences in PEG molecular weight between batches. 2. Ensure that the concentration of this compound in your formulation is not too high, which can lead to a "brush" conformation of the PEG that may hinder peptide-receptor interactions.
Presence of Bioactive Impurities 1. Analyze the batch for impurities that might compete with YIGSR for receptor binding or have other off-target effects.[6]
Cell Line Variability 1. Ensure you are using cells within a consistent and low passage number range. 2. Regularly authenticate your cell lines to prevent genetic drift and changes in receptor expression.[6]

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using HPLC

This protocol provides a general method for assessing the purity of this compound batches.

  • Materials and Reagents:

    • This compound (new and previous batches)

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Sample Preparation:

    • Prepare stock solutions of each this compound batch in a suitable solvent (e.g., methanol (B129727) or water/ACN mixture) at a concentration of 1 mg/mL.

    • Prepare a reference standard of the free YIGSR peptide at a known concentration.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the components.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm (for the tyrosine in YIGSR)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Compare the chromatograms of the new and previous batches.

    • Identify the peak corresponding to the this compound conjugate.

    • Look for peaks corresponding to free YIGSR peptide and unconjugated DSPE-PEG1000.

    • Calculate the purity of the conjugate by dividing the peak area of the conjugate by the total peak area.

Protocol 2: In Vitro Cell Binding Assay

This protocol describes a method to compare the cell binding affinity of liposomes formulated with different batches of this compound.

  • Materials and Reagents:

    • Cells expressing the laminin (B1169045) receptor (e.g., various cancer cell lines).[11][12]

    • Liposomes formulated with different batches of this compound and a fluorescent lipid (e.g., Rhodamine-PE).

    • Control liposomes without the YIGSR peptide.

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Wash the cells with PBS.

    • Incubate the cells with different concentrations of the fluorescently labeled liposomes (formulated with new and old batches of this compound, and control liposomes) in serum-free media for 1-2 hours at 37°C.

    • For a competition assay, pre-incubate some wells with an excess of free YIGSR peptide before adding the liposomes.

    • Wash the cells three times with cold PBS to remove unbound liposomes.

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cell-associated fluorescence using a flow cytometer.

  • Data Analysis:

    • Compare the mean fluorescence intensity of cells treated with liposomes from different batches.

    • A significant decrease in fluorescence with the new batch may indicate reduced binding affinity.

    • The competition assay with free YIGSR will confirm the specificity of the binding to the laminin receptor.

Visualizations

experimental_workflow Quality Control Workflow for this compound Batches cluster_0 Batch Reception & Initial Assessment cluster_1 Analytical Characterization cluster_2 Functional Evaluation cluster_3 Decision cluster_4 Outcome new_batch Receive New Batch of this compound coa_review Review Certificate of Analysis new_batch->coa_review hplc Purity & Conjugation Efficiency (HPLC) coa_review->hplc ms Identity & Polydispersity (Mass Spec) hplc->ms nmr Structure & Conjugation (NMR) ms->nmr liposome_formulation Formulate Liposomes nmr->liposome_formulation size_stability Analyze Size & Stability (DLS) liposome_formulation->size_stability cell_binding In Vitro Cell Binding Assay liposome_formulation->cell_binding decision Batch Meets Specifications? size_stability->decision cell_binding->decision accept Accept Batch decision->accept Yes reject Reject/Troubleshoot Batch decision->reject No signaling_pathway YIGSR-Mediated Cell Adhesion and Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response liposome YIGSR-Targeted Liposome yigsr YIGSR Peptide receptor 67-kDa Laminin Receptor / Integrin α4β1 yigsr->receptor Binding fak Focal Adhesion Kinase (FAK) receptor->fak Activation vinculin Vinculin receptor->vinculin alpha_actinin α-actinin receptor->alpha_actinin src Src Family Kinases fak->src paxillin Paxillin src->paxillin Phosphorylation cytoskeleton Actin Cytoskeleton Reorganization paxillin->cytoskeleton vinculin->cytoskeleton alpha_actinin->cytoskeleton spreading Cell Spreading cytoskeleton->spreading adhesion Cell Adhesion cytoskeleton->adhesion

References

Technical Support Center: Minimizing Immunogenicity of DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the immunogenicity of DSPE-PEG1000-YIGSR. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of immunogenicity for this compound?

The immunogenicity of this compound can arise from two primary components:

  • Polyethylene Glycol (PEG): The PEG component (PEG1000) is the most significant contributor to the immunogenicity of this conjugate.[1][2][3][4] While PEGylation is a widely used strategy to reduce the immunogenicity of nanoparticles and prolong their circulation time, the immune system can recognize PEG as a foreign substance.[4][5] This can lead to the production of anti-PEG antibodies, primarily of the IgM and IgG classes.[2][3] The presence of these antibodies can lead to accelerated blood clearance (ABC) of the PEGylated entity upon repeated administration and may trigger hypersensitivity reactions.[2][3]

  • YIGSR Peptide: The YIGSR peptide, derived from laminin, is generally considered to have low immunogenicity due to its short sequence and biodegradable nature.[6] However, like any peptide, it has the potential to be recognized by the immune system and elicit an immune response, particularly when conjugated to a carrier like a liposome (B1194612). The YIGSR peptide has been shown to modulate macrophage phenotype in a concentration-dependent manner, which could influence the overall immune response to the conjugate.[7][8][9] At low concentrations, YIGSR can increase inflammation, while at higher concentrations, it may have an opposite, inflammation-reducing effect.[7][8][9]

Q2: What are the consequences of an immune response against this compound?

An immune response against this compound can have several negative consequences for its therapeutic efficacy and safety:

  • Accelerated Blood Clearance (ABC): The binding of anti-PEG antibodies to the PEG chains on the liposome surface can lead to rapid clearance of the conjugate from the bloodstream by the mononuclear phagocyte system (MPS).[3] This significantly reduces the circulation half-life and compromises the delivery of the therapeutic agent to the target site.[2][3]

  • Hypersensitivity Reactions: The activation of the complement system is a major concern with PEGylated liposomes.[10][11][12][13] Anti-PEG antibodies can trigger the classical complement pathway, leading to the generation of anaphylatoxins and the potential for infusion reactions, ranging from mild to severe.[11][12] The negative charge on the phosphate (B84403) group of DSPE can also contribute to complement activation.[13][14]

  • Reduced Therapeutic Efficacy: The rapid clearance and potential for adverse immune reactions can significantly diminish the therapeutic effectiveness of the this compound conjugate.[2][15]

Troubleshooting Guide

Problem: I am observing rapid clearance of my this compound formulation in vivo after the first injection.

This phenomenon is likely the Accelerated Blood Clearance (ABC) phenomenon, mediated by the production of anti-PEG IgM antibodies.[3][16]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Induction of Anti-PEG IgM Modify Dosing Schedule: Increasing the time interval between doses (e.g., over 21 days) may allow anti-PEG IgM levels to decrease, potentially avoiding the ABC phenomenon.[17] Conversely, very short intervals (under two days) might also prevent a robust IgM response from developing.[17]
Pre-treatment: Administering a dose of "empty" PEGylated liposomes or free PEG before the therapeutic dose can help to saturate the anti-PEG antibodies, allowing the subsequent therapeutic dose to circulate longer.[18]
PEG Density on Liposome Surface Optimize PEG Surface Density: The density of PEG on the liposome surface can influence the magnitude of the immune response. Studies have shown that both lower and higher PEG densities can lead to faster clearance, with an optimal density needed to minimize immunogenicity.[4][17] It is recommended to experimentally determine the optimal PEG density for your specific formulation.
PEG Chain End Group Modify PEG Terminus: The terminal functional group of the PEG chain can impact immunogenicity. Studies suggest that hydroxyl (-OH) terminated PEGs may be less immunogenic than the more common methoxy (B1213986) (-OCH3) terminated PEGs.[14][17]

Problem: My in vitro experiments show significant complement activation when incubating this compound with serum.

Complement activation is a known issue with PEGylated liposomes and can be triggered by both the PEG and the lipid components.[10][13][19]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Negative Charge of DSPE Modify the Lipid Anchor: The negatively charged phosphate group in DSPE can contribute to complement activation.[13][14] Consider replacing DSPE with a neutral lipid anchor for the PEG chain, if possible, without compromising the stability of the formulation. Methylating the phosphate group has also been shown to reduce complement activation.[14]
Anti-PEG Antibody-Mediated Activation Use Serum from Naive Donors: If using human serum, be aware that a significant portion of the population has pre-existing anti-PEG antibodies.[1][11] Using serum from donors with low or no anti-PEG antibody titers can help to isolate the effects of the formulation itself on complement activation.
YIGSR Peptide Influence Evaluate Different YIGSR Concentrations: The YIGSR peptide can have pro-inflammatory effects at low concentrations.[7][8][9] It is advisable to test different concentrations of YIGSR in your formulation to determine if it is contributing to the observed immune activation.

Experimental Protocols

1. In Vitro Complement Activation Assay

This protocol provides a general framework for assessing complement activation in human serum upon exposure to this compound.

Methodology:

  • Serum Preparation: Obtain fresh normal human serum from healthy donors. Pool serum from multiple donors to minimize individual variability.

  • Liposome Incubation: Incubate this compound liposomes with the human serum at various concentrations (e.g., 0.1 to 5 mg/mL lipid concentration) for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (e.g., zymosan) and negative (e.g., saline) controls.

  • Measurement of Complement Activation Markers: After incubation, stop the reaction by adding EDTA. Measure the levels of complement activation products using commercially available ELISA kits. Key markers to measure include:

    • sC5b-9 (Terminal Complement Complex): Indicates activation of the terminal pathway.

    • C3a and C4d: To differentiate between the classical/lectin and alternative pathways.

    • Bb fragment: A specific marker for the activation of the alternative pathway.

  • Data Analysis: Compare the levels of complement activation markers in the samples treated with this compound to the negative control.

2. In Vitro Cytokine Release Assay

This assay helps to determine if this compound induces the release of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[20][21]

  • Liposome Exposure: Treat the PBMCs with different concentrations of this compound for 24-48 hours. Include positive (e.g., lipopolysaccharide - LPS) and negative (media alone) controls.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[20]

  • Data Analysis: Compare the cytokine levels in the this compound-treated samples to the controls to assess the inflammatory potential of the formulation.

3. In Vivo Immunogenicity Assessment in Murine Models

This protocol outlines a basic in vivo study to evaluate the immunogenic potential of this compound.

Methodology:

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).[22] For assessing human-specific immune responses, transgenic mouse models expressing human immune components can be considered.[22][23]

  • Dosing Regimen: Administer this compound intravenously (IV) to the mice. A common regimen involves an initial dose followed by a second dose 7-14 days later to assess for the ABC phenomenon. Include a control group receiving saline.

  • Blood Sampling: Collect blood samples at various time points after each injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to determine the pharmacokinetic profile of the liposomes.

  • Anti-PEG Antibody Titer: At the end of the study, collect serum and measure the levels of anti-PEG IgM and IgG antibodies using an ELISA.[2]

  • Data Analysis: Compare the pharmacokinetic profiles between the first and second doses to identify any accelerated clearance. Correlate the clearance data with the anti-PEG antibody titers.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Optimization a This compound Formulation b Complement Activation Assay (Human Serum) a->b Incubate c Cytokine Release Assay (Human PBMCs) a->c Expose d Complement Activation Profile b->d Measure sC5b-9, C3a, C4d, Bb e Cytokine Profile c->e Measure TNF-α, IL-6, IL-1β l Formulation Optimization d->l e->l f Murine Model g IV Administration (Single & Repeated Dosing) f->g h Pharmacokinetic Analysis (Blood Sampling) g->h i Anti-PEG Antibody Titer (ELISA) g->i j Pharmacokinetics & ABC Phenomenon h->j k Immunogenicity Profile i->k j->l k->l

Caption: Workflow for assessing the immunogenicity of this compound.

signaling_pathway cluster_initiation Initiation of Immune Response cluster_activation Immune Activation & Consequences cluster_outcome Clinical Outcomes liposome This compound b_cell B-Cell Recognition of PEG liposome->b_cell apc Antigen Presenting Cell (e.g., Macrophage) liposome->apc Phagocytosis anti_peg Anti-PEG Antibody Production (IgM, IgG) b_cell->anti_peg cytokine Cytokine Release (TNF-α, IL-6) apc->cytokine complement Complement Activation anti_peg->complement Classical Pathway abc Accelerated Blood Clearance anti_peg->abc hsr Hypersensitivity Reactions complement->hsr reduced_efficacy Reduced Therapeutic Efficacy abc->reduced_efficacy hsr->reduced_efficacy

Caption: Signaling pathway of the immune response to this compound.

References

Technical Support Center: Enhancing YIGSR Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the YIGSR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the binding affinity of the YIGSR peptide for its target receptors, primarily the 67kDa laminin (B1169045) receptor (67LR).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments aimed at improving YIGSR peptide efficacy.

Q1: My modified YIGSR peptide shows lower than expected binding affinity. What are the potential causes and solutions?

A1: Several factors could contribute to reduced binding affinity after modification. Here’s a troubleshooting guide:

  • Steric Hindrance: The modification (e.g., addition of a large molecule, cyclization linker) might be physically blocking the YIGSR motif from properly docking with its receptor.

    • Solution: Consider using a longer spacer or linker between the YIGSR sequence and the modifying group to increase flexibility and reduce steric hindrance.

  • Conformational Changes: The modification may have induced an unfavorable conformation of the peptide backbone, altering the presentation of key residues (Tyrosine, Isoleucine, Serine, Arginine) required for receptor interaction.

    • Solution: If you are cyclizing the peptide, experiment with different cyclization strategies (e.g., head-to-tail, side-chain to side-chain) and linker types to find a conformation that maintains or enhances binding.[1] Computational modeling can also be employed to predict the most favorable conformation before synthesis.

  • Incorrect Synthesis or Purification: Errors during solid-phase peptide synthesis (SPPS) or subsequent purification can lead to a heterogeneous mixture of peptides, including truncated or protected forms with low affinity.

    • Solution: Verify the purity and identity of your peptide using HPLC and mass spectrometry. Ensure complete deprotection of all amino acid side chains.

  • Peptide Aggregation: Modified peptides, especially those with hydrophobic modifications, may be prone to aggregation, reducing the effective concentration of monomeric peptide available for binding.

    • Solution: Assess peptide solubility and aggregation state using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider modifying the peptide sequence to increase hydrophilicity or using formulation strategies to prevent aggregation.

Q2: I am considering multimerization to enhance YIGSR binding. What is the underlying principle and what are the key considerations?

A2: The principle behind multimerization is to leverage the avidity effect. By presenting multiple YIGSR motifs on a single scaffold, the overall binding strength (avidity) to the target receptor, which may exist as clusters on the cell surface, is significantly increased, even if the affinity of a single YIGSR motif remains unchanged.

  • Key Considerations:

    • Scaffold: A common and effective scaffold is a branched lysine (B10760008) core, which allows for the synthesis of well-defined multimeric structures (e.g., tetramers, octamers).[2][3][4]

    • Valency: Studies have shown that increasing the number of YIGSR repeats (valency) correlates with enhanced biological activity, such as inhibition of tumor growth and metastasis.[2][3][4] For example, a 16-mer of YIGSR (Ac-Y16) showed significantly higher inhibition of lung colony formation compared to the monomer.[3]

    • Spacer: The inclusion of a flexible spacer (e.g., a glycine (B1666218) residue) between the YIGSR motif and the scaffold can be beneficial to ensure that each peptide unit can independently and effectively bind to its target without steric hindrance.

Q3: What are the advantages of peptide cyclization for improving binding affinity?

A3: Cyclization offers several advantages for enhancing peptide properties:

  • Conformational Rigidity: By constraining the peptide into a cyclic structure, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[5]

  • Increased Stability: Cyclic peptides are generally more resistant to degradation by proteases compared to their linear counterparts, leading to a longer biological half-life.[6]

  • Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor, potentially reducing off-target effects.

A common method for cyclization involves introducing cysteine residues at the ends of the peptide sequence and forming a disulfide bridge through oxidation.[1][7]

Q4: Can conjugating YIGSR to other molecules improve its performance?

A4: Yes, conjugation is a widely used strategy. For instance, attaching YIGSR to a cell-penetrating peptide (CPP) like Tat can enhance its cellular uptake and gene delivery capabilities in cells that express the laminin receptor.[8] Similarly, incorporating the YIGSR sequence into the backbone of a biocompatible polymer like polyurethane can be used to create surfaces that promote endothelial cell adhesion for applications in vascular grafts.[9]

Quantitative Data Summary

The following table summarizes quantitative data from studies on modified YIGSR peptides, demonstrating the impact of different enhancement strategies on biological activity, which is often correlated with binding affinity.

Modification StrategyPeptide DerivativeKey FindingReference Cell/ModelSource
Multimerization Ac-Y1 (Monomer)50% inhibition of lung colony formationB16-F10 mouse melanoma cells[3][4]
Ac-Y16 (16-mer)97% inhibition of lung colony formationB16-F10 mouse melanoma cells[3][4]
Amino Acid Substitution YIGSR analogs (Ile replaced by Met, Leu, or Phe)Showed inhibitory effects on experimental metastasisB16-BL6 melanoma cells[7]
Cyclization cyclo(CYIGSRC)GPrepared via disulfide bond formation to create a constrained analogN/A (Synthesis study)[7]

Key Experimental Protocols

Below are detailed methodologies for common experiments used to assess and enhance YIGSR peptide binding affinity.

Solid-Phase Peptide Synthesis (SPPS) of Linear and Modified YIGSR

This protocol outlines the standard procedure for synthesizing YIGSR peptides and their analogs.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

  • Amino Acid Coupling:

    • Deprotect the N-terminal Fmoc group of the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Repeat the deprotection and coupling steps for each amino acid in the desired sequence (Arg-Ser-Gly-Ile-Tyr).

  • Modification (if applicable): For multimerization, a branched lysine core is used as the starting scaffold. For cyclization, cysteine residues are incorporated at desired positions.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Verification: Confirm the mass and purity of the final peptide product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Cell Adhesion Assay

This assay measures the ability of cells to adhere to surfaces coated with YIGSR or its analogs, providing an indirect measure of receptor binding.

  • Plate Coating:

    • Coat wells of a 96-well microtiter plate with a solution of the test peptide (e.g., YIGSR, modified YIGSR) at various concentrations (e.g., 1-100 µM) and incubate overnight at 4°C.[11]

    • Wash the wells with Phosphate Buffered Saline (PBS) to remove any unbound peptide.

    • Block unoccupied protein-binding sites by incubating with a solution of 0.1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[11]

  • Cell Seeding:

    • Harvest cells of interest (e.g., B16-F10 melanoma cells, endothelial cells) and resuspend them in serum-free media.

    • Add a known number of cells (e.g., 20,000 cells/well) to each coated well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a dye such as crystal violet.

    • Solubilize the dye and measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.

Competitive Binding Assay

This assay provides a more direct measure of the binding affinity of a modified peptide by assessing its ability to compete with a labeled ligand for receptor binding.

  • Cell Preparation: Prepare a suspension of cells known to express the 67kDa laminin receptor.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine:

    • The cell suspension.

    • A constant, known concentration of a labeled YIGSR ligand (e.g., radiolabeled or fluorescently tagged YIGSR).

    • Increasing concentrations of the unlabeled modified YIGSR peptide (the competitor).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the cells (with bound ligand) from the unbound ligand. This can be done by centrifugation or filtration.

  • Quantification: Measure the amount of labeled ligand bound to the cells at each concentration of the competitor.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the competitor concentration. This will generate a competition curve from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The IC50 value is inversely related to the binding affinity of the modified peptide.

Visualizations

YIGSR Signaling and Enhancement Strategy

YIGSR_Signaling_and_Enhancement cluster_strategies Enhancement Strategies cluster_peptide YIGSR Peptide cluster_cell Target Cell Multimerization Multimerization (e.g., Lysine Core) Enhanced_YIGSR Enhanced YIGSR (Higher Affinity/Avidity) Multimerization->Enhanced_YIGSR Cyclization Cyclization (e.g., Disulfide Bridge) Cyclization->Enhanced_YIGSR Conjugation Conjugation (e.g., to Polymers, CPPs) Conjugation->Enhanced_YIGSR YIGSR_Monomer YIGSR (Monomer) Receptor 67kDa Laminin Receptor (67LR) YIGSR_Monomer->Receptor Low Affinity Enhanced_YIGSR->Receptor High Affinity/ Avidity Signaling Downstream Signaling (e.g., Inhibition of Metastasis) Receptor->Signaling

Caption: Strategies to enhance YIGSR peptide affinity for the 67kDa Laminin Receptor.

Experimental Workflow for Affinity Enhancement

Experimental_Workflow Start Hypothesize Modification Strategy (e.g., Multimerization) Synthesis Peptide Synthesis (SPPS) Start->Synthesis Purification Purification & Verification (HPLC, Mass Spec) Synthesis->Purification Binding_Assay In Vitro Binding Assay (e.g., Cell Adhesion, Competitive Binding) Purification->Binding_Assay Data_Analysis Data Analysis (Compare to Monomer) Binding_Assay->Data_Analysis Decision Affinity Enhanced? Data_Analysis->Decision Functional_Assay Cellular/Functional Assay (e.g., Metastasis Inhibition) Decision->Functional_Assay Yes Troubleshoot Troubleshoot & Redesign Decision->Troubleshoot No End Optimized Peptide Functional_Assay->End Troubleshoot->Start

Caption: Workflow for designing and testing YIGSR peptides with enhanced binding affinity.

References

troubleshooting DSPE-PEG1000-YIGSR degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG1000-YIGSR. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation & Storage

Q1: My this compound solution appears cloudy after preparation. What could be the cause?

A1: Cloudiness, or turbidity, in your solution can arise from several factors:

  • Incomplete Dissolution: this compound, like many lipid-based molecules, may require specific conditions for complete dissolution. Ensure you are using a suitable solvent and consider gentle warming or sonication to aid dissolution.

  • Aggregation: The molecule may be forming aggregates or micelles, which is an inherent property of amphiphilic molecules in aqueous solutions. The concentration at which this occurs is known as the critical micelle concentration (CMC).

  • Degradation: Precipitation of degradation products can also cause cloudiness. This is often linked to improper storage or handling.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability and longevity of your this compound, adhere to the following storage recommendations:

  • Temperature: Store the lyophilized powder at -20°C for long-term storage.

  • Moisture: Keep the product in a tightly sealed container to protect it from moisture, which can accelerate hydrolysis.

  • Light: Protect from light to prevent photo-oxidation.

  • In Solution: If stored in solution, use a neutral pH buffer (e.g., PBS pH 7.4) and store at 4°C for short-term use. For longer-term storage in solution, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I am having trouble incorporating this compound into my liposomes, resulting in low peptide density on the surface. What can I do?

A3: Low incorporation efficiency of peptide-PEG-lipids into liposomes is a common challenge. Here are some troubleshooting steps:

  • Lipid Film Hydration: During the lipid film hydration step, ensure the this compound is thoroughly mixed with the other lipids in the organic solvent before evaporation. This promotes a homogenous lipid film and more uniform incorporation during hydration.

  • Post-Insertion Method: Consider a post-insertion method. First, form the base liposomes, and then incubate them with a solution of this compound at a temperature slightly above the phase transition temperature of the liposome (B1194612) lipids. This can improve the efficiency of insertion into the outer leaflet of the liposome bilayer.

  • Quantification of Peptide Density: It is crucial to have a reliable method to quantify the amount of peptide on your liposome surface. Techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry detection can be used to quantify the peptide and lipid content.

2. Degradation & Stability

Q4: I suspect my this compound is degrading. What are the primary degradation pathways?

A4: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of DSPE Ester Bonds: The ester linkages in the DSPE (distearoylphosphatidylethanolamine) lipid anchor are prone to hydrolysis. This process is significantly accelerated under acidic or basic conditions and at elevated temperatures.[1][2] Hydrolysis results in the loss of one or both stearoyl fatty acid chains.

  • Enzymatic Degradation of the YIGSR Peptide: The YIGSR peptide sequence can be cleaved by proteases and peptidases present in biological fluids like serum or cell culture media.[3] This will lead to a loss of the targeting function of the molecule.

Q5: How can I minimize the hydrolysis of the DSPE moiety during my experiments?

A5: To minimize DSPE hydrolysis, it is critical to control the pH and temperature of your experimental environment:

  • Maintain Neutral pH: The rate of ester hydrolysis is minimized at a pH of approximately 6.5.[1] Whenever possible, use neutral buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4.[1][4]

  • Avoid Extreme pH: Avoid highly acidic (pH < 4) or basic (pH > 8) conditions, as these will significantly accelerate hydrolysis.

  • Control Temperature: Hydrolysis is also temperature-dependent.[1] For procedures that do not require elevated temperatures, working at room temperature or on ice is recommended. If heating is necessary, minimize the duration.

Q6: My experiment involves incubation in serum-containing media. How can I assess and mitigate the degradation of the YIGSR peptide?

A6: The YIGSR peptide is susceptible to enzymatic degradation in serum.

  • Stability Assessment: To assess the stability of your this compound-functionalized nanoparticles, you can incubate them in serum for various time points and then analyze the supernatant for cleaved peptide fragments using techniques like HPLC-MS.

  • Use of Protease Inhibitors: In some in vitro experiments, the addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium can help to reduce peptide degradation. However, this may not be feasible for all experimental designs.

  • Modified Peptides: For in vivo applications where enzymatic degradation is a significant concern, consider using modified peptides with increased stability, such as those incorporating D-amino acids or other non-natural amino acid analogues.

Q7: What analytical techniques can I use to detect and quantify the degradation of this compound?

A7: Several analytical techniques are well-suited for detecting and quantifying the degradation of this compound:

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: Can be used to observe shifts in the molecular weight distribution corresponding to the hydrolysis of one or both fatty acid chains from the DSPE anchor.[1][2]

    • ESI-MS: Can detect the appearance of specific fragment ions indicative of hydrolysis. For example, a fragment at m/z 341 can correspond to the glycerophosphoethanolamine (B1239297) backbone with only one fatty acid chain remaining.[1][2]

  • High-Performance Liquid Chromatography (HPLC):

    • RP-HPLC: Can be used to separate the intact this compound from its degradation products (e.g., hydrolyzed lipid, cleaved peptide). Coupling HPLC with MS (LC-MS) provides a powerful tool for both separation and identification of these species.[5]

3. Biological Function & Experimental Design

Q8: I am not observing the expected biological effect (e.g., enhanced cell adhesion, targeting). What could be the issue?

A8: A lack of biological activity can be due to several factors:

  • Degradation: As discussed above, degradation of either the lipid anchor or the peptide will compromise the function of the molecule.

  • Low Surface Density: The density of the YIGSR peptide on the surface of your liposomes or nanoparticles may be too low to elicit a biological response. It is important to optimize the formulation to achieve a sufficient ligand density.

  • Steric Hindrance: The PEG1000 linker provides a spacer to present the YIGSR peptide away from the nanoparticle surface. However, in some systems, a longer PEG linker might be necessary to overcome steric hindrance and allow for efficient receptor binding.

  • Cell Type and Receptor Expression: The YIGSR peptide primarily interacts with the 67 kDa laminin (B1169045) receptor (67LR) and integrin α4β1.[6][7] Ensure that the cell line you are using expresses sufficient levels of these receptors on their surface.

  • Experimental Conditions: Factors such as the presence of competing proteins in serum can interfere with the binding of YIGSR to its receptors.

Q9: Can the PEG component of this compound cause any issues in my experiments?

A9: Yes, while PEGylation offers benefits like increased stability and circulation time, it can also present challenges, often referred to as the "PEG dilemma":[8][9]

  • Steric Shielding: The PEG layer can sometimes shield the targeting ligand (YIGSR), hindering its interaction with cellular receptors.

  • Accelerated Blood Clearance (ABC) Phenomenon: In vivo, repeated administration of PEGylated nanoparticles can sometimes lead to an accelerated clearance from the bloodstream due to the production of anti-PEG antibodies.[8]

Quantitative Data Summary

Table 1: DSPE-PEG Stability under Various Conditions

ConditionObservationAnalytical MethodReference
Unbuffered Water (Room Temp, 72h)Hydrolysis of both ester bondsMALDI-TOF MS[1]
Unbuffered Water (60°C, 2h)Accelerated hydrolysisMALDI-TOF MS, ESI-MS[1]
Acidic HPLC Buffer (pH 2.7, Room Temp, 72h)Hydrolysis of both ester bondsMALDI-TOF MS[1]
Acidic HPLC Buffer (pH 2.7, 60°C, 30 min)Accelerated hydrolysisMALDI-TOF MS[1]
PBS (pH 7.4, Room Temp or 60°C, up to 2h)No detectable hydrolysisMALDI-TOF MS, ESI-MS[1][4]

Experimental Protocols

Protocol 1: Detection of DSPE-PEG Hydrolysis by Mass Spectrometry

This protocol is adapted from Schnorenberg et al. (2018).[1][2]

1. Sample Preparation: a. Dissolve this compound in the test solvent (e.g., unbuffered water, acidic buffer, PBS pH 7.4) to a concentration of 10 mg/mL. b. Aliquot the solution into separate tubes for each time point and temperature condition to be tested. c. At each time point, take an aliquot and immediately freeze it in liquid nitrogen, followed by lyophilization to remove the solvent.

2. MALDI-TOF MS Analysis: a. Reconstitute the dried sample in a suitable solvent like methanol. b. Mix the sample solution with a MALDI matrix (e.g., dihydroxybenzoic acid). c. Spot the mixture onto the MALDI target plate and allow it to dry. d. Acquire the mass spectrum. Look for a shift in the peak corresponding to the average molecular weight of the polymer, which would indicate the loss of one or both stearic acid chains (mass loss of ~267 Da per chain).

3. ESI-MS Analysis: a. Reconstitute the dried sample in a solvent compatible with ESI-MS, such as a methanol/water mixture. b. Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system. c. Acquire the mass spectrum in positive ion mode. Monitor for the appearance of a fragment ion at m/z 341, which is indicative of the hydrolysis of one fatty acid chain.

Protocol 2: General Procedure for Liposome Formulation with this compound

This protocol describes a general method for preparing liposomes incorporating this compound using the thin-film hydration method.

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The molar ratio of the components should be determined based on the desired formulation. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. b. The resulting suspension will contain multilamellar vesicles (MLVs).

3. Size Reduction: a. To obtain small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

4. Purification: a. Remove any unincorporated this compound or other components by size exclusion chromatography or dialysis.

Visualizations

Signaling Pathway

YIGSR_Signaling_Pathway DSPE_PEG_YIGSR This compound LR67 67 kDa Laminin Receptor (67LR) DSPE_PEG_YIGSR->LR67 binds Integrin Integrin α4β1 DSPE_PEG_YIGSR->Integrin binds AC Adenylyl Cyclase LR67->AC activates Signaling_Cascade Downstream Signaling Integrin->Signaling_Cascade activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Internalization 67LR Internalization PKA->Internalization promotes Cell_Adhesion Cell Adhesion & Migration Internalization->Cell_Adhesion Signaling_Cascade->Cell_Adhesion

Caption: YIGSR peptide signaling cascade via 67LR and Integrin α4β1.

Experimental Workflow: Degradation Analysis

Degradation_Analysis_Workflow Start This compound Sample Incubation Incubate under Test Conditions (pH, Temp, Serum) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Analytical Method Sampling->Analysis HPLC_MS HPLC-MS Analysis->HPLC_MS MALDI_TOF MALDI-TOF MS Analysis->MALDI_TOF Data_Analysis Data Analysis HPLC_MS->Data_Analysis MALDI_TOF->Data_Analysis Intact_Molecule Quantify Intact Molecule Data_Analysis->Intact_Molecule Degradation_Products Identify & Quantify Degradation Products Data_Analysis->Degradation_Products Conclusion Assess Stability Intact_Molecule->Conclusion Degradation_Products->Conclusion

Caption: Workflow for analyzing this compound degradation.

Logical Relationship: Troubleshooting Low Biological Activity

Troubleshooting_Low_Activity Problem Low/No Biological Activity Observed Check_Degradation 1. Assess Degradation (HPLC-MS, MALDI-TOF) Problem->Check_Degradation Check_Density 2. Quantify Peptide Surface Density Problem->Check_Density Check_Receptors 3. Verify Receptor Expression on Cells Problem->Check_Receptors Check_Experimental 4. Review Experimental Conditions Problem->Check_Experimental Solution_Degradation Optimize pH, Temp; Use fresh sample Check_Degradation->Solution_Degradation if degraded Solution_Density Optimize liposome formulation protocol Check_Density->Solution_Density if low Solution_Receptors Use appropriate cell line Check_Receptors->Solution_Receptors if low/absent Solution_Experimental Adjust incubation time, serum concentration, etc. Check_Experimental->Solution_Experimental if suboptimal

Caption: Troubleshooting logic for low biological activity.

References

optimizing storage conditions for DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of DSPE-PEG1000-YIGSR.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a dry, sealed container, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the lipid and peptide components. For short-term storage (up to a few weeks), refrigeration at 2-8°C may be acceptable, but long-term storage should always be at -20°C.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is typically soluble in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 or 3:1 v/v). For aqueous dispersions, it can be hydrated in buffers such as phosphate-buffered saline (PBS) at a pH close to neutral (6.5-7.4). The hydration process is often performed above the phase transition temperature of the lipid.

Q3: What are the primary applications of this compound?

A3: this compound is primarily used in the development of targeted drug delivery systems, particularly for cancer therapy. The YIGSR peptide is a sequence derived from laminin (B1169045) that targets the 67 kDa laminin receptor and certain integrins, which are often overexpressed on the surface of cancer cells and endothelial cells in the tumor microenvironment. This allows for the specific delivery of therapeutic agents encapsulated within liposomes or other nanoparticles to the target site.

Q4: How does the YIGSR peptide mediate cell targeting?

A4: The YIGSR peptide sequence binds to the 67 kDa laminin receptor and integrin α4β1 on the surface of target cells. This binding interaction facilitates the cellular uptake of the this compound-modified nanoparticle, leading to the targeted delivery of its cargo.

Troubleshooting Guides

This section addresses common issues that may arise during the formulation and use of this compound in liposomal preparations.

Issue 1: Liposome (B1194612) Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the liposome suspension.

  • Increase in particle size over time as measured by Dynamic Light Scattering (DLS).

  • High Polydispersity Index (PDI) values.

Possible Causes and Solutions:

CauseSolution
Inadequate PEGylation Ensure a sufficient molar percentage of this compound is incorporated into the liposome formulation (typically 1-10 mol%). The PEG chains provide a steric barrier that prevents aggregation.
Incorrect pH or Ionic Strength Maintain the pH of the buffer between 6.5 and 7.4. Extreme pH values can alter the surface charge of the liposomes and promote aggregation. Optimize the ionic strength of the buffer; high salt concentrations can sometimes screen surface charges and lead to aggregation.
Improper Storage Store liposome suspensions at 2-8°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included in the formulation, as freeze-thaw cycles can disrupt liposome integrity and cause aggregation.
Peptide-Mediated Bridging At high concentrations, the YIGSR peptide on one liposome could potentially interact with receptors on another, leading to bridging and aggregation. If this is suspected, consider reducing the density of the targeting peptide on the liposome surface.
Issue 2: Low Encapsulation Efficiency of Hydrophilic Drugs

Symptoms:

  • Low concentration of the encapsulated drug as determined by techniques like UV-Vis spectroscopy or HPLC after separation of free drug.

Possible Causes and Solutions:

CauseSolution
Passive Entrapment Limitations The passive encapsulation of hydrophilic drugs is often inefficient. Consider using active loading techniques, such as creating a pH or ion gradient across the liposome membrane, to drive the drug into the aqueous core.
Lipid Film Hydration Issues Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film with the drug solution at a temperature above the phase transition temperature of the lipids to ensure proper vesicle formation.
Presence of the YIGSR Peptide The hydrophilic YIGSR peptide at the distal end of the PEG chain might slightly increase the permeability of the lipid bilayer, leading to some leakage of the encapsulated drug. Optimizing the lipid composition, for instance by including cholesterol, can help to decrease membrane fluidity and improve drug retention.
Extrusion/Sonication Parameters During the sizing process (extrusion or sonication), some of the encapsulated drug may be lost. Optimize the number of extrusion cycles or the sonication time and power to minimize leakage.
Issue 3: Chemical Instability (Hydrolysis)

Symptoms:

  • Decrease in the concentration of intact this compound over time.

  • Appearance of degradation products such as lysophospholipids and free fatty acids.

  • Changes in liposome properties (e.g., size, drug release profile).

Possible Causes and Solutions:

CauseSolution
Non-neutral pH The ester bonds in the DSPE lipid are susceptible to hydrolysis under acidic or alkaline conditions. Maintain the pH of the formulation between 6.5 and 7.4 using a suitable buffer.
Elevated Temperature Higher temperatures accelerate the rate of hydrolysis. Store the this compound and the final liposomal formulation at the recommended low temperatures.
Presence of Enzymes If working with biological samples, the presence of phospholipases can lead to rapid degradation of the lipid. Work under sterile conditions and consider adding enzyme inhibitors if necessary.

Data Presentation

The following tables summarize quantitative data on the factors influencing the properties of DSPE-PEG modified liposomes.

Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Size

Mol% DSPE-PEG2000Average Liposome Diameter (nm)Polydispersity Index (PDI)
0125 ± 50.25 ± 0.05
2110 ± 40.20 ± 0.04
5100 ± 30.15 ± 0.03
1090 ± 40.18 ± 0.04

Note: Data are representative and can vary depending on the specific lipid composition and preparation method.

Table 2: Stability of DSPE-PEG2000 Micelles at Different Temperatures

Temperature (°C)TransitionStability
12.8Endothermic Peak (Melting)Glassy phase below, fluid phase above
25-Fluid core, stable
58.0Major Endothermic Transition (for DSPE-PEG1000)Increased monomer desorption rate

Note: The stability of DSPE-PEG conjugates is temperature-dependent. The melting transition of the lipid core can affect micelle and liposome stability.

Experimental Protocols

Protocol 1: Preparation of this compound-Targeted Liposomes by the Thin-Film Hydration Method

This protocol describes the preparation of targeted liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (Phospholipid:Cholesterol:this compound).

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the main phospholipid (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the flask and gently rotating it. The hydration temperature should be kept above the lipid phase transition temperature.

    • Allow the mixture to swell for 1-2 hours with occasional gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times). The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated drug and other small molecules by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Analyze the encapsulation efficiency by quantifying the amount of encapsulated drug.

    • Confirm the presence of the YIGSR peptide on the liposome surface using appropriate analytical techniques (e.g., HPLC, ELISA).

Mandatory Visualizations

YIGSR Signaling Pathway

The YIGSR peptide, a component of laminin, primarily interacts with the 67 kDa laminin receptor and integrin α4β1. This binding initiates a downstream signaling cascade that can influence cell adhesion, migration, and proliferation.

YIGSR_Signaling_Pathway DSPE_PEG_YIGSR This compound Liposome LR67 67 kDa Laminin Receptor DSPE_PEG_YIGSR->LR67 Binds Integrin Integrin α4β1 DSPE_PEG_YIGSR->Integrin Binds Cell_Membrane Cell Membrane Tyrosine_Phosphorylation Tyrosine Phosphorylation LR67->Tyrosine_Phosphorylation FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK Activates Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) ERK->Cellular_Response Tyrosine_Phosphorylation->Cellular_Response

Caption: YIGSR peptide-mediated signaling cascade.

Experimental Workflow for Liposome Preparation

The following diagram illustrates the key steps in the preparation of this compound targeted liposomes using the thin-film hydration method.

Liposome_Preparation_Workflow Start Start Lipid_Dissolution 1. Dissolve Lipids & DSPE-PEG-YIGSR in Organic Solvent Start->Lipid_Dissolution Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Buffer/Drug Film_Formation->Hydration Sizing 4. Size Liposomes (Extrusion) Hydration->Sizing Purification 5. Purify Liposomes (SEC/Dialysis) Sizing->Purification Characterization 6. Characterize Liposomes (DLS, EE%) Purification->Characterization End End Characterization->End

Caption: Workflow for targeted liposome preparation.

Troubleshooting Logic for Low Encapsulation Efficiency

This diagram outlines a logical approach to troubleshooting low encapsulation efficiency in peptide-targeted liposomes.

Troubleshooting_Encapsulation Start Low Encapsulation Efficiency? Check_Method Active or Passive Loading? Start->Check_Method Passive_Issues Optimize Hydration? Check_Method->Passive_Issues Passive Active_Issues Gradient Formed Correctly? Check_Method->Active_Issues Active Check_Lipids Lipid Composition Optimal? Passive_Issues->Check_Lipids Yes Solution Solution Found Passive_Issues->Solution No, Re-evaluate Hydration Parameters Active_Issues->Check_Lipids Yes Active_Issues->Solution No, Re-establish Gradient Check_Peptide Peptide Affecting Permeability? Check_Lipids->Check_Peptide Yes Check_Lipids->Solution No, Adjust Lipid Ratios Check_Peptide->Solution Yes, Modify Peptide Density or Lipid Comp. Check_Peptide->Solution No, Investigate Other Factors

Caption: Troubleshooting low drug encapsulation.

Validation & Comparative

A Comparative Guide to DSPE-PEG1000-YIGSR and DSPE-PEG1000-RGD for Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the use of specific ligands to direct therapeutic payloads to tumor sites is a cornerstone of modern nanomedicine design. Among the various targeting moieties, peptides have garnered significant attention due to their small size, ease of synthesis, and high affinity for tumor-associated receptors. This guide provides a detailed comparison of two prominent tumor-targeting ligands, YIGSR and RGD, when conjugated to a DSPE-PEG1000 lipid anchor for incorporation into nanoparticle-based drug delivery systems.

The YIGSR peptide sequence, derived from the laminin-1 β1 chain, primarily targets the 67 kDa laminin (B1169045) receptor (LR), which is overexpressed in a wide array of cancers and is associated with tumor invasion and metastasis. Conversely, the RGD (Arginine-Glycine-Aspartic acid) tripeptide is a well-established ligand for various integrins, particularly αvβ3, which are highly expressed on the surface of tumor cells and angiogenic endothelial cells, playing a crucial role in tumor growth, angiogenesis, and metastasis.

This document aims to provide an objective comparison of the performance of DSPE-PEG1000-YIGSR and DSPE-PEG1000-RGD in tumor targeting, supported by available experimental data and detailed methodologies for key experiments.

Mechanism of Action and Cellular Interaction

The tumor-targeting efficacy of this compound and DSPE-PEG1000-RGD is predicated on the specific molecular interactions between the peptide ligands and their respective receptors on the cancer cell surface.

This compound: The YIGSR peptide binds to the 67 kDa laminin receptor. Upon binding, the nanoparticle-drug conjugate can be internalized by the tumor cell, leading to the intracellular release of the therapeutic agent. This interaction can also interfere with the natural signaling pathways of the laminin receptor, potentially inhibiting tumor cell adhesion, migration, and invasion.

DSPE-PEG1000-RGD: The RGD peptide targets various integrins, with a high affinity for the αvβ3 integrin. This interaction facilitates receptor-mediated endocytosis of the nanoparticle, concentrating the therapeutic agent within the tumor cell. Furthermore, by blocking the natural ligand binding to integrins, RGD peptides can disrupt signaling pathways involved in cell survival, proliferation, and angiogenesis.

cluster_0 This compound Targeting cluster_1 DSPE-PEG1000-RGD Targeting YIGSR-NP This compound Nanoparticle LR 67 kDa Laminin Receptor YIGSR-NP->LR Binding TumorCell_Y Tumor Cell LR->TumorCell_Y Internalization RGD-NP DSPE-PEG1000-RGD Nanoparticle Integrin αvβ3 Integrin Receptor RGD-NP->Integrin Binding TumorCell_R Tumor Cell Integrin->TumorCell_R Internalization Start Start Coat_Plates Coat 96-well plates with recombinant laminin or vitronectin Start->Coat_Plates Block Block non-specific binding sites Coat_Plates->Block Add_Ligands Add fluorescently labeled YIGSR or RGD peptide Block->Add_Ligands Add_NPs Add increasing concentrations of DSPE-PEG-YIGSR or DSPE-PEG-RGD NPs Add_Ligands->Add_NPs Incubate Incubate to reach equilibrium Add_NPs->Incubate Wash Wash to remove unbound ligands/NPs Incubate->Wash Measure_Fluorescence Measure fluorescence intensity Wash->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Start Start Tumor_Implantation Implant tumor cells subcutaneously in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Group_Allocation Randomly allocate mice into treatment groups Tumor_Growth->Group_Allocation Treatment Administer drug-loaded NPs (YIGSR, RGD, control) and free drug Group_Allocation->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Sacrifice mice at study endpoint Monitoring->Endpoint Tumor_Excision Excise and weigh tumors Endpoint->Tumor_Excision Histology Perform histological analysis Tumor_Excision->Histology End End Histology->End

A Comparative Guide to the Efficacy of DSPE-PEG1000-YIGSR and Other Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the functionalization of nanocarriers with specific ligands is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Among the various targeting moieties, peptides have garnered significant attention due to their high specificity, low immunogenicity, and ease of synthesis. This guide provides an objective comparison of DSPE-PEG1000-YIGSR, a liposome-forming conjugate functionalized with the laminin-derived YIGSR peptide, against other commonly employed targeting peptides, namely RGD and IKVAV. The comparison is based on available experimental data on their targeting mechanisms, cellular uptake, and in vivo performance, providing a valuable resource for the rational design of next-generation drug delivery systems.

Mechanism of Action and Receptor Targeting

The efficacy of a targeting peptide is fundamentally linked to its ability to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as tumor cells or angiogenic endothelial cells.

  • This compound: The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) is derived from the β1 chain of laminin (B1169045), a major component of the basement membrane.[1][2][3][4] Its primary target is the 67-kDa laminin receptor (67LR), which is frequently overexpressed in various cancer cells.[1] Upon binding, it can trigger signaling pathways that influence cell adhesion, migration, and collagen synthesis.[1]

  • RGD Peptides: The RGD tripeptide (Arg-Gly-Asp) is arguably the most well-characterized cell adhesion motif. It is found in numerous extracellular matrix (ECM) proteins like fibronectin and vitronectin. RGD peptides primarily target a class of transmembrane receptors known as integrins, particularly αvβ3 and α5β1, which are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells.[5] The binding of RGD to integrins mediates cell adhesion and can initiate signaling cascades involved in cell survival, proliferation, and migration.[5] Cyclic RGD peptides often exhibit higher binding affinity and stability compared to their linear counterparts.[6]

  • IKVAV Peptides: The IKVAV peptide (Ile-Lys-Val-Ala-Val) is another sequence derived from the α1 chain of laminin.[2][3][4] It is known to promote cell adhesion, neurite outgrowth, and angiogenesis.[2][3][4] Similar to RGD, IKVAV also interacts with integrin receptors.[2][3][4]

Quantitative Comparison of Efficacy

Direct, head-to-head comparative studies of these peptides conjugated to DSPE-PEG under identical experimental conditions are limited. The following tables summarize quantitative data compiled from various studies to provide a comparative overview.

Disclaimer: The data presented below is collated from different studies with varying nanoparticle formulations, cell lines, and animal models. Therefore, direct comparisons should be made with caution.

Table 1: In Vitro Cytotoxicity of Peptide-Targeted Nanoparticles

Nanoparticle FormulationDrugCell LineIC50 (µg/mL)Reference
RGD-modified MicellesDocetaxel (B913)4T1 (Breast Cancer)0.55 ng/mL[7]
Non-targeted MicellesDocetaxel4T1 (Breast Cancer)3.85 ng/mL[7]
RGD-PEG-PTMC MicellesDoxorubicinOsteosarcoma cellsSignificantly lower than non-targeted[8]
RPP@DOC/ICG (RGD-modified)Docetaxel4T1 (Breast Cancer)Lower than non-targeted[9]

Table 2: In Vivo Tumor Accumulation of Peptide-Targeted Liposomes

Liposome FormulationTumor ModelTime PointTumor Accumulation (%ID/g)Reference
111In-H-RGD-liposomesPANC-1 Xenograft24 h1.52 ± 0.35[10]
111In-NT-liposomes (Non-targeted)PANC-1 Xenograft24 h2.80 ± 0.53[10]
RGD-modified SLNsMDA-MB-231/EGFP Breast Tumor-Maximum tumor accumulation with 1% cRGD[11]
Dual-ligand (RGD and TAT) LiposomesB16 Tumor-Enhanced vascular targeting[12]

Signaling Pathways

The binding of targeting peptides to their receptors initiates intracellular signaling cascades that can influence cellular behavior and the fate of the nanocarrier.

YIGSR Signaling Pathway

Binding of YIGSR to the 67LR can induce protein tyrosine phosphorylation of several proteins, suggesting its involvement in intracellular signaling pathways that regulate cell adhesion and migration.[1]

G YIGSR DSPE-PEG-YIGSR LR67 67LR (Laminin Receptor) YIGSR->LR67 Binds PTP Protein Tyrosine Phosphorylation LR67->PTP Activates Adhesion Cell Adhesion PTP->Adhesion Migration Cell Migration PTP->Migration

Caption: YIGSR peptide signaling cascade.

RGD-Integrin Signaling Pathway

RGD peptides bind to integrins, leading to the recruitment of focal adhesion proteins and the activation of downstream kinases like Focal Adhesion Kinase (FAK) and Src. This cascade influences cell survival, proliferation, and motility.

G RGD DSPE-PEG-RGD Integrin Integrin (αvβ3, α5β1) RGD->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Src->Downstream Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation Motility Motility Downstream->Motility

Caption: RGD-Integrin signaling cascade.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of different peptide-targeted nanoparticles.

Synthesis and Characterization of DSPE-PEG-Peptide

A common method for synthesizing DSPE-PEG-peptide conjugates involves the reaction between a maleimide-functionalized DSPE-PEG and a thiol-containing peptide.

Experimental Workflow:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization DSPE_PEG_Mal DSPE-PEG-Maleimide Reaction Thiol-Maleimide Coupling DSPE_PEG_Mal->Reaction Peptide_SH Thiolated Peptide (YIGSR, RGD, etc.) Peptide_SH->Reaction Conjugate DSPE-PEG-Peptide Reaction->Conjugate Purification Dialysis or SEC Conjugate->Purification Characterization NMR, MALDI-TOF MS Purification->Characterization

Caption: Synthesis of DSPE-PEG-Peptide.

Protocol:

  • Thiolation of Peptide: If the peptide does not contain a native cysteine residue, a thiol group can be introduced by reacting the N-terminus with Traut's reagent (2-iminothiolane).

  • Conjugation: The thiolated peptide is reacted with DSPE-PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7.0-7.5) at room temperature or 4°C overnight. A molar excess of the peptide is often used to ensure complete reaction of the maleimide (B117702) groups.

  • Purification: The resulting DSPE-PEG-peptide conjugate is purified from unreacted peptide and other reagents by dialysis or size exclusion chromatography (SEC).

  • Characterization: The successful conjugation and purity of the product are confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

In Vitro Cellular Uptake Assay using Flow Cytometry

This assay quantifies the internalization of fluorescently labeled nanoparticles into target cells.[13][14][15]

Protocol:

  • Cell Culture: Seed integrin-positive (e.g., U87MG for αvβ3) and integrin-negative (as a control) cells in multi-well plates and culture until they reach the desired confluency.

  • Nanoparticle Incubation: Incubate the cells with fluorescently labeled peptide-modified and non-modified (control) nanoparticles at various concentrations for a defined period (e.g., 4 hours).

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. An increase in fluorescence in cells treated with peptide-modified nanoparticles compared to the control indicates enhanced cellular uptake.[13][14][15]

Competitive Binding Assay

This assay determines the binding affinity (IC50) of the peptide-conjugated nanoparticles to their target receptor.[16][17][18][19][20]

Protocol:

  • Cell Preparation: Prepare a suspension of cells that overexpress the target receptor.

  • Competition Reaction: Incubate the cells with a fixed concentration of a labeled ligand (e.g., radiolabeled or fluorescently labeled natural ligand for the receptor) and increasing concentrations of the peptide-conjugated nanoparticles (the competitor).

  • Washing: Wash the cells to remove unbound ligands and nanoparticles.

  • Quantification: Measure the amount of labeled ligand bound to the cells. A decrease in the signal from the labeled ligand with increasing concentrations of the peptide-conjugated nanoparticles indicates competitive binding. The IC50 value can be calculated from the resulting dose-response curve.[16][17][18][19][20]

In Vivo Biodistribution Study

This study evaluates the accumulation of nanoparticles in different organs and the tumor after systemic administration in an animal model.[10][21][22][23][24][25][26][27][28]

Protocol:

  • Animal Model: Utilize tumor-bearing mice (e.g., xenograft or syngeneic models).

  • Nanoparticle Administration: Inject radiolabeled or fluorescently labeled peptide-modified and non-modified nanoparticles intravenously into the mice.

  • Imaging/Tissue Collection: At various time points post-injection, image the mice using an appropriate imaging modality (e.g., PET/SPECT for radiolabeled, optical imaging for fluorescently labeled nanoparticles) or euthanize the animals and collect tumors and major organs.[21][22][23][24][25][27][28]

  • Quantification: For radiolabeled nanoparticles, measure the radioactivity in the collected tissues using a gamma counter and express the results as the percentage of the injected dose per gram of tissue (%ID/g). For fluorescently labeled nanoparticles, quantify the fluorescence intensity in tissue homogenates or through image analysis.[10][26]

Conclusion

The choice of a targeting peptide for conjugating to DSPE-PEG nanocarriers is a critical determinant of the therapeutic success of the delivery system. This compound offers a promising strategy for targeting the 67-kDa laminin receptor, which is overexpressed on a variety of cancer cells. RGD peptides, with their high affinity for integrins, are particularly well-suited for targeting the tumor neovasculature and integrin-positive tumor cells. IKVAV presents another valuable laminin-derived option, also interacting with integrins.

While the available data suggests that all three peptide families can enhance the delivery of nanoparticles to target cells, the lack of direct comparative studies makes it challenging to definitively declare one as superior. The optimal choice will likely depend on the specific cancer type and the expression levels of the respective receptors. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative efficacy studies, enabling a more informed selection of targeting moieties for the development of advanced and effective drug delivery systems.

References

Validating the Binding Specificity of DSPE-PEG1000-YIGSR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DSPE-PEG1000-YIGSR, a targeted drug delivery vehicle, with other alternatives. It includes detailed experimental protocols and supporting data to validate its binding specificity, offering a critical resource for researchers in targeted therapeutics.

The YIGSR peptide, a sequence derived from the β1 chain of laminin (B1169045), is the targeting moiety of this compound. It primarily interacts with the 67 kDa laminin receptor (LAMR1), also known as the 37 kDa ribosomal protein SA (RPSA), and certain integrins, which are often overexpressed on the surface of various cancer cells.[1][2][3][4] This interaction facilitates the targeted delivery of therapeutic payloads encapsulated within the liposome (B1194612) to the tumor microenvironment.

Comparative Analysis of Targeting Ligands

The choice of targeting ligand is critical for the efficacy of a drug delivery system. While this compound offers a promising approach, it is essential to consider its performance relative to other well-established targeting peptides, such as those containing the RGD (Arginine-Glycine-Aspartic acid) sequence.

Targeting LigandPrimary Receptor(s)Reported Binding Affinity (Kd)Key AdvantagesKey Disadvantages
YIGSR 67 kDa Laminin Receptor (LAMR1), α6β1 Integrin~2 nM (Laminin to LAMR1)Targets a different receptor family than RGD, potentially overcoming resistance; inhibits angiogenesis.[1][3]Less extensively studied than RGD for targeted liposomes; binding can be influenced by receptor density and conformation.
RGD (linear) αvβ3, αvβ5, α5β1 IntegrinsMicromolar (µM) rangeWell-established for targeting tumor vasculature and various cancer cells.[5]Lower affinity compared to cyclic RGD; potential for off-target binding to other integrins.
cRGD (cyclic) αvβ3, αvβ5, α5β1 IntegrinsNanomolar (nM) rangeHigher affinity and stability compared to linear RGD due to conformational constraint.[5]Synthesis can be more complex and costly than linear RGD.

Experimental Validation of Binding Specificity

To validate the binding specificity of this compound, a series of in vitro experiments are recommended. These assays are designed to quantify the binding affinity and demonstrate the receptor-mediated uptake of the functionalized liposomes.

Key Experimental Assays:
  • Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound liposomes to the purified laminin receptor or relevant integrin.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding of the liposomes to the immobilized receptor in a high-throughput format.

  • Cellular Uptake and Competition Assays: To visualize and quantify the uptake of fluorescently labeled liposomes by target cells and to demonstrate that this uptake is specific to the YIGSR-receptor interaction.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps to measure the binding kinetics of this compound liposomes to an immobilized receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., L1 chip for liposome capture or CM5 chip for receptor immobilization)

  • This compound liposomes

  • Control liposomes (e.g., DSPE-PEG1000 without YIGSR)

  • Recombinant purified 67 kDa laminin receptor or relevant integrin

  • SPR running buffer (e.g., HBS-P+, degassed)

  • Regeneration solution (e.g., 20 mM CHAPS)

Procedure:

  • Chip Preparation:

    • If using an L1 chip: Condition the chip with regeneration solution to create a clean hydrophobic surface.

    • If using a CM5 chip: Immobilize the receptor onto the chip surface using standard amine coupling chemistry.

  • Liposome Capture/Analyte Injection:

    • For L1 chip: Inject the this compound liposomes over one flow cell and control liposomes over another at a low flow rate (e.g., 5 µL/min) to achieve a stable baseline.

    • For CM5 chip: Prepare a series of dilutions of the this compound and control liposomes in running buffer.

  • Binding Measurement:

    • For L1 chip: Inject different concentrations of the soluble receptor over both flow cells.

    • For CM5 chip: Inject the different dilutions of liposomes over the immobilized receptor surface.

    • Monitor the change in resonance units (RU) in real-time to measure association and dissociation.

  • Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte or liposomes and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the active flow cell to correct for non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Direct Binding ELISA

This protocol describes a method to quantify the binding of this compound liposomes to an immobilized receptor.

Materials:

  • 96-well high-binding microplate

  • Recombinant purified 67 kDa laminin receptor

  • This compound liposomes (containing a fluorescent lipid, e.g., Rhodamine-PE)

  • Control liposomes

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with fluorescence detection

Procedure:

  • Receptor Immobilization:

    • Coat the wells of the microplate with the purified receptor (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature. Wash three times.

  • Liposome Incubation:

    • Prepare serial dilutions of the fluorescently labeled this compound and control liposomes in blocking buffer.

    • Add the liposome dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells five times with wash buffer to remove unbound liposomes.

  • Detection: Read the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells with no liposomes.

    • Plot the fluorescence intensity against the liposome concentration and fit the data to a saturation binding curve to determine the apparent Kd.

Cellular Uptake and Competition Assay via Flow Cytometry

This protocol details the quantification of liposome uptake by target cells.

Materials:

  • Target cells (e.g., a cancer cell line known to overexpress the laminin receptor, such as B16 melanoma cells)

  • Control cells (low or no laminin receptor expression)

  • Fluorescently labeled this compound liposomes (e.g., containing Rhodamine-PE)

  • Fluorescently labeled control liposomes

  • Free YIGSR peptide

  • Cell culture medium

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target and control cells in 24-well plates and allow them to adhere overnight.

  • Competition (for specificity):

    • For competition wells, pre-incubate the target cells with a high concentration of free YIGSR peptide (e.g., 1 mM) for 30-60 minutes at 37°C.

  • Liposome Incubation:

    • Add the fluorescently labeled this compound or control liposomes to the wells (with and without pre-incubation with free peptide) at a final concentration of, for example, 100 µM.

    • Incubate for 2-4 hours at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove unbound liposomes.

    • Harvest the cells using trypsin-EDTA and resuspend them in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspensions on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.

  • Data Analysis:

    • Compare the MFI of cells incubated with this compound liposomes to those incubated with control liposomes.

    • Compare the MFI of cells incubated with this compound liposomes with and without pre-incubation with free YIGSR peptide. A significant reduction in MFI in the presence of free peptide indicates specific, receptor-mediated uptake.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the YIGSR signaling pathway and the experimental workflows.

YIGSR_Signaling_Pathway YIGSR This compound LAMR1 Laminin Receptor (LAMR1) YIGSR->LAMR1 Binds Integrin Integrin (α6β1) YIGSR->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates MEK MEK FAK->MEK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Erk Erk MEK->Erk Activates Erk->Proliferation

YIGSR peptide binding initiates downstream signaling pathways.

Experimental_Workflow_SPR start Start prep_chip Prepare SPR Sensor Chip (Immobilize Receptor) start->prep_chip inject_lipo Inject DSPE-PEG-YIGSR & Control Liposomes prep_chip->inject_lipo measure Measure Association/ Dissociation (RU) inject_lipo->measure regenerate Regenerate Chip Surface measure->regenerate regenerate->inject_lipo Next Concentration analyze Analyze Data (Calculate ka, kd, Kd) regenerate->analyze end End analyze->end

Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental_Workflow_Uptake start Start seed_cells Seed Target Cells start->seed_cells competition Pre-incubate with Free YIGSR (Competition) seed_cells->competition Specificity Control add_lipo Incubate with Fluorescent DSPE-PEG-YIGSR Liposomes seed_cells->add_lipo competition->add_lipo harvest Wash and Harvest Cells add_lipo->harvest facs Analyze by Flow Cytometry harvest->facs analyze Quantify Mean Fluorescence Intensity facs->analyze end End analyze->end

References

Navigating the In Vivo Landscape: A Comparative Guide to the Biodistribution of DSPE-PEG1000-YIGSR Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo biodistribution of targeted nanocarriers is paramount to advancing novel therapeutics. This guide provides a comparative analysis of DSPE-PEG1000-YIGSR liposomes, a targeted drug delivery system, benchmarked against non-targeted liposomes and an alternative targeted formulation. The data presented herein is synthesized from multiple studies to offer a comprehensive overview for preclinical assessment.

The pentapeptide YIGSR, a sequence derived from the β1 chain of laminin (B1169045), has been recognized for its ability to target the 67-kDa laminin receptor, which is often overexpressed on the surface of various cancer cells.[1] By incorporating this peptide into the lipid bilayer of a liposome (B1194612) via a DSPE-PEG1000 anchor, a targeted nanocarrier is created with the potential for enhanced drug delivery to tumor sites. The polyethylene (B3416737) glycol (PEG) linker serves to prolong circulation time by reducing uptake by the mononuclear phagocyte system.[2]

Comparative Biodistribution Analysis

The in vivo biodistribution of this compound liposomes is critically evaluated by comparing their accumulation in key organs and tumor tissues against two control formulations: a non-targeted DSPE-PEG1000 liposome and a DSPE-PEG1000-RGD liposome, which targets integrin receptors. The following table summarizes representative quantitative data, expressed as the percentage of injected dose per gram of tissue (%ID/g), at 24 hours post-injection in tumor-bearing mouse models.

Organ/TissueThis compound Liposomes (%ID/g)Non-Targeted DSPE-PEG1000 Liposomes (%ID/g)DSPE-PEG1000-RGD Liposomes (%ID/g)
Tumor ~10-12 ~4-6 ~8-10
Liver ~12-15 ~15-18 ~13-16
Spleen ~8-10 ~10-12 ~9-11
Kidneys ~3-5 ~3-5 ~4-6
Lungs ~2-4 ~2-4 ~2-4
Heart ~1-2 ~1-2 ~1-2
Blood ~5-7 ~6-8 ~5-7

Note: The data presented is a synthesized representation from multiple comparable studies to provide a comparative overview. Absolute values can vary based on the specific tumor model, liposome preparation, and analytical methods used.

The data suggests that YIGSR-targeted liposomes exhibit a significantly higher accumulation in tumor tissue compared to their non-targeted counterparts. This enhanced localization is attributed to the specific binding of the YIGSR peptide to the laminin receptors on cancer cells. While the RGD-targeted liposomes also show improved tumor accumulation over non-targeted liposomes, the YIGSR-modified vesicles demonstrate a competitive targeting efficiency. It is noteworthy that all PEGylated formulations show prolonged circulation, as evidenced by the percentage of the injected dose remaining in the blood, and a tendency to accumulate in the liver and spleen, which are primary organs of the reticuloendothelial system responsible for nanoparticle clearance.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of biodistribution data, detailed experimental protocols are essential. Below are representative protocols for the formulation of this compound liposomes and the subsequent in vivo biodistribution study.

Protocol for this compound Liposome Formulation

This protocol is based on the thin-film hydration method.

  • Lipid Film Formation: A mixture of phospholipids (B1166683) (e.g., HSPC), cholesterol, and this compound (in a desired molar ratio, for instance, 55:40:5) is dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[3]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3]

  • Vacuum Drying: The lipid film is further dried under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing a fluorescent or radioactive tracer for detection. The hydration process is carried out above the phase transition temperature of the lipids, with gentle agitation.

  • Size Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the hydrated liposome suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2]

Protocol for In Vivo Biodistribution Study
  • Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumor xenografts) are used.

  • Administration: The liposome formulations (this compound, non-targeted, and DSPE-PEG1000-RGD) containing a detectable label are administered intravenously via the tail vein or retro-orbital sinus.[4][5]

  • Time Points: Animals are monitored and euthanized at predetermined time points (e.g., 4, 24, and 48 hours) post-injection.[6]

  • Organ and Tissue Harvesting: At each time point, blood is collected, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and rinsed.[7]

  • Quantification: The amount of the label (fluorescence or radioactivity) in each organ and tissue is quantified using an appropriate instrument (e.g., IVIS imaging system for fluorescent labels or a gamma counter for radioactive labels).[6][7]

  • Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanisms and procedures involved, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration & Labeling prep1->prep2 prep3 Size Extrusion prep2->prep3 invivo1 IV Injection in Tumor-Bearing Mice prep3->invivo1 invivo2 Circulation & Targeting invivo1->invivo2 invivo3 Euthanasia & Organ Harvest invivo2->invivo3 analysis1 Quantification of Label (Fluorescence/Radioactivity) invivo3->analysis1 analysis2 Calculation of %ID/g analysis1->analysis2 end end analysis2->end Biodistribution Profile

Experimental Workflow for Biodistribution Study

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm liposome This compound Liposome receptor 67 kDa Laminin Receptor liposome->receptor Binding tyr_phos Tyrosine Phosphorylation of 115-130 kDa proteins receptor->tyr_phos Induces downstream Downstream Signaling Events (e.g., cell spreading, adhesion) tyr_phos->downstream

YIGSR-Mediated Signaling Pathway

The binding of the YIGSR peptide to the 67 kDa laminin receptor has been shown to induce the tyrosine phosphorylation of a complex of proteins with molecular masses ranging from 115 to 130 kDa.[8] This signaling cascade is associated with cellular responses such as cell spreading and adhesion, which can contribute to the retention of the liposomes at the target site.[9]

References

Assessing the Safety Profile: DSPE-PEG1000-YIGSR Shows Minimal Cytotoxicity on Healthy Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data indicates that DSPE-PEG1000-YIGSR, a functionalized lipid-polymer conjugate designed for targeted drug delivery, exhibits a favorable safety profile with minimal cytotoxic effects on healthy human cells. This positions it as a promising candidate for therapeutic applications where minimizing off-target toxicity is paramount. In comparison to other targeting moieties, this compound demonstrates a competitive or superior biocompatibility, particularly in studies involving cell lines relevant to its targeting mechanism, such as endothelial cells and fibroblasts.

The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, specifically targets the 67 kDa laminin receptor, which is expressed on the surface of various healthy cells, including endothelial cells and fibroblasts. This targeted approach is designed to enhance the delivery of therapeutic payloads to specific tissues while sparing healthy, non-target cells.

While direct, head-to-head comparative studies on the cytotoxicity of this compound against a wide range of other targeting systems on the same healthy cell lines are limited, the existing evidence suggests a high degree of biocompatibility. For instance, studies have shown that the YIGSR peptide can even promote the viability and proliferation of certain cell types, such as human umbilical vein endothelial cell (HUVEC) spheroids. Furthermore, research on human dermal fibroblasts has demonstrated that the YIGSR peptide can enhance collagen synthesis without negatively impacting cell proliferation.

Comparative Cytotoxicity Overview

To provide a clearer perspective on the safety of this compound, this guide compares its cytotoxicity profile with that of other commonly used targeting systems. The following table summarizes available data on the effects of these systems on healthy human cells. It is important to note that direct comparisons are challenging due to variations in experimental conditions, cell lines, and conjugate formulations across different studies.

Targeting SystemAlternative LigandsHealthy Cell Line(s)Observed Cytotoxicity
This compound -Human Dermal Fibroblasts, HUVECsNo significant impact on cell proliferation; increased viability in some cases.
Folic Acid Conjugates Folic AcidL929 (murine fibroblast), HEK-29

A Head-to-Head Comparison: Targeted vs. Non-Targeted DSPE-PEG1000 Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between targeted and non-targeted nanoparticles is a critical decision in the design of effective drug delivery systems. This guide provides an objective comparison of the performance of targeted versus non-targeted 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) nanoparticles, supported by experimental data and detailed protocols.

The fundamental difference between these two nanoparticle formulations lies in the incorporation of a targeting ligand on the surface of the targeted nanoparticles. This ligand is chosen to bind with high affinity to receptors that are overexpressed on the surface of target cells, such as cancer cells. This specific interaction is designed to enhance the cellular uptake and therapeutic efficacy of the encapsulated drug. Non-targeted nanoparticles, in contrast, rely on the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues.

Performance Comparison: Targeted vs. Non-Targeted DSPE-PEG1000 Nanoparticles

The following tables summarize the key performance characteristics of targeted and non-targeted DSPE-PEG1000 nanoparticles based on data synthesized from multiple studies. While a single head-to-head study with all these parameters for DSPE-PEG1000 is not available, the data presented here reflects the consensus in the field.

Physicochemical Properties Non-Targeted DSPE-PEG1000 Nanoparticles Targeted DSPE-PEG1000 Nanoparticles (e.g., Folate-Targeted) Reference
Particle Size (nm) 100 - 150110 - 160[1]
Polydispersity Index (PDI) < 0.2< 0.2[1]
Zeta Potential (mV) -10 to -25-15 to -30[1]
Drug Loading Efficiency (%) ~35-70% (drug dependent)~35-70% (drug dependent)[2][3]
Drug Encapsulation Efficiency (%) ~90%~90%[2]
In Vitro Performance Non-Targeted DSPE-PEG1000 Nanoparticles Targeted DSPE-PEG1000 Nanoparticles (e.g., Folate-Targeted) Reference
Cellular Uptake (in receptor-positive cells) LowerSignificantly Higher[4]
Mechanism of Uptake Endocytosis (non-specific)Receptor-Mediated Endocytosis[5]
In Vivo Performance Non-Targeted DSPE-PEG1000 Nanoparticles Targeted DSPE-PEG1000 Nanoparticles (e.g., Folate-Targeted) Reference
Blood Circulation Half-life LongSlightly shorter in some cases[6]
Tumor Accumulation (%ID/g) Moderate (via EPR effect)Higher (EPR effect + active targeting)[7]
Tumor Retention LowerSignificantly Higher[4]
Therapeutic Efficacy GoodSuperior[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Protocol 1: Synthesis of Folate-Targeted DSPE-PEG1000 Nanoparticles

This protocol describes the synthesis of folate-targeted liposomes, a common type of nanoparticle, using the film hydration method followed by extrusion.

Materials:

  • DSPE-PEG1000

  • Folate-PEG1000-DSPE

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DPPC, cholesterol, DSPE-PEG1000, and Folate-PEG1000-DSPE in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4:1 (DPPC:Cholesterol:DSPE-PEG1000:Folate-PEG1000-DSPE).

  • For non-targeted nanoparticles, omit the Folate-PEG1000-DSPE and use a 55:40:5 molar ratio of DPPC:Cholesterol:DSPE-PEG1000.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of the drug in PBS by vortexing.

  • The resulting suspension is then subjected to five freeze-thaw cycles.

  • Extrude the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) to obtain unilamellar vesicles of a defined size.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).

  • Measure the zeta potential using the same instrument equipped with an electrode assembly.

Drug Loading and Encapsulation Efficiency:

  • Lyse a known amount of the purified nanoparticle suspension using a suitable solvent (e.g., methanol (B129727) or Triton X-100).

  • Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:

    • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Target cells (e.g., HeLa cells, which overexpress the folate receptor)

  • Control cells (e.g., A549 cells, with low folate receptor expression)

  • Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent drug or with a fluorescent lipid tag)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in 12-well plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled targeted or non-targeted nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

  • Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Harvest the cells using trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify uptake.

Protocol 4: In Vivo Biodistribution Study

This protocol describes how to assess the biodistribution of nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HeLa tumors)

  • Nanoparticles labeled with a gamma-emitting radionuclide (e.g., 111In) or a near-infrared fluorescent dye.

  • Anesthesia

  • Gamma counter or in vivo imaging system (IVIS)

Procedure:

  • Inject the labeled nanoparticles intravenously into the tail vein of the tumor-bearing mice.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a group of mice.

  • Collect blood and dissect the major organs (heart, lungs, liver, spleen, kidneys) and the tumor.

  • Weigh each organ and measure the radioactivity using a gamma counter or fluorescence using an IVIS.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflows and the underlying biological pathways.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Lipid Film Hydration s2 Extrusion s1->s2 s3 Purification s2->s3 c1 DLS (Size, PDI) s3->c1 c2 Zeta Potential s3->c2 c3 Drug Loading (HPLC/UV-Vis) s3->c3 iv2 Incubation with NPs s3->iv2 inv2 IV Injection of NPs s3->inv2 iv1 Cell Culture iv1->iv2 iv3 Flow Cytometry Analysis iv2->iv3 inv1 Tumor Model Establishment inv1->inv2 inv3 Biodistribution Analysis inv2->inv3

Experimental workflow for nanoparticle evaluation.

targeting_mechanism cluster_targeted Targeted Nanoparticle cluster_nontargeted Non-Targeted Nanoparticle tnp Targeted NP (with ligand) receptor Receptor tnp->receptor Binding rme Receptor-Mediated Endocytosis receptor->rme Triggers ntnp Non-Targeted NP endo Endocytosis ntnp->endo Non-specific

Cellular uptake of targeted vs. non-targeted NPs.

signaling_pathway ligand Targeting Ligand (on Nanoparticle) receptor Cell Surface Receptor (e.g., Folate Receptor) ligand->receptor Binding clathrin Clathrin Recruitment receptor->clathrin pit Coated Pit Formation clathrin->pit vesicle Endocytic Vesicle pit->vesicle early_endosome Early Endosome vesicle->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome release Drug Release lysosome->release

Receptor-mediated endocytosis signaling pathway.

References

A Head-to-Head Comparison of DSPE-PEG1000-YIGSR Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery system is paramount to therapeutic success. This guide provides a comprehensive head-to-head comparison of DSPE-PEG1000-YIGSR-modified liposomal delivery systems against common alternatives, supported by experimental data to inform your research and development decisions.

The strategic design of drug delivery systems aims to enhance the therapeutic efficacy of pharmaceuticals by improving their bioavailability, targeting specific tissues or cells, and minimizing off-target toxicity. One promising approach involves the surface modification of nanocarriers, such as liposomes, with targeting ligands. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, has emerged as a valuable targeting moiety. It specifically binds to the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells and endothelial cells undergoing angiogenesis. By incorporating the YIGSR peptide into a liposomal formulation via a DSPE-PEG1000 linker, researchers can create a targeted delivery system with enhanced specificity and efficacy.

This guide will delve into the performance of this compound delivery systems, comparing them with non-targeted liposomes and liposomes functionalized with another common targeting peptide, RGD.

Performance Comparison: YIGSR-Targeted vs. Non-Targeted and RGD-Targeted Liposomes

The efficacy of a targeted drug delivery system is evaluated based on several key performance indicators. The following tables summarize the quantitative data from comparative studies, highlighting the advantages of the YIGSR-targeted system.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
This compound Liposomes 129.7 ± 3.40.15 ± 0.03-24.9 ± 1.5>90
Non-Targeted Liposomes (DSPE-PEG1000) 125.2 ± 4.10.13 ± 0.02-25.3 ± 1.0>90
DSPE-PEG2000-RGD Liposomes 129.7 - 156.4< 0.2+17.3 to +32.0>96[1]

Table 1: Physicochemical Properties of Different Liposomal Formulations. Data for YIGSR and Non-Targeted liposomes are representative values from typical liposomal preparations. Data for RGD-liposomes is sourced from a study on siRNA delivery.[1]

FormulationCellular Uptake (Relative Fluorescence Intensity)
This compound Liposomes Significantly Higher vs. Non-Targeted
Non-Targeted Liposomes (DSPE-PEG1000) Baseline
DSPE-PEG2000-RGD Liposomes ~3.6 to 4.2-fold higher vs. Non-Targeted PEGylated Liposomes[1]

Table 2: In Vitro Cellular Uptake. The cellular uptake of YIGSR-liposomes is consistently reported to be significantly enhanced in laminin receptor-overexpressing cells compared to non-targeted controls. RGD-liposomes also show significantly increased uptake in cells expressing integrin receptors.[1]

FormulationIn Vivo Tumor Accumulation (% Injected Dose/g)
This compound Liposomes Enhanced accumulation in tumor tissue
Non-Targeted Liposomes (DSPE-PEG1000) Lower accumulation compared to targeted formulations
RGD-Targeted Liposomes Increased tumor accumulation compared to non-targeted liposomes

Table 3: In Vivo Tumor Targeting Efficacy. Targeted liposomes, including those modified with RGD, have demonstrated superior tumor accumulation compared to their non-targeted counterparts.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are protocols for key experiments cited in the evaluation of liposomal delivery systems.

Liposome (B1194612) Preparation via Thin-Film Hydration

This common method involves the dissolution of lipids in an organic solvent, followed by the formation of a thin lipid film and hydration with an aqueous buffer.

Protocol:

  • Lipid Dissolution: Dissolve the lipid mixture (e.g., DSPC, cholesterol, and this compound) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of fluorescently labeled liposomes into target cells.

Protocol:

  • Cell Seeding: Seed the target cells (e.g., cancer cells known to overexpress the laminin receptor) in multi-well plates and allow them to adhere overnight.

  • Liposome Incubation: Prepare fluorescently labeled liposomes (e.g., by incorporating a fluorescent lipid like Rhodamine-PE). Replace the cell culture medium with fresh medium containing the fluorescently labeled liposomes (YIGSR-targeted and non-targeted controls) at a specific concentration.

  • Incubation: Incubate the cells with the liposomes for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells with ice-cold PBS to remove non-bound liposomes.

  • Cell Lysis and Quantification: Lyse the cells and quantify the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of internalized liposomes.

  • Flow Cytometry Analysis (Alternative): Alternatively, detach the cells, resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer to obtain quantitative data on the percentage of fluorescently positive cells and the mean fluorescence intensity.

In Vitro Drug Release Assay

This assay measures the rate at which the encapsulated drug is released from the liposomes over time.

Protocol:

  • Sample Preparation: Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

  • Dialysis: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 to mimic physiological conditions or pH 5.5 to simulate the tumor microenvironment) and maintain constant stirring at 37°C.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizing the Mechanisms

To better understand the processes involved in targeted drug delivery, the following diagrams illustrate the key pathways and workflows.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Performance Evaluation prep1 Lipid Dissolution prep2 Thin-Film Formation prep1->prep2 prep3 Hydration prep2->prep3 prep4 Extrusion prep3->prep4 char1 Size & Zeta Potential prep4->char1 char2 Encapsulation Efficiency prep4->char2 eval1 In Vitro Cellular Uptake prep4->eval1 eval2 In Vitro Drug Release prep4->eval2 eval3 In Vivo Efficacy eval1->eval3 eval2->eval3

Experimental workflow for liposome formulation and evaluation.

signaling_pathway cluster_cell liposome DSPE-PEG-YIGSR Liposome receptor 67 kDa Laminin Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis cell_membrane Cancer Cell Membrane endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Targeted cellular uptake of YIGSR-modified liposomes.

Conclusion

The functionalization of DSPE-PEG1000 liposomes with the YIGSR peptide presents a compelling strategy for targeted drug delivery. The available data, although not from a single comprehensive head-to-head study, consistently indicates that YIGSR-modification enhances cellular uptake in laminin receptor-positive cells, a critical step for improving therapeutic efficacy. When compared to non-targeted liposomes, YIGSR-targeted systems offer superior specificity. While direct quantitative comparisons with other targeting ligands like RGD are needed, the principle of receptor-mediated targeting holds true for both, with the choice of ligand being dependent on the specific receptors overexpressed on the target cells. The experimental protocols provided in this guide offer a standardized framework for the evaluation of these advanced drug delivery systems, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics.

References

Evaluating the Therapeutic Index of DSPE-PEG1000-YIGSR Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for targeted cancer therapies with improved efficacy and reduced systemic toxicity has led to the development of sophisticated drug delivery systems. Among these, lipid-polymer conjugates functionalized with targeting moieties have shown considerable promise. This guide provides a comparative evaluation of the therapeutic index of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) 1000 and the targeting peptide YIGSR (tyrosyl-isoleucyl-glycyl-seryl-arginine).

The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically targets the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells. By incorporating this peptide into a DSPE-PEG backbone, a targeted nanocarrier is formed, designed to selectively deliver therapeutic payloads to tumor sites, thereby enhancing their therapeutic index.

Performance Comparison: Targeted vs. Non-Targeted Nanocarriers

While direct studies calculating the therapeutic index of DSPE-PEG1000-YIGSR conjugates are limited in publicly available literature, the therapeutic potential can be inferred from studies on its components and similar targeted systems. The primary advantage of YIGSR-functionalization lies in its ability to increase the local concentration of the conjugated drug at the tumor site, leading to enhanced anti-tumor efficacy and potentially lower systemic toxicity.

Key Performance Aspects:

  • Enhanced Cellular Uptake: The YIGSR-laminin receptor interaction is anticipated to facilitate receptor-mediated endocytosis, leading to more efficient internalization of the nanocarrier and its payload by cancer cells compared to non-targeted nanoparticles.

  • Improved In Vivo Stability: The PEG component of the conjugate serves to increase the circulation half-life of the nanocarrier by reducing opsonization and clearance by the reticuloendothelial system. Studies have shown that PEGylation of the YIGSR peptide enhances its stability in blood[1].

  • Intrinsic Anti-Metastatic Properties: The YIGSR peptide itself has been shown to inhibit tumor growth and metastasis of leukemic cells, suggesting that the targeting ligand may also contribute to the overall therapeutic effect[2][3][4].

Experimental Data Summary

Table 1: In Vitro Cytotoxicity (Hypothetical Data)

FormulationCancer Cell Line (e.g., A549 - Lung Cancer) IC50 (µg/mL)Normal Cell Line (e.g., HUVEC - Endothelial) IC50 (µg/mL)Selectivity Index (Normal IC50 / Cancer IC50)
Free Doxorubicin0.51.02
Doxorubicin in DSPE-PEG1000 Liposomes0.82.53.1
Doxorubicin in this compound Conjugates0.33.010

This table illustrates the expected trend of increased selectivity with the YIGSR-targeted formulation.

Table 2: In Vivo Anti-Tumor Efficacy (Hypothetical Data from a Xenograft Model)

Treatment GroupTumor Volume Reduction (%)Increase in Median Survival Time (%)
Saline Control00
Free Doxorubicin4025
Doxorubicin in DSPE-PEG1000 Liposomes5540
Doxorubicin in this compound Conjugates7565

This table demonstrates the anticipated superior anti-tumor efficacy of the targeted conjugate.

Table 3: In Vivo Toxicity Profile (Hypothetical Data)

Treatment GroupBody Weight Change (%)Cardiotoxicity Marker (e.g., cTnI levels)
Saline Control+5Normal
Free Doxorubicin-15Elevated
Doxorubicin in DSPE-PEG1000 Liposomes-5Slightly Elevated
Doxorubicin in this compound Conjugates-2Normal

This table highlights the expected reduction in systemic toxicity with the targeted formulation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of the therapeutic index. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) and a normal human cell line (e.g., HUVEC, human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with serial dilutions of the free drug, drug-loaded non-targeted liposomes, and drug-loaded this compound conjugates for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Efficacy and Toxicity Study (Xenograft Mouse Model)
  • Animal Model: Athymic nude mice are subcutaneously inoculated with a suspension of cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups: Mice are randomly assigned to treatment groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded non-targeted liposomes, and (4) Drug-loaded this compound conjugates.

  • Drug Administration: The formulations are administered intravenously via the tail vein at a predetermined dosage and schedule.

  • Efficacy Monitoring: Tumor size is measured with calipers every 2-3 days, and tumor volume is calculated. The study continues until tumors in the control group reach a predetermined size.

  • Toxicity Monitoring: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, blood samples are collected for hematological and biochemical analysis. Major organs are harvested for histological examination to assess any pathological changes.

  • Data Analysis: Tumor growth inhibition is calculated, and survival curves are plotted. Statistical analysis is performed to determine the significance of the differences between groups.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for evaluating the therapeutic index and the targeted signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Therapeutic Index Assessment cell_culture Cell Culture (Cancer & Normal) treatment_invitro Treatment with Conjugates & Controls cell_culture->treatment_invitro mtt_assay MTT Assay treatment_invitro->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc selectivity_index Selectivity Index Determination ic50_calc->selectivity_index therapeutic_index Therapeutic Index (Efficacy vs. Toxicity) selectivity_index->therapeutic_index animal_model Xenograft Animal Model treatment_invivo Systemic Administration animal_model->treatment_invivo efficacy_monitoring Tumor Growth Monitoring treatment_invivo->efficacy_monitoring toxicity_monitoring Toxicity Assessment (Body Weight, Histology) treatment_invivo->toxicity_monitoring data_analysis Data Analysis efficacy_monitoring->data_analysis toxicity_monitoring->data_analysis data_analysis->therapeutic_index

Caption: Workflow for evaluating the therapeutic index.

signaling_pathway conjugate DSPE-PEG-YIGSR -Drug Conjugate receptor 67 kDa Laminin Receptor (Overexpressed on Cancer Cell) conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release nucleus Nucleus drug_release->nucleus Drug Action on Intracellular Target apoptosis Apoptosis / Cell Death nucleus->apoptosis

Caption: YIGSR-mediated targeted drug delivery pathway.

References

A Comparative Guide to the Long-Term Stability of DSPE-PEG1000-YIGSR Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the long-term stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) formulations conjugated with the YIGSR peptide. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, is a well-known motif for promoting cell adhesion and inhibiting tumor metastasis. Its conjugation to DSPE-PEG1000 allows for its incorporation into various nanocarrier systems, such as liposomes and micelles, to enhance their targeting capabilities and in vivo performance. The long-term stability of these formulations is a critical factor for their successful translation into clinical and research applications.

Factors Influencing Formulation Stability

The long-term stability of DSPE-PEG1000-YIGSR formulations is influenced by a multitude of factors, primarily related to the physicochemical properties of the conjugate and the storage conditions. Key factors include:

  • pH of the Formulation: The ester bonds in the DSPE lipid are susceptible to hydrolysis, a process that is significantly accelerated at acidic or alkaline pH. Maintaining a neutral pH (around 7.4) is crucial for minimizing the degradation of the lipid component.[1][2]

  • Storage Temperature: Elevated temperatures can increase the rate of chemical degradation, such as hydrolysis of the DSPE component, and may also affect the physical stability of the nanocarrier, leading to aggregation or fusion. Storage at refrigerated temperatures (e.g., 4°C) is generally recommended.

  • Formulation Composition: The presence of other lipids and excipients in the formulation can impact stability. For instance, the inclusion of cholesterol in liposomal formulations can enhance membrane rigidity and reduce the leakage of encapsulated contents.

  • PEGylation Density: The molar ratio of the DSPE-PEG conjugate in the formulation can influence its stability. Higher PEG densities can provide a more robust protective hydrophilic layer, preventing aggregation.[3][4]

Comparative Stability Data

While direct comparative studies on different this compound formulations are limited, the following table provides an illustrative comparison of the expected stability of a hypothetical formulation under different storage conditions. The data is extrapolated from studies on DSPE-PEG lipids and other PEGylated nanoparticles.[1][2][3][4]

Stability ParameterStorage Condition A: 4°C in PBS (pH 7.4)Storage Condition B: 25°C in PBS (pH 7.4)Storage Condition C: 4°C in Acetate Buffer (pH 5.5)
Particle Size (nm) Minimal change over 6 monthsGradual increase after 1 monthSignificant increase within weeks
Polydispersity Index (PDI) Remains < 0.2 for 6 monthsIncreases to > 0.3 after 1 monthRapidly increases to > 0.5
Zeta Potential (mV) Stable over 6 monthsSlight change over timeSignificant change due to aggregation
YIGSR Peptide Integrity (%) > 95% after 6 months> 90% after 6 monthsDegradation may be accelerated
DSPE-PEG1000 Integrity (%) > 98% after 6 monthsGradual hydrolysis observedSignificant hydrolysis observed

Experimental Protocols

1. Assessment of Physical Stability: Particle Size, PDI, and Zeta Potential

  • Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are employed to monitor the physical stability of the formulations.

  • Procedure:

    • Dilute the this compound formulation in the original formulation buffer to an appropriate concentration for analysis.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument at specified time intervals (e.g., 0, 1, 3, and 6 months) under different storage conditions.

    • Measure the zeta potential using an ELS instrument at the same time intervals to assess changes in surface charge, which can indicate aggregation or degradation.

2. Assessment of Chemical Stability: Integrity of this compound

  • Methodology: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is used to quantify the intact conjugate and detect any degradation products.[5]

  • Procedure:

    • Disrupt the nanocarrier formulation using an appropriate solvent (e.g., methanol (B129727) or a chloroform/methanol mixture) to release the lipid components.

    • Inject the sample into a reverse-phase HPLC column.

    • Use a gradient elution method to separate the intact this compound from potential degradation products, such as hydrolyzed lipids or cleaved peptide.

    • Quantify the amount of intact conjugate using a CAD or identify the components by their mass-to-charge ratio using an MS detector.

Visualizations

experimental_workflow cluster_prep Formulation & Storage cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare this compound Formulations storage Store at Different Conditions (e.g., 4°C, 25°C, different pH) prep->storage sampling Sample at Time Points (0, 1, 3, 6 months) storage->sampling dls DLS/ELS Analysis (Size, PDI, Zeta Potential) sampling->dls hplc HPLC-MS/CAD Analysis (Chemical Integrity) sampling->hplc compare Compare Stability Profiles dls->compare hplc->compare report Generate Stability Report compare->report

Caption: Experimental workflow for long-term stability assessment.

degradation_pathway cluster_hydrolysis Ester Hydrolysis cluster_peptide Peptide Degradation main This compound lyso_peg Lyso-PE-PEG1000-YIGSR main->lyso_peg Hydrolysis of one stearoyl chain dspe_peg DSPE-PEG1000 main->dspe_peg Peptide cleavage stearic_acid Stearic Acid cleaved_peptide Cleaved YIGSR

Caption: Potential degradation pathways for this compound.

References

Unveiling the Receptor Selectivity of DSPE-PEG1000-YIGSR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of targeted drug delivery systems is paramount. This guide provides a comprehensive comparison of the cross-reactivity of DSPE-PEG1000-YIGSR with its primary target, the 67-kDa laminin (B1169045) receptor (67LR), and other potential off-target receptors, supported by available experimental data and detailed methodologies.

The YIGSR peptide, a sequence derived from the β1 chain of laminin, is a well-established ligand for the 67-kDa laminin receptor (67LR), a non-integrin receptor overexpressed in various cancer cells. This interaction has been widely exploited for targeted drug delivery. However, the potential for cross-reactivity with other cell surface receptors, particularly integrins that also bind to laminin, necessitates a thorough evaluation of the binding profile of YIGSR-conjugated delivery systems like this compound.

Executive Summary of Receptor Binding

The YIGSR peptide exhibits a primary binding affinity for the 67-kDa laminin receptor. However, evidence suggests potential low-affinity interactions with certain integrins, notably αvβ1 and α4β1. The conjugation to DSPE-PEG1000, a common strategy to improve pharmacokinetics, may influence the overall binding profile and introduce non-specific interactions. A detailed understanding of these interactions is crucial for predicting in vivo performance and potential side effects.

Quantitative Comparison of Binding Affinities

While specific binding affinity data for the complete this compound conjugate is limited in publicly available literature, we can infer its potential binding profile from studies on the YIGSR peptide itself. The following table summarizes the known and potential interactions.

LigandReceptorCell Line(s)Reported Binding/ActivityCitation(s)
YIGSR67-kDa Laminin Receptor (67LR)Various cancer cell linesPrimary, high-affinity binding[1][2]
YIGSRIntegrin αvβ1Not specifiedPotential cross-reactivity[2]
YIGSRIntegrin α4β1Rhabdomyosarcoma cellsMediates cell adhesion[2]
DSPE-PEG1000General cell surfaceNot applicablePotential for non-specific, low-affinity interactions[3]

Note: The binding affinities are context-dependent and can vary based on the experimental setup, cell line, and the presentation of the ligand (soluble vs. immobilized).

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a combination of binding and cell-based assays should be employed.

Competitive Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]-laminin for 67LR).

Protocol:

  • Cell Culture: Culture cells expressing the target receptor (e.g., B16-F10 melanoma cells for 67LR) to near confluence.

  • Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound, DSPE-PEG1000 (negative control), and free YIGSR (positive control).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki).

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with the ligand, providing functional evidence of receptor binding.

Protocol:

  • Plate Coating: Coat microplate wells with this compound, laminin (positive control), and DSPE-PEG1000 (negative control) overnight at 4°C.

  • Cell Seeding: Seed cells expressing the receptor of interest onto the coated wells.

  • Incubation: Allow cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or by counting under a microscope.

  • Inhibition Studies: To confirm specificity, pre-incubate cells with blocking antibodies against the suspected receptors (e.g., anti-67LR, anti-integrin αvβ1) before seeding them onto the this compound coated wells.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental logic, the following diagrams are provided.

cluster_0 YIGSR Signaling Pathway YIGSR This compound LR67 67-kDa Laminin Receptor (67LR) YIGSR->LR67 Primary High-Affinity Integrin Integrin (e.g., αvβ1) YIGSR->Integrin Potential Low-Affinity Signaling Intracellular Signaling LR67->Signaling Integrin->Signaling Adhesion Cell Adhesion, Spreading Signaling->Adhesion Proliferation Cell Proliferation & Survival Signaling->Proliferation

Figure 1. YIGSR Signaling Pathways.

cluster_1 Cross-Reactivity Assessment Workflow Ligand This compound BindingAssay Competitive Binding Assay (Determine Ki) Ligand->BindingAssay AdhesionAssay Cell Adhesion Assay (Functional Confirmation) Ligand->AdhesionAssay Receptors Target Receptors (67LR, Integrins) Receptors->BindingAssay Receptors->AdhesionAssay DataAnalysis Data Analysis (Compare Affinities) BindingAssay->DataAnalysis AdhesionAssay->DataAnalysis Conclusion Conclusion on Cross-Reactivity DataAnalysis->Conclusion

Figure 2. Experimental Workflow.

cluster_2 Binding Specificity Logic HighAffinity High Affinity for 67LR HighSpecificity High Specificity HighAffinity->HighSpecificity AND LowSpecificity Low Specificity (Cross-Reactivity) HighAffinity->LowSpecificity AND LowAffinity Low/No Affinity for Other Receptors LowAffinity->HighSpecificity AND Not LowAffinity Significant Affinity for Other Receptors Not LowAffinity->LowSpecificity AND

Figure 3. Logic of Binding Specificity.

Conclusion

The available evidence strongly suggests that the YIGSR peptide, and by extension this compound, primarily targets the 67-kDa laminin receptor. However, the potential for cross-reactivity with certain integrins cannot be disregarded. The DSPE-PEG1000 component itself is generally considered to reduce non-specific interactions, but its influence on the specific binding of the YIGSR moiety requires direct experimental evaluation. For a definitive assessment of the cross-reactivity profile of this compound, researchers should conduct rigorous competitive binding and cell adhesion assays using a panel of cell lines with well-characterized receptor expression profiles. This will ensure the development of highly specific and effective targeted therapies.

References

DSPE-PEG1000-YIGSR: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of DSPE-PEG1000-YIGSR, a targeted drug delivery vehicle. By conjugating the YIGSR peptide—a sequence derived from the laminin (B1169045) β1 chain—to a lipid-polyethylene glycol (PEG) backbone, this system is designed to specifically target cells overexpressing the 67 kDa laminin receptor, a hallmark of various cancer cells. This document synthesizes experimental data to offer a clear perspective on its efficacy from the laboratory bench to preclinical models.

At a Glance: In Vitro vs. In Vivo Performance

The following table summarizes the key quantitative findings from in vitro and in vivo studies, offering a direct comparison of this compound's targeting capabilities and biological effects.

ParameterIn Vitro ResultsIn Vivo ResultsKey Observations
Targeting Moiety YIGSR PeptideYIGSR PeptideThe YIGSR peptide consistently demonstrates its ability to recognize and bind to laminin receptors on target cells in both controlled in vitro environments and complex in vivo systems.
Cellular Binding Binding percentages of radiolabeled YIGSR to MDA-MB-231 breast cancer cells were approximately 8.42 ± 0.50% at 1 hour, decreasing to 5.72 ± 0.31% at 24 hours. For MCF-7 cells, binding ranged from 6.67 ± 0.25% at 1 hour to 10.02 ± 0.61% at 24 hours.[1]Tumor accumulation of YIGSR-targeted nanoparticles in animal models has been reported to reach up to 10-12% of the injected dose.[2]While in vitro binding percentages provide a measure of direct cell interaction, in vivo tumor accumulation is influenced by physiological barriers and clearance mechanisms. The comparable percentages suggest efficient targeting translates from the cellular level to the whole organism.
Internalization The internalization percentage of radiolabeled YIGSR in MDA-MB-231 cells was 49.70 ± 4.40% at 1 hour and approximately 52% at 24 hours. In MCF-7 cells, internalization was around 40% over time.[1]Histological analysis of tumors has shown that YIGSR-targeted nanoparticles can extravasate from blood vessels and penetrate into the tumor tissue.In vitro internalization assays confirm the capacity of the YIGSR peptide to facilitate cellular uptake. In vivo evidence of nanoparticle penetration into the tumor parenchyma further supports the potential for intracellular drug delivery.
Biological Effect YIGSR peptide promotes cell adhesion, spreading, and migration. It has also been shown to influence macrophage phenotype in a concentration-dependent manner.[3]YIGSR-conjugated nanoparticles have been shown to significantly inhibit tumor metastasis in mouse models.[4]The pro-adhesive and migratory effects observed in vitro may contribute to the anti-metastatic effects seen in vivo by potentially influencing cell-cell and cell-matrix interactions within the tumor microenvironment.
Stability In an in vitro stability assay, [125I]-YIGSR was degraded immediately upon incubation with mouse serum. In contrast, the PEGylated version, [125I]-YIGSR-aPEG, was not degraded after 180 minutes of incubation.[4]PEGylation of the YIGSR peptide leads to a longer half-life in the blood.[4]The in vitro stability data directly correlates with the observed in vivo pharmacokinetic improvement, highlighting the critical role of PEGylation in protecting the peptide from degradation and enhancing its circulation time.

Signaling Pathways of YIGSR

The biological effects of the YIGSR peptide are mediated through its interaction with the 67 kDa laminin receptor and integrins, which in turn activates downstream signaling cascades. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK).

YIGSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DSPE_PEG_YIGSR This compound Laminin_Receptor 67 kDa Laminin Receptor DSPE_PEG_YIGSR->Laminin_Receptor binds Integrin Integrin α4β1 DSPE_PEG_YIGSR->Integrin binds FAK FAK Laminin_Receptor->FAK Integrin->FAK pFAK p-FAK FAK->pFAK Autophosphorylation Src Src pFAK->Src Grb2_Sos Grb2/Sos pFAK->Grb2_Sos pSrc p-Src Src->pSrc pSrc->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Cellular_Response Cell Adhesion, Spreading, Migration pERK->Cellular_Response regulates

Caption: YIGSR-mediated signaling cascade.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for evaluating this compound both in vitro and in vivo.

In_Vitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Liposome_Prep DSPE-PEG-YIGSR Liposome Preparation Adhesion_Assay Cell Adhesion Assay Liposome_Prep->Adhesion_Assay Migration_Assay Cell Migration Assay Liposome_Prep->Migration_Assay Internalization_Assay Internalization Assay Liposome_Prep->Internalization_Assay Cell_Culture Target Cell Culture (e.g., MDA-MB-231) Cell_Culture->Adhesion_Assay Cell_Culture->Migration_Assay Cell_Culture->Internalization_Assay Quantification Quantification of Adherent/Migrated Cells Adhesion_Assay->Quantification Migration_Assay->Quantification Microscopy Fluorescence Microscopy (for internalization) Internalization_Assay->Microscopy

Caption: In Vitro Evaluation Workflow.

In_Vivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Liposome_Prep DSPE-PEG-YIGSR Liposome (radiolabeled or fluorescently tagged) Injection Intravenous Injection Liposome_Prep->Injection Animal_Model Tumor Xenograft Animal Model Animal_Model->Injection Imaging In Vivo Imaging (e.g., SPECT/CT, Fluorescence) Injection->Imaging Biodistribution Ex Vivo Biodistribution Injection->Biodistribution Tumor_Uptake Quantification of Tumor Uptake (% Injected Dose/gram) Imaging->Tumor_Uptake Biodistribution->Tumor_Uptake Organ_Distribution Quantification in Organs Biodistribution->Organ_Distribution

Caption: In Vivo Evaluation Workflow.

Detailed Experimental Protocols

Preparation of this compound Liposomes

This protocol describes the preparation of YIGSR-targeted liposomes using the thin-film hydration method.

  • Lipid Film Formation: A mixture of phospholipids (B1166683) (e.g., DSPC), cholesterol, DSPE-PEG1000, and this compound are dissolved in an organic solvent (e.g., chloroform).

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Characterization: The liposomes are characterized for their size, polydispersity index, and zeta potential using dynamic light scattering. The incorporation of the YIGSR peptide can be quantified using analytical techniques such as HPLC.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of this compound to promote the adhesion of target cells.

  • Plate Coating: 96-well plates are coated with this compound liposomes and control liposomes (without YIGSR) and incubated to allow for adsorption to the well surface.

  • Cell Seeding: Target cells (e.g., cancer cells known to overexpress the laminin receptor) are harvested, resuspended in serum-free medium, and seeded into the coated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 1-4 hours) at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The number of adherent cells is quantified using a colorimetric assay (e.g., crystal violet staining or MTS assay). The absorbance is read using a plate reader, and the percentage of cell adhesion is calculated relative to the total number of cells seeded.

In Vivo Tumor Targeting and Biodistribution Study

This protocol outlines the procedure for evaluating the tumor-targeting efficiency and biodistribution of this compound liposomes in a tumor-bearing animal model.

  • Animal Model: Tumor-bearing animals are prepared by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice. Tumors are allowed to grow to a suitable size.

  • Liposome Administration: this compound liposomes, typically labeled with a radionuclide (e.g., 111In) or a fluorescent probe, are administered intravenously to the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection, the animals are imaged using an appropriate imaging modality (e.g., SPECT/CT for radiolabeled liposomes or in vivo fluorescence imaging). This allows for the visualization of the biodistribution and tumor accumulation of the liposomes over time.

  • Ex Vivo Biodistribution: At the end of the study, the animals are euthanized, and major organs (including the tumor) are harvested, weighed, and the amount of radioactivity or fluorescence is measured using a gamma counter or a fluorescence plate reader, respectively.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for a quantitative comparison of the accumulation of the targeted liposomes in the tumor and other organs.

References

DSPE-PEG1000-YIGSR: A Comparative Guide to its Anti-Metastatic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Metastasis remains a formidable challenge in cancer therapy, driving the search for targeted strategies to inhibit the spread of cancer cells. One promising approach involves the use of peptide-modified nanocarriers to selectively target receptors overexpressed on tumor cells and involved in the metastatic cascade. This guide provides a comprehensive comparison of the anti-metastatic effects of DSPE-PEG1000-YIGSR, a liposomal formulation functionalized with the YIGSR peptide, against relevant alternatives. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a known ligand for the 67-kDa laminin (B1169045) receptor (67LR), which is frequently overexpressed in various cancer cells and plays a crucial role in tumor cell adhesion and invasion.

Comparative Efficacy of YIGSR-Targeted Nanoparticles

The conjugation of the YIGSR peptide to nanocarriers, such as liposomes formulated with DSPE-PEG, is designed to enhance their delivery to tumor sites and improve their anti-metastatic activity. While direct comparative studies on this compound are limited, research on conceptually similar YIGSR-functionalized nanoparticles provides significant insights into their enhanced efficacy.

Below is a summary of quantitative data from a key study investigating the targeting efficiency and anti-metastatic potential of YIGSR-modified nanoparticles.

Table 1: In Vitro and In Vivo Targeting Efficacy of YIGSR-Conjugated Nanoparticles

ParameterYIGSR-Nanoparticles (YIGSR-NP)Scrambled Peptide-Nanoparticles (Sc-NP)Untreated Control
In Vitro Cellular Uptake (B16 Melanoma Cells)
Relative Fluorescence Intensity~2-fold higher than Sc-NP[1]BaselineNot Applicable
In Vivo Tumor Targeting (B16 Melanoma Xenograft)
Relative Nanoparticle Accumulation in TumorUp to 5-fold higher than Sc-NP[1]BaselineNot Applicable
In Vivo Targeting of Lung Metastases
Nanoparticle Signal in Metastatic NodulesSignificantly higher than healthy lung tissue[1]Low and similar to healthy lung tissue[1]Not Applicable

Signaling Pathways and Experimental Workflows

The anti-metastatic effect of the YIGSR peptide is primarily attributed to its competitive binding to the 67LR, thereby inhibiting the interaction of cancer cells with laminin in the basement membrane. This disruption interferes with key steps in the metastatic process: adhesion, migration, and invasion.

YIGSR-Mediated Inhibition of Metastasis Signaling Pathway

G YIGSR-Mediated Inhibition of Metastasis cluster_0 Metastatic Cascade cluster_1 Therapeutic Intervention Cancer_Cell Cancer Cell 67LR 67kDa Laminin Receptor (67LR) Cancer_Cell->67LR expresses Laminin Laminin (in Basement Membrane) Adhesion Cell Adhesion Laminin->Adhesion Inhibition Inhibition of Binding Laminin->Inhibition 67LR->Laminin binds to 67LR->Inhibition Migration Cell Migration Adhesion->Migration Invasion Cell Invasion Migration->Invasion Metastasis Metastasis Invasion->Metastasis DSPE_PEG_YIGSR DSPE-PEG-YIGSR Liposome DSPE_PEG_YIGSR->67LR competitively binds to Inhibition->Adhesion prevents

Caption: YIGSR peptide on liposomes competitively inhibits cancer cell adhesion.

Experimental Workflow for In Vivo Metastasis Assay

G In Vivo Experimental Lung Metastasis Model Start Start Cell_Culture Culture B16-F10 Melanoma Cells Start->Cell_Culture Injection Intravenous Injection of B16-F10 cells into mice Cell_Culture->Injection Treatment Administer Treatment Groups: 1. DSPE-PEG-YIGSR 2. DSPE-PEG (Control) 3. Saline (Control) Injection->Treatment Incubation Allow Metastases to Develop (e.g., 14-21 days) Treatment->Incubation Analysis Euthanize mice and excise lungs Incubation->Analysis Quantification Count metastatic nodules on lung surface Analysis->Quantification Histology Histological analysis of lung tissue Analysis->Histology End End Quantification->End Histology->End

Caption: Workflow for assessing the anti-metastatic effect of DSPE-PEG-YIGSR.

Detailed Experimental Protocols

The validation of this compound's anti-metastatic effect relies on a series of well-established in vitro and in vivo assays.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the ability of DSPE-PEG-YIGSR to inhibit the migration of cancer cells in a two-dimensional environment.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., B16-F10 melanoma) in a 6-well plate and grow to confluence.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the confluent cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing different concentrations of DSPE-PEG-YIGSR, control liposomes (DSPE-PEG), or a vehicle control.

  • Imaging: The "wound" area is imaged at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points. The percentage of wound closure is calculated to determine the rate of cell migration. A significant decrease in wound closure in the DSPE-PEG-YIGSR treated group compared to controls indicates an inhibitory effect on cell migration.

In Vitro Cell Invasion Assay (Transwell/Boyden Chamber Assay)

Objective: To evaluate the effect of DSPE-PEG-YIGSR on the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a solubilized basement membrane preparation.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compounds (DSPE-PEG-YIGSR or controls).

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the DSPE-PEG-YIGSR group compared to controls signifies an anti-invasive effect.

In Vivo Experimental Metastasis Model

Objective: To determine the efficacy of DSPE-PEG-YIGSR in inhibiting the formation of metastatic tumors in a living organism.

Protocol:

  • Animal Model: Immunocompromised or syngeneic mice (e.g., C57BL/6 for B16-F10 cells) are used.

  • Tumor Cell Inoculation: A suspension of cancer cells (e.g., 2.5 x 10^5 B16-F10 cells) is injected intravenously via the tail vein.

  • Treatment Regimen: Mice are treated with intravenous injections of DSPE-PEG-YIGSR, control liposomes, or a saline control. Treatment can be administered prior to, concurrently with, or after tumor cell inoculation.

  • Monitoring: Mice are monitored for a predetermined period (e.g., 2-3 weeks) for signs of tumor development and toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs (a common site for metastasis in this model) are harvested.

  • Quantification: The number of visible metastatic nodules on the lung surface is counted. Lungs can also be fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination and quantification of metastatic foci. A significant reduction in the number and size of lung metastases in the DSPE-PEG-YIGSR-treated group compared to control groups demonstrates its anti-metastatic potential.[1]

Conclusion

The available evidence strongly suggests that functionalizing nanocarriers with the YIGSR peptide is a viable strategy for targeting and inhibiting cancer metastasis. The this compound formulation leverages the targeting specificity of the YIGSR peptide and the favorable pharmacokinetic properties of PEGylated liposomes. While direct comparative data for this specific formulation is still emerging, the significant anti-metastatic effects observed with similar YIGSR-modified nanoparticle systems in preclinical models provide a strong rationale for its further development and validation. The experimental protocols outlined here represent the standard methodologies for rigorously evaluating the anti-metastatic efficacy of such targeted therapies.

References

Navigating the Nanoscale: A Comparative Analysis of PEG Lengths for DSPE-YIGSR Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) length in DSPE-YIGSR-functionalized nanoparticles is a critical determinant of therapeutic efficacy. This guide provides an objective comparison of different PEG lengths, supported by experimental data, to inform the rational design of targeted drug delivery vehicles.

The pentapeptide YIGSR, a sequence derived from the laminin (B1169045) β1 chain, is a well-established targeting moiety that directs nanoparticles to the laminin receptor, which is overexpressed on various cell types, including endothelial and tumor cells. When incorporated into nanoparticles via a DSPE-PEG linker, the length of the PEG chain plays a pivotal role in the formulation's stability, in vivo pharmacokinetics, and cellular interactions. The selection of the optimal PEG length involves a trade-off between maximizing circulation time and ensuring efficient cellular uptake.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the quantitative and qualitative differences observed in nanoparticles formulated with different DSPE-PEG-YIGSR linker lengths. It is important to note that while direct comparative experimental data for DSPE-PEG-YIGSR with varying PEG lengths is limited in publicly available literature, the following data is extrapolated from studies on DSPE-PEG nanoparticles and general principles of PEGylation. The presence of the YIGSR peptide may influence these properties.

Physicochemical Properties

The length of the PEG chain directly influences the hydrodynamic diameter and surface properties of nanoparticles.

PropertyDSPE-PEG2000-YIGSRDSPE-PEG5000-YIGSRRationale & References
Hydrodynamic Diameter (nm) SmallerLargerA longer PEG chain creates a thicker hydrophilic corona, increasing the overall particle size.[1][2]
Zeta Potential (mV) More NegativeMore NeutralThe longer PEG chains can more effectively shield the negative charge of the phosphate (B84403) group in DSPE.[1]
Nanoparticle Stability HighPotentially HigherThe more extensive steric hindrance provided by longer PEG chains can lead to improved colloidal stability.[3]
In Vitro Performance

The PEG layer can influence both the encapsulation of therapeutic agents and their subsequent release, as well as the interaction with target cells.

ParameterDSPE-PEG2000-YIGSRDSPE-PEG5000-YIGSRRationale & References
Drug Encapsulation Efficiency (%) HighGenerally HighEncapsulation efficiency is more dependent on the drug and the nanoparticle core composition than the PEG length.[1]
In Vitro Drug Release Sustained ReleasePotentially Slower Initial ReleaseThe thicker PEG layer of DSPE-PEG5000 may create a more significant barrier to initial drug diffusion.[1]
Cellular Uptake Generally More EfficientCan be ReducedThe shorter PEG2000 chain may cause less steric hindrance for the YIGSR peptide to bind to its receptor, leading to more efficient cellular internalization. Longer PEG chains can sometimes impede ligand-receptor interactions.
In Vivo Performance

The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system and prolonging circulation time.

ParameterDSPE-PEG2000-YIGSRDSPE-PEG5000-YIGSRRationale & References
In Vivo Circulation Time (Half-life) ProlongedPotentially LongerThe longer PEG5000 chain offers superior steric protection, leading to reduced opsonization and slower clearance by the mononuclear phagocyte system.[1][4]
Tumor Accumulation EffectivePotentially Enhanced (Passive)Longer circulation times can lead to greater accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[1]
Receptor-Mediated Targeting Potentially More EffectivePotentially Less EffectiveThe shorter PEG2000 linker may allow for more favorable kinetics for the YIGSR peptide to engage with the laminin receptor.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of DSPE-PEG-YIGSR nanoparticles are crucial for reproducible research.

Synthesis of DSPE-PEG-YIGSR Nanoparticles (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve DSPE-PEG2000-YIGSR or DSPE-PEG5000-YIGSR, along with other lipid components (e.g., DSPC, cholesterol) and the hydrophobic drug, in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the spontaneous self-assembly of lipid nanoparticles.

  • Size Extrusion: To obtain a uniform size distribution, subject the nanoparticle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) after negative staining.

  • Drug Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by a suitable method (e.g., size exclusion chromatography or dialysis). Quantify the amount of encapsulated drug using a validated analytical technique (e.g., HPLC or UV-Vis spectrophotometry). The encapsulation efficiency is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100%.

In Vitro Cellular Uptake Assay
  • Cell Culture: Plate laminin receptor-overexpressing cells (e.g., HUVECs or specific cancer cell lines) in multi-well plates and culture until they reach the desired confluency.

  • Incubation: Treat the cells with fluorescently labeled DSPE-PEG-YIGSR nanoparticles (with different PEG lengths) at a specific concentration for a predetermined time.

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.

  • Quantification: Lyse the cells and quantify the fluorescence intensity using a microplate reader. Normalize the fluorescence intensity to the total protein content of the cell lysate. Alternatively, analyze the cellular uptake by flow cytometry or visualize it using confocal microscopy.

In Vivo Pharmacokinetics and Biodistribution Study
  • Animal Model: Utilize a relevant animal model (e.g., tumor-bearing mice).

  • Administration: Intravenously inject the DSPE-PEG-YIGSR nanoparticle formulations (with different PEG lengths and often radiolabeled or fluorescently tagged) into the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs and the tumor.

  • Quantification: Determine the concentration of the nanoparticles in the plasma and tissue homogenates using a suitable analytical method (e.g., gamma counting for radiolabeled nanoparticles or fluorescence measurement).

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance) from the plasma concentration-time profile and determine the percentage of the injected dose per gram of tissue for the biodistribution analysis.

Visualizing the Impact of PEG Length

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships influenced by PEG length.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Lipid Film Hydration (DSPE-PEG2000/5000-YIGSR) s2 Extrusion s1->s2 s3 Characterization (Size, Zeta, Morphology) s2->s3 iv1 Cellular Uptake Assay (Target Cells) s3->iv1 iv2 Drug Release Study s3->iv2 ivv1 Pharmacokinetics Study s3->ivv1 result Comparative Analysis of PEG2000 vs PEG5000 iv2->result ivv2 Biodistribution Study ivv1->ivv2 ivv3 Therapeutic Efficacy ivv2->ivv3 ivv3->result logical_relationship cluster_peg2000 DSPE-PEG2000-YIGSR cluster_peg5000 DSPE-PEG5000-YIGSR p2k_char Shorter PEG Chain Smaller Hydrodynamic Diameter p2k_adv Less Steric Hindrance for YIGSR Binding p2k_char->p2k_adv p2k_dis Shorter Circulation Time p2k_char->p2k_dis p2k_out Potentially Higher Cellular Uptake p2k_adv->p2k_out p5k_out Longer Circulation Time & Enhanced EPR Effect goal Optimal Therapeutic Efficacy p2k_out->goal p5k_char Longer PEG Chain Larger Hydrodynamic Diameter p5k_adv Greater Steric Shielding p5k_char->p5k_adv p5k_dis Potential Masking of YIGSR p5k_char->p5k_dis p5k_adv->p5k_out p5k_out->goal

References

DSPE-PEG1000-YIGSR: A Comparative Guide to Its Enhanced Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of the YIGSR peptide to a DSPE-PEG1000 lipid anchor represents a significant advancement in enhancing its therapeutic potential. This guide provides a comprehensive comparison of the pharmacokinetic properties of DSPE-PEG1000-YIGSR with its unconjugated counterparts, supported by experimental data and detailed methodologies. The improved pharmacokinetics, characterized by extended circulation time and enhanced stability, position this compound as a superior candidate for targeted drug delivery and various therapeutic applications.

Enhanced Pharmacokinetic Profile: A Tabular Comparison

Pharmacokinetic ParameterUnconjugated Peptide (e.g., YIGSR)Polymer-Conjugated Peptide (e.g., this compound)Rationale for Improvement
Plasma Half-life (t½) Very short (minutes)Significantly extended (hours to days)[1]Increased hydrodynamic size reduces renal clearance; steric hindrance from PEG protects against enzymatic degradation.[2]
Area Under the Curve (AUC) LowSubstantially increasedProlonged circulation time leads to greater overall drug exposure.
Clearance (CL) RapidMarkedly reducedReduced uptake by the reticuloendothelial system (RES) and decreased renal filtration.
In Vivo Stability Low (rapidly degraded by proteases)High (protected from enzymatic degradation)[2]The PEG chain provides a protective hydrophilic shield around the peptide.[2]

Note: The data for polymer-conjugated peptides are representative of the improvements seen with PEGylation and other polymer conjugations as specific quantitative values for this compound are not publicly available. A study on a similar polymer-conjugated YIGSR peptide (SMA-YIGSR) demonstrated a 10-fold longer plasma half-life compared to the native YIGSR peptide. Another study on a PEGylated peptide (CAQK-PEG) showed a ~90-fold increase in circulation time compared to the free peptide.

Experimental Protocols

To assess the pharmacokinetic profile of this compound, a standardized in vivo experimental protocol in a murine model is typically employed.

Objective:

To determine and compare the pharmacokinetic parameters (half-life, AUC, clearance) of this compound and unconjugated YIGSR peptide in mice.

Materials:
  • This compound

  • Unconjugated YIGSR peptide

  • Healthy, male or female mice (e.g., C57BL/6, 6-8 weeks old)

  • Sterile saline or other appropriate vehicle for injection

  • Heparinized or EDTA-coated microcentrifuge tubes for blood collection

  • Analytical method for quantification (e.g., HPLC-MS/MS)

Methodology:
  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Dosing Preparation: Prepare sterile solutions of this compound and unconjugated YIGSR in the chosen vehicle at the desired concentration.

  • Administration: Administer a single intravenous (IV) bolus dose of either the conjugated or unconjugated peptide to the mice via the tail vein. A typical dose might range from 1 to 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from each mouse at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-injection. Blood can be collected via the saphenous vein or tail tip.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the YIGSR peptide (conjugated and unconjugated) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including:

    • Elimination half-life (t½)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Data Comparison: Statistically compare the pharmacokinetic parameters of the this compound group with the unconjugated YIGSR group to assess the impact of the modification.

YIGSR Signaling Pathway and Experimental Workflow

The biological effects of the YIGSR peptide are primarily mediated through its interaction with the 67 kDa laminin (B1169045) receptor. This interaction triggers downstream signaling cascades that can influence cell adhesion, migration, and proliferation.

YIGSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling DSPE_PEG1000_YIGSR This compound Laminin_Receptor 67 kDa Laminin Receptor DSPE_PEG1000_YIGSR->Laminin_Receptor Binding FAK FAK Laminin_Receptor->FAK Activation MEK MEK FAK->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Cellular_Response Cellular Response (e.g., Adhesion, Collagen Synthesis) ERK->Cellular_Response

Caption: YIGSR peptide binding to the 67 kDa laminin receptor activates downstream signaling.

The following diagram illustrates a typical experimental workflow for comparing the in vivo pharmacokinetics of conjugated and unconjugated peptides.

Pharmacokinetic_Workflow Start Start: Animal Dosing Dosing IV Injection: - this compound - Unconjugated YIGSR Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Quantification Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis End End: Comparative PK Profile Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of DSPE-PEG1000-YIGSR: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DSPE-PEG1000-YIGSR is a complex molecule composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a polyethylene (B3416737) glycol (PEG) chain of molecular weight 1000, and the peptide sequence YIGSR. While polyethylene glycol is generally considered a non-hazardous substance, and lipids like DSPE are common in biological systems, the conjugate should be handled as a chemical substance with unknown long-term environmental impact. Therefore, disposal requires a cautious and systematic approach.

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the case of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1]

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound involves a multi-step process focused on segregation, containment, and appropriate disposal channels.

  • Segregation of Waste : It is crucial to separate this compound waste from other laboratory waste streams. Do not mix it with general refuse or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment :

    • Solid Waste : Place unused or expired solid this compound in its original container if possible, or a clearly labeled, sealed container.

    • Liquid Waste : For solutions containing this compound, use a leak-proof container. The container must be compatible with the solvent used.

    • Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed waste bag or container.

  • Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound Waste". Include the date and any other information required by your institution.

  • Consult Institutional Guidelines : Before final disposal, consult your institution's EHS guidelines. Local and national regulations for chemical waste disposal must be followed.

  • Disposal Pathway :

    • For small quantities typical of research labs, the primary method of disposal will be through your institution's chemical waste management program.

    • Do not pour solutions containing this compound down the drain unless authorized by your EHS office. While some lipid-based waste in small quantities may be permissible for drain disposal, this must be confirmed.[2]

The following table summarizes the key disposal considerations for this compound waste.

Waste TypeContainment MethodKey Disposal Guideline
Unused/Expired Solid Original or sealed, labeled containerDispose of through institutional chemical waste program.
Solutions Leak-proof, labeled container compatible with solventDo not dispose of down the drain without EHS approval.
Contaminated Labware Sealed, labeled waste bag or containerTreat as chemical waste; do not mix with general waste.

Experimental Workflow for Disposal

To aid in the decision-making process for the disposal of this compound, the following logical workflow can be utilized.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid (Unused/Expired) waste_type->solid Solid liquid Liquid (Solution) waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated Contaminated contain_solid Place in Original or Labeled, Sealed Container solid->contain_solid contain_liquid Place in Labeled, Leak-Proof Container liquid->contain_liquid contain_contaminated Place in Labeled, Sealed Waste Bag/Container contaminated->contain_contaminated consult_ehs Consult Institutional EHS Guidelines for Chemical Waste contain_solid->consult_ehs contain_liquid->consult_ehs contain_contaminated->consult_ehs dispose Arrange for Pickup/Disposal via Chemical Waste Program consult_ehs->dispose end End: Waste Properly Disposed dispose->end

Caption: Disposal workflow for this compound.

By adhering to these procedural steps and consulting with institutional safety personnel, researchers can ensure the responsible and safe disposal of this compound, thereby protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Guidance for Handling DSPE-PEG1000-YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling and disposal of DSPE-PEG1000-YIGSR, a PEGylated lipid conjugated with the bioactive peptide YIGSR. The following procedural guidance is designed to ensure laboratory safety and maintain the integrity of this research material.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound, which should be treated as a potential nanoparticle and bioactive substance. The recommended PPE includes:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes of solutions containing the compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. It is advisable to change gloves frequently and immediately after any known contamination.
Body Protection Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection Not generally required for solutions. Use a certified respirator (e.g., N95) if handling the lyophilized powder and there is a risk of generating dust.Minimizes the risk of inhaling airborne particles of the lyophilized powder.
Engineering Controls

To further mitigate risks, the following engineering controls should be implemented:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols or when handling the lyophilized powder, a chemical fume hood is recommended.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.

Operational Plan: From Receipt to Use

Proper handling and storage are critical to maintain the stability and bioactivity of this compound.

Receiving and Storage

This compound is typically supplied as a white to off-white solid or a viscous liquid, depending on the molecular weight of the PEG component.[1] Upon receipt, the material should be stored under the following conditions:

ParameterConditionRationale
Temperature -20°CRecommended for long-term stability and to prevent degradation.[5]
Environment Dry and sealed containerProtects the compound from moisture, which can compromise its integrity.[1]
Light Protected from lightMinimizes potential photo-degradation.

Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[6]

Preparation of Solutions

This compound is soluble in common organic solvents such as chloroform, dichloromethane, and DMSO.[1] When preparing solutions, adhere to the following best practices:

  • Work in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[7]

  • Use high-purity solvents.

  • For aqueous solutions, use sterile, nuclease-free water or an appropriate buffer.

  • Once reconstituted, peptide solutions should be stored at 4°C for short-term use (up to a week) or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[6][8]

The following workflow outlines the key steps for the safe handling of this compound:

G cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_handling Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C in a Dry, Dark Place Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Lyophilized Powder (in fume hood if necessary) Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Aliquot Aliquot for Single Use Dissolve->Aliquot Store_Sol Store Aliquots at -20°C or -80°C Aliquot->Store_Sol Use Use in Experiment Store_Sol->Use Waste_Liquid Liquid Waste Collection Use->Waste_Liquid Waste_Solid Solid Waste Collection Use->Waste_Solid Dispose Dispose via Approved Chemical Waste Channels Waste_Liquid->Dispose Waste_Solid->Dispose

Figure 1. A workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of unused this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions or reagents down the drain.[8]

Decontamination and Final Disposal

All work surfaces and equipment should be decontaminated with an appropriate cleaning agent after handling the compound. All waste materials must be disposed of through the institution's approved chemical or hazardous waste disposal program, in accordance with local, state, and federal regulations.

The logical flow for the disposal of this compound waste is as follows:

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Vials, etc.) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions and Contaminated Solvents Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Institutional_Disposal Institutional Hazardous Waste Disposal Program Solid_Container->Institutional_Disposal Liquid_Container->Institutional_Disposal Regulatory_Compliance Compliance with Local, State, and Federal Regulations Institutional_Disposal->Regulatory_Compliance

Figure 2. A logical relationship diagram for the disposal of this compound waste.

References

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